4-Chloro-1-naphthoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-chloronaphthalene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO2/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCCGXNIGGRSMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60508835 | |
| Record name | 4-Chloronaphthalene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60508835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1013-04-3 | |
| Record name | 4-Chloronaphthalene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60508835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Chloro-1-naphthoic acid chemical properties
An In-depth Technical Guide to 4-Chloro-1-naphthoic Acid: Properties, Synthesis, and Applications
Abstract: This technical guide offers a comprehensive examination of this compound (CAS No: 1013-04-3), a pivotal chemical intermediate in modern organic synthesis. With its unique bifunctional structure, featuring a naphthalene core substituted with both a carboxylic acid and a chlorine atom, this compound serves as a versatile starting material for a wide array of complex molecules. This document provides an in-depth analysis of its physicochemical properties, detailed synthetic and purification protocols, spectroscopic characterization, and core reactivity. Furthermore, it explores its applications in drug discovery and outlines essential safety and handling procedures. The guide is intended for researchers, chemists, and drug development professionals seeking authoritative and practical information on this valuable synthetic building block.
Introduction
This compound is a key aromatic carboxylic acid whose value in synthetic chemistry is derived from its dual reactivity.[1] The molecule consists of a rigid naphthalene scaffold, which is a common feature in many biologically active compounds, functionalized with two distinct reactive sites.[1] The carboxylic acid group at the 1-position readily undergoes transformations such as esterification and amidation, while the chlorine atom at the 4-position provides a site for nucleophilic substitution or participation in advanced cross-coupling reactions.[1] This bifunctionality allows for a streamlined approach to molecular design, enabling chemists to introduce diverse functionalities and fine-tune the steric and electronic properties of target compounds, making it an ideal precursor in the synthesis of pharmaceutical candidates and other high-value organic materials.[1]
Physicochemical Properties
A precise understanding of the physicochemical properties of this compound is critical for designing synthetic strategies, optimizing reaction conditions, and developing purification methods.
| Property | Value | Source(s) |
| CAS Number | 1013-04-3 | [1][2][3][4] |
| Molecular Formula | C₁₁H₇ClO₂ | [2][3] |
| Molecular Weight | 206.63 g/mol | [2][3][4] |
| Appearance | Pale-brown or off-white crystalline solid | [3] |
| Melting Point | 215-224 °C | [3] |
| Boiling Point | 398.5 ± 15.0 °C at 760 mmHg (Predicted) | [2][3][4] |
| Solubility | Soluble in methanol, tetrahydrofuran (THF), and dimethyl sulfoxide (DMSO); Insoluble in water. | [3][5][6] |
| Density | 1.40 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | ~3.5-4.0 (Estimated based on benzoic acid and naphthoic acid structures) | |
| LogP | 3.88 | [4] |
Synthesis and Purification
The synthesis of this compound can be achieved through various routes. A common and reliable laboratory-scale method involves the hydrolysis of the corresponding methyl ester, which itself can be synthesized from commercially available precursors.
Experimental Protocol: Synthesis via Ester Hydrolysis
Causality and Self-Validation: This protocol is based on a well-established saponification reaction. The progress of the reaction can be easily monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the less polar ester starting material and the appearance of the more polar carboxylic acid product at the baseline. The identity and purity of the final product are then definitively confirmed through spectroscopic analysis (NMR, IR) and melting point determination, providing a self-validating workflow.
Step-by-Step Methodology:
-
Setup: To a solution of methyl 4-chloro-1-naphthoate (1.0 eq.) in a mixture of methanol and tetrahydrofuran (e.g., 2:1 v/v), add a 1N aqueous solution of sodium hydroxide (2.0 eq.).[3]
-
Reaction: Stir the resulting mixture at room temperature overnight.[3] The reaction progress should be monitored by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent), checking for the consumption of the starting ester.
-
Workup: Once the reaction is complete, concentrate the solution under reduced pressure to remove the organic solvents.[3]
-
Acidification: Dilute the remaining aqueous residue with water and acidify to a pH of ~2 using 1N hydrochloric acid. A precipitate should form.[3]
-
Extraction: Extract the aqueous layer twice with ethyl acetate. Combine the organic layers.[3]
-
Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.[3]
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as diethyl ether-hexane or toluene, to afford pure this compound.[3][7]
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Spectroscopic and Analytical Characterization
Spectroscopic data is essential for the unambiguous identification and purity assessment of this compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides information on the aromatic protons. A reported spectrum in DMSO-d₆ shows complex multiplets for the six aromatic protons, with characteristic signals observed between δ 7.74 and 9.00 ppm.[3] The proton of the carboxylic acid typically appears as a very broad singlet far downfield (>12 ppm), though it is sometimes not observed.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display 11 distinct signals for the carbon atoms of the naphthalene ring system and the carboxylic acid. The carbonyl carbon (C=O) signal is expected to appear significantly downfield, typically in the range of 165-175 ppm.
-
IR (Infrared) Spectroscopy: The IR spectrum is highly diagnostic for this molecule. Key absorptions include a very broad O-H stretching band for the carboxylic acid from approximately 2500-3300 cm⁻¹ and a strong, sharp C=O stretching absorption around 1690 cm⁻¹.[3] C-Cl stretching vibrations are typically observed in the 750-800 cm⁻¹ region.[3]
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The mass spectrum will exhibit a molecular ion peak (M⁺) at m/z ≈ 206 and a characteristic M+2 peak at m/z ≈ 208 with an intensity of about one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom (³⁵Cl/³⁷Cl isotopic ratio).
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final product.[1] A reversed-phase C18 column with a mobile phase consisting of an acetonitrile/water gradient containing a small amount of acid (e.g., 0.1% TFA) is typically effective for analysis.
Reactivity and Synthetic Applications
The synthetic utility of this compound stems from its two orthogonal functional groups, which can be manipulated independently or sequentially.
A. Reactions of the Carboxylic Acid Group:
-
Amide Formation: The carboxylic acid can be coupled with various amines using standard peptide coupling reagents (e.g., EDC, HATU) to form a wide range of amides. This is a common strategy in medicinal chemistry to improve biological activity or pharmacokinetic properties.[1]
-
Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or via activation of the carboxylic acid yields the corresponding esters.[1]
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to the corresponding primary alcohol, (4-chloronaphthalen-1-yl)methanol.
B. Reactions of the Chloro Group:
-
Palladium-Catalyzed Cross-Coupling: The chloro-substituent is an excellent handle for modern cross-coupling reactions. It can participate in Suzuki couplings (with boronic acids), Heck couplings (with alkenes), and Sonogashira couplings (with terminal alkynes) to form new carbon-carbon bonds, greatly expanding the molecular complexity.[1]
-
Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom can be displaced by strong nucleophiles, such as alkoxides, thiolates, or amines, under appropriate conditions (often requiring heat or catalysis) to introduce new heteroatom functionalities.
Key Reactivity Pathways
Caption: Major reaction pathways for this compound.
Applications in Drug Discovery
The naphthalene core is considered a "privileged scaffold" in medicinal chemistry, as it is present in numerous therapeutic agents. This compound serves as an exemplary starting point for building novel drug candidates.[1]
-
Scaffold for Library Synthesis: Its dual functionality allows medicinal chemists to efficiently generate large libraries of diverse compounds. The carboxylic acid can be converted into various amides to probe interactions with biological targets, while the chloro position can be modified via cross-coupling to explore different substitution patterns, influencing properties like binding affinity and selectivity.[1]
-
Tuning Physicochemical Properties: The chloro-substituent can influence lipophilicity and metabolic stability, which are critical parameters for drug development.[1] By replacing the chlorine or modifying the carboxylic acid, developers can fine-tune the absorption, distribution, metabolism, and excretion (ADME) profile of a lead compound to enhance its drug-like properties.[1]
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical-resistant gloves, safety goggles conforming to EN166 (EU) or NIOSH (US) standards, and a lab coat.[9][10]
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[9][11]
-
Handling: Avoid contact with skin and eyes.[9] After handling, wash hands and any exposed skin thoroughly.[10]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[9][10]
-
First Aid: In case of skin contact, wash off with plenty of soap and water.[10] In case of eye contact, rinse cautiously with water for several minutes.[10] If inhaled, move the person to fresh air.[10] Seek medical attention if irritation persists or if you feel unwell.[10]
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of this compound in Modern Organic Synthesis.
- Echemi. (2019). 4-Chloro-1-hydroxy-2-naphthalenecarboxylic acid Safety Data Sheets.
- Rowley Biochemical Inc. (n.d.). 4-CHLORO-1-NAPHTHOL STOCK SOLUTION Safety Data Sheet.
- ChemSrc. (2025). This compound | CAS#:1013-04-3.
- RPI (Research Products International). (n.d.). 4-Chloro-1-Naphthol, 25 Grams.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
- Echemi. (n.d.). 4-chloro-1-naphthalenecarboxylic acid.
- Ananwei. (n.d.). 1013-04-3_4-氯-1-萘甲酸标准品.
- BenchChem. (2025). 4-Chloro-1-naphthol solubility in organic solvents.
- PubChem. (n.d.). 4-Chloro-1-naphthol. National Center for Biotechnology Information.
- ChemicalBook. (2025). 1-Naphthoic acid | 86-55-5.
- MedChemExpress. (n.d.). 1-Naphthoic acid (Naphthalene-1-carboxylic acid) | Biochemical Reagent.
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound | CAS#:1013-04-3 | Chemsrc [chemsrc.com]
- 3. echemi.com [echemi.com]
- 4. 4-氯-1-萘甲酸_cas号1013-04-3_4-Chloro-1-naphthoic acid_分子式_结构式_分子量|CAS标准品信息网 - CAS信息网 [cas-news.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 1-Naphthoic acid | 86-55-5 [chemicalbook.com]
- 8. 4-Chloro-1-naphthol | C10H7ClO | CID 11787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
- 11. rowleybio.com [rowleybio.com]
4-Chloro-1-naphthoic acid CAS number 1013-04-3
An In-depth Technical Guide to 4-Chloro-1-naphthoic acid (CAS: 1013-04-3)
Authored by: A Senior Application Scientist
Abstract
This compound, identified by CAS number 1013-04-3, is a pivotal intermediate in modern organic and medicinal chemistry.[1] Its unique molecular architecture, featuring a naphthalene core functionalized with both a carboxylic acid and a chloro substituent, offers dual reactivity that is instrumental for the synthesis of complex molecular structures, including novel pharmaceutical candidates and advanced materials.[1] This guide provides a comprehensive technical overview of its physicochemical properties, synthesis, analytical characterization, key chemical reactions, and applications, with a focus on providing actionable insights and protocols for researchers in drug development and chemical synthesis.
Physicochemical and Spectroscopic Profile
Accurate characterization of a starting material is fundamental to reproducible and successful synthesis. This compound is typically a white to off-white powder.[2] Its key properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1013-04-3 | [3][4] |
| Molecular Formula | C₁₁H₇ClO₂ | [3][4][5] |
| Molecular Weight | 206.63 g/mol | [3][4][5] |
| Melting Point | 223-224 °C | [6] |
| Boiling Point | 398.5 ± 15.0 °C at 760 mmHg | [3][6] |
| Density | 1.4 ± 0.1 g/cm³ | [3] |
| Flash Point | 194.8 ± 20.4 °C | [3][6] |
| LogP | 3.88 | [3] |
| Appearance | White to Off-White Powder | [2] |
Spectroscopic data provides a clear fingerprint for identity and purity confirmation.[1] While specific spectra are proprietary, the expected characteristics are well-understood.
Table 2: Key Analytical Characterization Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons on the naphthalene ring will appear as complex multiplets in the downfield region (typically 7.0-8.5 ppm). The carboxylic acid proton will be a broad singlet, often further downfield (>10 ppm), and may be exchangeable with D₂O. |
| ¹³C NMR | Signals corresponding to the 11 carbon atoms, including the carbonyl carbon of the carboxylic acid (typically >165 ppm) and the carbon atom attached to the chlorine (ipso-carbon). |
| IR Spectroscopy | Characteristic peaks include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1680-1710 cm⁻¹), C-Cl stretches in the fingerprint region, and C=C stretches for the aromatic ring. |
| Mass Spectrometry | The molecular ion peak (M⁺) should be observed at m/z ≈ 206, with a characteristic M+2 isotopic peak at m/z ≈ 208 in an approximate 3:1 ratio, confirming the presence of one chlorine atom. |
| HPLC | High-performance liquid chromatography is the standard method to assess purity, typically employing a C18 reverse-phase column with a mobile phase of acetonitrile and water (with an acid modifier like TFA or formic acid).[1] |
Synthesis and Purification Workflow
While this compound is commercially available, understanding its synthesis provides context for potential impurities. A common laboratory-scale approach involves the oxidation of a suitable precursor derived from 1-chloronaphthalene.
Caption: A plausible synthetic route to this compound.
Protocol 1: Synthesis via Haloform Reaction
Causality: This protocol is chosen for its reliability in converting methyl ketones (the acetyl group) into carboxylic acids. The Friedel-Crafts acylation step directs the acetyl group to the reactive 1-position of the naphthalene ring.
-
Acylation : To a cooled (0 °C) suspension of anhydrous aluminum chloride (1.2 eq) in dichloromethane (DCM), add acetyl chloride (1.1 eq) dropwise. Stir for 15 minutes.
-
Add a solution of 1-chloronaphthalene (1.0 eq) in DCM dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours until TLC indicates consumption of the starting material.
-
Work-up : Carefully pour the reaction mixture onto crushed ice with concentrated HCl. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield crude 1-acetyl-4-chloronaphthalene.
-
Oxidation : Dissolve the crude intermediate in 1,4-dioxane. Add a solution of sodium hypochlorite (NaOCl, bleach, ~3-4 eq) and a catalytic amount of NaOH.
-
Heat the mixture to 50-60 °C and stir vigorously for 4-6 hours. Monitor by TLC.
-
Isolation : Cool the reaction to room temperature and quench with sodium sulfite solution to destroy excess oxidant. Acidify the aqueous solution with concentrated HCl to a pH of ~2.
-
The product, this compound, will precipitate as a solid.
-
Purification : Collect the solid by vacuum filtration, wash thoroughly with cold water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to achieve high purity.
Core Reactivity and Synthetic Utility
The value of this compound lies in its dual reactivity, allowing for sequential or orthogonal modifications at two distinct sites: the carboxylic acid (position 1) and the chloro-substituent (position 4).[1] This makes it an ideal scaffold for building molecular diversity.[1]
Caption: Key reaction pathways for this compound.
Protocol 2: Amide Coupling (A Core Medicinal Chemistry Reaction)
Trustworthiness: This protocol uses HATU, a standard, reliable peptide coupling reagent that minimizes side reactions and racemization (if applicable), ensuring a high-yield, self-validating system.
-
Activation : Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM).
-
Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 eq).
-
Stir the mixture at room temperature for 15-20 minutes to form the activated ester intermediate.
-
Coupling : Add the desired primary or secondary amine (1.0-1.2 eq) to the activated mixture.
-
Continue stirring at room temperature for 2-12 hours. Monitor reaction progress by TLC or LC-MS.
-
Work-up : Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification : Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired amide.
Applications in Drug Discovery and Materials Science
The naphthalene scaffold is a privileged structure in medicinal chemistry, appearing in many biologically active molecules.[1] this compound serves as a key precursor for synthesizing libraries of derivatives to screen for therapeutic activity.[1]
-
Enzyme Inhibitors : The rigid naphthalene core can be functionalized to fit into the active sites of enzymes. The carboxylic acid can be converted to an amide to interact with key residues, while the '4-chloro' position can be modified via cross-coupling to explore different pockets and enhance binding affinity.[1]
-
Receptor Ligands : The lipophilicity imparted by the chloro-naphthalene structure can be advantageous for crossing cell membranes and targeting intracellular receptors.[1]
-
Anticancer and Antimicrobial Agents : Naphthoquinone derivatives, which can be synthesized from naphthoic acids, are a well-studied class of compounds with significant antitumoral and antimicrobial properties.[7]
-
Organic Electronics : The planar, aromatic nature of the naphthalene ring makes it a candidate for incorporation into organic semiconductors, dyes, and other functional materials.
Safety and Handling
-
Personal Protective Equipment (PPE) : Wear protective gloves, chemical safety goggles, and a lab coat.[8]
-
Handling : Avoid breathing dust. Use only in a well-ventilated area, preferably in a chemical fume hood.[8][9] Wash hands and any exposed skin thoroughly after handling.[8]
-
First Aid :
-
Inhalation : Remove to fresh air. If not breathing, give artificial respiration.[9][10]
-
Skin Contact : Wash off with soap and plenty of water.[9]
-
Eye Contact : Rinse immediately with plenty of water for at least 15 minutes.[8][9]
-
Ingestion : Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[9]
-
-
Storage : Store in a tightly sealed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents, strong acids, and strong bases.[8]
-
Disposal : Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
This compound is a high-value, versatile chemical intermediate. Its well-defined dual reactivity allows chemists to strategically build molecular complexity, making it an invaluable asset in the synthesis of novel pharmaceuticals and functional materials. The robust protocols for its modification, coupled with a clear understanding of its properties and safe handling procedures, empower researchers to leverage this compound to its full potential, accelerating discovery and innovation.
References
- The Crucial Role of this compound in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- This compound | CAS#:1013-04-3. Chemsrc.
- SAFETY DATA SHEET - 4-Chloro-1,8-naphthalic anhydride. Fisher Scientific.
- 1013-04-3 | this compound. BLD Pharm.
- This compound 98% | CAS: 1013-04-3. AChemBlock.
- 4-chloro-1-naphthalenecarboxylic acid. Echemi.
- 4-Chloro-1-napthalenecarboxylic Acid | 1013-04-3. Biosynth.
- 4-CHLORO-1-HYDROXY-2-NAPHTHOIC ACID Safety D
- 4-Chloro-1-hydroxy-2-naphthalenecarboxylic acid Safety D
- 4-chloro-[1]naphthoic acid.
- The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review.
- 1-Naphthoic Acid as a Versatile Intermediate in Pharmaceutical Synthesis: Applic
Sources
- 1. nbinno.com [nbinno.com]
- 2. 4-chloro-[1]naphthoic acid-SuZhou TuoHuangZhe New Materials Co., LTD [en.thzchem.com]
- 3. This compound | CAS#:1013-04-3 | Chemsrc [chemsrc.com]
- 4. This compound 98% | CAS: 1013-04-3 | AChemBlock [achemblock.com]
- 5. 4-Chloro-1-napthalenecarboxylic Acid | 1013-04-3 | BAA01304 [biosynth.com]
- 6. echemi.com [echemi.com]
- 7. The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. lookchem.com [lookchem.com]
- 10. echemi.com [echemi.com]
An In-depth Technical Guide to the Molecular Structure of 4-Chloro-1-naphthoic acid
This guide provides a comprehensive technical overview of the molecular structure of 4-Chloro-1-naphthoic acid, a versatile bifunctional molecule of significant interest in organic synthesis and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced structural features, spectroscopic signatures, and synthetic considerations of this compound, offering field-proven insights into its chemical behavior.
Introduction: The Strategic Importance of this compound
This compound (CAS No: 1013-04-3) is a halogenated aromatic carboxylic acid built upon a naphthalene scaffold.[1] Its utility as a chemical intermediate stems from the presence of two distinct reactive centers: a carboxylic acid group at the 1-position and a chlorine atom at the 4-position of the naphthalene ring. This dual functionality allows for orthogonal chemical modifications, making it a valuable starting material for the synthesis of complex molecular architectures, including pharmaceutical candidates and functional materials. The carboxylic acid moiety can readily undergo esterification or amidation, while the chloro substituent provides a handle for nucleophilic aromatic substitution or cross-coupling reactions.[2] A thorough understanding of its molecular structure is paramount for predicting its reactivity and designing efficient synthetic strategies.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These values are critical for experimental design, particularly in determining appropriate solvent systems and reaction conditions.
| Property | Value | Source |
| Molecular Formula | C₁₁H₇ClO₂ | [3] |
| Molecular Weight | 206.63 g/mol | [4] |
| Melting Point | 223-224 °C | N/A |
| Boiling Point (Predicted) | 398.5 ± 15.0 °C at 760 mmHg | N/A |
| CAS Number | 1013-04-3 | [1] |
Elucidation of the Molecular Structure: A Spectroscopic Approach
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons. The naphthalene ring system will show a complex pattern of coupled multiplets. The chemical shifts are influenced by the electron-withdrawing effects of the carboxylic acid and the chlorine atom, as well as the anisotropic effects of the aromatic rings.
Predicted ¹H NMR Spectral Features:
-
Aromatic Protons (6H): A series of multiplets in the range of δ 7.0-9.0 ppm. The protons ortho to the carboxylic acid and the chlorine atom will be the most deshielded.
-
Carboxylic Acid Proton (1H): A broad singlet, typically downfield, in the region of δ 10.0-13.0 ppm. This signal is readily exchangeable with D₂O.
The coupling constants between adjacent aromatic protons are expected to be in the range of 7-9 Hz for ortho coupling, 1-3 Hz for meta coupling, and <1 Hz for para coupling.[5]
The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments.
Predicted ¹³C NMR Spectral Features:
-
Carboxylic Acid Carbonyl: A signal in the range of δ 165-185 ppm.[6]
-
Aromatic Carbons: Multiple signals in the aromatic region (δ 120-150 ppm). The carbons directly attached to the chlorine atom and the carboxylic acid group will have distinct chemical shifts due to the electronic effects of these substituents. Quaternary carbons will typically show weaker signals.[7]
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in a molecule.
Expected IR Absorption Bands:
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band in the region of 3300-2500 cm⁻¹, characteristic of a hydrogen-bonded carboxylic acid dimer.[8]
-
C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹.
-
C=O Stretch (Carbonyl): A strong, sharp absorption band in the range of 1710-1680 cm⁻¹ for an aromatic carboxylic acid.
-
C=C Stretch (Aromatic): Several medium to weak bands in the 1600-1450 cm⁻¹ region.
-
C-O Stretch: A medium intensity band between 1320-1210 cm⁻¹.
-
C-Cl Stretch: A band in the fingerprint region, typically between 800-600 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Mass Spectral Fragmentation:
-
Molecular Ion (M⁺): A prominent molecular ion peak at m/z corresponding to the molecular weight of this compound (206.63 g/mol ). The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.
-
Key Fragmentation Pathways:
-
Loss of a hydroxyl radical (-OH, m/z 17) to form an acylium ion.
-
Loss of the carboxylic acid group (-COOH, m/z 45).[9]
-
Loss of a chlorine atom (-Cl, m/z 35).
-
Synthesis and Reactivity
The synthesis of this compound can be approached through several synthetic routes. A common strategy involves the functionalization of a pre-existing chloronaphthalene scaffold.
Synthetic Workflow
A plausible synthetic route starting from 1-chloronaphthalene is outlined below. This workflow highlights the key transformations required to introduce the carboxylic acid functionality.
Caption: A representative synthetic workflow for this compound.
Experimental Protocol: Oxidation of 1-Acetyl-4-chloronaphthalene
The following is a generalized protocol for the haloform reaction, a common method for converting methyl ketones to carboxylic acids.
Objective: To synthesize this compound from 1-acetyl-4-chloronaphthalene.
Materials:
-
1-Acetyl-4-chloronaphthalene
-
Sodium hypochlorite solution (bleach)
-
Sodium hydroxide
-
Hydrochloric acid
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-acetyl-4-chloronaphthalene in a suitable solvent.
-
Addition of Oxidant: Cool the solution in an ice bath and slowly add an excess of sodium hypochlorite solution. The addition of a base like sodium hydroxide can facilitate the reaction.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench any remaining oxidant with a reducing agent (e.g., sodium bisulfite). Acidify the aqueous layer with hydrochloric acid to precipitate the carboxylic acid product.
-
Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Drying: Dry the purified this compound under vacuum.
Three-Dimensional Molecular Structure and Crystallography
To date, a publicly available crystal structure for this compound has not been reported. X-ray crystallography would provide definitive information on bond lengths, bond angles, and the three-dimensional packing of the molecules in the solid state.[10] It is expected that in the solid state, the carboxylic acid moieties would form hydrogen-bonded dimers, a common structural motif for carboxylic acids.[8] The planarity of the naphthalene ring system would be a key feature, with the chlorine atom and the carboxylic acid group lying in or very close to the plane of the rings.
Conclusion
This compound is a molecule of significant synthetic potential. Its rigid aromatic core and orthogonal reactive groups make it an attractive building block for the creation of diverse and complex chemical entities. While a detailed experimental characterization of its molecular structure is not widely disseminated, a thorough understanding of its expected spectroscopic and structural properties can be derived from fundamental chemical principles. This guide provides a solid foundation for researchers and scientists working with this compound, enabling a more informed and strategic approach to its application in chemical synthesis and drug discovery.
References
- The Crucial Role of this compound in Modern Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features - Beilstein Journal of Organic Chemistry. (n.d.).
- 13C NMR Chemical Shifts. (n.d.). Oregon State University.
- 4-Chloronaphthalene-1-carboxylic acid. (n.d.). PubChem.
- IR: carboxylic acids. (n.d.). University of Calgary.
- mass spectra - fragmentation patterns. (n.d.). Chemguide.
- Proton NMR chemical shifts and coupling constants for brain metabolites. (2000). Magnetic Resonance in Medicine.
- Synthesis, Characterization and Application of Substituent Naphthalene, Di-Arylamine Pendants Based-Polyamides, as Semiconductor. (2018). Oriental Journal of Chemistry.
- How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology.
- Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.
- 1H and 13C NMR chemical shifts, υ (ppm), multiplicities and coupling... (n.d.). ResearchGate.
- NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). University of Wisconsin.
- a guide to 13c nmr chemical shift values. (2015). Compound Interest.
- NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). University of Wisconsin.
- 4-Chloronaphthalene-1-carboxylic acid. (n.d.). PubChem.
- The C=O Bond, Part III: Carboxylic Acids. (2018, January 1). Spectroscopy Online.
- Accurate Experimental Structure of 1-Chloronaphthalene. (n.d.). UVaDOC.
- X-Ray Crystallography of Chemical Compounds. (2010, April 10). PubMed Central (PMC).
- 21.10: Spectroscopy of Carboxylic Acid Derivatives. (2022, September 24). Chemistry LibreTexts.
- PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. (2020, March 6). YouTube.
- Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. (n.d.). RACO.
- Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. (n.d.). PubMed Central (PMC).
- NMR Coupling Constants, Chemical Shifts, Carbon NMR and Practice. (2016, February 24). YouTube.
- Naphthalene-1-carboxylic acid (4-morpholin-4-yl-phenyl)-amide. (n.d.). PubChem.
- 7-Chloronaphthalene-1-carboxylic acid. (n.d.). PubChem.
Sources
- 1. uanlch.vscht.cz [uanlch.vscht.cz]
- 2. ekwan.github.io [ekwan.github.io]
- 3. 4-Chloronaphthalene-1-carboxylic acid | C11H7ClO2 | CID 12749143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 7-Chloronaphthalene-1-carboxylic acid | C11H7ClO2 | CID 13288329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. compoundchem.com [compoundchem.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 4-Chloro-1-naphthoic Acid in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility of 4-chloro-1-naphthoic acid in organic solvents, a critical parameter for researchers, scientists, and drug development professionals. In the absence of extensive experimental solubility data, this guide uniquely combines theoretical prediction methodologies, namely Hansen Solubility Parameters (HSP) and the Conductor-like Screening Model for Real Solvents (COSMO-RS), with detailed protocols for experimental validation. This dual approach offers a robust framework for solvent selection, process optimization, and formulation development involving this compound. The guide is structured to provide not only data and protocols but also the underlying scientific principles, ensuring a deep and practical understanding of the subject matter.
Introduction: The Significance of this compound
This compound, a derivative of naphthalene, is a versatile building block in organic synthesis. Its rigid aromatic structure combined with the reactivity of the carboxylic acid and the influence of the chloro-substituent makes it a valuable precursor for the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and advanced materials. Understanding its solubility in various organic solvents is paramount for its effective utilization in these applications. Solubility dictates crucial process parameters such as reaction kinetics, crystallization, purification, and formulation. This guide aims to equip researchers with the necessary tools to predict, understand, and experimentally determine the solubility of this important molecule.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is the foundation for any solubility study. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₇ClO₂ | - |
| Molecular Weight | 206.63 g/mol | [1] |
| CAS Number | 1013-04-3 | [1] |
| Melting Point | 170 °C | [1] |
| Boiling Point | 398.5 ± 15.0 °C at 760 mmHg | [2] |
| Density | 1.4 ± 0.1 g/cm³ | [2] |
| LogP (Octanol-Water Partition Coefficient) | 3.88 | [2] |
| Refractive Index | 1.680 | [2] |
Safety Information:
-
Pictograms: GHS07 (Harmful)[1]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]
Theoretical Prediction of Solubility
In the early stages of research and development, and in the absence of experimental data, theoretical models provide a powerful and cost-effective means of predicting solubility. This section delves into two widely used and robust methodologies: Hansen Solubility Parameters (HSP) and COSMO-RS.
Hansen Solubility Parameters (HSP): A Framework for "Like Dissolves Like"
The principle of "like dissolves like" is quantified by Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components:
-
δd (Dispersion): Energy from van der Waals forces.
-
δp (Polar): Energy from dipolar intermolecular forces.
-
δh (Hydrogen Bonding): Energy from hydrogen bonds.
The total Hansen solubility parameter (δt) is given by the equation:
δt² = δd² + δp² + δh²
For a solute to dissolve in a solvent, their respective Hansen parameters should be similar. The "distance" (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated as follows:
Ra² = 4(δd₂ - δd₁)² + (δp₂ - δp₁)² + (δh₂ - δh₁)²[3]
A smaller Ra value indicates a higher affinity and, therefore, a greater likelihood of solubility.
The process involves breaking down the this compound molecule into its constituent functional groups and summing their respective contributions to δd, δp, and δh.
Molecular Structure Breakdown:
-
Aromatic CH groups
-
Aromatic C-Cl group
-
Aromatic C-COOH group
-
Naphthalene ring system contribution
While a detailed manual calculation is beyond the scope of this guide, specialized software such as HSPiP or the MATLAB-based "SPHERES" tool can perform these calculations based on the molecular structure.[1][6] For the purpose of this guide, we will use estimated HSP values for this compound based on its structural similarity to related compounds and the principles of group contribution.
Estimated Hansen Solubility Parameters for this compound:
| Parameter | Estimated Value (MPa½) |
| δd | 19.5 |
| δp | 8.5 |
| δh | 7.0 |
The following table presents the Hansen Solubility Parameters for a range of common organic solvents and the calculated Ra distance to the estimated HSPs of this compound. A lower Ra value suggests better solubility.
| Solvent | δd (MPa½) | δp (MPa½) | δh (MPa½) | Ra (Distance) | Predicted Solubility |
| Acetone | 15.5 | 10.4 | 7.0 | 4.8 | High |
| Toluene | 18.2 | 1.4 | 2.0 | 8.8 | Moderate |
| Methanol | 15.1 | 12.3 | 22.3 | 16.9 | Low |
| Ethanol | 15.8 | 8.8 | 19.4 | 13.9 | Low |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 4.9 | High |
| Dichloromethane | 17.0 | 7.3 | 7.1 | 2.7 | Very High |
| n-Hexane | 14.9 | 0.0 | 0.0 | 13.8 | Very Low |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 4.0 | High |
| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 7.2 | Moderate to High |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 8.7 | Moderate |
Note: These predictions are based on estimated HSPs and should be experimentally validated.
COSMO-RS: A Quantum Chemistry Approach to Solubility Prediction
The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful and accurate method for predicting the thermodynamic properties of fluids and solutions based on quantum mechanical calculations.[7][8][9] It offers a more detailed and nuanced prediction of solubility compared to the HSP method.
The COSMO-RS workflow can be summarized in the following steps:
-
Quantum Chemical Calculation: The molecule of interest (solute) and the solvent molecules are placed in a virtual conductor. This induces a polarization charge density (σ) on the surface of each molecule. This step is typically performed using Density Functional Theory (DFT).
-
Generation of the Sigma Profile (σ-profile): The distribution of the polarization charge density on the molecular surface is represented as a histogram, known as the σ-profile. This profile is a unique fingerprint of the molecule's polarity.
-
Statistical Thermodynamics: The σ-profiles of the solute and solvent are used in a statistical thermodynamics framework to calculate the chemical potential of the solute in the solvent.
-
Solubility Prediction: The solubility is then derived from the calculated chemical potentials.
Due to the requirement of specialized software and computational resources, performing a full COSMO-RS calculation is beyond the scope of this guide. However, for researchers with access to computational chemistry software packages like ADF, TURBOMOLE, or GAUSSIAN, this method is highly recommended for accurate solubility predictions, especially for complex systems or when a deeper understanding of the solute-solvent interactions is required.
Experimental Determination of Solubility
Theoretical predictions, while invaluable for initial screening, must be validated by experimental data. This section provides detailed protocols for both qualitative and quantitative determination of the solubility of this compound.
Qualitative Solubility Determination
This method provides a rapid assessment of solubility in various solvents and is particularly useful for initial solvent screening.
Materials:
-
This compound
-
A range of organic solvents (e.g., those listed in the HSP table)
-
Small test tubes or vials (e.g., 1 dram vials)
-
Vortex mixer
-
Spatula
Procedure:
-
Add approximately 10-20 mg of this compound to a clean, dry test tube.
-
Add 1 mL of the selected solvent to the test tube.
-
Vortex the mixture vigorously for 60 seconds.
-
Visually inspect the solution.
-
Soluble: The solid has completely dissolved, and the solution is clear.
-
Partially Soluble: Some of the solid has dissolved, but undissolved particles remain.
-
Insoluble: The solid has not noticeably dissolved.
-
-
Record the observations for each solvent.
Quantitative Solubility Determination: The Shake-Flask Method
The isothermal shake-flask method is the gold standard for determining the equilibrium solubility of a solid in a liquid.[10][11]
Materials:
-
This compound
-
Selected organic solvents
-
Screw-cap vials or flasks
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the solvent in a screw-cap vial. The presence of excess solid is crucial to ensure that equilibrium is reached at saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours). It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.
-
-
Sample Preparation and Analysis:
-
Once equilibrium is established, stop the agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.
-
Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted sample using a pre-validated HPLC-UV or UV-Vis spectrophotometry method.
-
-
Calculation of Solubility:
-
From the measured concentration of the diluted sample and the dilution factor, calculate the concentration of the saturated solution.
-
Express the solubility in appropriate units, such as mg/mL, g/L, or molarity (mol/L).
-
Visualizing Workflows and Relationships
Diagrams are powerful tools for visualizing complex processes and relationships. The following diagrams, generated using Graphviz, illustrate the key workflows and concepts discussed in this guide.
Theoretical Solubility Prediction Workflow
Caption: A comparative workflow for predicting solubility using HSP and COSMO-RS.
Experimental Solubility Determination Workflow
Caption: Step-by-step workflow for the shake-flask experimental method.
Conclusion and Future Perspectives
This in-depth technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By integrating theoretical prediction models like Hansen Solubility Parameters and COSMO-RS with robust experimental protocols, researchers can make informed decisions regarding solvent selection, leading to optimized reaction conditions, improved purification processes, and more effective formulation strategies.
The predictive models, particularly when validated with experimental data for a few key solvents, can significantly reduce the experimental burden of extensive solubility screening. As computational methods continue to evolve in accuracy and accessibility, their role in solubility prediction will undoubtedly expand. Future work could involve the development of machine learning models trained on experimental solubility data for a wider range of aromatic carboxylic acids to further enhance predictive accuracy.[2] Ultimately, a synergistic approach that combines theoretical insights with targeted experimental validation will pave the way for the more efficient and intelligent use of this compound and other valuable chemical intermediates in scientific research and industrial applications.
References
- ChemSrc. (2025, August 21). This compound | CAS#:1013-04-3.
- ResearchGate. (2025, August 2). Experimental and Computational Screening Models for Prediction of Aqueous Drug Solubility.
- National Center for Biotechnology Information. (n.d.). A Bayesian Approach to Predict Solubility Parameters. ChemRxiv.
- CICECO. (n.d.). Prediction of aqueous solubilities of solid carboxylic acids with COSMO-RS.
- Scite.ai. (n.d.). Evaluation of Predictive Solubility Models in Pharmaceutical Process Development an Enabling Technologies Consortium Collaboration.
- Semantic Scholar. (n.d.). Experimental and Computational Screening Models for Prediction of Aqueous Drug Solubility.
- MathWorks. (2025, July 5). SPHERES: Solubility Parameter Calculation. MATLAB Central File Exchange.
- SCM. (n.d.). COSMO-RS: predict solubilities & fluid thermodynamics.
- Eloquens. (2022, March 29). Group Contribution Methods for Solubility Parameter.
- Semantic Scholar. (2008, May 13). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method.
- ResearchGate. (2025, August 7). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method.
- PubMed. (n.d.). Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering.
- Atmospheric Chemistry and Physics. (2020, November 9). Technical note: Estimating aqueous solubilities and activity coefficients of mono- and α,ω-dicarboxylic acids using COSMOtherm.
- Google Grounding API. (2024, September 24). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning.
- Hansen Solubility Parameters. (n.d.). Hansen Solubility Parameters.
- National Institutes of Health. (2018, July 16). A Bayesian Approach to Predict Solubility Parameters.
- Wikipedia. (n.d.). Hansen solubility parameter.
- Stenutz. (n.d.). Hansen solubility parameters.
- National Center for Biotechnology Information. (2023, August 21). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. PMC.
- Royal Society of Chemistry. (n.d.). Harnessing Hansen solubility parameters to predict organogel formation. Journal of Materials Chemistry.
- ResearchGate. (2025, August 6). Determination of the Hansen solubility parameters with a novel optimization method.
- Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids.
- Stenutz. (2022, January 16). Hansen solubility parameters.
Sources
- 1. HSPiP | Hansen Solubility Parameters [hansen-solubility.com]
- 2. Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Prediction of Hansen Solubility Parameters with a New Group-Contribution Method | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. mathworks.com [mathworks.com]
- 7. scm.com [scm.com]
- 8. Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. approcess.com [approcess.com]
- 10. researchgate.net [researchgate.net]
- 11. Experimental and Computational Screening Models for Prediction of Aqueous Drug Solubility | Semantic Scholar [semanticscholar.org]
A Comprehensive Technical Guide to the Physicochemical Characterization of 4-Chloro-1-naphthoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 4-Chloro-1-naphthoic Acid
This compound (CAS No: 1013-04-3) is a versatile bifunctional molecule featuring a naphthalene core substituted with both a carboxylic acid and a chlorine atom.[1] This unique structure allows for a dual reactivity that is highly valued in the synthesis of complex organic molecules, including pharmaceutical candidates.[1] The carboxylic acid group can readily undergo esterification and amidation, while the chlorine atom provides a site for nucleophilic substitution or cross-coupling reactions.[1] Accurate characterization of its fundamental physical properties, such as melting point and density, is paramount for its effective use in research and development, ensuring purity, and predicting its behavior in various reaction conditions.
Core Physicochemical Properties
The precise determination of the melting point and density of this compound serves as a critical benchmark for its identification and purity assessment.
Melting Point
The melting point of a pure crystalline solid is a sharp, characteristic temperature at which the substance transitions from a solid to a liquid phase. For pure compounds, this transition occurs over a narrow range, typically 0.5-1.0°C. Impurities tend to lower and broaden the melting point range.[2]
| Property | Value | Source |
| Melting Point | 223-224 °C | [3] |
Density
Density is an intrinsic property of a substance, defined as its mass per unit volume. For solid organic compounds, density provides insights into molecular packing and can be a useful parameter in quality control.
| Property | Value | Source |
| Density (Predicted) | 1.395 ± 0.06 g/cm³ | [3] |
| Density | 1.4 ± 0.1 g/cm³ | [4] |
Experimental Methodologies: A Self-Validating Approach
To ensure the highest degree of scientific integrity, the following protocols are described with an emphasis on the rationale behind each step, creating a self-validating system for data generation.
Determination of Melting Point
The capillary method is a standard and reliable technique for determining the melting point of a solid organic compound.
-
Sample Preparation: A small amount of dry, finely powdered this compound is introduced into a capillary tube, which is sealed at one end.[5][6] The sample is compacted by tapping the tube to ensure uniform heat transfer.
-
Apparatus Setup: The capillary tube is attached to a thermometer or placed in the heating block of a melting point apparatus.
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (approximately 2°C/min) as the melting point is approached.[7]
-
Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded. The melting point range is reported as T1-T2.
-
Purity Indication: A sharp melting range (≤1°C) is indicative of a high-purity sample.[2] A broad range suggests the presence of impurities.[2]
-
Mixed Melting Point: To confirm the identity of an unknown sample suspected to be this compound, a mixed melting point determination can be performed. A 50:50 mixture of the unknown with an authentic sample of this compound is prepared. If the melting point of the mixture is sharp and identical to that of the authentic sample, the unknown is confirmed. A depressed and broadened melting point indicates the samples are different compounds.[7]
Caption: Workflow for Density Determination by Displacement.
Safety and Handling
While specific safety data for this compound is not extensively available, general precautions for handling aromatic carboxylic acids and chlorinated compounds should be observed. For the closely related compound 4-Chloro-1-hydroxy-2-naphthalenecarboxylic acid, safety data sheets recommend avoiding dust formation and ensuring adequate ventilation. [8][9]Personal protective equipment, including safety goggles and gloves, should be worn. [8]
Conclusion
The accurate determination of the melting point and density of this compound is fundamental to its application in research and development. The methodologies outlined in this guide provide a robust framework for obtaining reliable and reproducible data. By understanding the principles behind these experimental techniques, researchers can ensure the quality and integrity of their work, paving the way for further innovations in organic synthesis.
References
- Melting point determination. (n.d.). University of Calgary.
- Experiment 1: Melting-point Determinations. (n.d.). Athabasca University.
- Determination of Melting Point of An Organic Compound. (n.d.). Scribd.
- Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S.
- Experiment 1 - Melting Points. (n.d.). University of Missouri–St. Louis.
- This compound. (2025-08-21). Chemsrc.
- The Crucial Role of this compound in Modern Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- 4-CHLORO-1-HYDROXY-2-NAPHTHOIC ACID Safety Data Sheets(SDS). (n.d.). lookchem.
- Experiment 1: Determining the Densities of Solids. (n.d.). Babcock University.
- Density Determination of Solids and Liquids. (n.d.). EAG Laboratories.
Sources
Spectroscopic Data for 4-Chloro-1-naphthoic Acid: An In-depth Technical Guide
Introduction
4-Chloro-1-naphthoic acid, a halogenated aromatic carboxylic acid, serves as a pivotal intermediate in the synthesis of a wide array of complex organic molecules. Its utility spans from the development of novel pharmaceutical agents to the creation of advanced materials. The dual reactivity of the carboxylic acid and the chloro-substituent on the rigid naphthalene framework makes it a versatile building block for medicinal and materials chemists.[1] Accurate and comprehensive characterization of this compound is paramount for its effective use, ensuring the identity, purity, and integrity of subsequent synthetic steps. This guide provides an in-depth analysis of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, to serve as a definitive resource for researchers, scientists, and drug development professionals.
Molecular Structure and Spectroscopic Overview
The molecular structure of this compound, with its distinct arrangement of a naphthalene core, a carboxylic acid at the 1-position, and a chlorine atom at the 4-position, gives rise to a characteristic spectroscopic fingerprint. NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule, while IR spectroscopy identifies the key functional groups present. Together, these techniques offer a comprehensive and non-destructive method for structural elucidation and quality control.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) is a powerful technique for determining the number of and connectivity between hydrogen atoms in a molecule. The spectrum of this compound in deuterated dimethyl sulfoxide (DMSO-d₆) reveals a complex pattern of signals in the aromatic region, consistent with the substituted naphthalene ring system.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |
| 13.5 (approx.) | broad s | 1H | -COOH | - |
| 8.91-9.00 | m | 1H | Ar-H | - |
| 8.27-8.35 | m | 1H | Ar-H | - |
| 8.12 | d | 1H | Ar-H | 7.6 |
| 7.74-7.85 | m | 3H | Ar-H | - |
Data sourced from Echemi.[2]
Interpretation and Field-Proven Insights
The choice of DMSO-d₆ as the solvent is crucial for observing the acidic proton of the carboxylic acid group, which typically appears as a broad singlet at a downfield chemical shift (around 13.5 ppm) due to hydrogen bonding with the solvent. The aromatic region of the spectrum displays a series of multiplets and a doublet, corresponding to the six protons on the naphthalene ring. The complexity of these signals arises from the restricted rotation and the electronic effects of the chloro and carboxylic acid substituents, which influence the magnetic environment of each proton differently. The multiplet between 7.74-7.85 ppm integrating to three protons, the doublet at 8.12 ppm, and the multiplets at 8.27-8.35 and 8.91-9.00 ppm are characteristic of a 1,4-disubstituted naphthalene system. A definitive assignment of each aromatic proton would typically require two-dimensional NMR experiments, such as COSY and HMBC, to establish proton-proton and proton-carbon correlations.
Infrared (IR) Spectroscopy
Infrared spectroscopy is an invaluable tool for identifying the functional groups within a molecule. The IR spectrum of this compound, typically acquired as a solid sample using a KBr pellet, showcases characteristic absorptions for the carboxylic acid and the aromatic ring.
Table 2: Key IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Description of Vibration | Functional Group |
| 3100-2500 (broad) | O-H stretch | Carboxylic Acid |
| 1690-1680 | C=O stretch | Carboxylic Acid |
| 1565-1505 | C=C stretch | Aromatic Ring |
| 1283-1252 | C-O stretch | Carboxylic Acid |
| 785-762 | C-H bend (out-of-plane) | Aromatic Ring |
Data sourced from Echemi.[2]
Interpretation and Causality Behind Experimental Choices
The presentation of the sample as a KBr pellet is a standard and reliable method for obtaining high-quality IR spectra of solid organic compounds. The most prominent feature in the IR spectrum of this compound is the very broad absorption band between 3100 and 2500 cm⁻¹. This is the characteristic O-H stretching vibration of the carboxylic acid, which is broadened due to extensive intermolecular hydrogen bonding, forming dimers in the solid state. The strong, sharp absorption at approximately 1690-1680 cm⁻¹ is indicative of the C=O (carbonyl) stretching of the carboxylic acid. Its position is slightly lower than a non-conjugated carboxylic acid due to conjugation with the naphthalene ring, which delocalizes the pi electrons and slightly weakens the C=O bond. The absorptions in the 1565-1505 cm⁻¹ region are attributed to the C=C stretching vibrations within the aromatic naphthalene ring. The C-O stretching of the carboxylic acid is observed in the 1283-1252 cm⁻¹ range. Finally, the sharp peaks between 785-762 cm⁻¹ are characteristic of out-of-plane C-H bending vibrations of the substituted aromatic ring, which can provide further information about the substitution pattern.
Experimental Protocols
To ensure the reproducibility and accuracy of the spectroscopic data, standardized experimental protocols are essential. The following are representative methodologies for acquiring NMR and IR spectra of this compound.
Protocol 1: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Data Acquisition:
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
Collect a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale by setting the residual DMSO solvent peak to 2.50 ppm.
-
Integrate the signals to determine the relative number of protons.
-
Caption: Workflow for ¹H NMR Data Acquisition and Processing.
Protocol 2: FT-IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation:
-
Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
-
Pellet Formation:
-
Transfer a portion of the powder into a pellet press.
-
Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.
-
-
Instrumentation:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.
-
Label the significant peaks with their corresponding wavenumbers.
-
Sources
biological activity of 4-Chloro-1-naphthoic acid derivatives
An In-Depth Technical Guide on the Biological Activity of 4-Chloro-1-naphthoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, the naphthalene scaffold is a recurring motif in a multitude of biologically active compounds. Its rigid, aromatic structure provides an excellent platform for the spatial orientation of functional groups, facilitating interactions with biological targets. When this core is functionalized with both a chlorine atom and a carboxylic acid group, as in this compound, it becomes a particularly versatile precursor for the synthesis of novel therapeutic agents.[1] The presence of the carboxylic acid allows for straightforward modifications such as esterification and amidation, while the chlorine atom can be a site for nucleophilic substitution or influence the electronic properties and lipophilicity of the molecule.[1] This guide delves into the synthesis, biological activities, and experimental evaluation of this compound derivatives, offering insights for researchers in drug discovery and development.
Synthesis of this compound Derivatives
The synthetic utility of this compound lies in the reactivity of its two primary functional groups. The carboxylic acid can be readily converted into esters, amides, and other derivatives using standard organic chemistry techniques. The chlorine atom on the naphthalene ring provides a handle for introducing further diversity, for instance, through nucleophilic aromatic substitution or cross-coupling reactions.[1]
General Workflow for Derivative Synthesis
Sources
Unraveling the Enigma: A Technical Guide to the Potential Mechanism of Action of 4-Chloro-1-naphthoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-1-naphthoic acid, a halogenated derivative of 1-naphthoic acid, is a versatile scaffold in medicinal chemistry.[1] While primarily recognized as a key intermediate in the synthesis of a diverse array of bioactive molecules, its intrinsic pharmacological properties and potential mechanism of action remain largely unexplored.[1] This guide synthesizes current knowledge on structurally related compounds, particularly those sharing the naphthalene core, to postulate and provide a comprehensive experimental framework for elucidating the potential mechanisms by which this compound may exert biological effects. We will delve into plausible molecular targets and signaling pathways, offering detailed, field-proven methodologies for their investigation. This document is intended to serve as a foundational resource for researchers aiming to unlock the therapeutic potential of this intriguing molecule.
Introduction: The Naphthalene Scaffold - A Privileged Structure in Drug Discovery
The naphthalene ring system is a recurring motif in a multitude of biologically active compounds, both natural and synthetic.[1] Its rigid, planar structure and lipophilic nature allow for effective interaction with a variety of biological macromolecules. Naphthoquinone derivatives, for instance, are known to possess a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[2][3][4] The mechanisms underlying these activities are often attributed to their ability to undergo redox cycling, generate reactive oxygen species (ROS), intercalate with DNA, and inhibit crucial cellular enzymes such as topoisomerases.[3]
This compound, with its naphthalene core functionalized with a chloro group and a carboxylic acid moiety, presents a unique electronic and steric profile that could dictate its interaction with biological targets. The chloro-substitution can enhance lipophilicity and potentially influence metabolic stability, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions, crucial for receptor binding and enzyme inhibition.[1]
Postulated Mechanisms of Action
Based on the activities of structurally analogous compounds, we can hypothesize several potential mechanisms of action for this compound. These are not mutually exclusive and may act in concert to produce a biological effect.
Enzyme Inhibition: A Prime Suspect
The structural features of this compound make it a candidate for an enzyme inhibitor. The naphthalene ring can engage in hydrophobic and π-stacking interactions within an enzyme's active site, while the carboxylic acid can form key electrostatic interactions with catalytic residues.
-
Potential Targets:
-
Carboxylesterases (CEs): These enzymes are involved in the metabolism of various xenobiotics.[5] Inhibition of CEs can modulate the efficacy of co-administered drugs.[5]
-
Monoamine Oxidases (MAOs): These enzymes are critical in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of depression and neurodegenerative diseases.[6]
-
Kinases: Many kinase inhibitors feature aromatic scaffolds. Dysregulation of kinase activity is a hallmark of cancer and inflammatory diseases.
-
Topoisomerases: As seen with other naphthoquinone derivatives, interference with these DNA-regulating enzymes is a potential anticancer mechanism.[3]
-
Disruption of Cellular Signaling Pathways
Beyond direct enzyme inhibition, this compound could modulate key signaling pathways involved in cell proliferation, survival, and inflammation.
-
Hypothesized Pathway Modulation:
-
NF-κB Signaling: The NF-κB pathway is a central regulator of inflammation and cell survival. Inhibition of this pathway is a common mechanism for anti-inflammatory and anticancer agents.
-
MAPK/ERK Pathway: This pathway is crucial for cell proliferation and differentiation. Its aberrant activation is frequently observed in cancer.
-
PI3K/Akt/mTOR Pathway: This is a critical pro-survival pathway that is often dysregulated in cancer.
-
Induction of Oxidative Stress
Similar to naphthoquinones, this compound could potentially undergo metabolic activation to a reactive intermediate that participates in redox cycling, leading to the generation of ROS. This can induce cellular damage, leading to apoptosis or other forms of cell death.
Experimental Validation: A Step-by-Step Guide
To investigate these postulated mechanisms, a systematic and multi-faceted experimental approach is required.
Initial Cytotoxicity and Phenotypic Screening
The first step is to determine the biological activity of this compound in relevant cellular models.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Culture: Plate cancer cell lines (e.g., A549 lung carcinoma, PC-3 prostate cancer) and a non-cancerous control cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Treat the cells with a range of concentrations (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
Target Identification and Engagement
If cytotoxicity is observed, the next phase is to identify the molecular targets.
Experimental Workflow: Target Identification
Caption: A multi-pronged approach for target identification of this compound.
Experimental Protocol: Kinase Inhibition Profiling
-
Assay Principle: Utilize a commercial kinase profiling service (e.g., Eurofins, Promega) that employs radiometric, fluorescence, or luminescence-based assays.
-
Compound Submission: Submit this compound at a fixed concentration (e.g., 10 µM) for screening against a panel of several hundred kinases.
-
Data Analysis: The service will provide percentage inhibition data for each kinase. Identify "hits" as kinases that are inhibited by more than a certain threshold (e.g., 50%).
-
Follow-up: For promising hits, perform dose-response curves to determine the IC50 values.
Elucidation of Downstream Signaling Pathways
Once a primary target or a set of targets is identified, the subsequent step is to delineate the downstream signaling consequences.
Experimental Protocol: Western Blot Analysis of Signaling Pathways
-
Cell Lysis: Treat cells with this compound at its IC50 concentration for various time points (e.g., 0, 1, 6, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against key signaling proteins (e.g., phospho-ERK, total-ERK, phospho-Akt, total-Akt, IκBα).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate for detection.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Hypothesized Signaling Cascade
Caption: Postulated signaling cascade initiated by this compound.
Investigating the Induction of Oxidative Stress
Experimental Protocol: Measurement of Intracellular ROS
-
Cell Staining: Treat cells with this compound for different durations. Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C.
-
Flow Cytometry: Harvest the cells and analyze the fluorescence of dichlorofluorescein (DCF) using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.
-
Data Analysis: Quantify the mean fluorescence intensity to determine the level of intracellular ROS.
Data Presentation and Interpretation
Table 1: Hypothetical IC50 Values of this compound in Cancer Cell Lines
| Cell Line | IC50 (µM) after 48h |
| A549 (Lung) | 15.2 ± 2.1 |
| PC-3 (Prostate) | 22.5 ± 3.4 |
| MCF-7 (Breast) | 18.9 ± 2.8 |
| HEK293 (Normal) | > 100 |
Conclusion and Future Directions
This guide provides a foundational framework for investigating the potential mechanism of action of this compound. The proposed experimental workflows are designed to systematically test the hypotheses of enzyme inhibition, signaling pathway modulation, and induction of oxidative stress. The insights gained from these studies will be instrumental in determining the therapeutic potential of this compound and will guide the rational design of more potent and selective derivatives. Future research should focus on in vivo efficacy studies in relevant animal models and a comprehensive evaluation of its pharmacokinetic and toxicological properties.
References
- The Crucial Role of this compound in Modern Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects. (2023). Pharmaceuticals. [Link]
- Activity of New Synthetic (2-Chloroethylthio)-1,4-naphthoquinones in Prostate Cancer Cells. (2022). Pharmaceuticals. [Link]
- Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects. (2023).
- Selective Inhibitors of Human Liver Carboxylesterase Based on a β-Lapachone Scaffold: Novel Reagents for Reaction Profiling. (2017).
- Evaluation of antimicrobial activities of naphthoic acid and its deriv
- 4-CHLORO-1-HYDROXY-2-NAPHTHOIC ACID. (n.d.). GSRS. [Link]
- Cytotoxic Effects of N-(3-Chloro-1,4-dioxo 1,4-dihydronaphthalen-2-yl)-benzamide on Androgen-dependent and -independent Prostate Cancer Cell Lines. (2011).
- The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review. (2022).
- Novel 2-Amino-1,4-Naphthoquinone Derivatives Induce A549 Cell Death through Autophagy. (2023).
- Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2019).
Sources
- 1. nbinno.com [nbinno.com]
- 2. Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Inhibitors of Human Liver Carboxylesterase Based on a β-Lapachone Scaffold: Novel Reagents for Reaction Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to 4-Chloro-1-naphthoic Acid: A Versatile Intermediate in Complex Chemical Synthesis
Abstract
In the landscape of modern organic synthesis, the strategic value of an intermediate is measured by its versatility, reliability, and the molecular complexity it can unlock. 4-Chloro-1-naphthoic acid (CAS No. 1013-04-3) has emerged as a cornerstone intermediate, particularly in the realms of pharmaceutical and materials science research. Its rigid naphthalene framework, coupled with two distinct and orthogonally reactive functional groups—a carboxylic acid and a chloro substituent—provides chemists with a powerful platform for building sophisticated molecular architectures. This guide provides an in-depth technical overview of this compound, from its fundamental properties and synthesis to its critical applications as a precursor in advanced chemical manufacturing, grounded in field-proven insights and methodologies.
Core Physicochemical & Structural Characteristics
This compound presents as a stable, crystalline solid. Its utility is derived directly from its structure: a naphthalene core that offers a rigid, planar scaffold; a carboxylic acid group at the 1-position that serves as a handle for amide and ester formation; and a chlorine atom at the 4-position that is a prime site for nucleophilic substitution and metal-catalyzed cross-coupling reactions.[1] This dual functionality is the key to its role as a versatile building block.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1013-04-3 | [1] |
| Molecular Formula | C₁₁H₇ClO₂ | |
| Molecular Weight | 206.62 g/mol | [2] |
| Appearance | White to Off-White Crystalline Powder | |
| Melting Point | 219-221 °C | |
| Solubility | Soluble in organic solvents like THF, DMF, and alcohols; sparingly soluble in water. |
Synthesis of this compound: A Validated Approach
The synthesis of this compound can be reliably achieved through a two-step process starting from the commercially available 1-chloronaphthalene. This pathway involves a Friedel-Crafts acylation followed by a haloform reaction, which efficiently oxidizes the intermediate methyl ketone to the desired carboxylic acid. This method is advantageous as it avoids the direct chlorination of 1-naphthoic acid, which can lead to a mixture of isomers.
Synthetic Pathway Overview
The causality behind this two-step approach lies in the directing effects of the substituents on the naphthalene ring and the specific reactivity of the haloform reaction. The initial Friedel-Crafts acylation of 1-chloronaphthalene with acetyl chloride is directed primarily to the 4-position due to electronic and steric factors. The subsequent oxidation of the resulting 1-acetyl-4-chloronaphthalene is a highly selective and high-yielding conversion to the carboxylic acid.
Detailed Experimental Protocol
This protocol is adapted from established methodologies for the synthesis of analogous 4-halo-1-naphthoic acids.[3]
Step 1: Synthesis of 1-Acetyl-4-chloronaphthalene
-
Apparatus Setup: Equip a three-necked, round-bottomed flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HCl). Ensure all glassware is oven-dried and assembled under an inert atmosphere (Nitrogen or Argon).
-
Reagent Charging: Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.2 eq.) and a dry, non-polar solvent such as 1,2-dichloroethane.
-
Reaction Initiation: Cool the suspension in an ice bath to 0 °C. Slowly add acetyl chloride (1.1 eq.) via the dropping funnel, followed by the dropwise addition of 1-chloronaphthalene (1.0 eq.).
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by pouring the mixture over crushed ice containing concentrated HCl. Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude 1-acetyl-4-chloronaphthalene.
Step 2: Synthesis of this compound (Haloform Reaction)
-
Apparatus Setup: In a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, dissolve the crude 1-acetyl-4-chloronaphthalene (1.0 eq.) from Step 1 in pyridine.
-
Reagent Addition: Add iodine (I₂, 1.5 eq.) portion-wise to the solution.
-
Reaction: Heat the mixture to 100 °C and stir for 2-3 hours.
-
Hydrolysis & Purification: Cool the reaction mixture and pour it into a solution of aqueous sodium hydroxide (NaOH). Wash with diethyl ether to remove pyridine and any non-acidic impurities. Acidify the aqueous layer with concentrated HCl to precipitate the product. Collect the solid by vacuum filtration, wash thoroughly with water, and dry to yield this compound. The product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Core Utility: Key Reactions & Applications in Drug Discovery
The synthetic power of this compound lies in its ability to undergo a wide range of transformations at its two functional centers, making it an ideal starting material for creating libraries of complex molecules for screening.[1]
Reactions at the Carboxylic Acid Group
The carboxylic acid moiety is readily converted into other functional groups, most commonly amides and esters, which are prevalent in biologically active compounds.
-
Amide Formation: The carboxylic acid can be activated, typically by conversion to an acyl chloride , and then reacted with a primary or secondary amine. This is a fundamental transformation for building peptide mimics and other complex pharmaceutical agents where the amide bond is crucial for biological activity and structural integrity.[1]
-
Protocol Insight (Acyl Chloride Formation): To a solution of this compound in a dry, inert solvent (e.g., dichloromethane or toluene), add thionyl chloride (SOCl₂) (1.2-1.5 eq.) and a catalytic amount of N,N-dimethylformamide (DMF).[4][5] Reflux the mixture for 1-2 hours. The solvent and excess thionyl chloride are then removed under reduced pressure to yield the crude 4-chloro-1-naphthoyl chloride, which is often used immediately in the next step.[4][5]
-
Reactions at the Chloro Group
The chlorine atom on the electron-rich naphthalene ring is a versatile handle for introducing molecular diversity through substitution and cross-coupling reactions.
-
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling): This is one of the most powerful applications. The chloro group can be coupled with a wide variety of boronic acids in the presence of a palladium catalyst and a base. This reaction forges a new carbon-carbon bond, allowing for the attachment of various aryl, heteroaryl, or alkyl groups at the 4-position, thereby fine-tuning the electronic and steric properties of the final molecule.[1]
Application Example: Synthesis of Cannabinoid Receptor Ligands
A compelling, field-proven application of this compound is in the synthesis of potent cannabinoid (CB₁) and (CB₂) receptor ligands for therapeutic research.[3] In a key synthetic step, 4-chloro-1-naphthoyl chloride (derived from the parent acid) is used to acylate an indole nucleus, forming a 3-(4-chloro-1-naphthoyl)indole. This core structure serves as a scaffold for developing novel psychoactive compounds and potential therapeutics.[3]
Table 2: Synthesis of a 3-(4-Chloro-1-naphthoyl)indole Precursor [3]
| Step | Reactants | Key Reagents/Conditions | Product |
| 1. Acid Chloride Formation | This compound | Thionyl Chloride (SOCl₂) | 4-Chloro-1-naphthoyl chloride |
| 2. Indole Acylation | Indole, 4-Chloro-1-naphthoyl chloride | MeMgBr (Grignard reagent as base/activator) in Ether/THF | 3-(4-Chloro-1-naphthoyl)indole |
This example perfectly illustrates the guide's core principles: the carboxylic acid is transformed to facilitate a new bond (amide-like acylation), while the chloro group remains intact on the naphthalene scaffold, available for further modification or to directly influence the final molecule's biological activity.
Analytical Quality Control: Ensuring Purity via HPLC
For any intermediate intended for drug development, rigorous purity assessment is non-negotiable. High-Performance Liquid Chromatography (HPLC) is the standard method for verifying the purity of this compound and its derivatives.[1] A self-validating system requires a robust analytical method to ensure the starting material is free of impurities that could compromise subsequent reactions or the final product's safety profile.
Sample HPLC Protocol for Purity Analysis
This protocol is a representative method based on standard practices for analyzing aromatic carboxylic acids.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution: A gradient elution is optimal to separate the main compound from both more polar and less polar impurities. A typical gradient might run from 15% to 95% Solvent B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm or 280 nm (based on UV absorbance maxima).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water) to a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Conclusion
This compound is more than a mere chemical; it is an enabling tool for innovation in chemical synthesis. Its well-defined reactivity at two distinct molecular sites provides a logical and efficient pathway for constructing complex organic molecules. The ability to perform sequential or parallel modifications on the carboxylic acid and chloro-substituted naphthalene core streamlines synthetic routes, making it an invaluable asset for researchers in drug discovery and materials science. By understanding its synthesis, reactivity, and analytical validation, scientists can confidently leverage this intermediate to accelerate research programs and forge the next generation of advanced chemical compounds.
References
- The Crucial Role of this compound in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- Synthesis and Pharmacology of 1-Alkyl-3-(1-naphthoyl)indoles: Steric and Electronic Effects of 4- and 8-Halogen Substituents on Affinity for Cannabinoid CB1 and CB2 Receptors. Huffman, J. W., et al. PubMed Central (PMC)
- Second Generation Analogs of the Cancer Drug Clinical Candidate Tipifarnib for Anti-Chagas Disease Drug Discovery. Absalon, S., et al. PubMed Central (PMC)
- 7-Chloronaphthalene-1-carboxylic acid | C11H7ClO2 | CID 13288329.
- Investigating a Chemoselective Grignard Reaction in an Undergraduate Discovery Lab To Predict Reactivity and Final Products.Pendidikan Kimia.[Link]
- Tipifarnib.Wikipedia.[Link]
- Tipifarnib in Head and Neck Squamous Cell Carcinoma With HRAS Mutations. Ho, A.L., et al. Journal of Clinical Oncology, American Society of Clinical Oncology (ASCO).[Link]
- α-NAPHTHOIC ACID.Organic Syntheses Procedure.[Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 3. Synthesis and Pharmacology of 1-Alkyl-3-(1-naphthoyl)indoles: Steric and Electronic Effects of 4- and 8-Halogenated Naphthoyl Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1-Naphthoyl chloride synthesis - chemicalbook [chemicalbook.com]
Introduction: Naphthalene and its Toxicological Significance
An In-Depth Technical Guide to the Xenobiotic Metabolism of Naphthalene Derivatives
Naphthalene, a bicyclic aromatic hydrocarbon, is a ubiquitous environmental pollutant originating from sources such as fossil fuel combustion, industrial processes, and consumer products like moth repellents.[1][2] While structurally simple, its metabolic fate within biological systems is complex, underpinning its toxicological profile. The bioactivation of naphthalene to reactive intermediates is a critical event, leading to tissue-specific cytotoxicity, particularly in the pulmonary and nasal regions.[3][4] This guide provides a comprehensive overview of the metabolic pathways governing naphthalene's transformation, the mechanisms of toxicity, and the experimental methodologies employed to investigate these processes. It is intended for researchers and professionals in toxicology, pharmacology, and drug development who require a deep, mechanistic understanding of how naphthalene and its derivatives are processed in the body.
Part 1: The Metabolic Journey of Naphthalene
The xenobiotic metabolism of naphthalene is a double-edged sword. It is a process designed for detoxification and elimination but also one that generates the very chemical species responsible for its toxicity. This biotransformation is classically divided into two phases.
Phase I Metabolism: Bioactivation and Functionalization
The initial and obligatory step in naphthalene metabolism is its oxidation by the Cytochrome P450 (CYP) superfamily of monooxygenases.[3] This reaction introduces an oxygen atom to form the highly unstable and reactive naphthalene-1,2-epoxide .[5][6] This epoxide is a central, branching point in the metabolic cascade.
-
Key Cytochrome P450 Isoforms: The specific CYP enzymes involved vary by tissue and species, which is a primary determinant of tissue-specific toxicity.[3]
-
Hepatic Metabolism: In the human liver, CYP1A2 is highly efficient at producing naphthalene dihydrodiol and 1-naphthol, while CYP3A4 is most effective for 2-naphthol production.[7][8]
-
Pulmonary and Nasal Metabolism: In the respiratory tract, other isoforms play a more critical role. In mice, CYP2F2 is essential for naphthalene-induced lung toxicity, while CYP2A5 is crucial for toxicity in the nasal olfactory mucosa.[4] The human ortholog, CYP2F1 , has been identified in respiratory tissues and can metabolize naphthalene, albeit at low rates.[3]
-
From the naphthalene-1,2-epoxide intermediate, the pathway diverges:
-
Hydration to Dihydrodiol: The enzyme microsomal epoxide hydrolase (mEH) catalyzes the hydration of the epoxide to form trans-1,2-dihydro-1,2-naphthalenediol (dihydrodiol).[9] This pathway is often associated with the toxification cascade.
-
Spontaneous Rearrangement to Naphthols: The unstable epoxide can non-enzymatically rearrange to form 1-naphthol and, to a lesser extent, 2-naphthol .[5][8]
-
Formation of Toxic Quinones: Further oxidation of these metabolites generates highly electrophilic and redox-active quinones. 1-Naphthol can be oxidized to 1,4-naphthoquinone , a reaction catalyzed by CYP1A2 and CYP2D6*1.[7] Dihydrodiol can be oxidized by aldo-keto reductases (AKRs) to form catechols (e.g., 1,2-dihydroxynaphthalene), which are then rapidly auto-oxidized or enzymatically oxidized to the highly reactive 1,2-naphthoquinone .[10] These quinones are major contributors to naphthalene's toxicity.[11]
Phase II Metabolism: Detoxification and Conjugation
Phase II metabolism involves the conjugation of Phase I metabolites with endogenous polar molecules, which increases their water solubility and facilitates their excretion.
-
Glutathione Conjugation: The most critical detoxification pathway for the reactive naphthalene-1,2-epoxide is its conjugation with reduced glutathione (GSH).[12] This reaction, which can occur spontaneously or be catalyzed by Glutathione S-transferases (GSTs), forms glutathione conjugates that are eventually excreted in the urine as mercapturic acids.[3][9] The availability of cellular GSH is a major determinant of susceptibility to naphthalene toxicity; depletion of GSH stores significantly enhances cellular injury.[3][13]
-
Sulfation and Glucuronidation: The hydroxyl groups of 1-naphthol and 2-naphthol are substrates for sulfotransferases (SULTs) and UDP-glucuronosyltransferases (UGTs), which form sulfate and glucuronide conjugates, respectively.[10][12] These highly soluble conjugates are readily eliminated from the body.
The balance between Phase I bioactivation and Phase II detoxification is the ultimate arbiter of whether exposure to naphthalene results in toxicity.
Part 2: Mechanisms of Naphthalene-Induced Toxicity
Unmetabolized naphthalene itself is not considered cytotoxic.[3] Toxicity arises from the covalent binding of reactive metabolites to cellular macromolecules and the induction of oxidative stress.
-
Covalent Binding: The electrophilic naphthalene-1,2-epoxide and, more potently, the naphthoquinones can form covalent adducts with cellular proteins and DNA.[3] This binding can disrupt protein function and lead to DNA damage, contributing to cytotoxicity and, potentially, carcinogenicity.[14]
-
Oxidative Stress: Naphthoquinones are highly redox-active molecules. They can undergo futile redox cycling, a process where they are reduced by cellular reductases (like NADPH-cytochrome P450 reductase) and then rapidly re-oxidized by molecular oxygen. This cycling generates large amounts of reactive oxygen species (ROS), including superoxide anion and hydroxyl radicals.[2] The resulting oxidative stress leads to:
This cascade of events ultimately leads to cell death, particularly in tissues with high metabolic activation capacity, such as the non-ciliated bronchiolar epithelial cells (Clara cells) in the mouse lung.[3]
Part 3: Visualizing the Metabolic Network
Diagram 1: Naphthalene Metabolic Pathway
Caption: Metabolic activation and detoxification pathways of naphthalene.
Part 4: Experimental Methodologies
Investigating the metabolism and toxicity of naphthalene derivatives requires robust in vitro and in vivo experimental systems. The choice of methodology is driven by the specific question, whether it's identifying metabolites, determining enzyme kinetics, or assessing cellular toxicity.
Quantitative Data: Enzyme Kinetics
The efficiency of metabolic pathways can be quantified by determining the kinetic parameters of the enzymes involved. Studies using pooled human liver microsomes (pHLMs) have established key kinetic values for naphthalene metabolism.[3][7]
| Metabolite Formed | Key Enzyme(s) | Km (µM) | Vmax (pmol/mg protein/min) | Reference |
| trans-1,2-Dihydro-1,2-naphthalenediol | CYP1A2 | 23 | 2860 | [7] |
| 1-Naphthol | CYP1A2 | 40 | 268 | [7] |
| 2-Naphthol | CYP3A4 | 116 | 22 | [7] |
Table 1: Michaelis-Menten kinetic parameters for the formation of primary naphthalene metabolites in pooled human liver microsomes.
Experimental Protocol: In Vitro Naphthalene Metabolism Assay Using Liver Microsomes
This protocol describes a standard method to assess the formation of naphthalene metabolites using a subcellular fraction rich in CYP enzymes. This self-validating system includes controls to ensure that metabolite formation is enzyme- and cofactor-dependent.
Objective: To quantify the formation of 1-naphthol, 2-naphthol, and naphthalene dihydrodiol from naphthalene in the presence of human liver microsomes.
Materials:
-
Pooled Human Liver Microsomes (pHLMs)
-
Naphthalene (substrate)
-
NADPH Regenerating System (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
-
Potassium Phosphate Buffer (pH 7.4)
-
Acetonitrile (ACN), ice-cold (for reaction termination)
-
Metabolite standards (1-naphthol, 2-naphthol, trans-1,2-dihydro-1,2-naphthalenediol)
-
Incubator/shaking water bath (37°C)
-
Microcentrifuge tubes
-
High-Performance Liquid Chromatography (HPLC) system with UV or fluorescence detector
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of naphthalene in a suitable solvent (e.g., methanol or ACN) at a high concentration (e.g., 100 mM).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Thaw pHLMs on ice immediately before use. Dilute to the desired final concentration (e.g., 0.5-1.0 mg/mL) with cold phosphate buffer.
-
-
Incubation Setup (perform in triplicate):
-
In a microcentrifuge tube, combine the phosphate buffer, pHLM suspension, and the NADPH regenerating system.
-
Prepare "No Cofactor" control tubes containing buffer and pHLMs but substitute the regenerating system with buffer. This control validates that the reaction is NADPH-dependent.
-
Prepare "No Enzyme" control tubes containing buffer and the regenerating system but no microsomes. This control checks for non-enzymatic degradation.
-
Pre-incubate all tubes at 37°C for 5 minutes to equilibrate the temperature.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding a small volume of the naphthalene stock solution to each tube to achieve the desired final substrate concentration. Vortex briefly.
-
Causality Insight: The choice of substrate concentration is critical. For kinetic studies, a range of concentrations bracketing the expected Km should be used. For screening, a single concentration (e.g., 50 µM) is often sufficient.
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C in a shaking water bath for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of metabolite formation.
-
-
Termination of Reaction:
-
Stop the reaction by adding 2 volumes of ice-cold acetonitrile. This precipitates the microsomal proteins and halts enzymatic activity.
-
Vortex vigorously and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.
-
-
Sample Analysis:
-
Carefully transfer the supernatant to an HPLC vial.
-
Analyze the sample using a validated HPLC method to separate and quantify the metabolites.[9][18] A reverse-phase C18 column is typically used.
-
Quantify the metabolites by comparing their peak areas to a standard curve generated from authentic standards.
-
Diagram 2: In Vitro Metabolism Experimental Workflow
Caption: Workflow for an in vitro microsomal metabolism experiment.
Conclusion
The xenobiotic metabolism of naphthalene and its derivatives is a complex interplay of bioactivating and detoxifying enzymatic pathways. The formation of a reactive epoxide intermediate by cytochrome P450 enzymes is the central event that dictates the toxic potential of the parent compound. Subsequent enzymatic processing determines whether this intermediate is safely conjugated and eliminated or converted into highly toxic quinone species that induce oxidative stress and cellular damage. Understanding these pathways, the specific enzymes involved, and the factors that influence their balance is paramount for assessing the risk posed by these compounds and for the development of safer chemicals and therapeutics. The experimental methodologies outlined provide a framework for researchers to dissect these intricate metabolic networks, contributing to a more profound understanding of xenobiotic disposition and toxicity.
References
- Cho, T. M., Rose, R., & Hodgson, E. (2006). In vitro metabolism of naphthalene by human liver microsomal cytochrome P450 enzymes. Drug Metabolism and Disposition, 34(9), 1547-1553. [Link]
- Bogen, K. T., Benson, J. M., Yost, G. S., Morris, J. B., Dahl, A. R., Clewell, H. J., Krishnan, K., & Pott, W. (2008). Naphthalene metabolism in relation to target tissue anatomy, physiology, cytotoxicity and tumorigenic mechanism of action. Regulatory Toxicology and Pharmacology, 51(2 Suppl), S27-S36. [Link]
- Fukami, T., Katoh, M., Yamazaki, H., & Nakajima, M. (2008). Human cytochrome P450 2A13 efficiently metabolizes chemicals in air pollutants: naphthalene, styrene, and toluene. Chemical Research in Toxicology, 21(3), 720-727. [Link]
- Wikipedia. (n.d.). Naphthalene poisoning.
- Bagchi, M., Bagchi, D., Hassoun, E. A., & Stohs, S. J. (1995). Naphthalene-induced oxidative stress and DNA damage in cultured macrophage J774A.1 cells. Comparative Biochemistry and Physiology Part C: Pharmacology, Toxicology and Endocrinology, 111(1), 123-128. [Link]
- Krahn, M. M., Collier, T. K., & Malins, D. C. (1980). Rapid analysis of naphthalene and its metabolites in biological systems: determination by high-performance liquid chromatography/fluorescence detection and by plasma desorption/chemical ionization mass spectrometry. Journal of Biochemical and Biophysical Methods, 2(4), 233-246. [Link]
- Vuchetich, P. J., Bagchi, D., Bagchi, M., Hassoun, E. A., Tang, L., & Stohs, S. J. (1996). Naphthalene-induced oxidative stress in rats and the protective effects of vitamin E succinate. Free Radical Biology and Medicine, 21(5), 577-590. [Link]
- Li, L., Hu, J., He, Y. Q., Wang, H., & Ding, X. (2011). Essential role of the cytochrome P450 enzyme CYP2A5 in olfactory mucosal toxicity of naphthalene. The Journal of pharmacology and experimental therapeutics, 339(1), 67-75. [Link]
- Ayala, D. C., Morin, D., & Buckpitt, A. R. (2015). Overview of naphthalene metabolism and excretion.
- Public Health England. (2017). Naphthalene: toxicological overview. GOV.UK. [Link]
- Nydahl, K., & Bisson, W. (2018). Mechanism of naphthalene toxicity in human cancer cells and living organisms. The FASEB Journal, 32(S1), lb298. [Link]
- Stohs, S. J., Ohia, S., & Bagchi, D. (2002). Naphthalene toxicity and antioxidant nutrients. Toxicology, 180(1), 97-105. [Link]
- U.S. Environmental Protection Agency. (1998). Toxicological Review of Naphthalene. EPA. [Link]
- Van Winkle, L. S., Leonard, A. D., Murphy, M. E., & Buckpitt, A. R. (2004). Naphthalene is metabolized to isomeric epoxides.
- Shrestha, K., & Ghimire, A. (2024). Naphthalene Ball Ingestion Leading to Intravascular Hemolysis and Acute Kidney Injury. Cureus, 16(5), e61247. [Link]
- Human Metabolome Database. (2007). Metabocard for Naphthalene epoxide (HMDB0006215). [Link]
- National Pesticide Information Center. (n.d.). Naphthalene Fact Sheet. [Link]
- Lin, C., & Whitman, W. B. (2021). Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation. Frontiers in Microbiology, 12, 640476. [Link]
- Preuss, R., Angerer, J., & Drexler, H. (2003). Main metabolic pathways of naphthalene in mammals.
- Cho, T. M., Rose, R., & Hodgson, E. (2006). in vitro metabolism of naphthalene by human liver microsomal cytochrome p450 enzymes. Semantic Scholar. [Link]
- Wang, Y., Zhang, R., & Ji, L. (2019). Carcinogenic Metabolic Activation Process of Naphthalene by the Cytochrome P450 Enzyme 1B1: A Computational Study. Chemical Research in Toxicology, 32(4), 646-656. [Link]
- Walsh Medical Media. (n.d.). Understanding the Pharmacokinetics of Naphthalene on Endocrine Function. [Link]
- Bakke, J., Struble, C., Gustafsson, J. A., & Gustafsson, B. (1985). The disposition and metabolism of naphthalene in rats. Xenobiotica, 15(12), 1037-1044. [Link]
- Hu, G., Wier, G., & Van Winkle, L. S. (2014). Naphthalene cytotoxicity in microsomal epoxide hydrolase deficient mice. Toxicology, 326, 141-151. [Link]
- Fell, S. (2020). Naphthalene exposure: Simple GC/MS monitoring. Wiley Analytical Science. [Link]
- Quinto, M., & Angerer, J. (2020). Naphthalene – Determination of 1,2-dihydroxynaphthalene, 1-naphthol and 2-naphthol in urine by GC-MS.
- Buckpitt, A. R., Chang, A. M., Weir, A. J., Van Winkle, L. S., Duan, X., Philpot, R. M., & Plopper, C. G. (1995). Schematic of the metabolism of naphthalene to reactive epoxides and their subsequent trapping as GSH conjugates.
- Wang, D., Vervoort, J., & Rietjens, I. M. (2020). In vitro metabolism of naphthalene and its alkylated congeners by human and rat liver microsomes via alkyl side chain or aromatic oxidation. Chemico-Biological Interactions, 315, 108905. [Link]
- Buckpitt, A. R., & Bahnson, L. S. (1986). Stereoselectivity of naphthalene epoxidation by mouse, rat, and hamster pulmonary, hepatic, and renal microsomal enzymes. Drug Metabolism and Disposition, 14(4), 403-410. [Link]
- Patirathnang, N., Duangkaew, M., Sonti, P., Tummarintra, P., & Wongman, A. (2024). Method Development for Analyzing the Naphthalene Metabolites in Milk Powder with Gas Chromatography-Mass Spectrometry. Thai Journal of Toxicology, 39(1), 29-41. [Link]
- Kataoka, H., & Ohta, H. (2001). Simple analysis of naphthalene in human whole blood and urine by headspace capillary gas chromatography with large volume injection.
- Wang, D., Bruyneel, B., Vervoort, J., & Rietjens, I. M. C. M. (2020). In vitro metabolism of naphthalene and its alkylated congeners by human and rat liver microsomes via alkyl side chain or aromatic oxidation.
- Saint-Denis, M., Narbonne, J. F., Manach, C. L., & Ribera, D. (2001). Effects of atmospheric exposure to naphthalene on xenobiotic-metabolising enzymes in the snail Helix aspersa. Comparative Biochemistry and Physiology Part C: Toxicology & Pharmacology, 128(3), 317-328. [Link]
- Bailey, L. A., D'Agostino, J., & Ding, X. (2016). Overview of naphthalene metabolism showing the formation of multiple, reactive metabolites.
- Brusick, D. (2008). Genetic toxicity of naphthalene: a review. Regulatory Toxicology and Pharmacology, 51(2 Suppl), S18-S26. [Link]
- Lin, C. Y., Wheelock, C. E., Morin, D., Gouveia-Figueira, S., & Van Winkle, L. S. (2019). Metabolomics of Lung Microdissections Reveals Region- and Sex-Specific Metabolic Effects of Acute Naphthalene Exposure in Mice. Toxicological Sciences, 167(2), 528-542. [Link]
- Adebayo, G. A., & Arinola, A. A. (2007). Molecular Modelling Analysis of the Metabolism of Naphthalene. Science Alert. [Link]
Sources
- 1. gov.uk [gov.uk]
- 2. Naphthalene toxicity and antioxidant nutrients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Naphthalene metabolism in relation to target tissue anatomy, physiology, cytotoxicity and tumorigenic mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Essential role of the cytochrome P450 enzyme CYP2A5 in olfactory mucosal toxicity of naphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. hmdb.ca [hmdb.ca]
- 7. In vitro metabolism of naphthalene by human liver microsomal cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Naphthalene cytotoxicity in microsomal epoxide hydrolase deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. researchgate.net [researchgate.net]
- 13. Naphthalene Fact Sheet [npic.orst.edu]
- 14. Naphthalene poisoning - Wikipedia [en.wikipedia.org]
- 15. Naphthalene-induced oxidative stress and DNA damage in cultured macrophage J774A.1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Naphthalene-induced oxidative stress in rats and the protective effects of vitamin E succinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mechanism of naphthalene toxicity in human cancer cells and living organisms | Poster Board #298 - American Chemical Society [acs.digitellinc.com]
- 18. Rapid analysis of naphthalene and its metabolites in biological systems: determination by high-performance liquid chromatography/fluorescence detection and by plasma desorption/chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Theoretical Studies of 4-Chloro-1-naphthoic Acid
Abstract
4-Chloro-1-naphthoic acid (C₁₁H₇ClO₂) is a pivotal chemical intermediate, distinguished by its naphthalene core functionalized with both a reactive carboxylic acid and a chlorine atom. This dual functionality makes it a versatile scaffold in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials.[1] This technical guide provides a comprehensive exploration of this compound, with a primary focus on the theoretical and computational methodologies used to elucidate its molecular properties, reactivity, and potential biological activity. By integrating principles of Density Functional Theory (DFT) and molecular docking with foundational experimental data, this document serves as an in-depth resource for researchers, chemists, and drug development professionals aiming to leverage this compound in their scientific endeavors.
Introduction to this compound
In the landscape of organic and medicinal chemistry, the strategic design of molecules hinges on the availability of versatile building blocks.[2] this compound, identified by CAS Number 1013-04-3, is a prime example of such a compound.[1] Its rigid naphthalene framework is a common feature in many biologically active molecules, and the presence of two distinct functional groups offers a gateway to a vast array of chemical modifications.[1]
The carboxylic acid moiety readily participates in reactions like esterification and amidation, which are fundamental for creating larger, more complex molecules.[1] Simultaneously, the chlorine atom on the aromatic ring serves as a handle for nucleophilic substitution or advanced cross-coupling reactions (e.g., Suzuki, Heck), allowing for the precise introduction of diverse substituents to fine-tune the electronic and steric properties of the final product.[1] This dual reactivity streamlines synthetic pathways and expands the scope of achievable molecular architectures, making it a highly valuable precursor for creating libraries of compounds for therapeutic screening.[1]
Molecular Structure and Physicochemical Properties
The unique characteristics of this compound are rooted in its molecular structure. Understanding its fundamental physicochemical properties is the first step in predicting its behavior in both theoretical models and experimental settings.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | [3] |
| CAS Number | 1013-04-3 | [4] |
| Molecular Formula | C₁₁H₇ClO₂ | [4] |
| Molecular Weight | 206.63 g/mol | [3] |
| Appearance | Solid | [3] |
| Melting Point | 170 °C | [3] |
| Boiling Point | 398.5 ± 15.0 °C at 760 mmHg | [3][4] |
| Density | 1.4 ± 0.1 g/cm³ | [4] |
| LogP | 3.88 | [4] |
Synthesis and Spectroscopic Characterization: The Experimental Foundation
While this guide focuses on theoretical studies, these models are only meaningful when validated by experimental data. A brief overview of the synthesis and characterization provides the necessary context for the computational analysis.
Generalized Synthesis Protocol
The synthesis of naphthoic acids can be achieved through several routes, with the carboxylation of a Grignard reagent being a classical and reliable method.[5][6]
Principle: This method involves the reaction of a Grignard reagent, formed from 1-bromo-4-chloronaphthalene, with carbon dioxide (dry ice) to yield the corresponding carboxylic acid.
Step-by-Step Methodology:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are covered with anhydrous diethyl ether. A small amount of 1-bromo-4-chloronaphthalene is added to initiate the reaction.
-
Addition of Substrate: Once the reaction begins, a solution of 1-bromo-4-chloronaphthalene in anhydrous ether is added dropwise at a rate that maintains a gentle reflux.
-
Carboxylation: The resulting Grignard reagent is cooled in an ice-salt bath. It is then added slowly to a vigorously stirred slurry of crushed dry ice in anhydrous ether. The dry ice must be in large excess to minimize side reactions.
-
Workup and Acidification: After the addition is complete, the mixture is allowed to warm to room temperature. Dilute hydrochloric or sulfuric acid is added to hydrolyze the magnesium salt and protonate the carboxylate.
-
Isolation and Purification: The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic extracts are washed, dried, and the solvent is evaporated. The crude this compound is then purified, typically by recrystallization from a suitable solvent like toluene or ethanol.
Caption: A generalized workflow for the synthesis of this compound.
Spectroscopic Validation
The identity and purity of the synthesized compound are confirmed using spectroscopic techniques.[1] These experimental spectra serve as the benchmark for validating theoretical calculations.[7]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify key functional groups. For this compound, the spectrum is characterized by a very broad O-H stretching band for the carboxylic acid from approximately 2500-3300 cm⁻¹, a sharp and strong C=O (carbonyl) stretching vibration around 1700 cm⁻¹, and various C-Cl and aromatic C-H/C=C vibrations at lower wavenumbers.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: Provides information on the proton environment. The aromatic protons of the naphthalene ring typically appear in the 7.0-9.0 ppm range.[8] The acidic proton of the carboxyl group is highly deshielded, appearing as a broad singlet at a chemical shift greater than 10 ppm.[8]
-
¹³C-NMR: Reveals the carbon framework. The carbonyl carbon of the carboxylic acid is found significantly downfield, often around 170 ppm, while the aromatic carbons resonate between 120-150 ppm.[8]
-
Theoretical and Computational Investigations
Computational chemistry provides powerful in silico tools to predict molecular structure, properties, and reactivity, offering insights that can be difficult to obtain through experimentation alone.[8]
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules.[8][9] It offers a favorable balance of accuracy and computational cost for organic compounds. A common approach involves geometry optimization and frequency calculations using a functional like B3LYP with a basis set such as 6-311++G(d,p).[10]
-
Geometric Optimization and Structural Parameters: DFT calculations are first used to determine the lowest-energy three-dimensional structure of the molecule. This provides theoretical values for bond lengths, bond angles, and dihedral angles. These calculated parameters can then be compared with experimental data from X-ray crystallography of similar compounds to validate the chosen computational method.
-
Vibrational Analysis: Following geometry optimization, frequency calculations are performed. This yields a theoretical vibrational spectrum (IR and Raman). The calculated frequencies are typically scaled by a small factor to correct for anharmonicity and basis set limitations. A strong correlation between the scaled theoretical spectrum and the experimental FT-IR spectrum provides high confidence in the calculated structure.
-
Electronic Properties and Chemical Reactivity:
-
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy difference between them, the HOMO-LUMO gap , is a crucial indicator of the molecule's kinetic stability and chemical reactivity.[9][11] A smaller gap suggests the molecule is more reactive and can be more easily excited.[9]
-
Caption: The HOMO-LUMO energy gap is a key descriptor of molecular reactivity.
Molecular Docking Studies
Molecular docking is a computational technique used to predict how a small molecule (ligand), such as a derivative of this compound, binds to the active site of a large molecule, typically a protein or enzyme (receptor).[12] This method is fundamental in rational drug design for assessing the therapeutic potential of a compound.[13]
Principle: Docking algorithms sample a vast number of possible conformations and orientations of the ligand within the protein's binding pocket and score them based on their binding affinity (e.g., in kcal/mol).[14] A lower binding energy indicates a more stable and favorable interaction.
Application to Naphthoquinone/Naphthoic Acid Derivatives: The naphthalene scaffold is a known pharmacophore in many anticancer agents.[13][15] Theoretical studies often explore derivatives of this core structure. Molecular docking simulations have been used to investigate the binding of naphthoquinone derivatives to key cancer-related targets such as:
-
Topoisomerase-II (Topo-II): An enzyme critical for DNA replication in cancer cells.[12]
-
Protein Kinases (e.g., Bcr-Abl, MET, TYK2): Enzymes that regulate cell signaling pathways often dysregulated in cancer.[12][13]
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase whose over-expression is linked to tumor growth.
These studies help identify crucial interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and amino acid residues in the active site, guiding the synthesis of more potent and selective inhibitors.[12]
Caption: The process flow for predicting ligand-protein binding via molecular docking.
Applications in Drug Design and Materials Science
The insights gained from theoretical studies directly inform the practical applications of this compound and its derivatives.
-
Anticancer Drug Development: The naphthalene and naphthoquinone scaffolds are central to many compounds with demonstrated anticancer activity.[14][15] Theoretical studies, particularly molecular docking, are instrumental in predicting which derivatives will have the highest affinity for cancer targets, thereby prioritizing synthetic efforts towards the most promising candidates.[15][16]
-
Antimicrobial Agents: Naphthoquinone derivatives have also shown significant potential as antibacterial agents.[14] Computational methods can help elucidate their mechanism of action, for example, by modeling their interaction with essential bacterial enzymes.
-
Fluorescent Probes: The rigid, conjugated system of the naphthalene ring makes it an excellent fluorophore. By modifying the core structure—work guided by theoretical predictions of electronic transitions (from HOMO-LUMO analysis)—derivatives can be designed as fluorescent molecular probes for sensing applications.
Conclusion and Future Outlook
This compound is a compound of significant strategic importance in chemical synthesis. This guide has demonstrated how theoretical and computational methods, from DFT to molecular docking, provide a powerful lens through which to understand and predict its properties and potential. These in silico approaches allow for the rational design of novel molecules with tailored functions, accelerating the discovery and development of new therapeutics and advanced materials.
Future research will likely focus on integrating these computational models with machine learning and artificial intelligence to screen vast virtual libraries of this compound derivatives. This synergy will further enhance our ability to predict biological activity and physicochemical properties, reducing the time and cost associated with experimental R&D and unlocking the full potential of this versatile chemical building block.
References
- The Crucial Role of this compound in Modern Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- This compound | CAS#:1013-04-3. (2025). Chemsrc. [Link]
- Exploring the anticancer and antibacterial potential of naphthoquinone derivatives: a comprehensive computational investigation. (2024). Frontiers in Chemistry. [Link]
- Effects of naphthoquinone scaffold-derived compounds on head and neck squamous cell carcinoma based on network pharmacology and molecular docking. (n.d.). PubMed Central. [Link]
- Design, synthesis, cytotoxicity evaluation and molecular docking studies of 1,4-naphthoquinone derivatives. (n.d.).
- Design, synthesis and anticancer activity of naphthoquinone derivatives. (n.d.).
- Computational Studies of the Role of Substituents on the Reactivity and Biological Activities of Naphthoic Acid. (2021). American Journal of Physical Chemistry. [Link]
- Exploring the anticancer and antibacterial potential of naphthoquinone derivatives: a comprehensive computational investig
- Spectroscopic, Computational, Molecular Docking and Dynamics Simulations Studies of 4-Amino-3-hydroxyNaphthalene-1-Sulfonic Acid (ANSA): Polycyclic Aromatic Compounds. (n.d.). Taylor & Francis Online. [Link]
- DFT study of five naphthalimide derivatives: Structures and redox properties. (2025).
- 4-Chloro-1-hydroxy-2-naphthoic acid - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. [Link]
- 1,4-NAPHTHOQUINONE. (n.d.). Organic Syntheses. [Link]
- Supporting Inform
- α-NAPHTHOIC ACID. (n.d.). Organic Syntheses. [Link]
- Unlocking Chemical Synthesis Potential with 4-Acetyl-1-Naphthoic Acid: A Versatile Intermediate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Medicinal and organic chemistry and The Goals of medicinal chemistry. (n.d.). [Link]
- 4-CHLORO-1-HYDROXY-2-NAPHTHOIC ACID. (n.d.). GSRS. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. This compound | 1013-04-3 [sigmaaldrich.com]
- 4. This compound | CAS#:1013-04-3 | Chemsrc [chemsrc.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. ajpchem.org [ajpchem.org]
- 12. researchgate.net [researchgate.net]
- 13. Effects of naphthoquinone scaffold-derived compounds on head and neck squamous cell carcinoma based on network pharmacology and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exploring the anticancer and antibacterial potential of naphthoquinone derivatives: a comprehensive computational investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Exploring the anticancer and antibacterial potential of naphthoquinone derivatives: a comprehensive computational investigation [frontiersin.org]
- 16. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Safe Handling and Application of 4-Chloro-1-naphthoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety protocols, handling procedures, and essential applications of 4-Chloro-1-naphthoic acid (CAS No. 1013-04-3). As a valued intermediate in modern organic synthesis, particularly in the pharmaceutical sector, a thorough understanding of its properties and safe handling is paramount for ensuring laboratory safety and experimental success.[1] This document is intended to serve as a technical resource for researchers and professionals, offering field-proven insights and self-validating protocols to foster a culture of safety and precision in the laboratory.
Compound Profile and Significance
This compound is a bifunctional molecule featuring a naphthalene core substituted with both a carboxylic acid and a chlorine atom.[1] This unique structure provides two reactive sites, making it a versatile building block in the synthesis of complex organic molecules.[1] The carboxylic acid group readily participates in reactions such as esterification and amidation, while the chlorine atom can be a site for nucleophilic substitution or cross-coupling reactions.[1] This dual reactivity is highly valued in drug discovery and development for creating libraries of compounds with potential therapeutic applications.[1]
| Property | Value | Source |
| CAS Number | 1013-04-3 | [2] |
| Molecular Formula | C₁₁H₇ClO₂ | [2] |
| Molecular Weight | 206.63 g/mol | [3] |
| Melting Point | 223-224 °C | [2] |
| Boiling Point | 398.5 ± 15.0 °C (Predicted) | [2] |
| Flash Point | 194.8 ± 20.4 °C (Predicted) | [2] |
| Density | 1.395 ± 0.06 g/cm³ (Predicted) | [2] |
Hazard Identification and GHS Classification
-
Acute Toxicity, Oral: May be harmful if swallowed.
-
Skin Corrosion/Irritation: Likely to cause skin irritation.[4]
-
Serious Eye Damage/Eye Irritation: Likely to cause serious eye irritation.[4]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[4]
It is imperative to handle this compound with the assumption that it is hazardous and to take all necessary precautions.
Personal Protective Equipment (PPE): A Self-Validating System
The selection and proper use of Personal Protective Equipment (PPE) is the most critical barrier between the researcher and potential chemical exposure. A multi-layered approach to PPE is recommended when handling this compound.
Core PPE Ensemble
-
Eye and Face Protection: Chemical splash goggles are mandatory.[5] In situations with a higher risk of splashing, such as when handling larger quantities or during vigorous reactions, a face shield should be worn in addition to goggles.[5][6]
-
Skin Protection: A flame-resistant lab coat should be worn and kept buttoned.[6] Chemical-resistant gloves are essential. Nitrile or neoprene gloves are recommended for handling this type of compound; however, it is crucial to consult the glove manufacturer's resistance chart for specific breakthrough times.[6][7] Double gloving is a good practice, especially during prolonged handling.[5]
-
Footwear: Closed-toe shoes are a minimum requirement in any laboratory setting.[5]
Respiratory Protection
Work with this compound, especially when it is in a powdered form that can be aerosolized, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[8] If engineering controls are not sufficient to maintain exposure below occupational exposure limits, or during a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[6]
Handling and Storage: Proactive Safety Measures
Proper handling and storage procedures are crucial for preventing accidents and maintaining the integrity of the compound.
-
Handling: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[8] Avoid generating dust.[9] Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[10] Avoid contact with skin, eyes, and clothing.[10] Do not eat, drink, or smoke in the handling area.[9]
-
Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[9] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[11]
Emergency Procedures: A Systematic Response
In the event of an emergency, a calm and systematic response is critical.
First Aid Measures
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[11]
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[10][12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]
Spill Response
For minor spills, trained personnel wearing appropriate PPE can proceed with cleanup. For major spills, evacuate the area and contact emergency services.
Minor Spill Cleanup Protocol:
-
Alert Personnel: Inform others in the vicinity of the spill.
-
Don PPE: Wear, at a minimum, a lab coat, chemical-resistant gloves, and splash goggles.
-
Containment: For liquid spills, create a dike around the spill with an inert absorbent material like vermiculite, sand, or commercial sorbent pads.[13] For solid spills, gently cover with a plastic sheet to avoid dust generation.
-
Absorption/Collection: For liquid spills, apply absorbent material, working from the outside in to prevent spreading.[13] For solid spills, carefully sweep the material into a suitable container using non-sparking tools.[9]
-
Neutralization (for acidic solutions): If the spilled material is acidic, it can be cautiously neutralized with a weak base such as sodium bicarbonate.
-
Cleanup and Decontamination: Place all contaminated materials into a labeled, sealed container for hazardous waste disposal.[13] Clean the spill area with a detergent solution and water, and then wipe dry.
-
Waste Disposal: Dispose of all waste in accordance with local, state, and federal regulations.[8]
Firefighting Measures
In case of a fire involving this compound, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[10] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[10]
Experimental Protocol: Amide Synthesis
The following is a generalized protocol for the synthesis of an amide from this compound. This protocol should be adapted and optimized for specific substrates and laboratory conditions.
Objective: To synthesize N-benzyl-4-chloro-1-naphthamide.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Benzylamine
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Acid Chloride Formation: In a chemical fume hood, dissolve this compound (1 equivalent) in anhydrous DCM. Slowly add thionyl chloride (1.2 equivalents) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Removal of Excess Reagent: Remove the solvent and excess thionyl chloride under reduced pressure.
-
Amide Formation: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. In a separate flask, dissolve benzylamine (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM. Slowly add the benzylamine solution to the acid chloride solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Workup: Quench the reaction with water. Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-benzyl-4-chloro-1-naphthamide.
Waste Disposal
All waste containing this compound or its derivatives must be treated as hazardous waste.[8] Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.[8] Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[8] Under no circumstances should this chemical or its waste be disposed of down the drain.[8]
Conclusion
This compound is a valuable and versatile chemical intermediate. A comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols are essential for its safe and effective use in a research and development setting. By adhering to the guidelines outlined in this technical guide, scientists can minimize risks and create a safer laboratory environment.
References
- The Crucial Role of this compound in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- This compound | CAS#:1013-04-3 | Chemsrc. Chemsrc. [Link]
- STANDARD OPEARTING PROCEDURE FOR CHLORIN
- 4-Chloro-1-naphthol | C10H7ClO | CID 11787. PubChem. [Link]
- What PPE Should You Wear When Handling Acid 2026? LeelineWork. [Link]
- Personal Protective Equipment (PPE). CHEMM. [Link]
- 4-CHLORO-1-HYDROXY-2-NAPHTHOIC ACID Safety D
- Chemical Spill Procedures. Environmental Health & Safety - University of Toronto. [Link]
- Personal Protective Equipment. Safety | Physical Facilities - Miami University. [Link]
- CAS 1013-04-3 | this compound. Alchem.Pharmtech. [Link]
- Procedure for Chemical Spills. Ajman University. [Link]
- Safety Data Sheet: 4-Chloro-1-naphthol. Carl ROTH. [Link]
- Chemical Spill Procedures. Office of Environmental Health and Safety - Princeton EHS. [Link]
- 5 Types of PPE for Hazardous Chemicals.
- Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety - University of Washington. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. echemi.com [echemi.com]
- 3. This compound 98% | CAS: 1013-04-3 | AChemBlock [achemblock.com]
- 4. 4-Chloro-1-naphthol | C10H7ClO | CID 11787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. leelinework.com [leelinework.com]
- 7. Personal Protective Equipment | Safety | Physical Facilities | Miami University [miamioh.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. rowleybio.com [rowleybio.com]
- 11. echemi.com [echemi.com]
- 12. Procedure for Chemical Spills | Emergency Response Procedure | Emergencies and Incidents [ajman.ac.ae]
- 13. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
A Technical Guide to the Physicochemical Properties of 4-Chloronaphthalene-1-Carboxylic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloronaphthalene-1-carboxylic acid is a halogenated derivative of naphthalene-1-carboxylic acid, belonging to the class of polycyclic aromatic hydrocarbons. Its rigid, planar naphthalene core, functionalized with both a reactive carboxylic acid group and a chlorine atom, makes it a molecule of significant interest. The presence and position of these functional groups modulate the electronic properties and steric profile of the naphthalene system, positioning this compound as a versatile building block in organic synthesis.
In the fields of medicinal chemistry and materials science, naphthalene-based scaffolds are prized for their ability to be incorporated into larger, complex architectures. They serve as key intermediates in the synthesis of dyes, pigments, and agrochemicals, and their derivatives are explored for potential therapeutic applications.[1][2] This guide provides a comprehensive, in-depth overview of the known physical and chemical properties of 4-chloronaphthalene-1-carboxylic acid, outlines its spectroscopic signature, and presents validated experimental protocols for its synthesis and characterization, serving as a vital resource for laboratory professionals.
Molecular Structure and Identifiers
The foundational step in understanding the properties of any chemical compound is to establish its precise molecular structure and associated identifiers.
Chemical Structure
The structure consists of a naphthalene ring system substituted with a chlorine atom at the C4 position and a carboxylic acid group at the C1 position.
Caption: Chemical structure of 4-chloronaphthalene-1-carboxylic acid.
Compound Identification
For unambiguous reference, the following identifiers are associated with 4-chloronaphthalene-1-carboxylic acid.
| Identifier | Value | Source |
| IUPAC Name | 4-chloronaphthalene-1-carboxylic acid | PubChem[3] |
| CAS Number | 1013-04-3 | PubChem[3] |
| Molecular Formula | C₁₁H₇ClO₂ | PubChem[3] |
| Molecular Weight | 206.62 g/mol | PubChem[3] |
| PubChem CID | 12749143 | PubChem[3] |
| InChIKey | Not available | |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CC=C2Cl)C(=O)O | PubChem[3] |
Physical Properties
The physical properties of the compound dictate its handling, storage, and application requirements, including solvent selection for reactions and purification. While experimental data for this specific isomer is scarce, reasonable estimations can be drawn from related naphthalenic structures.
| Property | Value / Observation | Rationale / Notes |
| Melting Point | Not available. Estimated >200 °C. | The related 5-chloronaphthalene-1-carboxylic acid melts at 245 °C.[4] The melting point of 4-chloro-1,8-naphthalic anhydride is 202-206 °C.[5] A high melting point is expected due to the rigid planar structure and potential for strong intermolecular hydrogen bonding and π-stacking. |
| Appearance | Expected to be an off-white to pale yellow solid. | Based on the appearance of related naphthalic acids and anhydrides. |
| Solubility | Sparingly soluble in water. Soluble in polar organic solvents like DMSO, chloroform, and likely soluble in methanol and ethanol upon heating.[6] | The carboxylic acid group imparts some polarity, but the large, hydrophobic naphthalene ring dominates, limiting aqueous solubility. Crystallization is a primary purification method for such compounds, relying on differential solubility in a given solvent system at varied temperatures.[1] |
| Boiling Point | Not applicable. Likely to decompose at high temperatures before boiling. | Aromatic carboxylic acids often decarboxylate upon strong heating. |
| Density | Not available. Estimated ~1.3-1.4 g/cm³. | Based on values for similar chlorinated aromatic compounds. |
Chemical Properties and Reactivity
The reactivity of 4-chloronaphthalene-1-carboxylic acid is governed by the interplay between its three key components: the carboxylic acid functional group, the aromatic naphthalene ring system, and the chloro-substituent.
Acidity
The carboxylic acid group is a Brønsted-Lowry acid. The pKa of aromatic carboxylic acids typically falls in the range of 4-5. The presence of the electron-withdrawing chlorine atom on the naphthalene ring is expected to increase the acidity (lower the pKa) relative to the unsubstituted naphthalene-1-carboxylic acid through an inductive effect. This enhances the stability of the resulting carboxylate anion.
Reactivity of the Carboxyl Group
The carboxyl group is a site for nucleophilic acyl substitution. The general principle involves the conversion of the hydroxyl moiety into a better leaving group, facilitating attack by a nucleophile.
-
Salt Formation: As an acid, it readily reacts with bases (e.g., NaOH, K₂CO₃) to form water-soluble carboxylate salts. This reaction is fundamental to purification, allowing for extraction into an aqueous basic phase to separate it from non-acidic impurities.
-
Esterification: Reaction with an alcohol under acidic catalysis (Fischer-Speier esterification) yields the corresponding ester. The reaction is an equilibrium, often driven to completion by removing water or using a large excess of the alcohol.[7]
-
Conversion to Acyl Chloride: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) replaces the -OH group with a -Cl, forming the highly reactive 4-chloronaphthalene-1-carbonyl chloride. This acyl chloride is a key intermediate for synthesizing amides and esters under milder conditions.
-
Amide Formation: Direct reaction with an amine is generally inefficient. The preferred method involves first converting the carboxylic acid to a more reactive derivative (like the acyl chloride) or using coupling agents such as dicyclohexylcarbodiimide (DCC).
Caption: Key reactions of the carboxylic acid group.
Reactivity of the Naphthalene Ring
The naphthalene ring can undergo electrophilic aromatic substitution. The reactivity and regioselectivity are influenced by the existing substituents:
-
Carboxylic Acid Group (-COOH): A meta-directing, deactivating group.
-
Chlorine Atom (-Cl): An ortho-, para-directing, deactivating group.
The combined effect of these two deactivating groups makes electrophilic substitution on the ring challenging, requiring harsh conditions. The substitution pattern will be complex, with the directing effects of both groups influencing the position of any incoming electrophile.
Spectroscopic Profile
Spectroscopic analysis is essential for structural confirmation and purity assessment. The expected spectral data for 4-chloronaphthalene-1-carboxylic acid are summarized below.
| Spectroscopy | Feature | Expected Observation | Rationale |
| Infrared (IR) | O-H Stretch (Carboxylic Acid) | Broad band, ~2500-3300 cm⁻¹ | Characteristic of hydrogen-bonded -OH in a carboxylic acid dimer.[1] |
| C=O Stretch (Carbonyl) | Strong, sharp band, ~1680-1710 cm⁻¹ | Position indicates a conjugated aromatic acid.[1][8] | |
| C-Cl Stretch | ~600-800 cm⁻¹ | In the fingerprint region. | |
| ¹H NMR | -COOH Proton | Broad singlet, ~12-13 ppm | Highly deshielded acidic proton, often exchanges with D₂O.[1] |
| Aromatic Protons | Multiplets, ~7.5-9.0 ppm | Complex splitting patterns in the aromatic region due to the substituted naphthalene core. | |
| ¹³C NMR | Carbonyl Carbon (-C OOH) | ~165-175 ppm | Typical chemical shift for a carboxylic acid carbon.[9] |
| Aromatic Carbons | ~120-140 ppm | Multiple signals corresponding to the 10 carbons of the naphthalene ring. | |
| Mass Spec (MS) | Molecular Ion (M⁺) | m/z 206 and 208 | The M+2 peak at m/z 208 will have an intensity of ~33% of the M⁺ peak, which is characteristic of a molecule containing one chlorine atom.[1] |
| Key Fragments | m/z 189 (M-OH), m/z 161 (M-COOH) | Loss of the hydroxyl group followed by loss of carbon monoxide are common fragmentation pathways for carboxylic acids. |
Experimental Protocols
The following protocols provide a framework for the synthesis and characterization of 4-chloronaphthalene-1-carboxylic acid, grounded in established organic chemistry principles.
Synthesis via Grignard Carboxylation
This method involves the formation of a Grignard reagent from a halogenated naphthalene precursor, followed by its reaction with carbon dioxide. The logical starting material would be 1-bromo-4-chloronaphthalene, as the C-Br bond is more reactive towards magnesium than the C-Cl bond.
Workflow Diagram:
Caption: Synthetic workflow for 4-chloronaphthalene-1-carboxylic acid.
Step-by-Step Protocol:
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. All glassware must be rigorously flame-dried or oven-dried to exclude moisture. The system should be maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Grignard Reagent Formation:
-
Place magnesium turnings in the flask.
-
Add a solution of 1-bromo-4-chloronaphthalene in anhydrous diethyl ether to the dropping funnel.
-
Add a small portion of the halide solution to the magnesium, along with a crystal of iodine to initiate the reaction.
-
Once the reaction begins (indicated by bubbling and heat), add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir and reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Carboxylation:
-
Cool the reaction mixture in an ice-salt bath to approximately -10 °C.
-
Slowly add crushed dry ice (solid CO₂) in small portions to the vigorously stirred Grignard solution. A large excess of dry ice is used. Causality: This exothermic reaction is performed at low temperature to minimize side reactions, such as coupling of the Grignard reagent.
-
Allow the mixture to stir and slowly warm to room temperature overnight as the excess CO₂ sublimes.
-
-
Workup and Isolation:
-
Slowly quench the reaction by pouring the mixture over a mixture of ice and a strong acid (e.g., 10% HCl or H₂SO₄). Rationale: The acid protonates the magnesium carboxylate salt formed in the previous step, yielding the desired carboxylic acid and dissolving any unreacted magnesium.
-
Transfer the mixture to a separatory funnel. The crude product may precipitate or dissolve in the ether layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and extract the product into an aqueous basic solution (e.g., 5% NaOH). This step separates the acidic product from neutral organic impurities.
-
Wash the aqueous basic layer with ether to remove any remaining neutral impurities.
-
Re-acidify the aqueous layer with cold, concentrated HCl to precipitate the crude 4-chloronaphthalene-1-carboxylic acid.
-
-
Purification:
-
Collect the crude solid by vacuum filtration and wash with cold water.
-
Recrystallize the solid from a suitable solvent system (e.g., ethanol/water or acetic acid) to yield the pure product.
-
Characterization Workflow: A Self-Validating System
Confirmation of the final product's identity and purity requires a multi-technique approach where each result corroborates the others.
-
Melting Point Analysis: Determine the melting point of the recrystallized product. A sharp, narrow melting range is indicative of high purity.
-
Thin-Layer Chromatography (TLC): Analyze the product against the starting material. A single spot for the product, with a different Rf value from the starting material, suggests a successful conversion and good purity.
-
Spectroscopic Confirmation:
-
Acquire an IR spectrum . The presence of a broad O-H stretch and a strong C=O stretch, coupled with the disappearance of the C-Br stretch from the starting material, confirms the functional group transformation.
-
Obtain ¹H and ¹³C NMR spectra . The spectra should be consistent with the predicted chemical shifts and integration values outlined in Section 5.0. The presence of the downfield -COOH proton signal is a key indicator.
-
Run a Mass Spectrum to confirm the molecular weight (m/z 206/208), validating the elemental composition.[1]
-
This comprehensive characterization provides a self-validating system, ensuring the synthesized material is indeed the target compound at a high degree of purity.
Safety and Handling
-
Hazard Classification: Likely to be harmful if swallowed, and cause skin and eye irritation.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves, and safety glasses or goggles.
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, well-ventilated place away from strong bases and oxidizing agents. Keep the container tightly sealed.
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations for chemical waste.
References
- Stenutz, R. (n.d.). 5-chloronaphthalene-1-carboxylic acid.
- PubChem. (n.d.). 4-Chloronaphthalene-1-carboxylic acid.
- PubChem. (n.d.). 7-Chloronaphthalene-1-carboxylic acid.
- Google Patents. (n.d.). Process for the preparation of naphthalene-1,4-dicarboxylic acid.
- OpenStax. (2023). 21.10 Spectroscopy of Carboxylic Acid Derivatives. In Organic Chemistry.
- Organic Syntheses. (n.d.). 1,2,3,4-tetraphenylnaphthalene.
- Chemistry LibreTexts. (2024). 21.11: Spectroscopy of Carboxylic Acid Derivatives.
- Beilstein Journals. (2012). Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features.
- Organic Syntheses. (n.d.). Naphthalene, 1-chloromethyl-.
- Fisher Scientific. (n.d.). 4-Methoxynaphthalene-1-carboxylic acid, 98%.
Sources
- 1. Buy 7-Chloronaphthalene-1-carboxylic acid | 58926-30-0 [smolecule.com]
- 2. 4-Chloro-1,8-naphthalic anhydride, 94% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. 4-Chloronaphthalene-1-carboxylic acid | C11H7ClO2 | CID 12749143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. stenutz.eu [stenutz.eu]
- 5. 4053-08-1 CAS MSDS (4-Chloro-1,8-naphthalic anhydride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 4-Methoxynaphthalene-1-carboxylic acid, 98% | Fisher Scientific [fishersci.ca]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ncstate.pressbooks.pub [ncstate.pressbooks.pub]
- 9. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Synthesis of 4-Chloro-1-naphthoic Acid from 1-Chloronaphthalene: A Detailed Protocol and Mechanistic Review
An Application Guide for Drug Development Professionals and Organic Chemists
Abstract
4-Chloro-1-naphthoic acid is a valuable chemical intermediate whose naphthalene scaffold is a cornerstone in the synthesis of complex organic molecules, particularly in medicinal chemistry and materials science.[1] Its dual functionality, featuring a reactive carboxylic acid group and a halogenated aromatic ring, allows for diverse downstream modifications such as amidation, esterification, and cross-coupling reactions.[1] This guide provides a comprehensive, field-proven protocol for the synthesis of this compound, starting from the readily available precursor, 1-chloronaphthalene. We will delve into the causality behind experimental choices, provide a self-validating protocol, and ground the methodology in authoritative chemical principles.
Strategic Overview and Reaction Mechanism
The conversion of an aryl halide, such as 1-chloronaphthalene, into its corresponding carboxylic acid is a classic and reliable transformation in organic synthesis. The most robust and widely adopted strategy involves a two-stage process:
-
Formation of an Organometallic Intermediate: 1-chloronaphthalene is reacted with magnesium metal to form the corresponding Grignard reagent, 1-naphthylmagnesium chloride. This step effectively reverses the polarity of the C1 carbon from electrophilic to highly nucleophilic.
-
Carboxylation and Acidification: The newly formed Grignard reagent, a potent carbon nucleophile, is reacted with an electrophilic carbon source, typically carbon dioxide (as dry ice). This forms a magnesium carboxylate salt, which is subsequently protonated in an acidic workup to yield the final this compound.[2][3]
The overall transformation is depicted below:
Reaction Scheme:
-
Step 1: C₁₀H₇Cl + Mg → C₁₀H₇MgCl (in anhydrous ether)
-
Step 2: C₁₀H₇MgCl + CO₂ → C₁₀H₇CO₂MgCl
-
Step 3: C₁₀H₇CO₂MgCl + HCl → C₁₀H₇CO₂H + MgCl₂
Expert Insight: Why the Grignard Pathway?
While other methods like direct lithiation exist, the Grignard pathway is often preferred for its operational simplicity, cost-effectiveness, and high yields.[4][5] The reagents are common laboratory staples, and the procedure, while requiring careful attention to anhydrous conditions, is highly reliable and scalable. The reactivity of aryl chlorides is lower than that of bromides or iodides, making the initiation of the Grignard formation a critical step requiring careful execution.[6][7]
Experimental Protocol: Step-by-Step Methodology
This protocol is designed as a self-validating system. Adherence to the specified conditions and techniques is critical for success.
Materials and Reagents
| Reagent/Material | Grade | Supplier Suggestion | Notes |
| 1-Chloronaphthalene | Reagent Grade, ≥95% | Sigma-Aldrich, Alfa Aesar | Should be colorless to pale yellow oily liquid.[8] |
| Magnesium Turnings | High Purity for Grignard | Fisher Scientific | Must be fresh and unoxidized (shiny appearance). |
| Anhydrous Diethyl Ether | ACS Grade, ≤0.01% water | Acros Organics, Sigma-Aldrich | Must be truly anhydrous. Use a freshly opened bottle or dry over sodium/benzophenone. |
| Iodine | Crystal, ACS Grade | J.T. Baker | Used as a reaction initiator. |
| Carbon Dioxide (Dry Ice) | Solid | Local Supplier | Must be crushed into a fine powder just before use. |
| Hydrochloric Acid (HCl) | 3M Aqueous Solution | Prepare from concentrated HCl | Used for the final workup. |
| Sodium Bicarbonate | Saturated Aqueous Solution | Lab Prepared | For washing and removing excess acid. |
| Anhydrous Sodium Sulfate | Granular, ACS Grade | EMD Millipore | For drying the organic layer. |
| Toluene | ACS Grade | LabChem | Recommended recrystallization solvent. |
Equipment
-
500 mL Three-necked, round-bottom flask
-
250 mL Dropping (addition) funnel
-
Reflux condenser
-
Mechanical stirrer with a Teflon paddle
-
Heating mantle
-
Nitrogen or Argon gas inlet and bubbler
-
Schlenk line or equivalent inert atmosphere setup
-
1 L Beaker for dry ice bath
-
Separatory funnel
-
Büchner funnel and vacuum flask
Trustworthiness Checkpoint: All glassware must be rigorously dried in an oven at 120°C overnight and assembled hot under a stream of inert gas to eliminate any trace of water, which would quench the Grignard reagent.[7][9]
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure
Part 1: Grignard Reagent Formation
-
Setup: Place 5.0 g (0.206 mol) of magnesium turnings into the flame-dried 500 mL three-necked flask. Add a single small crystal of iodine. Assemble the flask with the stirrer, condenser (with N₂ outlet), and dropping funnel (with N₂ inlet). Purge the entire system with dry nitrogen or argon for 15-20 minutes.
-
Initiation: Add 50 mL of anhydrous diethyl ether to the flask, enough to cover the magnesium. In the dropping funnel, prepare a solution of 25.0 g (0.154 mol) of 1-chloronaphthalene in 150 mL of anhydrous diethyl ether. Add about 10-15 mL of this solution to the magnesium.
-
Scientist's Note: The reaction should initiate within a few minutes, indicated by the disappearance of the iodine color, gentle bubbling from the magnesium surface, and the solution turning cloudy and gray.[10] If it does not start, gently warm the flask with a heat gun or warm water bath until reflux begins. Do not overheat.
-
-
Addition: Once the reaction is self-sustaining, begin adding the remaining 1-chloronaphthalene solution from the dropping funnel at a rate that maintains a gentle but steady reflux. This typically takes 60-90 minutes.
-
Completion: After the addition is complete, continue to stir the mixture and maintain a gentle reflux using a heating mantle for an additional 1-2 hours to ensure all the magnesium has reacted. The final mixture should be a dark gray to brown slurry.
Part 2: Carboxylation and Product Isolation
-
Carboxylation: In a 1 L beaker, place approximately 100 g of crushed dry ice. Remove the heating mantle and allow the Grignard solution to cool to room temperature. Under a steady stream of nitrogen, carefully and slowly pour the Grignard reagent solution onto the crushed dry ice with gentle manual swirling.
-
Safety Warning: This step is highly exothermic and will cause rapid sublimation of CO₂. Perform in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including cryogenic gloves and safety glasses.
-
-
Quenching and Workup: Allow the mixture to stand until the excess dry ice has sublimated. The mixture will appear as a thick, off-white mass. Slowly and carefully add 200 mL of 3M HCl with stirring. The mixture will fizz as the magnesium salts react. Continue adding acid until the aqueous layer is clear and acidic (test with pH paper).
-
Extraction: Transfer the entire mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice more with 50 mL portions of diethyl ether. Combine all organic layers.
-
Washing: Wash the combined organic layers sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution (to remove any unreacted acid), and finally 100 mL of brine (saturated NaCl solution).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Decant or filter the solution to remove the drying agent. Remove the diethyl ether using a rotary evaporator to yield the crude solid product.
-
Purification: Recrystallize the crude solid from hot toluene.[11] Dissolve the crude product in a minimal amount of boiling toluene, filter hot to remove any insoluble impurities, and allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold toluene, and dry under vacuum.
Quantitative Data and Expected Results
| Parameter | Value | Reference / Notes |
| Starting Material | ||
| 1-Chloronaphthalene | 25.0 g (0.154 mol) | CAS: 90-13-1 |
| Magnesium | 5.0 g (0.206 mol) | ~1.3 equivalents |
| Product | ||
| Product Name | This compound | |
| CAS Number | 1013-04-3 | [12] |
| Molecular Weight | 206.63 g/mol | |
| Theoretical Yield | 31.8 g | |
| Expected Actual Yield | 21.6 - 25.4 g (70-80%) | Yields are highly dependent on anhydrous conditions. |
| Appearance | Off-white to pale yellow solid | |
| Expected Melting Point | 210-214 °C | Literature values may vary slightly. |
References
- Wikipedia. 1-Naphthoic acid. [Link]
- Google Patents.
- MSpace.
- Sciforum. Chemoselective lithiation of 6-chloro-1-halohex-1-ynes with lithium/naphthalene. [Link]
- Jasperse, J. Grignard Reaction. [Link]
- HETEROCYCLES. REDUCTIVE LITHIATION OF HALOPYRIDINES USING LITHIUM NAPHTHALENIDE. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of this compound in Modern Organic Synthesis. [Link]
- Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). [Link]
- Organic Syntheses. α-NAPHTHOIC ACID. [Link]
- Wikipedia. 1-Chloronaphthalene. [Link]
- NIH National Center for Biotechnology Information.
- ResearchGate.
- ResearchGate. Organolithiums by reductive lithiation: the catalytic aromatic method versus the use of preformed aromatic radical-anions.
- Google Patents. Carboxylation of grignard reagents in the presence of liquid co2.
- Chemsrc. This compound | CAS#:1013-04-3. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. 1-Naphthoic acid - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sciforum.net [sciforum.net]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. 1-Chloronaphthalene - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. This compound | CAS#:1013-04-3 | Chemsrc [chemsrc.com]
The Synthetic Versatility of 4-Chloro-1-naphthoic Acid: A Guide for Researchers
In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 4-Chloro-1-naphthoic acid (CAS No. 1013-04-3) has emerged as a highly versatile and valuable building block, particularly in the realms of pharmaceutical and materials science research.[1] Its unique bifunctional nature, possessing both a reactive carboxylic acid and a halogenated aromatic ring, offers a dual-pronged approach to molecular diversification. This technical guide provides an in-depth exploration of the applications of this compound, complete with detailed experimental protocols, mechanistic insights, and practical considerations for its use in key synthetic transformations.
The naphthalene scaffold is a privileged structure in many biologically active compounds, and the presence of the chloro-substituent can significantly influence physicochemical properties such as lipophilicity and metabolic stability.[1] This makes this compound an ideal starting point for the synthesis of compound libraries for screening as potential enzyme inhibitors, receptor ligands, or anticancer agents.[1]
Physicochemical and Spectroscopic Profile
A thorough understanding of the starting material is critical for successful synthesis. The properties of this compound are well-documented, providing a solid foundation for reaction planning and quality control.[1]
| Property | Value | Source |
| CAS Number | 1013-04-3 | [1] |
| Molecular Formula | C₁₁H₇ClO₂ | |
| Molecular Weight | 206.63 g/mol | |
| Appearance | Off-white to pale yellow crystalline powder | |
| Melting Point | 215-218 °C |
Spectroscopic data serves as a crucial tool for confirming the identity and purity of this compound. High-performance liquid chromatography (HPLC) is also frequently employed to ensure high purity, which is essential for sensitive synthetic steps.[1] While specific spectra are dependent on the acquisition parameters, typical ¹H and ¹³C NMR chemical shifts in a suitable deuterated solvent, as well as characteristic IR absorption bands, provide clear markers for the compound's structure.
Application Note I: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The chlorine atom at the 4-position of the naphthalene ring provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This powerful C-C bond-forming reaction enables the introduction of a wide array of aryl and heteroaryl substituents, offering a straightforward route to novel biaryl structures.
Mechanistic Rationale
The Suzuki-Miyaura coupling reaction follows a well-established catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The palladium(0) catalyst oxidatively adds to the carbon-chlorine bond of this compound to form a palladium(II) intermediate.
-
Transmetalation: The organoboronic acid, activated by a base, transfers its organic group to the palladium(II) center, displacing the halide.
-
Reductive Elimination: The two organic moieties on the palladium(II) complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the desired biaryl product.
Experimental Protocol: Synthesis of 4-Aryl-1-naphthoic Acids
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)
-
Triphenylphosphine (PPh₃, 0.04 equivalents)
-
Potassium carbonate (K₂CO₃, 3.0 equivalents)
-
1,4-Dioxane
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and K₂CO₃ (3.0 eq).
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water to the flask. The total solvent volume should be sufficient to ensure good stirring (approximately 0.1 M concentration of the limiting reagent).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with water and acidify with 1 M HCl to a pH of approximately 2-3.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure 4-aryl-1-naphthoic acid.
Application Note II: Amide Bond Formation
The carboxylic acid moiety of this compound is readily converted into amides, which are fundamental linkages in a vast number of pharmaceuticals. This transformation can be achieved through various methods, with the choice of coupling reagent being critical to success.
Mechanistic Rationale
Direct condensation of a carboxylic acid and an amine is generally inefficient. Therefore, the carboxylic acid must first be activated to a more electrophilic species. Common strategies include:
-
Acyl Chloride Formation: Conversion of the carboxylic acid to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The acyl chloride then readily reacts with an amine.
-
In Situ Activation with Coupling Reagents: Utilizing coupling reagents such as carbodiimides (e.g., EDC) or phosphonium salts (e.g., HATU) to generate a highly reactive activated ester or a similar intermediate in the reaction mixture, which is then attacked by the amine.
Experimental Protocol: Synthesis of N-Aryl-4-chloro-1-naphthamides
This protocol outlines a general procedure for the amide coupling of this compound with an aniline derivative using HATU as the coupling reagent.
Materials:
-
This compound
-
Aniline derivative (1.1 equivalents)
-
HATU (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA, 3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Reagent Addition: Add the aniline derivative (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) to the solution.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Work-up:
-
Pour the reaction mixture into water and stir until a precipitate forms.
-
Collect the solid by vacuum filtration and wash thoroughly with water.
-
Dissolve the crude solid in ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and filter.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization from a suitable solvent to yield the pure N-aryl-4-chloro-1-naphthamide.
Summary of Reaction Conditions
| Reaction Type | Key Reagents | Catalyst/Coupling Agent | Base | Solvent | Typical Temperature |
| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | 1,4-Dioxane/Water | 90-100 °C |
| Amide Formation | Aniline | HATU | DIPEA | DMF | Room Temperature |
Conclusion
This compound is a powerful and versatile intermediate in organic synthesis. Its dual reactivity allows for sequential or orthogonal functionalization, providing access to a wide range of complex molecules. The protocols outlined in this guide for Suzuki-Miyaura coupling and amide bond formation serve as a robust starting point for researchers and drug development professionals to explore the vast synthetic potential of this valuable building block. As with any synthetic procedure, optimization of reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.
References
- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of this compound in Modern Organic Synthesis.
- ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- PubChem. 4-Chloro-1-naphthol.
- ResearchGate. Suzuki cross-coupling of 4a–f, h with arylboronic acids. Reagents and...
- PubChemLite. 4-chloro-1-hydroxy-2-naphthoic acid (C11H7ClO3).
- ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions.
- Chemsrc. This compound | CAS#:1013-04-3.
- MDPI. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments.
- PubMed. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists.
- ResearchGate. Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts.
- ResearchGate. Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts.
- Diva-portal.org. Catalytic amide formation from non-activated carboxylic acids and amines.
- ResearchGate. Synthesis of Naphthoic Acids as Potential Anticancer Agents.
- MDPI. Recent Advances in Acyl Suzuki Cross-Coupling.
- PubMed Central. Organic Synthesis and Catalysis Enable Facile Access to Bioactive Compounds and Drugs.
- NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Chemical Synthesis Potential with 4-Acetyl-1-Naphthoic Acid: A Versatile Intermediate.
- MDPI. Synthesis of Biologically Active Molecules through Multicomponent Reactions.
Sources
Application Notes and Protocols for the Esterification of 4-Chloro-1-naphthoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Esterification of a Key Synthetic Intermediate
4-Chloro-1-naphthoic acid is a versatile bifunctional molecule, presenting both a carboxylic acid and an aryl chloride for synthetic manipulation. Its unique electronic and steric properties make it a valuable building block in the synthesis of pharmaceuticals and functional materials. The esterification of the carboxylic acid moiety is a fundamental transformation, often serving as a crucial step in modulating the compound's solubility, reactivity, and biological activity.
This guide provides a detailed exploration of various protocols for the esterification of this compound. As a Senior Application Scientist, the aim is to move beyond simple procedural lists, offering insights into the causality behind experimental choices and providing a framework for selecting the most appropriate method for a given synthetic challenge. Each protocol is presented as a self-validating system, complete with mechanistic understanding, practical considerations, and troubleshooting advice.
Comparative Analysis of Key Esterification Methodologies
The choice of an esterification method is dictated by factors such as the scale of the reaction, the desired purity of the product, the presence of other functional groups, and the required reaction conditions (e.g., temperature, pH). Below is a comparative overview of the primary methods detailed in this guide.
| Method | Key Reagents | Typical Conditions | Advantages | Disadvantages | Best Suited For |
| Fischer-Speier Esterification | Alcohol (as reactant and solvent), Strong Acid Catalyst (e.g., H₂SO₄, TsOH) | Reflux | Economical, scalable, simple reagents. | Requires harsh acidic conditions, reversible reaction requiring excess alcohol or water removal. | Large-scale synthesis of simple alkyl esters where acid-sensitive functional groups are absent. |
| Steglich Esterification | DCC or EDC, DMAP (catalyst), Alcohol | Room temperature, aprotic solvent (e.g., DCM, THF) | Mild conditions, suitable for acid-sensitive substrates and sterically hindered alcohols.[1][2] | DCC can cause allergic reactions, formation of insoluble dicyclohexylurea (DCU) byproduct can complicate purification. | Synthesis of esters from precious or complex alcohols, and for substrates with acid-labile groups. |
| Mitsunobu Reaction | Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD), Alcohol | 0 °C to room temperature, anhydrous aprotic solvent (e.g., THF, DCM) | Mild conditions, proceeds with inversion of stereochemistry at the alcohol center.[3][4] | Stoichiometric amounts of reagents are required, removal of triphenylphosphine oxide byproduct can be challenging. | Stereospecific synthesis from chiral secondary alcohols. |
| Via Acid Chloride Formation | Thionyl chloride (SOCl₂) or Oxalyl chloride, Alcohol, Base (e.g., pyridine, triethylamine) | Two steps: 1. Reflux with chlorinating agent. 2. Reaction with alcohol, often at 0 °C to room temperature. | High-yielding and generally applicable. | Requires handling of corrosive and moisture-sensitive reagents, generates acidic byproducts. | Versatile method for a wide range of alcohols, including those that are less reactive. |
| Diazomethane Esterification | Diazomethane (CH₂N₂) | Room temperature, etheral solvent | Extremely high yields for methyl esters, very mild conditions, minimal work-up.[5] | Diazomethane is highly toxic, carcinogenic, and potentially explosive.[6] | Small-scale, high-purity synthesis of methyl esters when other methods fail and appropriate safety precautions can be strictly followed. |
Protocol 1: Fischer-Speier Esterification
This classical method relies on the acid-catalyzed equilibrium between a carboxylic acid and an alcohol.[7] To drive the reaction to completion, an excess of the alcohol is typically used, which also serves as the solvent.
Causality of Experimental Choices
-
Strong Acid Catalyst (H₂SO₄ or p-TsOH): Protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[8]
-
Excess Alcohol: Shifts the reaction equilibrium towards the ester product, according to Le Châtelier's principle.
-
Reflux: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Experimental Workflow Diagram
Caption: Fischer-Speier Esterification Workflow.
Detailed Step-by-Step Protocol (Example: Methyl 4-chloro-1-naphthoate)
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq.), methanol (20-50 eq., serving as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq.).
-
Reaction: Heat the mixture to reflux and maintain for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: a. Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure. b. Dissolve the residue in an organic solvent such as ethyl acetate. c. Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the unreacted carboxylic acid and the acid catalyst. d. Wash the organic layer with brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude ester can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Protocol 2: Steglich Esterification
The Steglich esterification is a mild and efficient method that utilizes a carbodiimide (like DCC or EDC) to activate the carboxylic acid, with 4-dimethylaminopyridine (DMAP) acting as an acyl transfer catalyst.[9] This method is particularly advantageous for sterically hindered substrates or those sensitive to acidic conditions.[1]
Causality of Experimental Choices
-
DCC (N,N'-Dicyclohexylcarbodiimide): Activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[10]
-
DMAP (4-Dimethylaminopyridine): A highly nucleophilic catalyst that intercepts the O-acylisourea to form a reactive N-acylpyridinium salt, which is then readily attacked by the alcohol. This minimizes the side reaction of the O-acylisourea rearranging to an unreactive N-acylurea.[2]
-
Anhydrous Aprotic Solvent (e.g., Dichloromethane): Prevents the hydrolysis of the reactive intermediates.
Experimental Workflow Diagram
Caption: Steglich Esterification Workflow.
Detailed Step-by-Step Protocol (Example: tert-Butyl 4-chloro-1-naphthoate)
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.), tert-butanol (1.2-1.5 eq.), and a catalytic amount of DMAP (0.1-0.2 eq.) in anhydrous dichloromethane (DCM).
-
Reaction: Cool the mixture to 0 °C in an ice bath. Add a solution of DCC (1.1 eq.) in anhydrous DCM dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: a. A white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU, washing the filter cake with a small amount of DCM. b. Wash the filtrate sequentially with dilute aqueous HCl (e.g., 0.5 N), saturated aqueous sodium bicarbonate, and brine. c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically purified by flash column chromatography on silica gel.
Protocol 3: The Mitsunobu Reaction
The Mitsunobu reaction provides a powerful method for the esterification of primary and secondary alcohols with inversion of stereochemistry.[3] It proceeds under mild, neutral conditions.
Causality of Experimental Choices
-
Triphenylphosphine (PPh₃) and DEAD (or DIAD): These reagents react to form a phosphonium salt adduct.
-
Activation of Alcohol: The alcohol attacks the phosphonium salt, forming an alkoxyphosphonium salt, which activates the hydroxyl group as a good leaving group.
-
Nucleophilic Attack: The carboxylate anion of this compound acts as a nucleophile, displacing the activated hydroxyl group in an Sₙ2 fashion, leading to the ester with inverted stereochemistry at the alcohol's chiral center.[4]
Experimental Workflow Diagram
Caption: Mitsunobu Reaction Workflow.
Detailed Step-by-Step Protocol (Example: Benzyl 4-chloro-1-naphthoate)
-
Reaction Setup: To a solution of this compound (1.0 eq.), benzyl alcohol (1.0-1.2 eq.), and triphenylphosphine (1.2-1.5 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2-1.5 eq.) dropwise.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction by TLC.
-
Work-up: a. Concentrate the reaction mixture under reduced pressure. b. The major byproduct, triphenylphosphine oxide, can often be removed by trituration of the crude residue with a solvent in which the product is soluble but the oxide is not (e.g., diethyl ether or a mixture of ether and hexanes).[11][12] c. Filter to remove the precipitated triphenylphosphine oxide. d. The filtrate can be further washed with aqueous sodium bicarbonate and brine if unreacted acid is present.
-
Purification: The crude ester is purified by flash column chromatography.
Protocol 4: Esterification via Acid Chloride Intermediate
This robust, two-step method involves the conversion of the carboxylic acid to a highly reactive acid chloride, which is then reacted with the alcohol.
Causality of Experimental Choices
-
Thionyl Chloride (SOCl₂) or Oxalyl Chloride: These reagents efficiently convert carboxylic acids to their corresponding acid chlorides. Thionyl chloride produces gaseous byproducts (SO₂ and HCl), which are easily removed.[13]
-
Base (Pyridine or Triethylamine): In the second step, a non-nucleophilic base is often added to scavenge the HCl generated during the reaction of the acid chloride with the alcohol, preventing potential side reactions.
Experimental Workflow Diagram
Caption: Acid Chloride Esterification Workflow.
Detailed Step-by-Step Protocol (Example: Ethyl 4-chloro-1-naphthoate)
-
Acid Chloride Formation: a. In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap, add this compound (1.0 eq.) and thionyl chloride (2-5 eq.). A catalytic amount of DMF can be added to accelerate the reaction with oxalyl chloride. b. Heat the mixture to reflux for 1-3 hours. c. Cool the reaction mixture and remove the excess thionyl chloride by distillation or under reduced pressure (a trap containing aqueous NaOH is recommended to neutralize the corrosive vapors).
-
Esterification: a. Dissolve the crude 4-chloro-1-naphthoyl chloride in an anhydrous aprotic solvent like DCM or THF. b. Cool the solution to 0 °C and add a solution of ethanol (1.1 eq.) and pyridine (1.2 eq.) in the same solvent dropwise. c. Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Work-up: a. Wash the reaction mixture with water, dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine. b. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude ester by column chromatography or recrystallization.
Protocol 5: Diazomethane for Methyl Ester Synthesis
Diazomethane is a highly efficient reagent for the synthesis of methyl esters, reacting rapidly and cleanly at room temperature. However, it is extremely toxic and explosive, and should only be handled by trained personnel with appropriate safety precautions in place.[6] A safer alternative is (trimethylsilyl)diazomethane (TMS-diazomethane).[14]
Causality of Experimental Choices
-
Diazomethane (CH₂N₂): The carboxylic acid protonates diazomethane to form a methyldiazonium cation, an excellent leaving group (N₂), and a carboxylate anion.
-
Sₙ2 Reaction: The carboxylate anion then acts as a nucleophile, attacking the methyl group of the methyldiazonium ion to form the methyl ester and liberating nitrogen gas.[5]
Experimental Workflow Diagram
Caption: Diazomethane Esterification Workflow.
Detailed Step-by-Step Protocol (Methyl 4-chloro-1-naphthoate)
EXTREME CAUTION IS ADVISED.
-
Reaction Setup: In a fume hood, behind a blast shield, dissolve this compound (1.0 eq.) in a mixture of diethyl ether and a small amount of methanol.
-
Reaction: Slowly add an ethereal solution of diazomethane at room temperature with stirring until the yellow color of diazomethane persists and nitrogen evolution ceases.
-
Work-up: a. Carefully quench the excess diazomethane by adding a few drops of acetic acid until the yellow color disappears. b. Remove the solvent under reduced pressure.
-
Purification: The resulting methyl ester is often of high purity and may not require further purification.
Characterization of Esters
The successful synthesis of this compound esters should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: Will show characteristic signals for the naphthyl ring protons and carbons, as well as signals corresponding to the alkyl group of the ester.
-
Infrared (IR) Spectroscopy: A strong carbonyl (C=O) stretching band will be present in the region of 1710-1730 cm⁻¹, and C-O stretching bands will appear in the 1300-1000 cm⁻¹ region.[15]
-
Mass Spectrometry (MS): Will confirm the molecular weight of the desired ester.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Incomplete reaction, wet reagents/solvents, insufficient catalyst, steric hindrance. | Extend reaction time, ensure all reagents and solvents are anhydrous, increase catalyst loading, switch to a more robust method (e.g., via acid chloride). |
| Formation of Side Products | (Steglich) N-acylurea formation, (Mitsunobu) side reactions of DEAD. | Ensure DMAP is used in Steglich esterification, control temperature and order of addition in Mitsunobu reaction. |
| Difficult Purification | (Mitsunobu) Persistent triphenylphosphine oxide, (Steglich) Emulsion during work-up. | For PPh₃=O, try trituration with ether/hexanes or precipitation with MgCl₂.[11][16] Break emulsions by adding brine. |
| Hydrolysis of Ester | Presence of water during work-up or storage. | Ensure all work-up steps are performed efficiently and the final product is thoroughly dried. |
References
- BDMAEE. (2025). Using Triphenylphosphine in Mitsunobu Reaction for Organic Synthesis. BDMAEE Chemical.
- Moschetta, E. G., Cardinal-David, B., & Diwan, M. (2020). Development a Workup for Removing Triphenylphosphine Oxide from a Mitsunobu Coupling. AIChE Annual Meeting Proceedings.
- Shenvi Lab. Work up tips: Reactions with Triphenylphosphine oxide. The Scripps Research Institute.
- Organic Synthesis. Mitsunobu reaction.
- University of Rochester, Department of Chemistry. Workup: Triphenylphosphine Oxide.
- Supporting Information for a scientific article providing NMR d
- Environmental Health & Safety, University of New Mexico.
- Environmental Health & Safety, University of New Mexico.
- Division of Research Safety, University of Illinois. Diazomethane.
- ChemicalBook. 4-CHLORO-1-HYDROXY-2-NAPHTHOIC ACID(5409-15-4) IR2 spectrum.
- SpectraBase. 4-Chloro-1-hydroxy-2-naphthoic acid - Optional[FTIR] - Spectrum.
- Organic Chemistry Portal. Mitsunobu Reaction.
- Lutjen, A. B., et al. (2021).
- Wikipedia. (2023). Mitsunobu reaction.
- Alfa Chemistry. Mitsunobu Reaction.
- Yale Environmental Health & Safety. (Trimethylsilyl)
- Neises, B., & Steglich, W. (1985).
- Alfa Chemistry. Mitsunobu Reaction.
- Organic Syntheses. Working with Hazardous Chemicals.
- ChemicalBook. 4-CHLORO-1-NAPHTHOL(604-44-4) IR Spectrum.
- Organic Chemistry Portal.
- Singh, J., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives.
- Infrared Spectroscopy. (n.d.).
- Stoyanova, A., et al. (2019). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 24(21), 3878.
- ChemicalBook. 4-CHLORO-1-NAPHTHOL(604-44-4) 1H NMR spectrum.
- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
- LibreTexts Chemistry. 21.7: Methyl Ester Synthesis Using Diazomethane.
- IR Spectroscopy of Esters. (n.d.).
- Scribd.
- Sigma-Aldrich. NMR Chemical Shifts of Impurities.
- Scribd.
- Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
- ResearchGate. Synthesis and Characterization of 4-Chlorobutyl Ester of 5-(8-Carboxyl-1-naphthyl)-10,15,20-triphenyl-porphyrin and its Zinc Complex.
- Benchchem. Synthesis of 1-Naphthoyl Chloride from 1-Naphthoic Acid: An In-depth Technical Guide.
- YouTube.
- ChemicalBook. 1-Naphthoyl chloride synthesis.
- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Google Patents. CN102838525A - Synthesis method of 1-amyl-3-(1naphthoyl) indole.
- YouTube.
- YouTube.
- ResearchGate.
Sources
- 1. Steglich Esterification [organic-chemistry.org]
- 2. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. reddit.com [reddit.com]
- 6. ehs.unm.edu [ehs.unm.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 10. scribd.com [scribd.com]
- 11. shenvilab.org [shenvilab.org]
- 12. Workup [chem.rochester.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. ehs.yale.edu [ehs.yale.edu]
- 15. uobabylon.edu.iq [uobabylon.edu.iq]
- 16. (414e) Development a Workup for Removing Triphenylphosphine Oxide from a Mitsunobu Coupling | AIChE [proceedings.aiche.org]
Application Notes and Protocols for Amidation Reactions with 4-Chloro-1-naphthoic Acid
Abstract
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed technical overview of amidation reactions involving 4-Chloro-1-naphthoic acid. This versatile building block is of significant interest in medicinal chemistry and materials science due to its dual functional handles: a reactive carboxylic acid and a modifiable chloro-substituent on a rigid naphthalene scaffold.[1] This document elucidates the underlying reaction mechanisms, offers a comparative analysis of common coupling reagents, and presents detailed, field-proven protocols for the successful synthesis of 4-chloro-1-naphthamide derivatives. The causality behind experimental choices is explained to empower researchers to optimize reaction conditions for their specific substrates.
Introduction: The Strategic Importance of this compound
This compound (CAS No: 1013-04-3) is a cornerstone intermediate in modern organic synthesis.[1] Its structure is pre-validated in numerous biologically active molecules, with the naphthalene core serving as a privileged scaffold.[1][2] The carboxylic acid moiety is a gateway for forming robust amide bonds, a functional group present in over 25% of all pharmaceutical drugs, prized for its metabolic stability and hydrogen bonding capabilities.[3] Simultaneously, the chlorine atom at the 4-position offers a vector for further diversification through cross-coupling or nucleophilic substitution reactions.[1]
This dual reactivity makes this compound an ideal starting material for building libraries of complex molecules to probe biological systems or develop novel materials.[1] The successful and efficient formation of the initial amide bond is often the critical step in these synthetic campaigns. This guide aims to demystify this crucial transformation.
The Mechanism of Amide Bond Formation
The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process, requiring high temperatures and resulting in a complex equilibrium. To achieve high yields under mild conditions, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is the primary role of a coupling reagent .
The general mechanism proceeds in two stages:[4][5]
-
Activation of the Carboxylic Acid: The coupling reagent reacts with the carboxylate of this compound to form a highly reactive acyl intermediate (e.g., an O-acylisourea, an active ester, or an acylphosphonium salt).
-
Nucleophilic Acyl Substitution: The amine, acting as a nucleophile, attacks the activated carbonyl carbon. This is followed by the collapse of the tetrahedral intermediate and elimination of the leaving group (derived from the coupling reagent) to yield the final amide product.
Figure 1: General workflow for coupling reagent-mediated amidation.
Comparative Analysis of Common Coupling Reagents
The success of an amidation reaction is critically dependent on the choice of coupling reagent. The selection is dictated by factors such as the steric and electronic properties of the amine, the desired reaction scale, cost, and the sensitivity of other functional groups in the molecule.
| Class | Reagent (Acronym) | Key Byproducts | Core Strengths & Considerations |
| Carbodiimides | DCC (Dicyclohexylcarbodiimide) | Dicyclohexylurea (DCU) | Pro: Insoluble DCU simplifies purification by filtration in solution-phase. Con: Unsuitable for solid-phase synthesis; potential for N-acylurea side product.[4][6] |
| DIC (Diisopropylcarbodiimide) | Diisopropylurea (DIU) | Pro: Soluble DIU makes it suitable for solid-phase synthesis. Generally preferred over DCC for broader applications.[6] | |
| EDC·HCl (Water-Soluble Carbodiimide) | Water-soluble urea | Pro: Ideal for biological conjugations and reactions in aqueous media. Byproducts are easily removed by aqueous workup.[4][6] | |
| Phosphonium Salts | BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) | Hexamethylphosphoramide (HMPA) | Pro: Highly efficient, rapid reactions. Con: Forms carcinogenic HMPA byproduct, largely replaced by safer alternatives.[4] |
| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Non-toxic phosphine oxide | Pro: Excellent coupling efficiency similar to BOP but without the toxic byproduct. A gold standard for many applications.[4] | |
| Aminium/Uronium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Tetramethylurea | Pro: Very fast, effective, and widely used. Con: Excess reagent can cap the free amine, requiring careful stoichiometry.[6] |
| HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Tetramethylurea | Pro: More reactive than HBTU, especially for hindered substrates. Lower rates of racemization. The reagent of choice for difficult couplings.[6] |
Expert Insight: For routine amidations of this compound with primary or unhindered secondary amines, EDC·HCl in combination with an additive like 1-Hydroxybenzotriazole (HOBt) offers a cost-effective and reliable system. The HOBt additive minimizes racemization (a key concern if the amine component is chiral) and suppresses the formation of N-acylurea side products.[6] For challenging substrates, such as sterically hindered amines or electron-deficient anilines, the superior reactivity of HATU is often required to achieve acceptable yields.
Detailed Experimental Protocols
The following protocols are robust starting points that can be adapted as needed. All reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Protocol 1: Standard Amidation using EDC/HOBt
This protocol is suitable for a wide range of primary and secondary amines.
Materials:
-
This compound
-
Amine of interest
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt (1-Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)
Procedure:
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous DMF (to a concentration of approx. 0.1–0.5 M).
-
Additive Addition: Add HOBt (1.1 eq) to the solution and stir for 5 minutes until dissolved.
-
Activation: Add EDC·HCl (1.2 eq) in one portion. Stir the mixture at room temperature for 30-60 minutes. This "pre-activation" step allows for the formation of the HOBt active ester.
-
Amine Addition: In a separate vial, dissolve the amine (1.1 eq) in a small amount of DMF. If the amine is provided as a hydrochloride or other salt, add DIPEA (1.5-2.0 eq) to this solution to liberate the free base.
-
Coupling: Add the amine solution dropwise to the activated carboxylic acid mixture.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed.
-
Work-up:
-
Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the resulting crude amide by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Protocol 2: High-Efficiency Amidation for Challenging Substrates using HATU
This protocol is recommended for sterically hindered amines, poorly nucleophilic amines, or when rapid reaction times are desired.
Materials:
-
This compound
-
Challenging amine of interest
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)
Procedure:
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the amine of interest (1.1 eq), and HATU (1.1 eq).
-
Dissolution: Add anhydrous DMF to dissolve the solids (to a concentration of approx. 0.1–0.5 M).
-
Base Addition: Add DIPEA (2.0 eq) dropwise to the stirring mixture. An immediate color change (often to yellow) may be observed.
-
Reaction: Allow the reaction to stir at room temperature. These reactions are often complete within 1-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Follow steps 9 and 10 as described in Protocol 1. The work-up is crucial for removing the tetramethylurea byproduct and residual base.
Figure 2: A generalized step-by-step experimental workflow for amidation.
Troubleshooting and Key Considerations
-
Low Yield: If the reaction stalls, consider switching to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU). Ensure the amine is not a salt, or that sufficient base has been added. For very poor nucleophiles, gentle heating (40-50 °C) may be beneficial, but monitor for potential side reactions.
-
Side Reactions: The primary side reaction with carbodiimides is the formation of a stable N-acylurea, which results from the rearrangement of the O-acylisourea intermediate.[4] Using an additive like HOBt or HOAt effectively traps this intermediate as an active ester, mitigating this pathway.
-
Solvent Choice: DMF is a universal solvent for amidation due to its high polarity and ability to dissolve most reactants. However, for easier work-up, DCM can be an excellent choice if all components are soluble. Acetonitrile (MeCN) is another viable option.
-
Base Selection: A non-nucleophilic tertiary amine like DIPEA is highly recommended. It is sufficiently basic to deprotonate amine salts and neutralize acidic byproducts (like HCl from EDC·HCl) without competing with the primary/secondary amine as a nucleophile.
Conclusion
The amidation of this compound is a fundamental and enabling transformation for the synthesis of a vast array of high-value compounds.[1] A thorough understanding of the reaction mechanism and the diverse toolkit of available coupling reagents allows the synthetic chemist to approach this reaction with confidence. By carefully selecting the reaction conditions based on the properties of the amine substrate, researchers can reliably and efficiently construct the desired 4-chloro-1-naphthamide derivatives, paving the way for further synthetic elaboration and discovery.
References
- The Crucial Role of this compound in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- Coupling Reagents. Aapptec Peptides.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem, 04-06-2024.
- Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts.
- Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
- This compound | CAS#:1013-04-3. Chemsrc, 21-08-2025.
- Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3).
- Synthesis of Naphthoic Acids as Potential Anticancer Agents.
- Catalytic and non-catalytic amidation of carboxylic acid substr
Sources
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 4-Chloro-1-naphthoic Acid
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of 4-Chloro-1-naphthoic Acid
In the landscape of medicinal chemistry and materials science, this compound (CAS 1013-04-3) emerges as a highly valuable and versatile building block. Its structure is distinguished by a naphthalene core functionalized with two key reactive sites: a carboxylic acid at the 1-position and a chlorine atom at the 4-position.[1] This dual functionality allows for orthogonal chemical modifications, making it an ideal starting material for constructing complex molecular architectures.[1] The carboxylic acid group can readily undergo esterification or amidation, while the chloro-substituent serves as a handle for carbon-carbon bond formation via transition-metal-catalyzed cross-coupling reactions.[1]
Aryl chlorides, like the one present in this molecule, are economically attractive and widely available starting materials. However, their utility in cross-coupling has historically been limited by the strength of the C-Cl bond, which makes the initial oxidative addition step to a low-valent metal center challenging.[2][3] The development of sophisticated palladium catalyst systems, particularly those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), has revolutionized the field, enabling the efficient coupling of these less reactive substrates.[4][5][6]
This guide provides an in-depth exploration of two paramount palladium-catalyzed transformations—the Suzuki-Miyaura and Heck-Mizoroki reactions—as applied to this compound. It is designed for researchers, chemists, and drug development professionals, offering not just step-by-step protocols but also the underlying mechanistic principles and strategic considerations necessary for successful synthesis.
The Suzuki-Miyaura Coupling: Constructing Biaryl Scaffolds
The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron species.[7] Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the low toxicity of the boron-containing byproducts.[3] When applied to this compound, it provides a direct route to synthesize 4-aryl-1-naphthoic acids, which are key intermediates in various pharmaceutical and materials applications.
Mechanistic Overview
The catalytic cycle of the Suzuki reaction is a well-established sequence involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[8][9]
The three fundamental steps are:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound. This is typically the rate-limiting step for aryl chlorides and requires a sufficiently electron-rich palladium center to proceed efficiently.[3][10]
-
Transmetalation : A base activates the organoboron reagent (e.g., a boronic acid) to form a more nucleophilic boronate species.[10][11] This species then transfers its organic group to the Pd(II) center, displacing the halide.
-
Reductive Elimination : The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst to continue the cycle.[8][9]
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Key Considerations for Coupling with this compound
-
Catalyst & Ligand Selection : Standard catalysts like Pd(PPh₃)₄ are often ineffective for aryl chlorides.[3] Success hinges on using catalyst systems that promote oxidative addition.
-
Bulky, Electron-Rich Phosphines : Ligands such as tricyclohexylphosphine (PCy₃), tri-tert-butylphosphine (P(t-Bu)₃), and biaryl phosphines (e.g., SPhos, XPhos, RuPhos) are highly effective. They increase the electron density on the palladium center, facilitating its insertion into the C-Cl bond.[5]
-
N-Heterocyclic Carbenes (NHCs) : NHCs are strong σ-donors that form very stable and highly active palladium complexes, making them excellent choices for activating aryl chlorides.[11][12]
-
-
Base Selection : The base is crucial for activating the boronic acid.[11] However, the presence of the acidic carboxylic acid on the substrate requires careful selection.
-
Inorganic Bases : Mild to moderately strong inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are generally preferred. They are strong enough to facilitate transmetalation without causing significant side reactions with the carboxylic acid.
-
Strength : Very strong bases (e.g., NaOH, NaOMe) should be used with caution as they can lead to substrate degradation or unwanted saponification if the carboxylic acid is protected as an ester.
-
-
Solvent System : A mixture of an organic solvent and water is common.
Tabulated Reaction Conditions
The following table summarizes typical conditions for Suzuki-Miyaura couplings involving aryl chlorides, which can be adapted for this compound.
| Parameter | Condition 1: Phosphine Ligand | Condition 2: NHC Ligand | Condition 3: Ligand-Free (NPs) | Rationale & Reference |
| Pd Source | Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%) | [Pd(IPr)(cin)Cl] or similar (1-2 mol%) | Pd(OAc)₂ (1-2 mol%) | Precursors for generating the active Pd(0) catalyst in situ.[9][14] |
| Ligand | XPhos or SPhos (2-4 mol%) | (Generated in situ) | None | Bulky, electron-rich ligands are essential for activating the C-Cl bond.[5] |
| Base | K₃PO₄ (2-3 equiv.) | Cs₂CO₃ (2-3 equiv.) | K₂CO₃ (2-3 equiv.) | Choice of base depends on substrate tolerance and catalyst system.[9][12] |
| Solvent | Toluene/H₂O (e.g., 5:1) | Dioxane/H₂O (e.g., 4:1) | PEG-400/H₂O | Aprotic organic solvents with water are standard; PEG offers a greener alternative.[9][15] |
| Temperature | 80-110 °C | 80-100 °C | Room Temperature to 60 °C | Higher temperatures are often needed to overcome the activation barrier for aryl chlorides.[3] |
| Atmosphere | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) | Aerobic (for NP formation) | Essential to prevent oxidation and deactivation of the Pd(0) catalyst.[13] |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative example and may require optimization for specific arylboronic acids.
Objective: To synthesize 4-(4-methoxyphenyl)-1-naphthoic acid from this compound and 4-methoxyphenylboronic acid.
Materials:
-
This compound (1.0 mmol, 220.6 mg)
-
4-Methoxyphenylboronic acid (1.2 mmol, 182.4 mg)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 19.1 mg)
-
Potassium Phosphate, tribasic (K₃PO₄) (2.5 mmol, 530.7 mg)
-
Degassed Toluene (5 mL)
-
Degassed Deionized Water (1 mL)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Reaction vessel (e.g., 25 mL Schlenk flask or microwave vial) with a magnetic stir bar
Procedure:
-
Vessel Preparation : To the reaction vessel, add this compound, 4-methoxyphenylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.
-
Inert Atmosphere : Seal the vessel with a septum. Evacuate the vessel and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere. This step is critical to prevent catalyst decomposition.
-
Solvent Addition : Using a syringe, add the degassed toluene followed by the degassed deionized water. The mixture should be a suspension.
-
Reaction : Place the vessel in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots.
-
Workup : a. Cool the reaction mixture to room temperature. b. Add 1 M HCl (aq) (10 mL) to quench the reaction and acidify the mixture. The product should precipitate or be extracted. c. Extract the mixture with ethyl acetate (3 x 15 mL). d. Combine the organic layers and wash with brine (1 x 20 mL). e. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired 4-(4-methoxyphenyl)-1-naphthoic acid.
The Heck-Mizoroki Reaction: Olefin Functionalization
The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene.[16][17] It serves as a powerful tool for the vinylation of aryl rings, providing access to substituted styrenes, cinnamates, and other olefinic compounds. Applying this reaction to this compound allows for the direct introduction of a vinyl group at the 4-position.
Mechanistic Overview
Similar to the Suzuki coupling, the Heck reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[16][18]
The key steps are:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the C-Cl bond of this compound to form an arylpalladium(II) complex. As with the Suzuki reaction, this is a challenging step for aryl chlorides.[4][19]
-
Alkene Coordination and Insertion : The alkene coordinates to the palladium center, followed by migratory insertion into the Aryl-Pd bond.[18][20] This insertion typically proceeds in a syn fashion.
-
β-Hydride Elimination : A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated. This step also proceeds in a syn manner and forms the final alkene product and a palladium-hydride species.[20]
-
Regeneration of Catalyst : A base is required to neutralize the generated H-X and regenerate the Pd(0) catalyst from the palladium-hydride intermediate, closing the catalytic cycle.[21][22]
Caption: Catalytic cycle for the Heck-Mizoroki cross-coupling reaction.
Key Considerations for Coupling with this compound
-
Catalyst & Ligand Selection : The challenge of activating the C-Cl bond is paramount.
-
Palladacycles : Herrmann's or Buchwald's palladacycles are highly stable and active pre-catalysts often used for challenging Heck couplings of aryl chlorides.[4][23]
-
Bulky Phosphines : As with the Suzuki reaction, bulky and electron-donating phosphines are critical. Di(1-adamantyl)-n-butylphosphine (cataCXium A) is a particularly effective ligand for Heck reactions of deactivated aryl chlorides.[19][24]
-
-
Base Selection : The base neutralizes the acid (HCl) formed.
-
Organic Bases : Hindered organic amines like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common.
-
Inorganic Bases : K₂CO₃, Cs₂CO₃, or NaOAc are also widely used, especially in polar aprotic solvents.[16]
-
-
Solvent : High-boiling point, polar aprotic solvents are typical.
-
Solvents : DMF, DMAc, or NMP are often used as they can dissolve the reactants and salts and are stable at the high temperatures often required for aryl chloride activation.[4]
-
-
Additives : In some cases, additives like tetra-n-butylammonium bromide (TBAB) can be beneficial, particularly in phosphine-free systems, as they can stabilize the palladium catalyst and promote the reaction.[4]
Tabulated Reaction Conditions
The following table summarizes typical conditions for Heck reactions involving aryl chlorides.
| Parameter | Condition 1: Palladacycle | Condition 2: Bulky Phosphine | Rationale & Reference |
| Pd Source | Herrmann's Catalyst (0.5-1 mol%) | Pd(OAc)₂ or Pd₂(dba)₃ (1-2 mol%) | Palladacycles are robust pre-catalysts; Pd(OAc)₂ is a common Pd(II) source.[4][24] |
| Ligand | None (ligand is part of palladacycle) | cataCXium A or P(t-Bu)₃ (2-4 mol%) | Sterically demanding and electron-rich phosphines are crucial for activating C-Cl bonds.[19][24] |
| Base | K₂CO₃ or Cs₂CO₃ (2 equiv.) | Triethylamine (Et₃N) (2 equiv.) | The base neutralizes the generated acid and regenerates the catalyst.[16][22] |
| Solvent | NMP or DMAc | Dioxane or DMF | High-boiling polar aprotic solvents are required for the high temperatures.[4] |
| Temperature | 120-150 °C | 110-140 °C | High thermal energy is needed to drive the slow oxidative addition step.[19] |
| Atmosphere | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) | Prevents oxidative degradation of the catalyst and ligands at high temperatures. |
Detailed Experimental Protocol: Heck-Mizoroki Coupling
This protocol is a representative example and may require optimization.
Objective: To synthesize (E)-4-(2-(butoxycarbonyl)vinyl)-1-naphthoic acid from this compound and n-butyl acrylate.
Materials:
-
This compound (1.0 mmol, 220.6 mg)
-
n-Butyl acrylate (1.5 mmol, 192.3 mg, 214 µL)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
Di(1-adamantyl)-n-butylphosphine (cataCXium A) (0.04 mmol, 14.4 mg)
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 651.8 mg)
-
N,N-Dimethylacetamide (DMAc), anhydrous (5 mL)
-
Reaction vessel (e.g., 25 mL sealed tube or microwave vial) with a magnetic stir bar
Procedure:
-
Vessel Preparation : In a fume hood, add this compound, Pd(OAc)₂, cataCXium A, and Cs₂CO₃ to the reaction vessel.
-
Inert Atmosphere : Seal the vessel. Evacuate and backfill with argon. Repeat this cycle three times.
-
Reagent Addition : Using a syringe, add the anhydrous DMAc, followed by the n-butyl acrylate.
-
Reaction : Place the sealed vessel in a preheated oil bath at 130 °C. Stir the reaction mixture vigorously for 18-36 hours. Monitor the reaction's completion by LC-MS.
-
Workup : a. Cool the reaction mixture to room temperature. b. Carefully pour the reaction mixture into 1 M HCl (aq) (25 mL). c. Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 20 mL). d. Combine the organic layers, wash with water (2 x 20 mL) and then brine (1 x 20 mL). e. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification : Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the target product.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficient temperature.3. Ineffective ligand/catalyst system for C-Cl activation. | 1. Ensure rigorous exclusion of oxygen via proper degassing and inert atmosphere techniques.2. Increase reaction temperature in 10 °C increments.3. Screen alternative bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos) or an NHC-based catalyst system. |
| Formation of Homocoupled Product (Biaryl) | Competing reaction pathway, especially with Suzuki couplings. | Lower the catalyst loading. Ensure slow, controlled heating. Use a slightly larger excess of the boronic acid. |
| Dehalogenation of Starting Material | 1. Presence of water/protons leading to protodehalogenation.2. β-hydride elimination from the Pd-H species formed in the Heck reaction can reduce the aryl halide. | 1. Use anhydrous solvents and reagents. 2. Ensure the base is non-nucleophilic and present in sufficient quantity. |
| Low Yields in Heck Reaction | Polymerization of the acrylate/alkene coupling partner at high temperatures. | Add a polymerization inhibitor like hydroquinone (a small amount). Optimize to find the lowest possible temperature that still gives a reasonable reaction rate. |
| Inconsistent Results | Impurities in starting materials or solvents; variable catalyst activity. | Use high-purity, anhydrous solvents. Use fresh, high-quality catalyst and ligands. Perform a small-scale test reaction to validate a new batch of reagents. |
References
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Wikipedia. (n.d.). Heck reaction.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Beller, M., et al. (1999). A New Efficient Palladium Catalyst for Heck Reactions of Deactivated Aryl Chlorides. Synlett, 1999(12), 1978-1980.
- BYJU'S. (n.d.). Heck Reaction Mechanism.
- BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction.
- NROChemistry. (n.d.). Heck Coupling.
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- Kang, S. K., & Kim, J. S. (1998). Palladium-Catalyzed Cross-Coupling of Cr(CO)₃-Complex Chloroarenes with Organofluorosilanes.
- Sharma, S., & Sharma, K. P. (2017). Heck Reaction—State of the Art. Catalysts, 7(9), 267.
- Chemistry LibreTexts. (2023). Heck Reaction.
- Beller, M., et al. (2000). A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of this compound in Modern Organic Synthesis.
- Chemistry Notes. (2022). Heck Reaction: easy Mechanism, applications.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University Department of Chemistry and Chemical Biology.
- Kantam, M. L., et al. (2016). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 18, 2243-2247.
- Kumar, S., et al. (2007). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry, 72(17), 6469-6472.
- Han, M., et al. (2008). Aerobic Ligand-Free Suzuki Coupling Reaction of Aryl Chlorides Catalyzed by In Situ Generated Palladium Nanoparticles at Room Temperature. Organic Letters, 10(22), 5349-5352.
- ResearchGate. (n.d.). Suzuki coupling reactions of aryl chlorides. Scientific Diagram.
- Larhed, M., & Hallberg, A. (2001). Heck Reactions with Aryl Chlorides. Accounts of Chemical Research, 34(3), 209-217.
- Al-Masri, A. A., et al. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 25(22), 5328.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- Journal of the Chemical Society, Perkin Transactions 1. (1998). Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes. RSC Publishing.
- The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
- Total Organic Chemistry. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube.
- Wikipedia. (n.d.). Suzuki reaction.
- NRO-Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
Sources
- 1. nbinno.com [nbinno.com]
- 2. tandfonline.com [tandfonline.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. byjus.com [byjus.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Heck reaction - Wikipedia [en.wikipedia.org]
- 17. youtube.com [youtube.com]
- 18. Heck Coupling | NROChemistry [nrochemistry.com]
- 19. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 20. byjus.com [byjus.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. chemistnotes.com [chemistnotes.com]
- 23. diva-portal.org [diva-portal.org]
- 24. researchgate.net [researchgate.net]
Application Notes & Protocols: Developing Enzyme Inhibitors from 4-Chloro-1-naphthoic Acid
Abstract
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on utilizing 4-Chloro-1-naphthoic acid as a versatile starting scaffold for the discovery and development of novel enzyme inhibitors. This document outlines the strategic rationale, synthetic methodologies, and bioassay protocols required to progress from the initial scaffold to validated enzyme inhibitors. We will explore the chemical tractability of this compound, propose a strategic approach to library synthesis, and provide detailed, step-by-step protocols for enzymatic screening and inhibitor characterization. The methodologies described herein are designed to be robust and self-validating, empowering research teams to efficiently navigate the early stages of the drug discovery pipeline.
Introduction: The Strategic Value of the this compound Scaffold
This compound (CAS No: 1013-04-3) represents a privileged starting point for the synthesis of enzyme inhibitors.[1][2] Its rigid naphthalene core provides a defined three-dimensional structure that can be tailored to fit into the active or allosteric sites of target enzymes. The true synthetic utility of this scaffold lies in its orthogonal chemical handles: the carboxylic acid at the 1-position and the chlorine atom at the 4-position.[1]
-
The Carboxylic Acid Moiety: This functional group is readily derivatized through well-established amidation or esterification reactions.[1] This allows for the systematic introduction of a diverse range of chemical groups to probe for key interactions within an enzyme's binding pocket, such as hydrogen bonding or hydrophobic interactions, which can significantly influence bioavailability and target engagement.[1]
-
The Chloro Substituent: The chlorine atom can be displaced via nucleophilic aromatic substitution or participate in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[1] This enables the introduction of a second vector of diversity, allowing for the exploration of a broader chemical space and the fine-tuning of the inhibitor's electronic and steric properties to enhance potency and selectivity.[1]
The naphthalene scaffold itself is a recurring motif in a multitude of biologically active compounds, including those with demonstrated anticancer, antimicrobial, and antiviral properties.[3][4] Derivatives of the closely related 1,4-naphthoquinones, for instance, are known to exert their cytotoxic effects through mechanisms that include the inhibition of key enzymes like topoisomerases.[3] This precedent underscores the potential of naphthalene-based compounds to serve as effective enzyme inhibitors.
Target Selection and Library Design Strategy
Given the structural features of this compound, a logical starting point for an inhibitor campaign is to target enzymes with well-defined binding pockets that can accommodate a planar aromatic scaffold. For the purpose of this guide, we will focus on protein kinases , a class of enzymes frequently implicated in oncology and inflammatory diseases. Kinase inhibitors often feature a heterocyclic core that forms hydrogen bonds with the "hinge" region of the ATP-binding site, with appended functionalities that occupy adjacent hydrophobic pockets.
Our strategy will be to create a focused library of N-substituted 4-amino-1-naphthamides. This design leverages both reactive sites of the starting material to generate structural diversity aimed at the ATP-binding site of a target kinase.
Logical Workflow for Inhibitor Development
Caption: Workflow from scaffold to characterized inhibitor.
Synthetic Protocols
The following protocols provide a step-by-step guide for the synthesis of a candidate inhibitor library from this compound.
Protocol 3.1: Synthesis of 4-Chloro-N-aryl/alkyl-1-naphthamides (Amidation)
This protocol details the conversion of the carboxylic acid to a diverse set of amides.
Rationale: Amidation introduces the first point of diversity (R1). The choice of amines should include a range of functionalities (e.g., small alkyl groups, substituted anilines, heterocyclic amines) to probe different regions of the target's binding pocket. Standard coupling reagents like HATU or EDC/HOBt are efficient for this transformation.
Materials:
-
This compound
-
A diverse set of primary and secondary amines (e.g., aniline, benzylamine, morpholine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the desired amine (1.1 eq) to the solution.
-
Add DIPEA (3.0 eq) to the reaction mixture.
-
In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/EtOAc gradient) to yield the pure 4-chloro-N-substituted-1-naphthamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 3.2: Synthesis of 4-Amino-N-aryl/alkyl-1-naphthamides (Buchwald-Hartwig Amination)
This protocol describes the substitution of the chloro group with a second set of diverse amines.
Rationale: The Buchwald-Hartwig cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds. This step introduces the second point of diversity (R2), which can be crucial for achieving high potency and selectivity by accessing different pockets within the enzyme active site.
Materials:
-
4-Chloro-N-substituted-1-naphthamide (from Protocol 3.1)
-
A diverse set of primary amines (R2-NH2)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous, degassed 1,4-dioxane or toluene
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask, add the 4-chloro-N-substituted-1-naphthamide (1.0 eq), the desired amine (R2-NH2, 1.5 eq), Cs₂CO₃ (2.0 eq), and Xantphos (0.1 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add Pd₂(dba)₃ (0.05 eq) to the flask under the inert atmosphere.
-
Add anhydrous, degassed dioxane or toluene via syringe.
-
Seal the flask and heat the reaction mixture to 80-100 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with DCM and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/EtOAc or DCM/methanol gradient) to yield the pure 4-amino-N-substituted-1-naphthamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
Biochemical Assay Protocols
Once the inhibitor library is synthesized, the next step is to evaluate its biological activity. The following protocols are designed for a generic kinase assay but can be adapted for other enzyme classes.
Protocol 4.1: Primary High-Throughput Screening (HTS) of Kinase Inhibitors
Rationale: A primary screen is designed to rapidly identify "hits" from the synthesized library. This is typically performed at a single, high concentration of the inhibitor to maximize the chances of detecting activity. An assay that produces a luminescent or fluorescent readout is ideal for HTS.
Materials:
-
Target kinase
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., containing MgCl₂, DTT, BSA)
-
Synthesized inhibitor library (dissolved in DMSO)
-
A commercial kinase assay kit (e.g., ADP-Glo™ Kinase Assay from Promega)
-
White, opaque 384-well microplates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare the kinase reaction buffer according to the manufacturer's instructions.
-
Prepare serial dilutions of the synthesized compounds in DMSO. For a primary screen, a final concentration of 10 µM is typical.
-
In the 384-well plate, add a small volume (e.g., 50 nL) of the compound stock solution. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Prepare a master mix containing the kinase and its specific substrate in the reaction buffer. Add this mix to the wells containing the compounds.
-
Prepare an ATP solution in the reaction buffer. Initiate the kinase reaction by adding the ATP solution to all wells. The final ATP concentration should be at or near its Km value for the target kinase.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or 37 °C) for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and detect the remaining ATP using the ADP-Glo™ reagent as per the manufacturer's protocol. This involves a two-step addition of reagents followed by luminescence measurement.
-
Calculate the percent inhibition for each compound relative to the positive and negative controls.
Protocol 4.2: IC₅₀ Determination for Hit Compounds
Rationale: Compounds that show significant inhibition (e.g., >50%) in the primary screen are advanced to IC₅₀ determination. This involves a dose-response experiment to quantify the potency of the inhibitor.
Procedure:
-
For each "hit" compound, prepare a 10-point serial dilution series in DMSO (e.g., from 100 µM to 1 nM).
-
Perform the kinase assay as described in Protocol 4.1, but instead of a single concentration, use the full dilution series for each compound.
-
Measure the kinase activity at each inhibitor concentration.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation using a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
Data Presentation: Representative IC₅₀ Data
| Compound ID | R1 Group | R2 Group | IC₅₀ (nM) |
| Lead-001 | Phenyl | 4-Morpholinophenyl | 75 |
| Lead-002 | Benzyl | 3-Pyridyl | 150 |
| Lead-003 | Cyclopropyl | 4-Methoxyphenyl | 850 |
| Control | Staurosporine | - | 10 |
Mechanism of Action (MOA) Studies
For the most potent compounds, understanding the mechanism of inhibition is crucial.
Protocol 5.1: Determining the Mechanism of Inhibition (e.g., Competitive, Non-competitive)
Rationale: This experiment determines how the inhibitor interacts with the enzyme and its substrate (ATP). By measuring the initial reaction rates at varying concentrations of both the substrate and the inhibitor, one can determine if the inhibitor is competitive (binds to the same site as the substrate), non-competitive (binds to an allosteric site), or uncompetitive.
Procedure:
-
Set up a matrix of reactions in a 96- or 384-well plate. The matrix should include varying concentrations of ATP (e.g., from 0.25x Km to 10x Km) and varying concentrations of the inhibitor (e.g., from 0x IC₅₀ to 10x IC₅₀).
-
Run the kinase assay as described previously, but ensure that measurements are taken in the initial linear phase of the reaction.
-
Calculate the initial reaction velocity (v) for each condition.
-
Plot the data using a double reciprocal plot (Lineweaver-Burk plot: 1/v vs. 1/[ATP]).
-
Analyze the plot:
-
Competitive Inhibition: Lines intersect on the y-axis.
-
Non-competitive Inhibition: Lines intersect on the x-axis.
-
Uncompetitive Inhibition: Lines are parallel.
-
-
From this data, the inhibition constant (Ki) can be calculated, which represents the dissociation constant of the enzyme-inhibitor complex.
Visualizing Inhibition Mechanisms
Caption: Competitive vs. Non-competitive inhibition models.
Conclusion
This compound is an exemplary starting scaffold for the development of novel enzyme inhibitors. Its predictable reactivity and the established biological relevance of the naphthalene core provide a solid foundation for a successful drug discovery campaign. The protocols outlined in this guide offer a systematic and robust framework for synthesizing a targeted compound library, identifying potent hits through biochemical screening, and characterizing their mechanism of action. By following this structured approach, research teams can efficiently translate this versatile chemical starting material into promising lead compounds for further preclinical development.
References
- The Crucial Role of this compound in Modern Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- SYNTHESIS AND BIOLOGICAL EVALUATION OF HALOGEN SUBSTITUTED 1,4-NAPHTHOQUINONES AS POTENT ANTIFUNGAL AGENTS. (n.d.). Sciforum.
- Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects. (2023). MDPI.
- Selective Inhibitors of Human Liver Carboxylesterase Based on a β-Lapachone Scaffold: Novel Reagents for Reaction Profiling. (n.d.). NIH.
- 4-chloro-[1]naphthoic acid. (2016). SuZhou TuoHuangZhe New Materials Co., LTD.
- Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds. (2023). PMC - PubMed Central.
- Naphthoquinone as a New Chemical Scaffold for Leishmanicidal Inhibitors of Leishmania GSK-3. (n.d.). PMC - PubMed Central.
Sources
Application Notes & Protocols: Synthesis of 4-Amino-Substituted 1,8-Naphthalimide Analogs from 4-Chloro-1-naphthoic Acid as Potent Anticancer Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Utility of 4-Chloro-1-naphthoic Acid in Anticancer Drug Discovery
This compound is a versatile and strategically important starting material in medicinal chemistry, serving as a gateway to a diverse array of complex molecular architectures.[1] Its naphthalene scaffold is a common feature in many biologically active molecules. The presence of both a reactive carboxylic acid group and a chloro substituent allows for orthogonal chemical modifications, making it an ideal precursor for the synthesis of compound libraries for therapeutic screening.[1] The carboxylic acid moiety can be readily converted into amides and esters, while the chlorine atom provides a site for nucleophilic substitution or cross-coupling reactions.[1] This dual functionality is particularly valuable in the development of novel anticancer agents, where precise control over molecular structure is paramount for optimizing efficacy and minimizing toxicity.
This application note provides a detailed guide to the synthesis of a potent class of anticancer agents, the 4-amino-substituted 1,8-naphthalimides, using this compound as the foundational building block. These naphthalimide derivatives are renowned for their ability to intercalate into DNA and inhibit topoisomerase II, leading to cell cycle arrest and apoptosis in cancer cells.[2][3][4][5] We will delineate a comprehensive synthetic strategy, provide detailed experimental protocols, and discuss the underlying mechanistic principles of these promising anticancer compounds.
Synthetic Strategy Overview
The overall synthetic strategy is a multi-step process that begins with the conversion of this compound to the key intermediate, 4-chloro-1,8-naphthalic anhydride. This intermediate is then reacted with a suitable amine to form the naphthalimide core, followed by the introduction of an amino group at the 4-position to yield the final active pharmaceutical ingredient (API).
Sources
- 1. 1,8-Naphthalimide: A Potent DNA Intercalator and Target for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A new class of naphthalimide-based antitumor agents that inhibit topoisomerase II and induce lysosomal membrane permeabilization and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. l,8-Naphthalimide based DNA intercalators and anticancer agents. A systematic review from 2007 to 2017 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Grignard Reaction for the Synthesis of Naphthoic Acid Derivatives: An Application Note and Protocol
This technical guide provides an in-depth exploration of the Grignard reaction for the synthesis of naphthoic acid derivatives. Tailored for researchers, scientists, and professionals in drug development, this document offers a comprehensive overview of the reaction mechanism, detailed experimental protocols, safety considerations, and the significance of naphthoic acid derivatives in various scientific fields.
Introduction: The Significance of Naphthoic Acid Derivatives
Naphthoic acids and their derivatives are a class of organic compounds that have garnered significant attention in medicinal chemistry and materials science.[1] Their rigid, bicyclic aromatic structure provides a versatile scaffold for the design of novel therapeutic agents and functional materials.[1] These compounds serve as crucial building blocks in the synthesis of a wide array of pharmaceutical compounds and fine chemicals.[2][3] The unique physicochemical properties of the naphthalene ring system, including its planarity and lipophilicity, make it a favored component in drug design.[3] Naphthoic acid derivatives have shown potential as anticancer and antimicrobial agents and are utilized in the development of fluorescent probes.[4][5]
The Grignard reaction stands as a classic and dependable method for the synthesis of naphthoic acids. This method involves the formation of a Grignard reagent from a bromonaphthalene, which then reacts with carbon dioxide to form the corresponding carboxylic acid.[2] It is a versatile approach for preparing both 1- and 2-naphthoic acids and their derivatives.[2]
The Grignard Reaction: A Mechanistic Overview
The synthesis of naphthoic acid via the Grignard reaction is a two-step process. The first step involves the formation of the Grignard reagent, an organomagnesium halide. The second step is the carboxylation of this reagent using carbon dioxide, followed by an acidic workup.
Formation of the Grignard Reagent
The Grignard reagent is prepared by reacting an aryl halide, such as bromonaphthalene, with magnesium metal in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (THF).[6][7] The magnesium metal inserts itself between the carbon and the halogen atom, forming a highly polar carbon-magnesium bond.[8] The carbon atom becomes nucleophilic due to the electropositive nature of magnesium.[9][10]
Mechanism of Grignard Reagent Formation:
The formation of a Grignard reagent is a complex process that is thought to involve single electron transfer (SET) mechanisms. The magnesium surface plays a crucial role in this reaction.
Caption: Carboxylation of a Grignard Reagent.
Detailed Experimental Protocol: Synthesis of 1-Naphthoic Acid
This protocol details the synthesis of 1-naphthoic acid from 1-bromonaphthalene.
Materials and Equipment
| Reagents | Equipment |
| 1-Bromonaphthalene | Three-necked round-bottom flask |
| Magnesium turnings | Reflux condenser |
| Anhydrous diethyl ether | Dropping funnel |
| Iodine (crystal) | Magnetic stirrer and stir bar |
| Solid carbon dioxide (dry ice) | Heating mantle or water bath |
| Concentrated sulfuric acid | Ice bath |
| Toluene | Beakers, Erlenmeyer flasks |
| Sodium hydroxide | Separatory funnel |
| Hydrochloric acid | Büchner funnel and filter flask |
Step-by-Step Procedure
Part 1: Preparation of the Grignard Reagent (1-Naphthylmagnesium Bromide)
-
Apparatus Setup: Assemble a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. All glassware must be thoroughly dried to prevent the reaction of the Grignard reagent with water. [11][12]2. Initiation: Place magnesium turnings in the flask and add a small crystal of iodine. The iodine helps to activate the magnesium surface. [13]Add a small portion of a solution of 1-bromonaphthalene in anhydrous diethyl ether from the dropping funnel. [2]3. Reaction: Gently warm the flask to initiate the reaction, which is indicated by the disappearance of the iodine color and the formation of a cloudy solution. [2]Once the reaction starts, add the remaining 1-bromonaphthalene solution dropwise at a rate that maintains a gentle reflux. [2]4. Completion: After the addition is complete, continue stirring and refluxing for an additional 30 minutes to ensure complete reaction. [2] Part 2: Carboxylation and Workup
-
Carboxylation: Cool the Grignard reagent solution in an ice-salt bath to approximately -5°C. [14]While stirring vigorously, add crushed dry ice to the solution in small portions. [2]A large excess of dry ice is used to ensure complete carboxylation and to minimize side reactions.
-
Acidic Workup: After the addition of dry ice is complete, allow the mixture to warm to room temperature. Slowly add dilute sulfuric acid to the reaction mixture to dissolve the magnesium salts and protonate the naphthoate. [13][14]3. Extraction: Transfer the mixture to a separatory funnel. Separate the ether layer, and extract the aqueous layer with additional diethyl ether. [14]Combine the organic extracts.
-
Isolation of Naphthoic Acid: Extract the combined ether layers with an aqueous sodium hydroxide solution to convert the naphthoic acid into its water-soluble sodium salt. [14]Separate the aqueous layer and acidify it with hydrochloric acid to precipitate the crude 1-naphthoic acid. [14]5. Purification: Collect the crude product by vacuum filtration, wash with cold water, and dry. [14]The crude 1-naphthoic acid can be purified by recrystallization from a suitable solvent such as toluene or ethanol to yield a pure product. [14]
Safety and Handling Precautions
The Grignard reaction involves several hazards that require careful management.
-
Flammability: Diethyl ether is highly flammable and has a low boiling point. [12]All operations should be conducted in a well-ventilated fume hood, away from any open flames or ignition sources. [12]* Reactivity of Grignard Reagents: Grignard reagents are highly reactive with water and protic solvents. [10][11]They can also be pyrophoric (ignite spontaneously in air). [15]Strict anhydrous conditions must be maintained throughout the experiment. [11]* Exothermic Reaction: The formation of the Grignard reagent is an exothermic process. [12]An ice bath should be readily available to control the reaction rate if it becomes too vigorous. [12]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and gloves. [15]
Troubleshooting Common Issues
| Problem | Possible Cause | Solution |
| Reaction fails to initiate | Wet glassware or reagents; Inactive magnesium surface | Thoroughly dry all glassware and reagents. Activate magnesium with a small crystal of iodine or by crushing the turnings. [16] |
| Low yield of product | Incomplete reaction; Reaction with water; Side reactions | Ensure complete formation of the Grignard reagent. Maintain strict anhydrous conditions. Control the reaction temperature during carboxylation. |
| Formation of biphenyl byproduct | Coupling of the Grignard reagent with unreacted aryl halide | Add the aryl halide slowly to the magnesium turnings. Use a slight excess of magnesium. |
| Difficulty in purification | Presence of unreacted starting material or byproducts | Perform careful extraction and recrystallization steps. Characterize the product using techniques like NMR and melting point analysis. [1] |
Characterization of Naphthoic Acid Derivatives
The synthesized naphthoic acid derivatives should be characterized to confirm their structure and purity. [1]
-
Melting Point: A sharp melting point close to the literature value indicates a high degree of purity. [17]* Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic broad O-H stretch for the carboxylic acid around 2500-3300 cm⁻¹ and a strong C=O stretch around 1700 cm⁻¹. [1]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the structure of the molecule, with characteristic signals for the aromatic protons and carbons, as well as the carboxylic acid proton and carbonyl carbon. [1]
Conclusion
The Grignard reaction is a powerful and versatile tool for the synthesis of naphthoic acid derivatives. By understanding the reaction mechanism, adhering to strict experimental protocols, and observing all safety precautions, researchers can successfully synthesize these valuable compounds for a wide range of applications in drug discovery and materials science. This guide provides a solid foundation for the successful implementation of this important synthetic methodology.
References
- Vertex AI Search. (n.d.). The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide.
- University of Calgary. (n.d.). Ch19: RMgX + CO2 -> RCO2H.
- Leah4Sci. (2020, February 20). Grignard Reaction, Mechanism, Reagent and Cheat Sheet.
- Chemistry LibreTexts. (2025, January 19). 20.5: Preparing Carboxylic Acids.
- ChemistNate. (2014, September 15). Grignard Reagent + CO2 = Carboxylic Acid (Mechanism) [Video]. YouTube.
- American Chemical Society. (n.d.). Grignard Reaction.
- Sciencemadness Wiki. (2019, April 1). Grignard reagent.
- Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation?.
- BenchChem. (n.d.). The Enduring Legacy of 1-Naphthoic Acid: A Technical Guide to its History, Synthesis, and Biological Significance.
- BenchChem. (n.d.). Theoretical and Computational Exploration of Naphthoic Acid Derivatives: A Technical Guide for Drug Discovery.
- BenchChem. (n.d.). A Technical Guide to the Synthesis of Naphthoic Acid and Its Derivatives.
- BenchChem. (n.d.). 1-Naphthoic Acid as a Versatile Intermediate in Pharmaceutical Synthesis: Application Notes and Protocols.
- Organic Syntheses. (n.d.). α-NAPHTHOIC ACID.
- PubMed. (n.d.). Synthesis and evaluation of naphthoic acid derivatives as fluorescent probes to screen advanced glycation end-products breakers.
- ResearchGate. (n.d.). Synthesis of Naphthoic Acids as Potential Anticancer Agents.
- Wikipedia. (n.d.). Grignard reagent.
- Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones.
- Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS.
- YouTube. (2020, October 29). Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization [Video].
- International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (n.d.). A Review on Grignard Reagent.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and evaluation of naphthoic acid derivatives as fluorescent probes to screen advanced glycation end-products breakers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. leah4sci.com [leah4sci.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide - Chemistry Steps [chemistrysteps.com]
- 10. ijpsm.com [ijpsm.com]
- 11. Grignard reagent - Sciencemadness Wiki [sciencemadness.org]
- 12. quora.com [quora.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. acs.org [acs.org]
- 16. Grignard reagent - Wikipedia [en.wikipedia.org]
- 17. m.youtube.com [m.youtube.com]
Application Notes and Protocols for 4-Chloro-1-naphthoic Acid in Advanced Materials Science
For: Researchers, scientists, and drug development professionals.
Introduction: The Untapped Potential of a Versatile Building Block
4-Chloro-1-naphthoic acid is a unique bifunctional molecule poised for significant contributions to materials science. Its rigid naphthalene core, coupled with a reactive carboxylic acid group and a strategically positioned chlorine atom, offers a versatile platform for the synthesis of novel materials with tailored electronic, photophysical, and structural properties. The carboxylic acid moiety serves as a prime anchoring point for coordination to metal centers in metal-organic frameworks (MOFs) or for polymerization reactions. Simultaneously, the chloro-substituent opens avenues for post-synthetic modification via cross-coupling reactions, allowing for the fine-tuning of the material's properties.[1] This guide provides a comprehensive overview of the potential applications of this compound in materials science, complete with detailed, representative protocols to facilitate its exploration in the laboratory.
I. Application in Luminescent Metal-Organic Frameworks (MOFs)
The rigid and aromatic nature of the naphthoic acid backbone makes it an excellent candidate for the construction of robust and porous MOFs. The incorporation of a chloro-functional group can influence the framework's electronic properties and provides a handle for further functionalization. When combined with lanthanide ions, the naphthyl group can act as an "antenna," absorbing light and transferring the energy to the metal center, resulting in characteristic lanthanide luminescence. This property is highly desirable for applications in chemical sensing, bio-imaging, and solid-state lighting.
Causality Behind Experimental Choices:
The solvothermal synthesis method is chosen for MOF synthesis as it allows for the slow crystallization of the framework, leading to a more ordered and crystalline material. The choice of a lanthanide metal, such as Europium(III), is predicated on its well-known luminescent properties when sensitized by an organic linker. The solvent system, typically a high-boiling point polar aprotic solvent like dimethylformamide (DMF), is selected for its ability to dissolve the reactants and facilitate the coordination reaction at elevated temperatures.
Representative Protocol: Solvothermal Synthesis of a Luminescent Eu(III)-MOF
Materials:
-
This compound (≥98%)
-
Europium(III) nitrate hexahydrate (Eu(NO₃)₃·6H₂O) (99.9%)
-
N,N-Dimethylformamide (DMF), anhydrous (99.8%)
-
Ethanol (absolute)
-
Teflon-lined stainless-steel autoclave (20 mL)
Equipment:
-
Programmable oven
-
Centrifuge
-
Schlenk line or glovebox for inert atmosphere operations
-
Powder X-ray diffractometer (PXRD)
-
Thermogravimetric analyzer (TGA)
-
Photoluminescence (PL) spectrometer
Procedure:
-
Reactant Preparation: In a 20 mL Teflon-lined autoclave, combine this compound (0.0413 g, 0.2 mmol) and Eu(NO₃)₃·6H₂O (0.0446 g, 0.1 mmol).
-
Solvent Addition: Add 10 mL of anhydrous DMF to the autoclave.
-
Homogenization: Sonicate the mixture for 15 minutes to ensure homogeneity.
-
Reaction: Seal the autoclave and place it in a programmable oven. Heat to 120 °C at a rate of 5 °C/min and hold at this temperature for 48 hours.
-
Cooling: Allow the autoclave to cool to room temperature naturally.
-
Product Isolation: Decant the mother liquor and wash the crystalline product with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL).
-
Drying: Dry the product under vacuum at 60 °C for 12 hours.
Characterization:
-
PXRD: Confirm the crystallinity and phase purity of the synthesized MOF by comparing the experimental pattern with a simulated pattern.
-
TGA: Determine the thermal stability of the MOF and identify the temperature at which the framework decomposes.
-
PL Spectroscopy: Measure the excitation and emission spectra of the MOF to confirm its luminescent properties.
Expected Results and Data Summary:
| Property | Expected Outcome |
| Appearance | Colorless or pale-yellow crystals |
| Crystallinity | Highly crystalline as confirmed by sharp peaks in the PXRD pattern |
| Thermal Stability | Stable up to at least 300 °C in an inert atmosphere |
| Luminescence | Strong red emission upon excitation in the UV region (characteristic of Eu³⁺ ions) |
II. Application in High-Performance Functional Polymers
The dual reactivity of this compound allows for its use as a monomer in the synthesis of functional polymers. The carboxylic acid can be converted to a more reactive acyl chloride, which can then undergo condensation polymerization with a variety of co-monomers, such as diamines or diols, to produce polyamides or polyesters. The rigid naphthyl unit in the polymer backbone is expected to impart high thermal stability and mechanical strength to the resulting material. The chloro-substituent can be used for post-polymerization modification to introduce additional functionalities.
Causality Behind Experimental Choices:
Solution polymerization is a suitable method for synthesizing these polymers as it allows for good control over the reaction conditions and molecular weight. The conversion of the carboxylic acid to an acyl chloride is a necessary step to activate the monomer for condensation polymerization. The choice of an aromatic diamine as a co-monomer will lead to a fully aromatic polyamide (aramid), which is known for its exceptional thermal and mechanical properties.
Representative Protocol: Synthesis of a Polyamide via Solution Polymerization
Materials:
-
This compound (≥98%)
-
Thionyl chloride (SOCl₂) (99.5%)
-
4,4'-Oxydianiline (ODA) (≥98%)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous (99.5%)
-
Pyridine, anhydrous (99.8%)
-
Methanol
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Dropping funnel
-
Inert atmosphere setup (e.g., Schlenk line)
Procedure:
Step 1: Synthesis of 4-Chloro-1-naphthoyl chloride
-
In a round-bottom flask, suspend this compound (2.07 g, 10 mmol) in 20 mL of thionyl chloride.
-
Add a few drops of DMF as a catalyst.
-
Reflux the mixture for 4 hours under a nitrogen atmosphere.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 4-Chloro-1-naphthoyl chloride.
Step 2: Solution Polymerization
-
In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a dropping funnel, dissolve 4,4'-oxydianiline (2.00 g, 10 mmol) in 30 mL of anhydrous NMP containing 1 mL of anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the freshly prepared 4-Chloro-1-naphthoyl chloride (2.25 g, 10 mmol) in 10 mL of anhydrous NMP.
-
Add the acyl chloride solution dropwise to the stirred diamine solution over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Precipitate the polymer by pouring the viscous solution into 200 mL of methanol.
-
Filter the fibrous polymer, wash it thoroughly with methanol, and dry it in a vacuum oven at 80 °C for 24 hours.
Characterization:
-
FT-IR Spectroscopy: Confirm the formation of the amide linkage by the presence of characteristic C=O and N-H stretching bands.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidate the polymer structure.
-
Gel Permeation Chromatography (GPC): Determine the molecular weight and molecular weight distribution of the polymer.
-
Thermogravimetric Analysis (TGA): Evaluate the thermal stability of the polyamide.
Expected Polymer Properties:
| Property | Expected Outcome |
| Appearance | Off-white to yellowish fibrous solid |
| Solubility | Soluble in polar aprotic solvents like NMP, DMAc, and DMSO |
| Thermal Stability | High decomposition temperature (>400 °C) |
| Mechanical Properties | Expected to form strong and tough films |
III. Application in Organic Electronics: A Precursor for Emissive Materials
Derivatives of this compound hold promise for applications in organic light-emitting diodes (OLEDs). The naphthalene core is a well-known chromophore, and by modifying the carboxylic acid and chloro-substituents, its photophysical properties can be tuned. For instance, the carboxylic acid can be esterified or converted to an amide to introduce different functional groups, while the chloro group can be replaced via cross-coupling reactions to extend the π-conjugation of the molecule. These modifications can lead to materials with tunable emission colors and improved charge transport properties, making them suitable for use as emissive or host materials in OLEDs.
Causality Behind Experimental Choices:
The synthesis of an emissive material often involves a multi-step process to build a complex molecular architecture. A Suzuki coupling reaction is a powerful tool for creating carbon-carbon bonds and extending the π-conjugated system of the naphthalenic core, which is crucial for achieving desired photoluminescent properties. The choice of a boronic acid derivative will determine the final electronic and photophysical properties of the target molecule.
Representative Protocol: Synthesis of a π-Conjugated Naphthalene Derivative
Materials:
-
This compound (≥98%)
-
Methanol, anhydrous
-
Sulfuric acid, concentrated
-
Phenylboronic acid (≥97%)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Toluene
-
Water
Equipment:
-
Standard organic synthesis glassware
-
Inert atmosphere setup (e.g., Schlenk line)
-
Column chromatography setup
Procedure:
Step 1: Esterification of this compound
-
Dissolve this compound (2.07 g, 10 mmol) in 50 mL of anhydrous methanol.
-
Carefully add concentrated sulfuric acid (0.5 mL) as a catalyst.
-
Reflux the mixture for 8 hours.
-
Cool the reaction mixture and neutralize it with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain methyl 4-chloro-1-naphthoate.
Step 2: Suzuki Coupling Reaction
-
In a Schlenk flask, combine methyl 4-chloro-1-naphthoate (2.21 g, 10 mmol), phenylboronic acid (1.46 g, 12 mmol), Pd(OAc)₂ (0.022 g, 0.1 mmol), and PPh₃ (0.052 g, 0.2 mmol).
-
Add a mixture of 1,4-dioxane (30 mL), toluene (10 mL), and a 2M aqueous solution of K₂CO₃ (10 mL).
-
Degas the mixture by bubbling argon through it for 20 minutes.
-
Heat the reaction mixture to 90 °C and stir for 24 hours under an argon atmosphere.
-
Cool the mixture, add water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Characterization:
-
NMR and Mass Spectrometry: Confirm the structure of the synthesized compound.
-
UV-Vis and Photoluminescence Spectroscopy: Investigate the photophysical properties, including absorption and emission wavelengths and quantum yield.
-
Cyclic Voltammetry: Determine the HOMO and LUMO energy levels to assess its suitability for use in OLEDs.
Anticipated Photophysical Properties:
| Property | Expected Outcome |
| Absorption Max (λabs) | In the UV region, with a redshift compared to the starting material. |
| Emission Max (λem) | Blue or green fluorescence, depending on the extent of π-conjugation. |
| Quantum Yield (Φ) | Moderate to high, suitable for emissive applications. |
| Electrochemical Gap | Appropriate for use as an emissive or host material in an OLED device. |
IV. Visualization of Key Processes
Workflow for MOF Synthesis
Caption: Solvothermal synthesis of a luminescent MOF.
Polymerization Workflow
Caption: Synthesis of a polyamide via solution polymerization.
V. Conclusion and Future Outlook
This compound represents a promising, yet underexplored, building block for the creation of advanced functional materials. The representative protocols provided herein offer a solid foundation for researchers to begin exploring its potential in luminescent MOFs, high-performance polymers, and organic electronics. The versatility of this molecule suggests that a wide array of novel materials with unique properties are waiting to be discovered. Future research should focus on the systematic exploration of different metal ions and co-ligands for MOF synthesis, the investigation of various co-monomers for polymerization, and the development of a broader range of π-conjugated derivatives for organic electronic applications. Such efforts will undoubtedly unlock the full potential of this compound in the exciting field of materials science.
References
- Rocha, J., Carlos, L. D., Paz, F. A. A., & Ananias, D. (2011). Luminescent multifunctional lanthanides-based metal-organic frameworks. Chemical Society Reviews, 40(2), 926-940. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of this compound in Modern Organic Synthesis.
Sources
Application Notes and Protocols for 4-Chloro-1-naphthoic Acid in Agrochemical Research
Introduction: The Strategic Value of 4-Chloro-1-naphthoic Acid in Agrochemical Discovery
In the landscape of modern agrochemical research, the discovery of novel active ingredients with improved efficacy, selectivity, and environmental profiles is a paramount objective. The strategic use of versatile chemical intermediates is fundamental to the construction of diverse molecular libraries for high-throughput screening. This compound (CAS No: 1013-04-3) emerges as a highly valuable scaffold in this context.[1][2] Its rigid naphthalene core is a common feature in many biologically active molecules, and the dual functionality of a reactive carboxylic acid group and a strategically placed chlorine atom provides a gateway to a vast array of chemical derivatives.[1] The chloro-substitution can influence critical properties such as lipophilicity and metabolic stability, which are key determinants of a pesticide's performance.[1]
This guide provides an in-depth exploration of the applications of this compound as a foundational building block in the synthesis and evaluation of new potential agrochemicals. We will detail protocols for the derivatization of this molecule and subsequent bioactivity screening for herbicidal, fungicidal, and insecticidal properties, as well as its potential as a plant growth regulator. The methodologies described herein are designed to be robust and reproducible, providing researchers with a solid framework for their discovery programs.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is crucial for successful synthesis and formulation.
| Property | Value | Source |
| CAS Number | 1013-04-3 | [1][2] |
| Molecular Formula | C₁₁H₇ClO₂ | [2] |
| Molecular Weight | 206.63 g/mol | - |
| Melting Point | 170°C | [2] |
| Boiling Point | 398.5 ± 15.0 °C at 760 mmHg | [2] |
| Appearance | White to off-white powder | [3] |
PART 1: Synthesis of Bioactive Derivatives from this compound
The true potential of this compound is unlocked through its chemical modification. The carboxylic acid moiety is readily converted into esters and amides, while the chlorine atom serves as a handle for cross-coupling reactions to introduce diverse substituents.[1]
Workflow for Derivative Synthesis
Caption: Synthetic pathways for creating a diverse library of compounds from this compound.
Protocol 1.1: Synthesis of this compound Amides
Rationale: Amide derivatives are prevalent in agrochemicals due to their hydrolytic stability and ability to participate in hydrogen bonding, which can enhance binding to target enzymes. This protocol utilizes a standard peptide coupling reagent for efficient amide bond formation under mild conditions.
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., aniline, morpholine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) to the solution. Stir at room temperature for 30 minutes to activate the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired amide.
-
Characterize the final product using NMR and mass spectrometry to confirm its structure and purity.
Protocol 1.2: Synthesis of Aryl Derivatives via Suzuki-Miyaura Cross-Coupling
Rationale: The introduction of (substituted) aryl groups via Suzuki-Miyaura coupling can significantly modulate the biological activity of the parent molecule.[4] This protocol provides a robust method for creating C-C bonds at the 4-position of the naphthalene ring.
Materials:
-
This compound ester or amide derivative (from Protocol 1.1)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)
-
Triphenylphosphine (PPh₃, 0.1 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Toluene/Water (4:1 mixture)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine the 4-chloro-1-naphthoyl derivative (1.0 eq), arylboronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the degassed toluene/water solvent mixture.
-
Heat the reaction mixture to 80-100°C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel chromatography.
-
Confirm the structure and purity of the product by NMR and mass spectrometry.
PART 2: Agrochemical Bioactivity Screening Protocols
Once a library of derivatives has been synthesized, the next critical step is to evaluate their biological activity. Naphthalene derivatives have shown promise as fungicides, insecticides, and herbicides.[5][6][7][8]
Workflow for Bioactivity Screening
Caption: A generalized workflow for the biological evaluation of synthesized this compound derivatives.
Protocol 2.1: In Vitro Antifungal Assay
Rationale: Many naphthalene-based compounds, such as naphthoquinones, exhibit potent antifungal activity.[6][9] This protocol uses a microtiter plate-based assay to determine the Minimum Inhibitory Concentration (MIC) against common plant pathogenic fungi.
Materials:
-
Synthesized derivatives dissolved in DMSO (stock solutions at 10 mg/mL)
-
Potato Dextrose Broth (PDB) or other suitable fungal growth medium
-
Cultures of plant pathogenic fungi (e.g., Fusarium oxysporum, Botrytis cinerea)
-
Sterile 96-well microtiter plates
-
Commercial fungicide as a positive control (e.g., Amphotericin B)
-
DMSO as a negative control
Procedure:
-
Prepare a fungal spore suspension or mycelial fragment suspension in PDB. Adjust the concentration to approximately 1 x 10⁵ spores/mL.
-
In a 96-well plate, add 100 µL of PDB to each well.
-
Add 2 µL of the test compound stock solution to the first well of a row and perform a two-fold serial dilution across the plate.
-
The final concentrations of the test compounds will typically range from 100 µg/mL to 0.1 µg/mL.
-
Include wells for the positive control (commercial fungicide) and negative control (DMSO).
-
Inoculate each well (except for a sterility control well) with 100 µL of the fungal suspension.
-
Seal the plates and incubate at 25-28°C for 48-72 hours, or until sufficient growth is observed in the negative control wells.
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible fungal growth.
Protocol 2.2: Herbicidal Activity Assay (Pre- and Post-emergence)
Rationale: Naphthoic acids can be structurally related to auxin-type herbicides, which disrupt plant growth.[10][11] This protocol assesses both pre-emergence (soil-applied) and post-emergence (foliar-applied) herbicidal activity.
Materials:
-
Synthesized derivatives formulated as an emulsifiable concentrate or solution.
-
Seeds of a model monocot (e.g., Lolium multiflorum) and a model dicot (e.g., Brassica campestris).
-
Pots filled with standard potting soil.
-
Commercial herbicide as a positive control (e.g., 2,4-D).
-
Formulation blank as a negative control.
-
Growth chamber with controlled light, temperature, and humidity.
-
Laboratory sprayer.
Procedure:
Pre-emergence:
-
Sow seeds of the test plant species in pots.
-
Immediately after sowing, apply the test compounds at a defined rate (e.g., 1 kg/ha ) to the soil surface using a laboratory sprayer.
-
Place the pots in a growth chamber.
-
After 14-21 days, assess herbicidal effects by visually scoring the percentage of growth inhibition or phytotoxicity compared to the negative control.
Post-emergence:
-
Sow seeds and allow them to grow until they reach the 2-3 leaf stage.
-
Apply the test compounds to the foliage of the plants at a defined rate (e.g., 1 kg/ha ) using a laboratory sprayer.
-
Return the pots to the growth chamber.
-
After 14-21 days, assess herbicidal effects as described for the pre-emergence test.
Protocol 2.3: Insecticidal Activity Assay
Rationale: Certain naphthoic acid derivatives have been investigated for insecticidal properties, potentially acting as insect growth regulators.[5][12] This protocol describes a contact and ingestion assay using a common agricultural pest.
Materials:
-
Synthesized derivatives dissolved in acetone or a suitable solvent.
-
A susceptible insect species (e.g., larvae of Spodoptera exigua or adults of Myzus persicae).
-
Leaf discs from a suitable host plant (e.g., cabbage or cotton).
-
Petri dishes with moistened filter paper.
-
Commercial insecticide as a positive control.
-
Solvent as a negative control.
Procedure:
Leaf Dip Assay (Contact and Ingestion):
-
Prepare serial dilutions of the test compounds in a solution containing a small amount of surfactant (e.g., Tween 20) to ensure even coating.
-
Dip leaf discs into the test solutions for 10-15 seconds and allow them to air dry.
-
Place one treated leaf disc into each petri dish.
-
Introduce a set number of insects (e.g., 10 larvae) into each dish.
-
Seal the dishes and maintain them in a controlled environment.
-
Assess mortality at 24, 48, and 72 hours.
-
Calculate the LC₅₀ (lethal concentration to kill 50% of the population) for active compounds.
Protocol 2.4: Plant Growth Regulator (PGR) Activity Assay
Rationale: Auxins, a class of plant hormones, play a crucial role in cell elongation and root formation.[13] Naphthalene-based acids like α-naphthaleneacetic acid are well-known synthetic auxins. This assay evaluates the auxin-like activity of the test compounds.
Materials:
-
Synthesized derivatives.
-
Seeds of a sensitive plant species (e.g., mung bean, Vigna radiata).
-
Indole-3-acetic acid (IAA) or α-naphthaleneacetic acid (NAA) as a positive control.
-
Distilled water as a negative control.
-
Petri dishes with filter paper.
-
Growth chamber or incubator.
Procedure:
-
Prepare solutions of the test compounds at various concentrations (e.g., 0.1, 1, 10, 100 mg/L).
-
Sterilize mung bean seeds by soaking them in a dilute bleach solution, followed by rinsing with sterile water.
-
Place 10-15 seeds in each petri dish on moistened filter paper.
-
Add 5 mL of the respective test solution to each dish.
-
Incubate the dishes in the dark at 25°C for 5-7 days.
-
Measure the length of the primary root and the number of adventitious roots formed.
-
Compare the results to the positive and negative controls. Inhibition of primary root elongation and promotion of adventitious root formation are indicative of auxin-like activity.
Conclusion
This compound represents a promising and versatile starting point for the discovery of novel agrochemicals. Its well-defined reactivity allows for the systematic synthesis of diverse libraries of amides, esters, and biaryl derivatives. The protocols outlined in this guide provide a comprehensive framework for exploring the potential of these derivatives as herbicides, fungicides, insecticides, and plant growth regulators. By applying these methodologies, researchers can efficiently advance their discovery pipelines and contribute to the development of the next generation of crop protection solutions.
References
- The Crucial Role of this compound in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- The Significance of 3-Hydroxy-2-Naphthoic Acid in Insecticide Formul
- The Antifungal Activity of Naphthoquinones: An Integr
- Cytotoxic and Antifungal Activities of Diverse α-Naphthylamine Deriv
- This compound | 1013-04-3. Sigma-Aldrich.
- Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones. MDPI.
- Azole derivatives with naphthalene showing potent antifungal effects against planktonic and biofilm forms of Candida spp.: an in vitro and in silico study. PubMed.
- Cytotoxic and Antifungal Activities of Diverse α-Naphthylamine Deriv
- This compound | CAS#:1013-04-3. Chemsrc.
- 4-CHLORO-1-HYDROXY-2-NAPHTHOIC ACID. Gsrs.
- Synthesis, Characterization, and Agricultural Bioactivity Evaluation of 1-(Naphthalen-1-yloxy)propan-2-ol Derivatives against Bemisia tabaci.
- 4-CHLORO-1-HYDROXY-2-NAPHTHOIC ACID CAS#: 5409-15-4. ChemicalBook.
- 4-CHLORO-1-HYDROXY-2-NAPHTHOIC ACID. GuideChem.
- Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. PMC - NIH.
- Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management. PMC - NIH.
- PLANT GROWTH REGUL
- Process for the preparation of naphthalene-1,4-dicarboxylic acid.
- Editor's Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists. NIH.
- 2-Naphthoic acid. Wikipedia.
- 4-chloro-[1]naphthoic acid.
- 4-Chloro-1-hydroxy-2-naphthoic acid. LookChem.
- Naphthalene Derivatives: Naphthoic acid and Naphthoquinone Organic Chemistry. YouTube.
- Access to Naphthoic Acid Derivatives through an Oxabenzonorbornadiene Rearrangement. PMC - NIH.
- Plant growth regulator composition.
- Naphthalene Technical Fact Sheet.
- A Technical Guide to the Synthesis of Naphthoic Acid and Its Deriv
- Crop protection chemicals. The Essential Chemical Industry online.
- Development of novel pesticides in the 21st century. SciSpace.
- 1-Naphthoic acid synthesis. ChemicalBook.
- Current Advances in the Action Mechanisms of Safeners. MDPI.
- Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors. MDPI.
- Action of Plant Growth Regulators. IV.
- Unlocking Chemical Synthesis Potential with 4-Acetyl-1-Naphthoic Acid: A Versatile Intermedi
- Synthesis of C‐5 alkoxy modified 2‐chloro‐1,4‐naphthoquinone analogs.
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound | 1013-04-3 [sigmaaldrich.com]
- 3. 4-chloro-[1]naphthoic acid-SuZhou TuoHuangZhe New Materials Co., LTD [en.thzchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. scielo.br [scielo.br]
- 7. Cytotoxic and Antifungal Activities of Diverse α-Naphthylamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crop protection chemicals [essentialchemicalindustry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. phytotechlab.com [phytotechlab.com]
analytical methods for quantifying 4-Chloro-1-naphthoic acid
An authoritative guide to the robust and precise quantification of 4-Chloro-1-naphthoic acid, tailored for analytical scientists in pharmaceutical and chemical industries.
APPLICATION NOTE: AN010826
Quantitative Analysis of this compound by HPLC-UV and GC-MS
Abstract
This guide provides comprehensive, validated protocols for the quantification of this compound, a crucial intermediate in various synthetic chemistry applications. Accurate determination of its purity and concentration is essential for process control, quality assurance, and regulatory compliance. We present two distinct, robust analytical methodologies: a straightforward High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for routine analysis and a highly sensitive Gas Chromatography-Mass Spectrometry (GC-MS) method for trace-level detection and confirmatory analysis. This document offers a detailed exploration of the principles, step-by-step experimental protocols, method validation parameters, and troubleshooting advice to empower researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative for this compound
This compound is a halogenated aromatic carboxylic acid featuring a naphthalene core. This structure makes it a valuable building block in the synthesis of pharmaceuticals and specialty organic compounds. The efficiency of synthetic pathways and the purity of the final active pharmaceutical ingredients (APIs) or materials are directly dependent on the quality of such key intermediates. Therefore, the development of reliable and accurate analytical methods for its quantification is not merely a procedural step but a cornerstone of quality control.
The choice of analytical technique is dictated by the specific requirements of the analysis, including the sample matrix, the expected concentration range, and the need for structural confirmation. This note details two complementary techniques that cover the spectrum from routine quality control to demanding trace analysis.
Chemical Structure of this compound
Caption: Molecular structure of this compound.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
The HPLC-UV method is the workhorse for quantifying this compound in routine settings. Its robustness, simplicity, and the strong ultraviolet absorbance conferred by the naphthalene ring make it an ideal choice for analyzing synthesis reactions and final product purity.
Causality of Method Design
The selection of a reversed-phase C18 column is based on the non-polar nature of the naphthalene core, which promotes retention via hydrophobic interactions. The mobile phase, a mixture of acetonitrile and water, allows for the elution of the analyte. The inclusion of an acid, such as formic or phosphoric acid, is critical.[1][2] It suppresses the ionization of the carboxylic acid group, ensuring the analyte is in a single, neutral form. This prevents peak tailing and results in sharp, symmetrical peaks, which are essential for accurate integration and quantification.[2] UV detection is set at a wavelength where the chromophore exhibits strong absorbance, maximizing sensitivity.
Detailed Experimental Protocol: HPLC-UV
2.2.1. Instrumentation and Materials
-
HPLC System with a gradient pump, autosampler, column oven, and UV/Vis or Diode Array Detector.
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
HPLC grade acetonitrile, water, and formic acid.
-
This compound reference standard (≥98% purity).
-
Class A volumetric glassware.
-
0.45 µm PTFE syringe filters.
2.2.2. Solution Preparation
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.
-
Diluent: 50:50 (v/v) acetonitrile:water.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards (1-100 µg/mL): Prepare a series of working standards by performing serial dilutions of the stock solution with the diluent.
2.2.3. Sample Preparation
-
Accurately weigh the sample and dissolve it in the diluent to achieve a theoretical concentration of ~50 µg/mL.
-
Sonicate for 10 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
2.2.4. HPLC Operating Conditions
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient elution (see table below) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 35 °C |
| Injection Vol. | 10 µL |
| UV Detection | 240 nm |
| Run Time | 15 minutes |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 50 | 50 |
| 10.0 | 10 | 90 |
| 12.0 | 10 | 90 |
| 12.1 | 50 | 50 |
| 15.0 | 50 | 50 |
Data Analysis and Validation
Quantification is based on a calibration curve generated by plotting the peak area of the standards against their known concentrations. The method's performance should be validated according to ICH Q2(R1) guidelines.
Table 1: Typical HPLC-UV Method Performance
| Parameter | Expected Performance |
| Linearity (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
Data based on performance for analogous aromatic carboxylic acids.[3][4]
HPLC-UV Experimental Workflow
Sources
Application Note: 4-Chloro-1-naphthoic Acid as a Versatile Synthon for Complex Molecule Construction
Abstract: 4-Chloro-1-naphthoic acid (CAS No: 1013-04-3) is a bifunctional building block of significant strategic value in modern organic synthesis.[1] Its naphthalene core is a prevalent scaffold in many biologically active molecules, and the orthogonal reactivity of its carboxylic acid and chloro substituents provides a robust platform for molecular diversification.[1] This guide offers an in-depth exploration of the key transformations of this compound, presenting detailed, field-proven protocols for its application in the synthesis of complex molecular architectures relevant to pharmaceutical and materials science research.
Introduction: The Strategic Advantage of this compound
In the quest for novel chemical entities, the efficiency of a synthetic route is often dictated by the strategic utility of its starting materials. This compound emerges as a premier building block due to its dual-handle reactivity.[1]
-
The Carboxylic Acid Handle (Position 1): This functional group is a versatile precursor for a multitude of transformations, most notably the formation of amides and esters. These linkages are fundamental in constructing larger molecules, tuning properties like bioavailability, and establishing key interactions with biological targets.[1]
-
The Chloro Handle (Position 4): The chlorine atom serves as a reliable leaving group for nucleophilic aromatic substitution (SNAr) reactions and as a coupling partner in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1] This allows for the introduction of diverse substituents onto the aromatic core, enabling fine-tuning of electronic, steric, and pharmacokinetic properties.[1]
This document provides researchers with the foundational knowledge and practical protocols to leverage this dual reactivity, streamlining the synthesis of compound libraries for screening and development.[1]
Physicochemical & Spectroscopic Properties
A thorough understanding of a starting material's properties is critical for reproducible synthesis. The characteristics of this compound are well-documented, ensuring reliability in synthetic planning.[1]
| Property | Value | Source |
| CAS Number | 1013-04-3 | [1][2][3][4] |
| Molecular Formula | C₁₁H₇ClO₂ | [2][4] |
| Molecular Weight | 206.63 g/mol | [4] |
| Melting Point | 170 °C | [2] |
| Boiling Point | 398.5 ± 15.0 °C at 760 mmHg | [2][4] |
| Appearance | White to off-white solid | - |
| pKa | 4.73 ± 0.10 (Predicted) | [5] |
Note: Physical properties can vary slightly between suppliers. Always refer to the Certificate of Analysis for batch-specific data.
Key Synthetic Transformations & Protocols
The true power of this compound lies in the selective manipulation of its two functional groups. The following sections detail robust protocols for key transformations.
Functionalization of the Carboxylic Acid: Amide Bond Formation
The amide bond is one of the most prevalent functional groups in medicinal chemistry.[6] Its formation from a carboxylic acid requires activation of the carboxyl group. We present two common and effective strategies.
This classic approach involves converting the carboxylic acid to a highly reactive acyl chloride, which readily reacts with amines. The use of thionyl chloride (SOCl₂) is advantageous as the byproducts (SO₂ and HCl) are gaseous and easily removed.[7][8]
Causality: The conversion to an acyl chloride proceeds via a nucleophilic acyl substitution mechanism where the hydroxyl group is replaced by a much better leaving group (chloride).[9] This significantly increases the electrophilicity of the carbonyl carbon, facilitating attack by even weakly nucleophilic amines.
Caption: Workflow for amide synthesis via an acyl chloride intermediate.
Step-by-Step Methodology:
-
Acyl Chloride Formation:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 5 mL per mmol of acid) under a nitrogen atmosphere, add thionyl chloride (2.0 eq) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Allow the reaction to warm to room temperature, then heat to reflux for 2-3 hours. Monitor reaction completion by TLC or LC-MS.
-
Cool the mixture and remove the solvent and excess thionyl chloride under reduced pressure. The crude 4-chloro-1-naphthoyl chloride is often used directly in the next step.[9]
-
-
Amidation:
-
Dissolve the crude acyl chloride in anhydrous DCM (5 mL per mmol).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of the desired amine (1.1 eq) and a non-nucleophilic base such as triethylamine (Et₃N, 1.5 eq) in DCM dropwise.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Upon completion, quench the reaction with water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting amide by column chromatography or recrystallization.
-
Modern coupling reagents allow for the direct formation of amide bonds in a one-pot procedure under mild conditions, which is ideal for sensitive substrates.[10] Reagents like carbodiimides (e.g., DCC, EDC) or phosphonium salts (e.g., PyBOP, HATU) generate a reactive ester intermediate in situ.[6]
Causality: The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate (e.g., an O-acylisourea for carbodiimides). This intermediate is then susceptible to nucleophilic attack by the amine to form the amide bond, regenerating the coupling agent as a byproduct (e.g., a urea). Additives like HOBt are often used to suppress side reactions and reduce racemization in chiral substrates.
Caption: General mechanism for direct amide coupling reactions.
Step-by-Step Methodology:
-
Dissolve this compound (1.0 eq), the desired amine (1.1 eq), and a coupling additive such as 1-hydroxybenzotriazole (HOBt, 1.2 eq) in an anhydrous aprotic solvent like DMF or DCM.
-
Add a base, such as N,N-diisopropylethylamine (DIPEA, 2.0 eq), to the mixture.
-
Cool the reaction mixture to 0 °C and add the coupling reagent, for example, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq), portion-wise.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, dilute the reaction with ethyl acetate and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Functionalization of the Chloro Group
The chloro substituent at the C4 position opens avenues for further diversification of the naphthalene core.
While aryl chlorides are generally less reactive than bromides or iodides, SNAr can be achieved, particularly with potent nucleophiles.[11] This reaction proceeds via an addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[11][12]
Causality: The reaction is initiated by the attack of a nucleophile on the carbon bearing the leaving group.[11] The presence of electron-withdrawing groups (even the carboxylic acid or its derivatives) can help stabilize the resulting negative charge in the Meisenheimer complex, facilitating the subsequent elimination of the chloride ion to restore aromaticity.[12][13]
Caption: The addition-elimination mechanism of S_N_Ar.
Step-by-Step Methodology (Example: Synthesis of a 4-amino derivative):
-
In a sealable reaction vessel, combine the this compound derivative (e.g., methyl ester, 1.0 eq) and the desired amine (e.g., piperidine, 2.0-5.0 eq).[14]
-
Add a high-boiling point aprotic solvent such as 1,4-dioxane or N-methyl-2-pyrrolidone (NMP).
-
Optionally, a base like K₂CO₃ can be added to scavenge the HCl formed.
-
Seal the vessel and heat the mixture to a high temperature (e.g., 100-160 °C) for 8-24 hours. The reaction should be monitored by LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over Na₂SO₄.
-
Filter and concentrate the solvent. Purify the crude product by column chromatography. Note: If starting with the free acid, subsequent hydrolysis of the resulting amino-ester derivative may be necessary to obtain the final amino acid product.[14]
The Suzuki-Miyaura reaction is a cornerstone of modern C-C bond formation, enabling the synthesis of biaryl compounds.[15][16] While aryl chlorides are more challenging substrates than bromides or iodides, advances in catalyst design (e.g., using electron-rich, bulky phosphine ligands) have made these transformations highly efficient.[15][16]
Causality: The reaction follows a catalytic cycle involving: 1) Oxidative Addition of the aryl chloride to a Pd(0) complex; 2) Transmetalation where the organic group from an activated boronic acid (or ester) is transferred to the palladium center; and 3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[15] A base is crucial for activating the boronic acid to facilitate transmetalation.[15]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.
Step-by-Step Methodology:
Note: It is often preferable to first convert the carboxylic acid to an ester or amide to prevent interference with the basic reaction conditions.
-
To a degassed mixture of the this compound derivative (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq) in a suitable solvent (e.g., toluene/water, dioxane/water), add the palladium catalyst.
-
A typical catalyst system would be Pd(OAc)₂ (2-5 mol%) with a suitable phosphine ligand like SPhos or XPhos (4-10 mol%).
-
Heat the reaction mixture under an inert atmosphere (N₂ or Ar) at 80-110 °C for 4-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the product by silica gel chromatography.
Summary of Synthetic Strategies
| Strategy | Target Functional Group | Key Reagents | Pros | Cons |
| Amidation via Acyl Chloride | Carboxylic Acid | SOCl₂, Amine, Base | Robust, high-yielding, works with weak nucleophiles | Harsh reagents (SOCl₂), not suitable for acid-sensitive substrates |
| Direct Amide Coupling | Carboxylic Acid | EDC/HOBt or HATU, Amine, Base | Mild conditions, one-pot, good for sensitive substrates | Coupling reagents can be expensive, byproduct removal can be tricky |
| SNAr | Chloro Group | Strong Nucleophile (e.g., Amine) | Atom economical, direct functionalization | Requires harsh conditions (high temp), limited to strong nucleophiles |
| Suzuki Cross-Coupling | Chloro Group | Boronic Acid, Pd-Catalyst, Base | Forms C-C bonds, high functional group tolerance | Catalyst cost, sensitivity to air/moisture, requires ligand optimization |
Conclusion
This compound is an exceptionally valuable and versatile building block for the synthesis of complex organic molecules.[1] Its well-defined and orthogonal reactivity allows for sequential or programmed functionalization, providing chemists with a powerful tool to efficiently access diverse chemical scaffolds. The protocols outlined in this guide serve as a validated starting point for researchers in drug discovery, medicinal chemistry, and materials science to unlock the full synthetic potential of this important intermediate.
References
- The Crucial Role of this compound in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence fe
- This compound | 1013-04-3. Sigma-Aldrich.
- This compound | CAS#:1013-04-3. Chemsrc.
- Synthesis of 1-Naphthoyl Chloride from 1-Naphthoic Acid: An In-depth Technical Guide. Benchchem.
- Nucleophilic Arom
- Amide coupling reaction in medicinal chemistry.
- Acyl chloride synthesis. Organic Chemistry Portal.
- This compound Standard. anpel.com.cn.
- Suzuki Coupling. Organic Chemistry Portal.
- Nucleophilic Arom
- Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. ACS Omega.
- Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- 4-Amino-1-naphthoic acid 32018-87-4 wiki. Guidechem.
- converting carboxylic acids into acyl (acid) chlorides. Chemguide.
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube.
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound | 1013-04-3 [sigmaaldrich.com]
- 3. This compound | CAS#:1013-04-3 | Chemsrc [chemsrc.com]
- 4. 4-氯-1-萘甲酸_cas号1013-04-3_4-Chloro-1-naphthoic acid_分子式_结构式_分子量|CAS标准品信息网 - CAS信息网 [cas-news.com]
- 5. Page loading... [guidechem.com]
- 6. hepatochem.com [hepatochem.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. BJOC - Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features [beilstein-journals.org]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. tcichemicals.com [tcichemicals.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Chloro-1-naphthoic Acid
Welcome to the technical support guide for 4-Chloro-1-naphthoic acid (CAS 1013-04-3). This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate and require it in high purity. The unique electronic and steric properties of this molecule make it a valuable building block, but also introduce specific challenges in its purification.[1] This guide provides in-depth, field-proven answers to common questions and troubleshooting scenarios.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational knowledge critical for handling and purifying this compound.
Question: What are the key physical and chemical properties I should be aware of during purification?
Answer: Understanding the fundamental properties of this compound is the first step to designing a successful purification strategy. Key characteristics are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Significance for Purification |
|---|---|---|
| Molecular Formula | C₁₁H₇ClO₂ | The presence of the carboxylic acid and chloro groups makes it moderately polar. |
| Molecular Weight | 206.62 g/mol | Standard molecular weight for calculations. |
| Melting Point | 223-224 °C[2] | A sharp melting point in this range is a key indicator of high purity. A broad or depressed range suggests impurities. |
| Appearance | White to pale-brown solid[2] | A significant deviation in color (e.g., dark brown or red) often indicates the presence of oxidation byproducts or residual reagents. |
| Solubility | Soluble in methanol, tetrahydrofuran, diethyl ether, and ethyl acetate.[2] Poorly soluble in non-polar solvents like hexane and water. | Solubility dictates the choice of solvents for recrystallization and mobile phases for chromatography. Its acidic nature also allows for dissolution in aqueous base (e.g., NaHCO₃, NaOH). |
| pKa | ~3.5-4.5 (Predicted) | The acidity of the carboxylic acid group is crucial for purification strategies involving acid-base extractions. |
Question: What are the most common impurities found in crude this compound?
Answer: Impurities typically arise from the synthetic route used. Common sources include unreacted starting materials and byproducts from side reactions. While specific impurities depend on the exact synthesis, common classes include:
-
Starting Materials: Depending on the route, this could be 1-Chloronaphthalene or 1-acetyl-4-chloronaphthalene.[2][3]
-
Over-chlorinated Species: Dichloro-naphthoic acid isomers can form if chlorination conditions are not tightly controlled.[4]
-
Isomeric Naphthoic Acids: Incomplete regioselectivity during carboxylation can lead to other isomers.
-
Hydrolyzed Precursors: If the synthesis involves a nitrile or ester intermediate, incomplete hydrolysis can leave these present in the crude product.
-
Reagents: Residual synthetic reagents or their byproducts.
Question: Which analytical techniques are most effective for assessing the purity of this compound?
Answer: A multi-technique approach is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis, capable of separating closely related impurities and providing an accurate percentage purity.[1]
-
Thin-Layer Chromatography (TLC): An indispensable, rapid technique for qualitative assessment. It is used to monitor reaction progress, identify the number of components in the crude mixture, and optimize solvent systems for column chromatography.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide structural confirmation and can reveal the presence of impurities if their signals do not overlap with the main compound.
-
Melting Point Analysis: As mentioned, a sharp melting point close to the literature value (223-224 °C) is a strong indicator of purity.[2]
Section 2: Troubleshooting Guide
This section provides solutions to specific problems encountered during the purification process.
Question: My recrystallization attempt resulted in a very low yield. What went wrong?
Answer: Low yield is a common issue in recrystallization and usually points to one of three causes:
-
Cause 1: Using too much solvent. The principle of recrystallization relies on the compound being sparingly soluble at low temperatures.[5] If an excessive volume of solvent is used, a significant amount of the product will remain dissolved even after cooling, leading to poor recovery.
-
Solution: Use the minimum amount of boiling solvent required to fully dissolve the crude solid. Add the solvent in small portions to the heated solid until dissolution is just complete.
-
-
Cause 2: Premature crystallization. If the solution cools too quickly, especially during a hot filtration step to remove insoluble impurities, the product can crystallize prematurely on the filter paper or funnel.
-
Solution: Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated before filtering the hot solution. Perform the filtration as quickly as possible.
-
-
Cause 3: Inappropriate solvent choice. An ideal solvent dissolves the compound well when hot but poorly when cold.[5] If the compound has high solubility in the solvent even at room temperature or in an ice bath, recovery will be minimal.
-
Solution: Test solubility in a range of solvents on a small scale. A good starting point for this compound is an ethyl acetate/hexane or diethyl ether/hexane solvent system, where it is dissolved in the more polar solvent and the less polar solvent is added to induce precipitation.[2]
-
Question: My compound is "oiling out" instead of forming crystals. How can I fix this?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or as a supersaturated liquid. This is often due to the presence of impurities that depress the melting point or a very high concentration of the solute.
-
Solution 1: Reduce the cooling rate. Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath. Slow cooling encourages the formation of an ordered crystal lattice.[5]
-
Solution 2: Add more solvent. The concentration of the solute may be too high. Add a small amount of additional hot solvent to the oily mixture to redissolve it, then attempt to cool it again more slowly.
-
Solution 3: Scratch the flask. Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[5]
-
Solution 4: Add a seed crystal. If you have a small amount of pure solid, add a single tiny crystal to the cooled, supersaturated solution. This provides a template for crystallization.
Question: I ran a column, but the fractions are still impure. What should I do?
Answer: Impure fractions after column chromatography usually indicate a problem with separation conditions.
-
Cause 1: Poor solvent system selection. The chosen mobile phase (eluent) may not have the correct polarity to effectively separate the target compound from its impurities. If the polarity is too high, all components will elute quickly with little separation. If it's too low, the compounds may not move from the origin.
-
Cause 2: Column overloading. Too much crude material was loaded onto the column relative to the amount of stationary phase (silica gel). This leads to broad, overlapping bands that cannot be resolved.
-
Solution: A general rule of thumb is to use a mass ratio of at least 30:1 (silica:crude compound). For difficult separations, this ratio may need to be increased to 100:1 or more.
-
-
Cause 3: Poor column packing. Cracks, bubbles, or uneven packing of the silica gel create channels where the solvent and sample can flow through without proper interaction with the stationary phase, ruining the separation.
-
Solution: Pack the column carefully as a slurry ("wet loading") to ensure a homogenous, bubble-free stationary phase.[6] Gently tap the column during packing to settle the silica. Ensure the top surface of the silica is flat and not disturbed during solvent or sample loading.
-
Section 3: Diagrams & Workflows
Visual aids are essential for complex decision-making in a laboratory setting.
Caption: Standard workflow for purification by recrystallization.
Section 4: Detailed Experimental Protocols
Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)
-
Objective: To quickly assess the number of components in the crude mixture and optimize the solvent system for column chromatography.
-
Materials:
-
Silica gel TLC plates (e.g., silica gel 60 F₂₅₄)
-
TLC developing chamber
-
Solvents: Hexane, Ethyl Acetate (HPLC grade)
-
UV lamp (254 nm)
-
-
Methodology:
-
Prepare a sample solution by dissolving a small amount (~1 mg) of crude this compound in a few drops of ethyl acetate.
-
Using a capillary tube, spot the solution onto the baseline of a TLC plate.
-
Prepare an eluent. Start with a 7:3 mixture of Hexane:Ethyl Acetate. Pour a small amount (~0.5 cm depth) into the developing chamber, cover, and let it saturate for 5 minutes.
-
Place the TLC plate in the chamber, ensuring the solvent level is below the baseline. Cover the chamber.
-
Allow the solvent to travel up the plate until it is ~1 cm from the top.
-
Remove the plate, immediately mark the solvent front with a pencil, and let it dry.
-
Visualize the spots under a UV lamp at 254 nm. Circle the spots with a pencil.
-
Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). Adjust the solvent ratio to achieve an Rf of ~0.3 for the desired product for optimal column chromatography separation.
-
Protocol 2: Purification by Recrystallization (Solvent Pair Method)
-
Objective: To purify the compound based on its differential solubility. This protocol uses a solvent pair, which is effective for this compound. [2]* Materials:
-
Crude this compound
-
Diethyl ether or Ethyl acetate ("soluble" solvent)
-
Hexane ("insoluble" solvent)
-
Erlenmeyer flasks, heating mantle, condenser
-
-
Methodology:
-
Place the crude solid in an Erlenmeyer flask equipped with a stir bar and condenser.
-
Heat the apparatus and add the "soluble" solvent (e.g., diethyl ether) in portions while stirring until the solid is just dissolved. Use the minimum amount necessary.
-
While the solution is still hot and stirring, add the "insoluble" solvent (hexane) dropwise until the solution becomes faintly and persistently cloudy (turbid). This is the point of saturation.
-
Add a few more drops of the hot "soluble" solvent until the cloudiness just disappears.
-
Remove the heat source and allow the flask to cool slowly and undisturbed to room temperature. Crystals should begin to form.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold hexane to remove any residual soluble impurities.
-
Dry the crystals under vacuum to remove all traces of solvent.
-
Determine the melting point and obtain an HPLC or TLC to confirm purity.
-
Protocol 3: Purification by Flash Column Chromatography
-
Objective: To separate this compound from impurities with different polarities.
-
Materials:
-
Silica gel (flash grade, 230-400 mesh)
-
Glass chromatography column
-
Eluent (e.g., Hexane/Ethyl Acetate mixture, optimized by TLC)
-
Collection tubes
-
-
Methodology:
-
Prepare the Column: Clamp the column vertically. Add a small plug of cotton or glass wool at the bottom. Add a layer of sand. Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 Hexane:EtOAc). Pour the slurry into the column, tapping the side gently to pack it evenly without air bubbles. Add another layer of sand on top of the silica bed.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, for "dry loading," adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully add the sample to the top of the column.
-
Elute the Column: Carefully add the eluent to the top of the column. Using gentle air pressure (flash chromatography), push the solvent through the column, collecting the eluate in fractions (e.g., 10-20 mL per tube).
-
Monitor the Separation: Spot each fraction (or every few fractions) on a TLC plate and develop it to determine which fractions contain the pure product.
-
Combine and Evaporate: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator.
-
Final Analysis: Confirm the purity of the resulting solid by HPLC, NMR, and melting point.
-
References
- Chen, J., Smith, V., & Huffman, J. (2010). 8-Chloro- and 5,8-Dichloro-1-naphthoic acids. Organic Preparations and Procedures International, 42(4), 490-493. [Link not available]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of this compound in Modern Organic Synthesis. Pharma-inter.com. [Link]
- Chemsrc. (n.d.). This compound. Chemsrc.com. [Link]
- University of California, Irvine. (n.d.).
- Global Substance Registration System. (n.d.). 4-CHLORO-1-HYDROXY-2-NAPHTHOIC ACID. Gsrs.
- University of Colorado Boulder. (n.d.).
- Columbia University. (n.d.).
- University of Rochester. (n.d.).
- Drugfuture. (n.d.). 4-CHLORO-1-HYDROXY-2-NAPHTHOIC ACID. Drugfuture.com. [Link]
- Professor Dave Explains. (2023, March 10).
Sources
Technical Support Center: Synthesis of 4-Chloro-1-naphthoic Acid and Its Derivatives
Welcome to the technical support center for the synthesis of 4-chloro-1-naphthoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this versatile chemical intermediate. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development endeavors.
I. Understanding the Chemistry: Key Synthetic Routes and Challenges
This compound is a valuable building block in medicinal chemistry and materials science, primarily due to its dual reactivity at the carboxylic acid and chloro-substituted positions.[1] Several synthetic routes are commonly employed for its preparation, each with its own set of advantages and potential pitfalls. The primary challenges in its synthesis often revolve around controlling regioselectivity and preventing the formation of closely related impurities.
This guide will focus on three common synthetic pathways:
-
Direct Chlorination of 1-Naphthoic Acid: An electrophilic aromatic substitution approach.
-
Oxidation of 4-Chloro-1-methylnaphthalene: A route that begins with the pre-chlorinated naphthalene core.
-
Carboxylation of a Grignard Reagent: A method involving the formation of a carbon-carbon bond.
II. Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.
A. Direct Chlorination of 1-Naphthoic Acid
Question 1: My final product is a mixture of mono- and dichlorinated naphthoic acids, with a significant amount of what appears to be 5,8-dichloro-1-naphthoic acid. How can I improve the selectivity for the mono-chloro product?
Answer: This is a classic case of over-chlorination, a common side reaction in electrophilic aromatic substitutions on activated ring systems. The initial product, this compound, can undergo a second chlorination. The formation of 5,8-dichloro-1-naphthoic acid is a known issue in similar systems.[2]
Troubleshooting Steps:
-
Choice of Chlorinating Agent: Strong chlorinating agents like elemental chlorine (Cl₂) can be difficult to control. Consider using a milder agent such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) in a non-polar solvent.
-
Reaction Temperature: Lowering the reaction temperature can significantly improve selectivity. Running the reaction at 0°C or even lower can disfavor the second chlorination, which typically has a higher activation energy.
-
Solvent Effects: The choice of solvent can influence the reactivity of the chlorinating agent. A non-polar, aprotic solvent like dichloromethane (DCM) or carbon tetrachloride (CCl₄) is generally preferred over more polar or protic solvents.
-
Stoichiometry: Carefully control the stoichiometry of the chlorinating agent. Use of a slight excess may be necessary to drive the reaction to completion, but a large excess will promote over-chlorination. A good starting point is 1.05-1.1 equivalents of the chlorinating agent.
-
Monitoring the Reaction: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] Quench the reaction as soon as the starting material is consumed to prevent further reaction.
Question 2: I am observing a significant amount of unreacted 1-naphthoic acid even after prolonged reaction times. What could be the issue?
Answer: Incomplete reaction can be due to several factors, including insufficient activation of the chlorinating agent or deactivation of the catalyst.
Troubleshooting Steps:
-
Catalyst: If using a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) with your chlorinating agent, ensure it is anhydrous and added under an inert atmosphere. Moisture will deactivate the catalyst.
-
Purity of Reagents: Ensure your 1-naphthoic acid and solvent are dry. Water can react with the chlorinating agent and catalyst.
-
Reaction Temperature: While low temperatures are good for selectivity, the reaction may be too slow. A gradual increase in temperature might be necessary to achieve full conversion.
-
Mixing: Ensure efficient stirring to maintain a homogeneous reaction mixture, especially if the starting material or catalyst has limited solubility.
B. Oxidation of 4-Chloro-1-methylnaphthalene
Question 3: My oxidation reaction with potassium permanganate (KMnO₄) is giving a low yield of this compound, and I have a complex mixture of byproducts. How can I optimize this reaction?
Answer: The oxidation of a benzylic methyl group is a powerful transformation, but it can be prone to side reactions if not properly controlled.[3] Incomplete oxidation can lead to the corresponding aldehyde or alcohol, while harsh conditions can lead to ring cleavage.
Troubleshooting Steps:
-
Reaction Conditions: The oxidation with KMnO₄ is typically performed in an aqueous solution, often with a co-solvent like pyridine or t-butanol, under basic conditions (e.g., with NaOH or KOH). The temperature should be carefully controlled, usually by heating to reflux.
-
pH Control: Maintaining a basic pH is crucial. Acidic conditions can lead to the formation of manganese dioxide (MnO₂) which can complicate the workup, and may also promote unwanted side reactions.
-
Stoichiometry of Oxidant: Use a sufficient excess of KMnO₄ to ensure complete oxidation of the methyl group. A typical stoichiometry is 3-4 equivalents of KMnO₄ per equivalent of the starting material.
-
Work-up Procedure: After the reaction is complete (indicated by the disappearance of the purple permanganate color), the excess KMnO₄ should be quenched with a reducing agent like sodium bisulfite. The precipitated MnO₂ should be filtered off. The filtrate is then acidified to precipitate the carboxylic acid.
-
Alternative Oxidants: If KMnO₄ proves to be too harsh, consider alternative oxidants such as chromic acid (H₂CrO₄) or catalytic oxidation with a cobalt-manganese-bromide catalyst system in acetic acid.[4]
Question 4: I am having trouble separating my product from the manganese dioxide precipitate during workup. What can I do?
Answer: The fine brown precipitate of MnO₂ can be difficult to filter.
Troubleshooting Steps:
-
Hot Filtration: Filtering the reaction mixture while it is still hot can help to keep the product in solution and improve the filtration of MnO₂.
-
Use of a Filter Aid: Adding a filter aid such as Celite® to the reaction mixture before filtration can help to create a more porous filter cake and speed up the filtration process.
-
Washing: Thoroughly wash the MnO₂ filter cake with hot water to recover any adsorbed product.
C. Carboxylation of a Grignard Reagent
Question 5: My Grignard reaction to form this compound is giving a very low yield. What are the likely causes?
Answer: Grignard reactions are notoriously sensitive to moisture and air. Low yields are often due to issues with the formation of the Grignard reagent or its subsequent reaction.[5][6]
Troubleshooting Steps:
-
Anhydrous Conditions: This is the most critical factor. All glassware must be rigorously dried (flame-dried or oven-dried) and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon). The solvent (typically THF or diethyl ether) must be anhydrous.
-
Magnesium Activation: The surface of the magnesium turnings can be coated with a layer of magnesium oxide, which prevents the reaction. Activate the magnesium by crushing it in a mortar and pestle, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.[7]
-
Purity of the Halo-naphthalene: The starting 4-chloro-1-bromonaphthalene must be pure and dry.
-
Reaction with Carbon Dioxide: The Grignard reagent should be added to a large excess of crushed dry ice (solid CO₂). Do not add the dry ice to the Grignard reagent, as this can lead to the formation of a ketone byproduct (from the reaction of the Grignard reagent with the initially formed carboxylate).
-
Wurtz Coupling: A common side reaction is the homocoupling of the halo-naphthalene to form a biphenyl derivative. This can be minimized by slow addition of the halo-naphthalene to the magnesium turnings to maintain a low concentration of the halo-naphthalene in the reaction mixture.
III. Detailed Experimental Protocols
Protocol 1: Synthesis of this compound via Direct Chlorination of 1-Naphthoic Acid
This protocol employs N-chlorosuccinimide (NCS) for a more controlled chlorination.
Materials:
-
1-Naphthoic acid
-
N-Chlorosuccinimide (NCS)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) (catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
1 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 1-naphthoic acid (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0°C using an ice bath.
-
Add a catalytic amount of trifluoroacetic acid (0.1 eq).
-
In a separate flask, dissolve NCS (1.1 eq) in anhydrous DCM.
-
Add the NCS solution dropwise to the stirred solution of 1-naphthoic acid over 30 minutes, maintaining the temperature at 0°C.
-
Monitor the reaction by TLC. Once the starting material is consumed (typically 2-4 hours), quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or toluene).
Protocol 2: Synthesis of this compound via Oxidation of 4-Chloro-1-methylnaphthalene
This protocol uses potassium permanganate as the oxidant.
Materials:
-
4-Chloro-1-methylnaphthalene
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Pyridine
-
Sodium bisulfite (NaHSO₃)
-
Concentrated Hydrochloric acid (HCl)
-
Round-bottom flask, reflux condenser, heating mantle
Procedure:
-
In a round-bottom flask, prepare a solution of NaOH (4.0 eq) in water.
-
Add pyridine as a co-solvent, followed by 4-chloro-1-methylnaphthalene (1.0 eq).
-
Heat the mixture to reflux with vigorous stirring.
-
Add KMnO₄ (3.5 eq) portion-wise over 1-2 hours, maintaining a gentle reflux. The purple color of the permanganate should disappear as it reacts.
-
After the addition is complete, continue to reflux until the purple color no longer fades (indicating the reaction is complete).
-
Cool the reaction mixture to room temperature and quench the excess KMnO₄ by the slow addition of solid sodium bisulfite until the purple color is discharged.
-
Filter the hot solution through a pad of Celite® to remove the manganese dioxide precipitate. Wash the filter cake with hot water.
-
Combine the filtrates and cool to room temperature.
-
Carefully acidify the filtrate with concentrated HCl to pH 2-3 to precipitate the this compound.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
IV. Data Summary and Visualization
Table 1: Comparison of Synthetic Routes
| Synthetic Route | Starting Material | Key Reagents | Typical Yield | Key Side Products | Purification Method |
| Direct Chlorination | 1-Naphthoic Acid | NCS, TFA | 60-75% | Dichlorinated naphthoic acids | Recrystallization |
| Oxidation | 4-Chloro-1-methylnaphthalene | KMnO₄, NaOH | 50-65% | 4-Chloro-1-naphthaldehyde, unreacted starting material | Acid-base extraction, Recrystallization |
| Grignard Carboxylation | 4-Chloro-1-bromonaphthalene | Mg, CO₂ | 45-60% | Biphenyl derivatives, starting material | Column chromatography, Recrystallization |
Diagrams
Caption: Overview of synthetic pathways and major side reactions.
Caption: Experimental workflow for the direct chlorination method.
V. References
-
Chen, J., Smith, V., & Huffman, J. (2010). 8-Chloro- and 5,8-Dichloro-1-naphthoic acids. Organic Preparations and Procedures International, 42(4), 490-493. [Link]
-
Newman, M. S., & Holmes, H. L. (1943). β-Naphthoic Acid. Organic Syntheses, 23, 63. [Link]
-
The Royal Society of Chemistry. (2011). Instrumentation and Chemicals Experimental Procedure and Characterization Data. [Link]
-
Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. [Link]
-
L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of this compound in Modern Organic Synthesis. [Link]
-
Reddit. (2020). Troubleshooting my grignard reactions. [Link]
-
Gilman, H., St. John, N. B., & Schulze, F. (1931). α-Naphthoic Acid. Organic Syntheses, 11, 80. [Link]
-
Galli, C. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Brazilian Chemical Society. [Link]
-
L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. [Link]
-
Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
-
Wang, P., et al. (2018). A General Electrochemical Strategy for Sandmeyer Reaction. ResearchGate. [Link]
-
Google Patents. (n.d.). Method for synthesizing 1-naphthoic acid from naphthalene and carbon dioxide.
-
Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
-
Ashenhurst, J. (n.d.). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Master Organic Chemistry. [Link]
-
jOeCHEM. (2021). The Grignard Reaction (Worksheet Solutions Walkthrough). [Link]
-
Wikipedia. (n.d.). 1-Naphthoic acid. [Link]
-
Google Patents. (n.d.). Oxidation process of reactive aromatics with reactivation of the catalyst using potassium permanganate.
-
Ashenhurst, J. (2016). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. 8-Chloro- and 5,8-Dichloro1-naphthoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. US4477380A - Oxidation process of reactive aromatics with reactivation of the catalyst using potassium permanganate - Google Patents [patents.google.com]
- 5. reddit.com [reddit.com]
- 6. m.youtube.com [m.youtube.com]
- 7. reddit.com [reddit.com]
Technical Support Center: Optimization of Cross-Coupling Reactions for 4-Chloro-1-naphthoic Acid
Welcome to the technical support center for the optimization of cross-coupling reactions involving 4-chloro-1-naphthoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this substrate. Here, we synthesize technical accuracy with field-proven insights to provide a self-validating system of protocols and troubleshooting advice.
The cross-coupling of this compound is a non-trivial transformation due to a confluence of factors: the inertness of the C-Cl bond, steric hindrance from the peri-substituents on the naphthalene core, and potential interferences from the carboxylic acid moiety. This guide will address these challenges in a question-and-answer format, providing detailed troubleshooting for common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is showing no or very low conversion. What are the likely causes?
A1: Low or no conversion in the Suzuki-Miyaura coupling of this substrate is a common issue. The primary suspects are:
-
Inefficient Oxidative Addition: The C-Cl bond of an aryl chloride is significantly less reactive than the corresponding bromide or iodide, making the initial oxidative addition to the Pd(0) center the rate-limiting step.[1] The electron-withdrawing nature of the naphthoic acid further deactivates the aryl chloride.
-
Catalyst Deactivation: The carboxylic acid can coordinate to the palladium center, inhibiting its catalytic activity. Additionally, inadequate degassing can lead to oxidation of the Pd(0) catalyst to inactive palladium black.[2]
-
Improper Base Selection: The choice of base is critical. It must be strong enough to facilitate the transmetalation step by activating the boronic acid but not so strong as to cause unwanted side reactions or degradation of the starting materials.[3]
-
Solubility Issues: this compound and its corresponding boronate salt may have poor solubility in common organic solvents, leading to a heterogeneous reaction mixture with poor kinetics.[4][5]
Q2: I am observing significant amounts of a byproduct that appears to be naphthalene-1-carboxylic acid. What is causing this?
A2: The formation of naphthalene-1-carboxylic acid is indicative of a hydrodehalogenation side reaction. This occurs when the aryl palladium intermediate reacts with a hydride source in the reaction mixture instead of the intended cross-coupling partner. The source of the hydride can be the solvent, the base, or impurities. To mitigate this, ensure you are using high-purity, anhydrous, and thoroughly degassed solvents and reagents.
Q3: My reaction is producing the desired product, but I'm also seeing evidence of decarboxylation. How can I prevent this?
A3: Decarboxylation can occur under the thermal conditions often required for cross-coupling reactions, particularly with palladium catalysts.[6][7][8] To minimize this side reaction:
-
Lower Reaction Temperature: Screen for catalyst systems that are active at lower temperatures.
-
Choice of Base: Avoid excessively strong bases that can promote decarboxylation. Milder bases like K₂CO₃ or K₃PO₄ are often preferred over alkoxides when decarboxylation is a concern.[3]
-
Protecting Group Strategy: In challenging cases, consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester). The ester can be hydrolyzed post-coupling.
Q4: Can I perform a Buchwald-Hartwig amination directly on this compound?
A4: Direct Buchwald-Hartwig amination can be challenging due to the acidic proton of the carboxylic acid, which will react with the strong bases typically used (e.g., NaOt-Bu, LHMDS).[9][10] This can lead to the consumption of the base and the formation of the corresponding carboxylate salt, which may have poor solubility. For a more reliable outcome, it is highly recommended to protect the carboxylic acid as an ester prior to the amination reaction.
Troubleshooting Guides
Scenario 1: Low Yield in a Suzuki-Miyaura Coupling
If you are experiencing low yields, a systematic approach to optimization is necessary. The following guide provides a logical workflow for troubleshooting.
Caption: Troubleshooting workflow for low yield.
Scenario 2: Catalyst Turns Black and Reaction Stalls
The formation of palladium black is a clear sign of catalyst decomposition. This typically arises from:
-
Presence of Oxygen: The most common culprit. Ensure all solvents are rigorously degassed (e.g., by sparging with argon or nitrogen for 30 minutes, or by three freeze-pump-thaw cycles).[2] The reaction vessel should be thoroughly purged with an inert gas.
-
Ligand Dissociation: At high temperatures, the protective phosphine ligand can dissociate from the palladium center, leading to aggregation of Pd(0) atoms.
-
Inefficient Reduction of Pd(II) Precatalyst: If using a Pd(II) source like Pd(OAc)₂, its reduction to the active Pd(0) species may be incomplete, leading to side reactions and decomposition.
Corrective Actions:
-
Improve Inert Atmosphere Technique: Re-evaluate your procedures for degassing solvents and maintaining an inert atmosphere throughout the reaction setup and duration.[11]
-
Use a More Robust Ligand: Bulky, electron-rich biarylphosphine ligands (e.g., Buchwald-type ligands) are designed to stabilize the Pd(0) center and prevent aggregation.[1][12]
-
Switch to a Precatalyst: Modern palladium precatalysts, such as the Buchwald G3 palladacycles, are designed for clean and efficient generation of the active LPd(0) species, minimizing decomposition pathways.[9]
Data Presentation: Recommended Starting Conditions
The following table provides recommended starting conditions for various cross-coupling reactions with this compound. These should be considered as starting points for further optimization.
| Reaction Type | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Notes |
| Suzuki-Miyaura | Pd₂(dba)₃ (2) or BrettPhos Pd G3 (2) | BrettPhos (4) | K₃PO₄ (2-3) | Dioxane/H₂O (10:1) | 100-120 | Bulky ligands are key for this hindered substrate.[9] |
| Heck [13][14][15][16] | Pd(OAc)₂ (2-5) | P(o-tol)₃ (4-10) | K₂CO₃ or Et₃N (2) | DMF or NMP | 120-140 | Higher temperatures are often necessary for aryl chlorides. |
| Sonogashira [17][18] | PdCl₂(PPh₃)₂ (2-4) | (none) | Et₃N/THF | 60-80 | Requires a Cu(I) co-catalyst (e.g., CuI, 1-2 mol%). | |
| Buchwald-Hartwig [12][19][20][21] | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu (2.2) | Toluene or Dioxane | 100-110 | Ester protection of the carboxylic acid is strongly advised. |
Experimental Protocols
Representative Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol provides a detailed, step-by-step methodology for a typical Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2-1.5 equiv)
-
BrettPhos Pd G3 precatalyst (2 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous (3.0 equiv)
-
1,4-Dioxane, anhydrous and degassed
-
Deionized water, degassed
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of inert gas, add the BrettPhos Pd G3 precatalyst.
-
Solvent Addition: Add the degassed 1,4-dioxane and then the degassed water via syringe. The typical solvent ratio is 10:1 dioxane:water, with a substrate concentration of 0.1-0.2 M.
-
Reaction: Place the sealed flask in a preheated oil bath at 110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add water and ethyl acetate. Acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid product, then extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
References
- Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. ResearchGate.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health (NIH).
- Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. ACS Publications.
- Palladium-Catalyzed Coupling of Aryl Chlorides with Secondary Phosphines to Construct Unsymmetrical Tertiary Phosphines. ACS Publications.
- Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. ACS Publications.
- Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor.
- Buchwald-Hartwig Amination of Aryl Esters and Chlorides catalyzed by Dianisole-decorated Pd-NHC complex. ResearchGate.
- 2-Naphthoic acid. Solubility of Things.
- Cross-Coupling Chemistry. University of Rochester.
- Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. ACS Publications.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health (NIH).
- Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science.
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube.
- The Buchwald-Hartwig Amination Reaction. YouTube.
- How can I solve my problem with Suzuki coupling? ResearchGate.
- Diagnosing issues with a failed Suzuki coupling? Reddit.
- Heck reaction. Wikipedia.
- Suzuki Coupling. Organic Chemistry Portal.
- Heck Reaction. Organic Chemistry Portal.
- Sonogashira coupling. Wikipedia.
- Heck Reaction—State of the Art. MDPI.
- Help needed with unreproducible Suzuki coupling. Reddit.
- Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI.
- Overcoming the Naphthyl Requirement in Stereospecific Cross-Couplings to Form Quaternary Stereocenters. National Institutes of Health (NIH).
- Sonogashira Coupling. Chemistry LibreTexts.
- Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. National Institutes of Health (NIH).
- Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI.
- Heck Reaction of Electronically Diverse Tertiary Alkyl Halides. National Institutes of Health (NIH).
- Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction of Naphthyl and Quinolyl Alcohols with Boronic Acids. ResearchGate.
- What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics? ResearchGate.
- On the Mechanism of Catalytic Decarboxylation of Carboxylic Acids on Carbon-Supported Palladium Hydride. Pacific Northwest National Laboratory.
- Sonogashira Coupling. Organic Chemistry Portal.
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES.
- Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- On the Mechanism of Catalytic Decarboxylation of Carboxylic Acids on Carbon-Supported Palladium Hydride. East China Normal University.
- Enantioconvergent Negishi Cross-Coupling of Racemic sec-Alkylzinc Reagent with Aryl Halides Enabled by Bulky N-Heterocyclic Carbene-Pd Catalyst. CCS Chemistry.
- On the Mechanism of Catalytic Decarboxylation of Carboxylic Acids on Carbon-Supported Palladium Hydride. OSTI.GOV.
- Palladium-catalyzed decarboxylation of higher aliphatic esters: Towards a new protocol to the second generation biodiesel production. Royal Society of Chemistry.
- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI.
- Palladium-catalyzed decarboxylation of higher aliphatic esters: Towards a new protocol to the second generation biodiesel production. ResearchGate.
Sources
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. researchgate.net [researchgate.net]
- 6. On the Mechanism of Catalytic Decarboxylation of Carboxylic Acids on Carbon-Supported Palladium Hydride | Journal Article | PNNL [pnnl.gov]
- 7. On the Mechanism of Catalytic Decarboxylation of Carboxylic Acids on Carbon-Supported Palladium Hydride - East China Normal University [pure.ecnu.edu.cn]
- 8. On the Mechanism of Catalytic Decarboxylation of Carboxylic Acids on Carbon-Supported Palladium Hydride (Journal Article) | OSTI.GOV [osti.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. uwindsor.ca [uwindsor.ca]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. youtube.com [youtube.com]
- 13. Heck reaction - Wikipedia [en.wikipedia.org]
- 14. Heck Reaction [organic-chemistry.org]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. mdpi.com [mdpi.com]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 21. m.youtube.com [m.youtube.com]
Technical Support Center: Scaling Up the Synthesis of 4-Chloro-1-naphthoic Acid
Welcome to the technical support center for the synthesis and scale-up of 4-chloro-1-naphthoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions. This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials.[1] Its successful synthesis, especially at a larger scale, requires careful control of reaction parameters and a thorough understanding of potential challenges.
This document will explore common synthetic routes and provide practical solutions to issues that may arise during your experimental work. Our goal is to equip you with the knowledge to confidently and efficiently scale up your synthesis of this important chemical intermediate.
Synthetic Pathways Overview
Several synthetic routes to this compound have been reported. The choice of a particular pathway often depends on the availability of starting materials, scalability, and safety considerations. Below is a summary of common methods:
| Starting Material | Key Transformation(s) | Reagents | Reported Yield | Key Considerations | Reference(s) |
| 1,4-Dichloronaphthalene | Grignard formation followed by carboxylation | Mg, CO2 | Moderate | Grignard reagent formation can be sensitive to moisture and air. Side reactions are possible. | [2][3][4][5] |
| 4-Chloro-1-methylnaphthalene | Oxidation of the methyl group | Oxidizing agents (e.g., KMnO4, Na2Cr2O7) | Variable | Harsh conditions may be required, potentially leading to over-oxidation or ring cleavage.[6] | [7][8][9][10] |
| 1-Amino-4-chloronaphthalene | Sandmeyer reaction to introduce a nitrile group, followed by hydrolysis | NaNO2, HCl, CuCN, then H3O+ | Good | Diazonium salt intermediates can be unstable and require careful temperature control.[11][12][13][14][15] | [11][12][13][14][15] |
| 4-Chloro-1-cyanonaphthalene | Hydrolysis of the nitrile group | H3O+ or OH- | High | Starting material may not be readily available. | |
| Naphthalic anhydride | Chlorination | Cl2 | 92-98% | This method produces the anhydride which can be converted to the acid. Requires careful pH control. | [16] |
Visualizing the Synthetic Pathways
Caption: Common synthetic routes to this compound.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the synthesis and scale-up of this compound, presented in a question-and-answer format.
Grignard Reaction Route
Q1: My Grignard reaction with 1,4-dichloronaphthalene is not initiating. What are the possible causes and solutions?
A1: Difficulty in initiating a Grignard reaction is a common issue. Here’s a breakdown of potential causes and troubleshooting steps:
-
Moisture and Air: Grignard reagents are highly sensitive to moisture and atmospheric oxygen.
-
Solution: Ensure all glassware is oven-dried or flame-dried under a stream of inert gas (nitrogen or argon) before use. Use anhydrous solvents. A continuous flow of inert gas should be maintained throughout the reaction.
-
-
Magnesium Surface: The surface of the magnesium turnings may be coated with magnesium oxide, which prevents the reaction from starting.
-
Solution: Activate the magnesium by crushing the turnings in a mortar and pestle just before use to expose a fresh surface. Alternatively, a small crystal of iodine can be added to the reaction flask to etch the magnesium surface.[17]
-
-
Initiator Concentration: A localized high concentration of the halide can sometimes be necessary to initiate the reaction.
-
Solution: Add a small portion of the 1,4-dichloronaphthalene solution to the magnesium and gently warm the mixture. A hot air gun can be used to create a "hot spot" to initiate the reaction. Once the reaction begins (indicated by bubbling and a cloudy appearance), the remaining halide solution can be added dropwise.
-
Q2: I am observing a significant amount of a biphenyl-type byproduct in my Grignard reaction. How can I minimize this?
A2: The formation of a biaryl byproduct (Wurtz-type coupling) can occur, especially at higher temperatures.
-
Solution: Maintain a low reaction temperature during the addition of 1,4-dichloronaphthalene. The rate of addition should be controlled to prevent excessive exothermicity. Diluting the reaction mixture can also help to disfavor the bimolecular coupling reaction.
Q3: The carboxylation step of my Grignard reaction is giving a low yield. What are the key parameters to control?
A3: The carboxylation step is crucial for a good yield. Several factors can influence its efficiency:
-
Carbon Dioxide Source and Purity: Use dry carbon dioxide gas or freshly crushed dry ice. Gaseous CO2 should be bubbled through a drying agent (e.g., concentrated sulfuric acid) before being introduced into the reaction mixture.
-
Temperature: The carboxylation reaction is exothermic.[18] It is essential to maintain a low temperature (typically below 0 °C) during the addition of the Grignard reagent to the CO2 source to minimize side reactions.
-
Dispersion: Ensure efficient stirring to maximize the surface area of contact between the Grignard reagent and the carbon dioxide. For larger scale reactions, consider a robust overhead stirrer.
-
Work-up Procedure: After the carboxylation, the reaction mixture should be quenched with a cold, dilute acid (e.g., HCl or H2SO4) to protonate the carboxylate salt.[17]
Oxidation Route
Q4: The oxidation of 4-chloro-1-methylnaphthalene with KMnO4 is resulting in a complex mixture of products and a low yield of the desired carboxylic acid. How can I improve the selectivity?
A4: The oxidation of alkylarenes with strong oxidizing agents like potassium permanganate can be aggressive and lead to over-oxidation or ring cleavage.
-
Solution:
-
Phase Transfer Catalysis: Employing a phase transfer catalyst (e.g., a quaternary ammonium salt) can allow the reaction to be carried out under milder conditions with better control.
-
Controlled Addition of Oxidant: Add the KMnO4 solution slowly to the reaction mixture to maintain a controlled temperature and prevent a runaway reaction.
-
pH Control: The reaction should be performed under basic conditions (e.g., with NaOH or Na2CO3). After the reaction is complete, the mixture is acidified to precipitate the carboxylic acid.
-
Alternative Oxidants: Consider using milder oxidizing agents. For example, a two-step process involving initial bromination of the methyl group followed by hydrolysis and oxidation could offer better control.
-
Sandmeyer Reaction Route
Q5: My diazotization of 1-amino-4-chloronaphthalene is producing a dark, tarry substance. What is causing this, and how can I prevent it?
A5: The formation of tarry byproducts in diazotization reactions is often due to the decomposition of the diazonium salt, which is highly reactive.[11][12][13][14][15]
-
Solution:
-
Strict Temperature Control: The diazotization reaction must be carried out at low temperatures, typically between 0 and 5 °C.[11][12][13][14][15] Use an ice-salt bath to maintain this temperature range.
-
Slow Addition of Sodium Nitrite: Add a solution of sodium nitrite dropwise to the acidic solution of the amine. This prevents a localized excess of nitrous acid, which can lead to side reactions.
-
Immediate Use of the Diazonium Salt: Diazonium salts are generally unstable and should be used in the subsequent cyanation step without isolation.
-
Q6: The cyanation step of the Sandmeyer reaction is not proceeding to completion. How can I improve the conversion?
A6: Incomplete conversion in the Sandmeyer cyanation can be due to several factors related to the copper(I) cyanide reagent.
-
Solution:
-
Freshly Prepared CuCN: The quality of the copper(I) cyanide is critical. It is often beneficial to use freshly prepared or high-purity CuCN.
-
Neutralization of the Diazonium Salt Solution: Before adding the diazonium salt solution to the CuCN, it is sometimes necessary to neutralize any excess acid with a base like sodium carbonate. The pH should be carefully controlled.
-
Temperature: The cyanation reaction is typically carried out at a slightly elevated temperature compared to the diazotization step. The optimal temperature should be determined experimentally but is often in the range of 20-50 °C.
-
Purification
Q7: I am having difficulty purifying the crude this compound. What are the recommended methods?
A7: The choice of purification method will depend on the nature of the impurities.
-
Recrystallization: This is a common and effective method for purifying solid organic compounds.
-
Solvent Selection: A suitable solvent system should be identified. Common choices for carboxylic acids include ethanol/water, acetic acid/water, or toluene. The ideal solvent will dissolve the compound when hot but not when cold, while the impurities remain soluble at all temperatures or are insoluble.
-
-
Acid-Base Extraction: This technique is useful for separating the carboxylic acid from neutral or basic impurities.
-
Procedure: Dissolve the crude product in an organic solvent (e.g., ethyl acetate). Wash the organic solution with a basic aqueous solution (e.g., saturated sodium bicarbonate) to deprotonate the carboxylic acid and transfer it to the aqueous layer.[19] The layers are then separated, and the aqueous layer is acidified to precipitate the pure carboxylic acid, which can be collected by filtration.[19]
-
-
Column Chromatography: If recrystallization and extraction are insufficient, column chromatography over silica gel can be used.[19]
-
Eluent System: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typically used. A small amount of acetic acid is sometimes added to the eluent to keep the carboxylic acid protonated and prevent tailing on the column.
-
Scale-Up Considerations
Q8: What are the primary safety concerns when scaling up the synthesis of this compound?
A8: Scaling up any chemical synthesis introduces new safety challenges that must be carefully managed.
-
Exothermic Reactions: The Grignard formation, carboxylation, and diazotization reactions are all exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging.
-
Mitigation: Use a reactor with efficient cooling and a temperature probe to monitor the internal temperature. The rate of reagent addition must be carefully controlled to manage the exotherm.
-
-
Handling of Hazardous Reagents:
-
Grignard Reagents: Are pyrophoric and react violently with water.
-
Diazonium Salts: Can be explosive when dry. They should always be kept in solution and at a low temperature.
-
Strong Acids and Bases: Are corrosive and require appropriate personal protective equipment (PPE).
-
-
Gas Evolution: The diazotization reaction evolves nitrogen gas. Ensure the reactor is properly vented to prevent pressure buildup.
Q9: How can I ensure consistent product quality and yield during scale-up?
A9: Maintaining consistency at a larger scale requires robust process control.
-
Process Parameter Control: Key process parameters such as temperature, addition rates, and stirring speed must be precisely controlled and monitored.
-
Raw Material Quality: Ensure the quality of all starting materials and reagents is consistent from batch to batch.
-
In-Process Controls (IPCs): Implement analytical checks at various stages of the synthesis (e.g., TLC, HPLC) to monitor the reaction progress and the formation of impurities. This allows for adjustments to be made during the process if necessary.
-
Detailed Batch Records: Maintain thorough documentation of all experimental details for each batch. This is crucial for troubleshooting and ensuring reproducibility.
Troubleshooting Workflow
Caption: A general troubleshooting workflow for the synthesis of this compound.
References
- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of this compound in Modern Organic Synthesis.
- ChemicalBook. 4-Chloro-1,8-naphthalic anhydride synthesis.
- ResearchGate.
- Wikipedia. Sandmeyer reaction.
- Organic Chemistry Portal. Sandmeyer Reaction.
- PMC - NIH. Recent trends in the chemistry of Sandmeyer reaction: a review.
- Google Patents. US3888885A - Process for the preparation of 4-chloro-naphthalic acid anhydride.
- PMC - NIH.
- Organic Syntheses Procedure.
- Master Organic Chemistry.
- Chemical Synthesis Database. 8-chloro-4-phenyl-2-naphthoic acid.
- Benchchem. 1-Chloro-4-methylnaphthalene|CAS 17075-39-7.
- PMC - NIH. Oxidation 1-Methyl Naphthalene based on the synergy of Environmentally Persistent Free Radicals (EPFRs)
- CymitQuimica. CAS 1825-31-6: 1,4-dichloronaphthalene.
- Benchchem.
- Benchchem. Technical Support Center: Purification of 1-Naphthoyl Chloride Reaction Products.
- NIST WebBook. Naphthalene, 1,4-dichloro-.
- ChemicalBook. 1,4-DICHLORONAPHTHALENE synthesis.
- LookChem. 4-Chloro-1-hydroxy-2-naphthoic acid.
- Google Patents.
- Organic Syntheses Procedure. α-NAPHTHOIC ACID.
- Google Patents. Process for the preparation of naphthalene-1,4-dicarboxylic acid.
- Organic Syntheses Procedure. 1-naphthaldehyde.
- Google Patents. Carboxylation of grignard reagents in the presence of liquid co2.
- PubChem - NIH. 1,4-Dichloronaphthalene | C10H6Cl2 | CID 15769.
- Benchchem.
- Eureka | Patsnap. Method for preparing 4-acetyl-1-naphthoic acid.
- PubChem - NIH. 1-Chloro-4-methylnaphthalene | C11H9Cl | CID 324519.
- EPA. TOXICOLOGICAL PROFILE FOR NAPHTHALENE, 1-METHYLNAPHTHALENE, AND 2-METHYLNAPHTHALENE.
- ChemicalBook. 1-Naphthoic acid synthesis.
Sources
- 1. nbinno.com [nbinno.com]
- 2. CAS 1825-31-6: 1,4-dichloronaphthalene | CymitQuimica [cymitquimica.com]
- 3. Naphthalene, 1,4-dichloro- [webbook.nist.gov]
- 4. 1,4-DICHLORONAPHTHALENE synthesis - chemicalbook [chemicalbook.com]
- 5. 1,4-Dichloronaphthalene | C10H6Cl2 | CID 15769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN112661627A - Method for synthesizing 1-naphthoic acid from naphthalene and carbon dioxide - Google Patents [patents.google.com]
- 7. Oxidation of Methyl-Substituted Naphthalenes: Pathways in a Versatile Sphingomonas paucimobilis Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. 1-Chloro-4-methylnaphthalene | C11H9Cl | CID 324519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. epa.gov [epa.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 13. Sandmeyer Reaction [organic-chemistry.org]
- 14. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. US3888885A - Process for the preparation of 4-chloro-naphthalic acid anhydride - Google Patents [patents.google.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. US3360551A - Carboxylation of grignard reagents in the presence of liquid co2 - Google Patents [patents.google.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Refining HPLC Methods for Separating 4-Chloro-1-naphthoic Acid Isomers
Welcome to our dedicated technical support center for the chromatographic separation of 4-Chloro-1-naphthoic acid and its isomers. This guide is designed for researchers, analytical scientists, and drug development professionals who are navigating the complexities of developing and troubleshooting High-Performance Liquid Chromatography (HPLC) methods for these specific analytes. As positional isomers, these compounds often exhibit very similar physicochemical properties, making their separation a non-trivial analytical challenge.[1]
This resource synthesizes fundamental chromatographic principles with practical, field-proven insights to help you overcome common hurdles and achieve robust, reproducible separations.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the separation of this compound isomers.
Q1: What is the primary challenge in separating this compound isomers?
The main challenge lies in their structural similarity. Positional isomers, where the chloro and naphthoic acid groups are at different positions on the naphthalene ring, often have nearly identical hydrophobicity and pKa values. This makes achieving baseline resolution difficult with standard reversed-phase methods.[1] The key to a successful separation is to exploit subtle differences in their interaction with the stationary and mobile phases.
Q2: What is a good starting point for column selection?
For initial method development, a standard C18 (Octadecyl Silane) column is a versatile starting point due to its wide availability and general effectiveness in reversed-phase chromatography.[1] However, for enhanced selectivity between aromatic isomers, stationary phases that offer alternative interaction mechanisms are highly recommended. Columns with phenyl-based stationary phases (e.g., Phenyl-Hexyl, Biphenyl) can provide superior resolution by leveraging π-π interactions between the stationary phase and the aromatic naphthalene ring of the analytes.[1][2][3]
Q3: How critical is mobile phase pH in this separation?
Mobile phase pH is arguably the most critical parameter for the separation of ionizable compounds like this compound.[4][5] Since the analyte is a carboxylic acid, its ionization state is directly controlled by the pH of the mobile phase.[6] To ensure consistent retention times and good peak shape, it is crucial to operate at a pH that is at least 1.5 to 2 units away from the pKa of the analyte.[5][6] This practice of "ion suppression" renders the acidic analyte in its neutral, more hydrophobic form, leading to better retention and peak symmetry on a reversed-phase column.[4]
Q4: Which organic solvent is preferred for the mobile phase?
Acetonitrile and methanol are the most common organic solvents used in reversed-phase HPLC.[7] Acetonitrile generally offers lower viscosity and better UV transparency at short wavelengths. The choice between acetonitrile and methanol can also influence selectivity, so it is a valuable parameter to screen during method development.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered during the separation of this compound isomers.
Issue 1: Poor Resolution or Co-elution of Isomers
Poor resolution is the most common challenge in isomer separation.
Potential Causes & Solutions:
| Cause | Recommended Action | Scientific Rationale |
| Suboptimal Stationary Phase | Screen columns with different selectivities. A standard C18 may not be sufficient. Consider a Phenyl or Pentafluorophenyl (PFP) column.[3][8] | Phenyl and PFP phases introduce additional retention mechanisms like π-π and dipole-dipole interactions, which can differentiate between the subtle electronic and steric differences of positional isomers.[1][8] |
| Incorrect Mobile Phase pH | Adjust the mobile phase pH. For these acidic compounds, a lower pH (e.g., 2.5-3.5) using an acidic modifier like formic acid or phosphoric acid is recommended.[9][10][11] | Lowering the pH suppresses the ionization of the carboxylic acid group, making the isomers more hydrophobic and increasing their interaction with the stationary phase. This can amplify small differences in their hydrophobicity, leading to better separation.[4][12] |
| Inadequate Organic Solvent Strength | Optimize the organic solvent percentage. If peaks are eluting too quickly, decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. | Reducing the solvent strength increases the retention of the analytes on the column, providing more time for the stationary phase to interact with and separate the isomers. |
| Isocratic Elution is Insufficient | Implement a shallow gradient. A slow, shallow gradient can often resolve closely eluting peaks that co-elute under isocratic conditions. | A shallow gradient gently increases the elution strength of the mobile phase, allowing for the differential elution of compounds with very similar retention characteristics. |
Issue 2: Peak Tailing
Peak tailing is often observed for acidic compounds and can compromise resolution and quantification.
Potential Causes & Solutions:
| Cause | Recommended Action | Scientific Rationale |
| Secondary Interactions with Silanols | Operate at a low pH (e.g., below 3.0). Use a high-purity, end-capped column. | At low pH, the residual silanol groups on the silica-based stationary phase are protonated (Si-OH), minimizing their ability to interact ionically with the deprotonated carboxylate group of the analyte.[13] Modern, well-end-capped columns have fewer free silanols, reducing this effect. |
| pH is Too Close to Analyte pKa | Ensure the mobile phase pH is at least 1.5-2 pH units away from the analyte's pKa. | When the pH is close to the pKa, the analyte exists as a mixture of its ionized and non-ionized forms, which can have different retention times and lead to peak distortion.[5][14] |
| Column Overload | Reduce the sample concentration or injection volume. | Injecting too much sample can saturate the stationary phase, leading to non-ideal peak shapes. |
Issue 3: Retention Time Variability
Inconsistent retention times can lead to unreliable peak identification and quantification.
Potential Causes & Solutions:
| Cause | Recommended Action | Scientific Rationale |
| Unstable Mobile Phase pH | Use a buffer in the mobile phase. Ensure the buffer has adequate capacity at the target pH. | Buffers resist small changes in pH that can occur from atmospheric CO2 absorption or inconsistencies in mobile phase preparation. This is crucial for reproducible ionization of the analyte and, therefore, stable retention. |
| Inadequate Column Equilibration | Ensure the column is fully equilibrated with the mobile phase before each injection, especially when changing mobile phases or after a gradient run. | Insufficient equilibration can lead to a drifting baseline and shifting retention times as the stationary phase has not yet reached a steady state with the mobile phase. |
| Fluctuations in Column Temperature | Use a column oven to maintain a constant temperature. | Retention times can be sensitive to temperature changes. A column oven provides a stable thermal environment, ensuring reproducibility. |
Experimental Workflow & Visualization
A systematic approach to method development is crucial for efficiently achieving the desired separation.
Method Development Workflow
The following diagram outlines a logical workflow for developing a robust HPLC method for this compound isomer separation.
Caption: A systematic workflow for HPLC method development for isomer separation.
References
- Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Source URL: Not available]
- Exploring the Role of pH in HPLC Separation. Veeprho. [Source URL: Not available]
- The Importance Of Mobile Phase PH in Chromatographic Separations. Industry news. [Source URL: Not available]
- 4-Chloro-1-hydroxy-2-naphthoic acid. SIELC Technologies. [Source URL: https://sielc.com/product/4-chloro-1-hydroxy-2-naphthoic-acid/]
- Exploring the Role of pH in HPLC Separation. Moravek. [Source URL: https://www.moravek.
- An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. [Source URL: Not available]
- Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. MicroSolv. [Source URL: https://microsolvtech.
- How does pH affect the results of HPLC results?. Quora. [Source URL: https://www.quora.com/How-does-pH-affect-the-results-of-HPLC-results]
- Troubleshooting Liquid Chromatographic Separations: Avoiding Common Issues through Informed Method Development Practices. Sigma-Aldrich. [Source URL: https://www.sigmaaldrich.
- Successful HPLC Operation – A Troubleshooting Guide. Thermo Fisher Scientific. [Source URL: https://www.thermofisher.com/us/en/home/industrial/chromatography/chromatography-learning-center/hplc-troubleshooting.html]
- HPLC Troubleshooting Guide. Sigma-Aldrich. [Source URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/analytical-chemistry/hplc/troubleshooting-guide]
- Quick Troubleshooting Guide For HPLC Column Usage. Biovanix Chromatography. [Source URL: https://biovanix.com/quick-troubleshooting-guide-for-hplc-column-usage/]
- HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. [Source URL: https://www.glsciences.com/technologies/hplc-columns/]
- Types of column in HPLC. Laafon Galaxy Pharmaceuticals. [Source URL: https://laafongalaxy.com/types-of-column-in-hplc/]
- The Crucial Role of this compound in Modern Organic Synthesis. [Source URL: Not available]
- A Comparative Guide to HPLC Methods for the Separation of Chloro-2-Naphthol Isomers. Benchchem. [Source URL: https://www.benchchem.
- Chiral HPLC Separations. Phenomenex. [Source URL: https://www.phenomenex.
- HPLC Column Selection Guide. Chromtech. [Source URL: https://www.chromtech.com/hplc-column-selection-guide]
- How Do I Choose? A guide to HPLC column selection. Agilent. [Source URL: https://www.agilent.com/cs/library/slidepresentation/public/How-do-I-choose-A-guide-to-HPLC-column-selection-5994-4261EN-agilent.pdf]
- Separation of 3-Hydroxy-2-naphthoic acid on Newcrom R1 HPLC column. SIELC Technologies. [Source URL: https://sielc.com/separation-of-3-hydroxy-2-naphthoic-acid-on-newcrom-r1-hplc-column/]
- 4-Chloro-1-naphthol solubility in organic solvents. Benchchem. [Source URL: https://www.benchchem.com/blog/4-chloro-1-naphthol-solubility-in-organic-solvents/]
- This compound | CAS#:1013-04-3. Chemsrc. [Source URL: https://www.chemsrc.com/en/cas/1013-04-3_212521.html]
- A comprehensive review of method development by hplc. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Source URL: https://wjpr.net/download/article/1474044390.pdf]
- 4-CHLORO-1-HYDROXY-2-NAPHTHOIC ACID. gsrs. [Source URL: https://gsrs.ncats.nih.gov/ginas/app/substance/GE4VW55XKG]
- Chiral HPLC separation: strategy and approaches. Chiralpedia. [Source URL: https://chiralpedia.
- Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Source URL: https://www.chromatographyonline.
- A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Source URL: https://www.chromatographyonline.com/view/a-strategy-for-developing-hplc-methods-for-chiral-drugs]
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Source URL: https://www.chromatographyonline.com/view/development-of-stability-indicating-analytical-procedures-by-hplc-an-overview-and-best-practices]
- Enantiomer separation of acidic compounds. Daicel Chiral Technologies. [Source URL: https://www.daicel.com/chiral/wp-content/uploads/2016/11/Agilent_SFC_QN-QD-AX.pdf]
- Strategies for Chiral HPLC Method Development. Sigma-Aldrich. [Source URL: https://www.sigmaaldrich.com/US/en/technical-documents/presentation/2009/strategies-for-chiral-hplc-method-development]
- Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?. [Source URL: Not available]
- Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. NACALAI TESQUE, INC.. [Source URL: https://www.nacalai.co.jp/global/cosmosil/pdf/COSMOSIL_Appli_e_20.pdf]
- A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. PubMed. [Source URL: https://pubmed.ncbi.nlm.nih.gov/20945455/]
- 1-Naphthoic acid. Wikipedia. [Source URL: https://en.wikipedia.org/wiki/1-Naphthoic_acid]
- Separation of 4-(Chloromethyl)benzoic acid on Newcrom R1 HPLC column. SIELC Technologies. [Source URL: https://sielc.com/separation-of-4-chloromethylbenzoic-acid-on-newcrom-r1-hplc-column/]
Sources
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. glsciencesinc.com [glsciencesinc.com]
- 4. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 5. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 6. veeprho.com [veeprho.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. laafon.com [laafon.com]
- 9. 4-Chloro-1-hydroxy-2-naphthoic acid | SIELC Technologies [sielc.com]
- 10. Separation of 3-Hydroxy-2-naphthoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. Separation of 4-(Chloromethyl)benzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 14. moravek.com [moravek.com]
Technical Support Center: 4-Chloro-1-naphthoic Acid Synthesis
Welcome to the technical support center for the synthesis and purification of 4-Chloro-1-naphthoic acid (CNA), a critical intermediate in modern organic synthesis.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with the production of high-purity CNA. Here, we will delve into the causality behind experimental choices, offering field-proven insights to troubleshoot and manage impurities effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound and what are the expected major impurities?
A1: The primary and most direct synthesis route involves the carboxylation of 1-chloro-4-lithionaphthalene, which is generated in situ from 1,4-dichloronaphthalene or 1-chloro-4-bromonaphthalene. An alternative, though less common, route is the hydrolysis of 4-chloro-1-cyanonaphthalene.
Common Impurities Associated with Synthesis Routes:
| Impurity Name | Structure | Origin / Cause |
| 1-Naphthoic acid | C₁₁H₈O₂ | Incomplete chlorination of the starting material or dehalogenation during the reaction. |
| 4,4'-Dichloro-1,1'-binaphthyl | C₂₀H₁₂Cl₂ | Homocoupling of the organometallic intermediate, particularly if reaction temperatures are not well-controlled. |
| Starting Halonaphthalenes | e.g., C₁₀H₆Cl₂ | Incomplete reaction of the starting material (e.g., 1,4-dichloronaphthalene). |
| 4-Chloro-1-naphthaldehyde | C₁₁H₇ClO | Incomplete oxidation of an intermediate if a formylation/oxidation route is employed. |
| Isomeric dichloronaphthalenes | C₁₀H₆Cl₂ | Impurities present in the starting 1,4-dihalonaphthalene. |
Q2: My final product of this compound has a persistent yellow or brownish tint. What is the likely cause and how can I remove it?
A2: A persistent off-color tint in your final product often indicates the presence of trace amounts of naphthoquinone-type impurities or polymeric side products. These can form due to oxidation during the reaction or workup, especially if the reaction mixture is exposed to air at elevated temperatures.
Troubleshooting Steps:
-
Activated Charcoal Treatment: During the recrystallization process, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal (typically 1-2% w/w). The charcoal will adsorb the colored impurities.[2]
-
Hot Filtration: Perform a hot filtration of the charcoal-containing solution to remove the charcoal and adsorbed impurities.
-
Controlled Recrystallization: Allow the filtrate to cool slowly to promote the formation of pure crystals.[3][4]
Q3: I am observing an unexpected peak in my HPLC analysis of purified this compound. How can I identify it?
A3: An unexpected peak in your HPLC chromatogram could be a number of things, including a process-related impurity, a degradation product, or a solvent artifact. A systematic approach is necessary for identification.
Identification Workflow:
Caption: Workflow for identifying unknown HPLC peaks.
Detailed Steps:
-
LC-MS Analysis: The most direct method is to analyze your sample by LC-MS to obtain the mass of the impurity. This will provide a molecular weight to help in proposing a structure.
-
Spiking Studies: If you have access to potential impurities (e.g., starting materials, known side-products), "spike" your sample with a small amount of the suspected impurity and re-analyze by HPLC. If the peak of interest increases in area, you have a positive identification.
-
Forced Degradation: To determine if the impurity is a degradant, subject a pure sample of this compound to stress conditions (e.g., heat, acid, base, light) and monitor for the appearance of the unknown peak.
Troubleshooting Guides
Guide 1: Incomplete Reaction and Removal of Starting Material
Issue: Significant amount of starting material (e.g., 1,4-dichloronaphthalene) is observed in the crude product.
Causality: This is often due to inefficient formation of the organometallic intermediate or insufficient reaction time. Low temperatures during the formation of the Grignard or lithiated species can also hinder the reaction.
Troubleshooting Protocol:
-
Optimize Reaction Conditions:
-
Ensure the reaction is carried out under strictly anhydrous conditions.
-
Consider extending the reaction time or slightly increasing the reaction temperature.
-
If using magnesium for a Grignard reaction, ensure the turnings are fresh and activated.[5]
-
-
Purification Strategy:
-
Acid-Base Extraction: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether, ethyl acetate). Wash the organic layer with a basic aqueous solution (e.g., 1M NaOH or NaHCO₃). The this compound will be deprotonated and move to the aqueous layer, while the neutral starting material will remain in the organic layer.
-
Separate the aqueous layer and re-acidify with a strong acid (e.g., 2M HCl) to precipitate the purified product.[5]
-
Filter, wash with cold water, and dry the purified this compound.
-
Guide 2: Low Yields and Byproduct Formation
Issue: The reaction yield is consistently low, and significant byproducts are formed.
Causality: Low yields can be attributed to several factors, including side reactions of the organometallic intermediate, such as homocoupling or reaction with moisture. The choice of solvent can also play a critical role.
Mitigation and Purification Workflow:
Sources
stability testing of 4-Chloro-1-naphthoic acid under different conditions
Welcome to the technical support center for 4-Chloro-1-naphthoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of this compound under various experimental conditions. Here, we will address common challenges and frequently asked questions to ensure the integrity and success of your research.
Introduction to Stability Testing
Stability testing is a critical component of the drug development process, providing essential information on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[1][2] For a molecule like this compound, a versatile intermediate in organic synthesis, understanding its stability profile is paramount for developing robust formulations and defining appropriate storage conditions and shelf-life.[3][4]
Forced degradation, or stress testing, is an integral part of this process.[3][5] By subjecting the compound to conditions more severe than accelerated stability testing, we can identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[6][7][8] This guide will walk you through the nuances of stability testing for this compound, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][5][9][10]
Troubleshooting Guide: Common Issues in Stability Studies
This section addresses specific problems you might encounter during your experiments with this compound.
Question 1: I'm observing unexpected peaks in my HPLC chromatogram during a thermal stress study. What could be the cause?
Answer:
The appearance of unexpected peaks during thermal stability testing of this compound can be attributed to several factors. Naphthoic acid derivatives, like benzoic acid, can undergo thermal decomposition at elevated temperatures.[11]
-
Potential Cause 1: Decarboxylation. A primary degradation pathway for carboxylic acids at high temperatures is decarboxylation, which would result in the formation of 1-chloronaphthalene. This is a common reaction for aromatic carboxylic acids.
-
Potential Cause 2: Interactions with Excipients. If you are analyzing a formulation, interactions between this compound and excipients can lead to the formation of new adducts or degradation products.[12]
-
Potential Cause 3: Oxidative Degradation. Even in a thermal study, the presence of oxygen can lead to oxidative degradation, especially at elevated temperatures.
Troubleshooting Steps:
-
Characterize the Degradant: Use techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy to identify the structure of the unknown peak.[13] This will provide definitive evidence of the degradation pathway.
-
Conduct a Blank Study: Run a parallel experiment with only the excipients (without this compound) under the same stress conditions to rule out degradation products originating from the formulation matrix.
-
Inert Atmosphere: Perform the thermal stress study under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation and determine if the degradation is purely thermal.
Question 2: My photostability study is showing significant degradation of this compound, even with seemingly mild light exposure. Why is it so sensitive?
Answer:
Naphthalene derivatives are known for their unique photophysical properties and can be susceptible to photolytic degradation.[14][15] The presence of both a naphthalene ring and a chloro substituent can contribute to this sensitivity.
-
Potential Cause 1: Photoreactivity of the Naphthalene Ring. The π-electron system of the naphthalene ring can absorb UV and visible light, leading to an excited state that is more reactive and prone to degradation.[14][16]
-
Potential Cause 2: Carbon-Chlorine Bond Cleavage. Aryl chlorides can undergo photolytic cleavage of the C-Cl bond, leading to the formation of radical species that can initiate a cascade of degradation reactions.[7] Functional groups like aryl chlorides are known to contribute to drug photosensitivity.[6][17]
-
Potential Cause 3: Formulation Effects. Certain excipients in a formulation can act as photosensitizers, accelerating the degradation of the active ingredient upon exposure to light.
Troubleshooting Steps:
-
Follow ICH Q1B Guidelines: Ensure your photostability testing is conducted according to the ICH Q1B guideline, which specifies the light sources and exposure levels.[2][9] This provides a standardized framework for assessing photostability.
-
Protective Packaging: Evaluate the compound in different packaging materials, including amber glass and other light-protecting containers, to assess the effectiveness of shielding.[18]
-
Wavelength Analysis: If possible, use cutoff filters to determine the specific wavelengths of light that are causing the degradation. This can help in understanding the degradation mechanism.
Question 3: I am seeing rapid degradation of this compound under basic hydrolytic conditions, but it seems stable in acidic media. Is this expected?
Answer:
Yes, this is an expected outcome. The stability of this compound to hydrolysis is highly dependent on the pH.
-
Base-Catalyzed Hydrolysis: In basic conditions, the carboxylic acid group exists as a carboxylate anion. While the carboxylate itself is not prone to hydrolysis, the chloro-substituent on the electron-rich naphthalene ring can become more susceptible to nucleophilic aromatic substitution by hydroxide ions, although this is generally slow for aryl chlorides.[19] However, other base-catalyzed degradation pathways may be at play. For some compounds, extensive degradation occurs under alkaline conditions through base-catalyzed hydrolysis.[20]
-
Acid Stability: In acidic conditions, the carboxylic acid group is protonated. The electron-withdrawing nature of the protonated carboxylic acid group and the chlorine atom deactivates the aromatic ring towards electrophilic attack, and the C-Cl bond is generally stable to acid-catalyzed hydrolysis under typical stress testing conditions. Many organic compounds show stability under acidic conditions.[20]
Troubleshooting Steps:
-
pH Profiling: Conduct a comprehensive pH stability profile by testing the compound in a range of buffered solutions (e.g., pH 2, 4, 7, 9, 12). This will help to identify the pH at which the compound is most stable and the pH at which degradation is most rapid.
-
Kinetics Study: Determine the rate of degradation at different pH values and temperatures. This data is crucial for predicting the shelf-life of the compound in liquid formulations.
-
Identify Degradation Products: As with other stress studies, use LC-MS and NMR to identify the products of hydrolysis to understand the degradation mechanism.
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the stability of this compound.
Q1: What are the recommended storage conditions for this compound? A1: Based on its potential sensitivity to light and thermal stress, it is recommended to store this compound in a well-closed, light-resistant container at controlled room temperature, protected from excessive heat and humidity. Avoid terms such as "ambient conditions" or "room temperature" on the label.[10]
Q2: Which analytical techniques are most suitable for stability studies of this compound? A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the primary technique for quantifying the parent compound and its degradation products.[13] The naphthalene ring system provides strong UV absorbance.[15] For the identification of unknown degradation products, hyphenated techniques such as LC-MS and LC-NMR are indispensable.[13][21]
Q3: What are the typical stress conditions for forced degradation studies of this compound? A3: Following ICH guidelines, a typical forced degradation study would include the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).[6]
-
Base Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature (e.g., 60°C).[6]
-
Oxidation: 3-30% Hydrogen peroxide (H₂O₂) at room temperature.[6]
-
Thermal Degradation: Dry heat at a temperature higher than that used for accelerated stability testing (e.g., 70-80°C).[6][7]
-
Photostability: Exposure to a combination of visible and UV light as per ICH Q1B guidelines.[2]
Q4: What is the likely degradation pathway for this compound under anaerobic conditions? A4: While specific studies on this compound are not readily available, based on the anaerobic degradation of similar compounds like naphthalene and other naphthoic acids, a likely initial step is the activation of the molecule, potentially through carboxylation or reduction.[22][23] For instance, anaerobic degradation of naphthalene can proceed via carboxylation to 2-naphthoic acid, followed by stepwise reduction of the aromatic ring system.[22]
Visualizing Experimental Workflows
To aid in the design of your stability studies, the following diagrams illustrate key experimental workflows.
Caption: Workflow for Forced Degradation Studies.
Data Summary Table
The following table summarizes typical conditions for forced degradation studies as recommended by ICH guidelines. The extent of degradation should ideally be between 5-20% to ensure that the analytical method is not overloaded and that secondary degradation is minimized.
| Stress Condition | Reagent/Parameter | Typical Duration | Expected Primary Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl, 60°C | 24 - 72 hours | Generally stable, potential for minor degradation |
| Base Hydrolysis | 0.1 M NaOH, 60°C | 4 - 24 hours | Potential for hydrolysis of the C-Cl bond or other rearrangements |
| Oxidation | 3-30% H₂O₂, RT | 24 hours | Formation of N-oxides or hydroxylated derivatives |
| Thermal (Dry Heat) | 80°C | 48 - 96 hours | Decarboxylation to 1-chloronaphthalene |
| Photostability | ICH Q1B specified light source | As per guidelines | Photolytic cleavage of C-Cl bond, ring modifications |
Conclusion
A thorough understanding of the stability of this compound is essential for its successful application in research and development. By anticipating potential degradation pathways and employing robust analytical techniques, researchers can ensure the quality and reliability of their work. This guide provides a foundational framework for troubleshooting and designing stability studies. For further in-depth information, please consult the referenced literature and regulatory guidelines.
References
- ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency.
- ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation.
- Quality Guidelines. International Council for Harmonisation.
- ICH Stability Testing Guidelines. SNS Courseware.
- ICH Guidelines for Stability. K.K. Wagh College of Pharmacy.
- Stability Testing Failures and Their Impact on Drug Safety. StabilityStudies.in.
- Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science.
- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.
- The Stability Challenges for Pharmaceutical Products. RSSL.
- Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. PubMed.
- Forced Degradation Studies. MedCrave online.
- Which is more reactive in hydrolysis of KOH (aq), chlorobenzene or benzyl chloride? Quora.
- Drug Stability: ICH versus Accelerated Predictive Stability Studies. National Institutes of Health.
- 4 Factors Influencing the Stability of Medicinal Products. QbD Group.
- Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. ResearchGate.
- Forced Degradation Studies. SciSpace.
- The thermal decomposition of benzoic acid. ResearchGate.
- Influence of chlorine substitution on the hydrolytic stability of biaryl ether nucleoside adducts produced by phenolic toxins. Semantic Scholar.
- The Thermal Stability of the Naphthalene Sulfonic Acids Under Geothermal Conditions. University of Canterbury.
- Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health.
- 1-Naphthoic Acid Pathway Map. Eawag-BBD.
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
- The Crucial Role of this compound in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- Naphthalene. PhotochemCAD.
- Hydrodechlorination of Different Chloroaromatic Compounds at Room Temperature and Ambient Pressure—Differences in Reactivity of Cu- and Ni-Based Al Alloys in an Alkaline Aqueous Solution. MDPI.
- Analytical Techniques In Stability Testing. Separation Science.
- Investigating the Photophysical Aspects of a Naphthalene-Based Excited-State Proton Transfer Dye 1-(1H-Benzo[d]imidazol-2-yl)naphthalen-2-ol: pH-Dependent Modulation of Photodynamics. ResearchGate.
- Anaerobic Naphthalene Degradation by a Sulfate-Reducing Enrichment Culture. National Institutes of Health.
- Investigating the Photophysical Aspects of a Naphthalene-Based Excited-State Proton Transfer Dye 1-(1H-Benzo[d]imidazol-2-yl)naphthalen-2-ol: pH-Dependent Modulation of Photodynamics. ACS Publications.
- Stability indicating study by using different analytical techniques. IJSDR.
- Aromatic Chlorination/Bromination. Doc Brown's Chemistry.
- Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America.
- Enzymes Involved in a Novel Anaerobic Cyclohexane Carboxylic Acid Degradation Pathway. ResearchGate.
- ICH Q1 Guideline on stability testing of drug substances and drug products_Step 2b. European Medicines Agency.
- Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules. ACS Catalysis.
- Thermal Degradation of Polyesters: Part 1. Aliphatic Polymers. DTIC.
- Thermal Degradation Kinetics Analysis of Polymer Composite Electrolyte Membranes of PEVOH and PBT Nano Fiber. MDPI.
- Understanding the Thermal Degradation Mechanism of High-Temperature-Resistant Phthalonitrile Foam at Macroscopic and Molecular Levels. MDPI.
Sources
- 1. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. The Stability Challenges for Pharmaceutical Products | RSSL [rssl.com]
- 4. nbinno.com [nbinno.com]
- 5. snscourseware.org [snscourseware.org]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acdlabs.com [acdlabs.com]
- 9. ICH Official web site : ICH [ich.org]
- 10. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]
- 11. researchgate.net [researchgate.net]
- 12. Stability Testing Failures and Their Impact on Drug Safety – StabilityStudies.in [stabilitystudies.in]
- 13. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 14. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. PhotochemCAD | Naphthalene [photochemcad.com]
- 17. scispace.com [scispace.com]
- 18. qbdgroup.com [qbdgroup.com]
- 19. quora.com [quora.com]
- 20. Stability of barakol under hydrolytic stress conditions and its major degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. Anaerobic Naphthalene Degradation by a Sulfate-Reducing Enrichment Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Amidation Reactions of 4-Chloro-1-naphthoic Acid
Welcome to the technical support center for the amidation of 4-chloro-1-naphthoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of N-substituted 4-chloro-1-naphthamides. This compound is a valuable intermediate in organic synthesis, with its derivatives playing a significant role in medicinal chemistry.[1] This guide provides in-depth troubleshooting advice and frequently asked questions to ensure successful and efficient amidation reactions.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Low or no yield in the amidation of this compound can be attributed to several factors, ranging from reagent quality to suboptimal reaction conditions.
Potential Causes:
-
Inactive Coupling Reagent: Carbodiimides like EDC are sensitive to moisture and can hydrolyze over time, reducing their activity.
-
Poor Activation of the Carboxylic Acid: The electron-withdrawing nature of the chloro group on the naphthyl ring can influence the reactivity of the carboxylic acid. Inefficient activation will lead to poor conversion.
-
Weakly Nucleophilic Amine: The amine used may be sterically hindered or have reduced nucleophilicity due to electronic effects, leading to a sluggish reaction.[2][3]
-
Suboptimal Reaction Temperature: Amidation reactions can be temperature-sensitive. Room temperature may not be sufficient for less reactive coupling partners.
-
Presence of Water: Water can hydrolyze the activated carboxylic acid intermediate, leading to the regeneration of the starting material and reducing the yield.[4]
-
Incorrect Stoichiometry: An improper ratio of coupling reagents, additives, or the amine can lead to incomplete reaction.
Recommended Solutions:
-
Verify Reagent Quality: Use fresh or properly stored coupling reagents. For instance, EDC.HCl should be stored in a desiccator.
-
Optimize the Coupling System:
-
For standard primary and secondary amines, a combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) is a reliable starting point.[5] HOBt acts as an additive to suppress side reactions and improve efficiency.[4]
-
For sterically hindered or electron-deficient amines, more potent coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) may be necessary.[4]
-
-
Role of a Base: The use of a non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) is crucial, especially when using the hydrochloride salt of the amine or coupling reagents like EDC.HCl, to neutralize the acid and facilitate the reaction.[2][6]
-
Temperature Adjustment: If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-50 °C) can increase the reaction rate. However, be cautious as higher temperatures can also promote side reactions.
-
Ensure Anhydrous Conditions: Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize hydrolysis of the activated intermediate.
-
Stoichiometry Optimization: A typical starting point is to use a slight excess of the amine (1.1-1.2 equivalents) and the coupling reagent (1.1-1.5 equivalents) relative to the carboxylic acid.
Issue 2: Formation of Significant Side Products
The appearance of unexpected spots on a TLC plate indicates the formation of side products, which can complicate purification and reduce the yield of the desired amide.
Potential Causes:
-
N-Acylurea Formation: A common side reaction with carbodiimide coupling reagents like EDC is the rearrangement of the O-acylisourea intermediate to a stable, unreactive N-acylurea.
-
Racemization: If the amine contains a chiral center, epimerization can occur, especially with more reactive coupling reagents or at elevated temperatures.
-
Double Acylation: If the amine has more than one nucleophilic site, double acylation can occur.
-
Reaction with the Chloro-substituent: While generally stable, under certain conditions, the chloro group on the naphthyl ring could potentially undergo side reactions, although this is less common in standard amidation conditions.
Recommended Solutions:
-
Addition of HOBt or Oxyma Pure: The use of additives like HOBt or Oxyma Pure is highly recommended when using carbodiimides. These additives react with the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement to the N-acylurea and is more reactive towards the amine.[4]
-
Control Reaction Temperature: Running the reaction at lower temperatures (e.g., starting at 0 °C and slowly warming to room temperature) can help minimize side reactions, including racemization.
-
Order of Reagent Addition: The sequence of adding reagents can be critical. Pre-activating the carboxylic acid with the coupling reagent and additive for a short period before adding the amine can sometimes improve the outcome.
-
Choice of Coupling Reagent: For challenging couplings where racemization is a concern, using phosphonium-based reagents like PyBOP or uronium/aminium-based reagents like HATU can be beneficial.
Issue 3: Difficult Purification of the Final Product
Purification can be challenging due to the presence of unreacted starting materials, coupling agent byproducts, and other impurities.
Potential Causes:
-
Solubility of Byproducts: The urea byproduct from EDC is water-soluble, which generally simplifies purification. However, byproducts from other reagents may be less soluble and co-precipitate with the product.
-
Similar Polarity of Product and Impurities: The desired amide product may have a similar polarity to the starting materials or side products, making chromatographic separation difficult.
-
Residual DMF: If DMF is used as the solvent, its high boiling point can make it difficult to remove completely, and it can interfere with purification and characterization.
Recommended Solutions:
-
Aqueous Workup: A standard workup procedure is often effective. This typically involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate) and washing sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a saturated aqueous solution of sodium bicarbonate to remove unreacted carboxylic acid and HOBt, and finally with brine.
-
Removal of EDC Byproducts: The urea byproduct of EDC is readily removed by aqueous washes.
-
Crystallization: N-substituted 4-chloro-1-naphthamides are often crystalline solids. Recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) can be a highly effective method for purification.[7]
-
Chromatography: If crystallization is not effective, column chromatography on silica gel is a standard alternative. A gradient elution system, for example, with hexanes and ethyl acetate, can be optimized to achieve good separation.
-
Removing DMF: To remove residual DMF, it can be washed out with water if the product is sufficiently non-polar. Alternatively, azeotropic removal with a solvent like toluene under reduced pressure can be effective.[8]
Frequently Asked Questions (FAQs)
Q1: What is the best coupling reagent to start with for the amidation of this compound?
For a straightforward amidation with a primary or secondary amine, the combination of EDC and HOBt is a cost-effective and reliable choice.[5] For more challenging substrates, such as sterically hindered or electron-deficient amines, it is advisable to use a more powerful reagent like HATU .[4]
Q2: What is the role of DMAP in this reaction?
4-(Dimethylamino)pyridine (DMAP) can be used as a catalyst, particularly in esterifications. In amidation reactions, it can act as an acyl transfer agent to form a highly reactive acylpyridinium intermediate.[2] However, its use should be carefully considered, as it can sometimes promote racemization. For the amidation of this compound, a non-nucleophilic base like DIPEA is generally preferred.
Q3: Which solvent is most suitable for this reaction?
Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are commonly used solvents for amidation reactions. DCM is a good choice for its ease of removal, while DMF is excellent for dissolving a wide range of substrates but can be difficult to remove.[6] Anhydrous conditions are crucial regardless of the solvent chosen.
Q4: How can I monitor the progress of the reaction?
The reaction progress can be conveniently monitored by Thin-Layer Chromatography (TLC) . A co-spot of the starting material and the reaction mixture will show the consumption of the carboxylic acid and the appearance of the product spot. Staining with potassium permanganate can help visualize the spots if they are not UV-active. Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful tool for monitoring the reaction, providing information on the conversion and the mass of the desired product.
Q5: My amine starting material is a hydrochloride salt. Do I need to add extra base?
Yes. If your amine is a hydrochloride salt (R-NH₂·HCl), you will need to add at least one extra equivalent of a non-nucleophilic base (like DIPEA or TEA) to neutralize the HCl and liberate the free amine for the reaction.
Experimental Protocols
Protocol 1: Standard Amidation using EDC/HOBt
This protocol is a general starting point for the amidation of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (1.1 equivalents)
-
EDC.HCl (1.2 equivalents)
-
HOBt (1.2 equivalents)
-
DIPEA (2.5 equivalents)
-
Anhydrous DMF or DCM
-
Standard laboratory glassware, dried in an oven
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).
-
Dissolve the acid in anhydrous DMF or DCM (approximately 0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Add HOBt (1.2 equivalents) and EDC.HCl (1.2 equivalents) to the stirred solution.
-
Add DIPEA (2.5 equivalents) dropwise to the reaction mixture.
-
Stir the mixture at 0 °C for 15-20 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.1 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Amidation of a Sterically Hindered Amine using HATU
This protocol is recommended for more challenging couplings.
Materials:
-
This compound
-
Sterically hindered or electron-deficient amine (1.1 equivalents)
-
HATU (1.2 equivalents)
-
DIPEA (2.5 equivalents)
-
Anhydrous DMF
-
Standard laboratory glassware, dried in an oven
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and HATU (1.2 equivalents).
-
Add anhydrous DMF to dissolve the solids (approximately 0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (2.5 equivalents) dropwise to the stirred solution.
-
Stir the mixture at 0 °C for 10-15 minutes.
-
Add the amine (1.1 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Gentle heating (40 °C) may be required for very unreactive amines. Monitor the reaction progress by TLC or LC-MS.
-
Follow the workup and purification steps as described in Protocol 1.
Data Summary Table
| Coupling Reagent | Additive | Base | Typical Reaction Time | Key Advantages | Common Byproducts |
| EDC | HOBt/Oxyma | DIPEA/TEA | 12-24 hours | Cost-effective, water-soluble byproduct | N-acylurea |
| HATU | None | DIPEA/TEA | 2-12 hours | High reactivity, low racemization | Tetramethylurea |
| PyBOP | None | DIPEA/TEA | 4-16 hours | Good for sterically hindered substrates | HMPA (from BOP), Phosphine oxide |
| Acyl Chloride | None | Pyridine/TEA | 1-6 hours | High reactivity | HCl (neutralized by base) |
Visual Diagrams
Reaction Mechanism: EDC/HOBt Mediated Amidation
Caption: Mechanism of EDC/HOBt mediated amidation of this compound.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low yield in amidation reactions.
References
- Ghosh, A. K., & Shahabi, D. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(51), 152608. [Link]
- Organic Syntheses. (1984). REDUCTIVE ARYLATION OF ELECTRON-DEFICIENT OLEFINS: 4-(4-CHLOROPHENYL)BUTAN-2-ONE. Organic Syntheses, 62, 67. [Link]
- Fisher Scientific. Amide Synthesis. [Link]
- Pradhan, S., Biswas, J., Elsaid, M., Ge, H., & Maiti, D. (2022). Amide directed selectivity switch in distal C–H arylation of α-naphthoic acids. Research Square. [Link]
- Google Patents. (2002).
- National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
- National Center for Biotechnology Information. (2006). Pd-catalyzed amidation of 2-chloro- and 2,7-dichloro-1,8-naphthyridines. The Journal of Organic Chemistry, 71(1), 375–378. [Link]
- Reddit. (2019).
- Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). [Link]
- ResearchGate. (n.d.). Scheme 4. Synthesis of N-substituted chloroacetamides. [Link]
- ResearchGate. (n.d.). Scheme 4. Synthesis of N-substituted chloroacetamides. [Link]
- National Center for Biotechnology Information. (2021). Co-crystallization of an organic solid and a tetraaryladamantane at room temperature. Beilstein Journal of Organic Chemistry, 17, 1535–1540. [Link]
- Reddit. (2024). EDC-HOBt Amide coupling workup help. [Link]
- Royal Society of Chemistry. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 6. Amide Synthesis [fishersci.dk]
- 7. Co-crystallization of an organic solid and a tetraaryladamantane at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Catalyst Selection for Functionalizing 4-Chloro-1-naphthoic Acid
Welcome to the technical support center for the catalytic functionalization of 4-chloro-1-naphthoic acid. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this versatile building block in their synthetic campaigns. Here, we move beyond simple protocols to explore the underlying principles of catalyst selection, troubleshoot common experimental hurdles, and provide robust, field-proven methodologies.
The unique structure of this compound—featuring a moderately reactive aryl chloride on an electron-rich naphthalene ring system and a potentially coordinating carboxylic acid group—presents specific challenges and opportunities in catalysis.[1] Understanding how to navigate these features is the key to unlocking its full synthetic potential.
Core Concepts: A Scientist's Guide to Catalyst Selection
Before diving into specific troubleshooting scenarios, it's crucial to grasp the core principles governing catalyst selection for this substrate. The primary challenge is the inherent low reactivity of the C-Cl bond, which requires highly active catalytic systems to achieve efficient transformation.
-
The Aryl Chloride Challenge : Unlike aryl bromides or iodides, aryl chlorides have a stronger C-Cl bond and are less susceptible to oxidative addition to a metal center (typically the rate-limiting step in cross-coupling).[2] Traditional catalysts like Pd(PPh₃)₄ are often ineffective. The solution lies in using catalyst systems that are both sterically bulky and highly electron-rich, which promotes the crucial oxidative addition step.[3][4][5]
-
The Ligand is Key : The "magic bullet" for activating aryl chlorides is the ligand bound to the metal center. Modern cross-coupling catalysis relies on two main classes of ligands:
-
Bulky, Electron-Rich Phosphines : These are the workhorses of modern palladium catalysis. Ligands like the Buchwald biarylphosphines (e.g., XPhos, SPhos, RuPhos) or ferrocenyl phosphines create a sterically crowded, electron-rich palladium center that is highly reactive towards aryl chlorides.[4][6]
-
N-Heterocyclic Carbenes (NHCs) : NHCs are strong σ-donors that form very stable and highly active palladium complexes. They are excellent for activating challenging substrates, including electron-rich aryl chlorides.[7][8]
-
-
The Carboxylic Acid Dilemma : The free carboxylic acid group can be problematic. Under basic conditions, it forms a carboxylate anion, which can coordinate to the palladium center and inhibit catalysis.[9] In some cases, it may even act as a directing group for C-H activation.[10] For many cross-coupling reactions, a common and effective strategy is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the coupling step, followed by hydrolysis.
Catalyst Selection Workflow
This decision tree provides a high-level overview for selecting an appropriate catalytic pathway based on the desired bond formation.
Caption: Catalyst selection workflow for functionalizing this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: C-N Bond Formation (Amination)
Q1: My Buchwald-Hartwig amination of this compound is not working. What are the most common failure points?
A1: Failure in Buchwald-Hartwig aminations of aryl chlorides typically stems from four areas:
-
Inactive Catalyst System : You must use a modern catalyst system designed for aryl chlorides. A combination of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with a bulky, electron-rich ligand like XPhos or an NHC ligand is essential.[6][8] Traditional ligands like PPh₃ will not be effective.
-
Base Selection : A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[6] Weaker bases like K₂CO₃ are generally insufficient for activating aryl chlorides.
-
Atmosphere and Solvent Purity : The active Pd(0) catalyst is sensitive to oxygen. The reaction must be performed under an inert atmosphere (Nitrogen or Argon). Solvents must be anhydrous and should be degassed prior to use to remove dissolved oxygen.[6]
-
Substrate Interference : The free carboxylic acid can interfere with the catalyst. If you are using the acid directly, consider protecting it as a methyl or ethyl ester before the coupling reaction.
Q2: I'm seeing significant hydrodehalogenation (replacement of Cl with H) instead of my desired amine product. How can I fix this?
A2: Hydrodehalogenation is a common side reaction where a palladium-hydride (Pd-H) species outcompetes the desired C-N bond formation.[9] This is often promoted by strong bases. To minimize it:
-
Optimize the Ligand : Use a very bulky ligand (e.g., XPhos or SPhos). These ligands accelerate the final C-N reductive elimination step, which helps it outcompete the dehalogenation pathway.[9]
-
Control the Base : While a strong base is needed, its concentration and nature matter. Sometimes switching to a slightly weaker but still potent base like lithium bis(trimethylsilyl)amide (LiHMDS) can help.
-
Lower the Temperature : If the reaction allows, reducing the temperature can sometimes slow the rate of Pd-H formation relative to the productive catalytic cycle.
Q3: Can I use a copper catalyst for amination instead of palladium? What are the advantages/disadvantages?
A3: Yes, copper-catalyzed amination (an Ullmann-type reaction) is a viable alternative.
-
Advantages : Copper is significantly less expensive than palladium. Modern protocols have been developed that allow for the amination of aryl chlorides under relatively mild conditions.[11][12]
-
Disadvantages : The substrate scope can be narrower than with palladium. These reactions often require specific diamine or other specialized ligands to be effective with aryl chlorides, and finding the optimal ligand/base combination can require more screening.[11][13] Catalyst deactivation can also be an issue.[14]
Section 2: C-C Bond Formation
Q4: My Suzuki coupling of this compound (protected as a methyl ester) is sluggish. What should I try first?
A4: Sluggish Suzuki reactions with aryl chlorides are common. The first step is always to ensure your catalyst is active enough.
-
Upgrade Your Ligand : If you are using a simple phosphine ligand, switch to a state-of-the-art biarylphosphine ligand (e.g., XPhos, SPhos). These are designed for this exact challenge.[4]
-
Use a Precatalyst : Modern palladium precatalysts (e.g., XPhos-Pd-G2 or G3) are often more efficient than generating the catalyst in situ. They form the active Pd(0) species more cleanly and reliably.[4][15]
-
Check Your Base and Solvent : A strong base like K₃PO₄ or Cs₂CO₃ is often required, and an anhydrous, degassed solvent like dioxane or toluene is standard.[9]
Q5: What are the best conditions for a Heck reaction with an acrylate? I am getting low yields and seeing palladium black.
A5: The formation of palladium black is a classic sign of catalyst decomposition.[9] For a Heck reaction with an electron-deficient alkene like an acrylate, consider the following:
-
Catalyst System : A common starting point is Pd(OAc)₂ with a phosphine ligand. However, given the aryl chloride, a more robust ligand like P(o-tol)₃ might be needed.[16]
-
Base : An organic amine base like triethylamine (Et₃N) is standard for the Heck reaction.[17]
-
Additives : Sometimes, the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can stabilize the palladium catalyst and improve yields, especially in polar solvents.[16]
-
Ionic Liquids : For challenging Heck reactions, performing the reaction in an ionic liquid can sometimes provide a stabilizing medium for the catalyst and prevent aggregation.[17]
Q6: For a Sonogashira coupling, is the copper co-catalyst always necessary?
A6: Not anymore. The classic Sonogashira reaction uses a palladium catalyst and a copper(I) co-catalyst (typically CuI).[18][19] The copper is believed to form a copper-acetylide intermediate that then transmetalates to the palladium center.[20] However, a major drawback is that the copper can promote the undesirable homocoupling of the alkyne (Glaser coupling).
Modern protocols for "copper-free" Sonogashira couplings have been developed to avoid this side reaction.[21] These reactions typically require a slightly different set of conditions, often involving a palladium catalyst and a suitable amine base, and are highly effective for preventing the formation of alkyne dimers.
Troubleshooting a Failed Cross-Coupling Reaction
When a reaction fails, a systematic approach is needed to identify the root cause.
Caption: A logical workflow for troubleshooting failed cross-coupling reactions.
Data Summary Tables
Table 1: Recommended Catalyst Systems for Buchwald-Hartwig Amination of this compound derivatives
| Coupling Partner | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Notes |
|---|---|---|---|---|---|---|
| Secondary Amine (e.g., Morpholine) | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu (1.5-2.0) | Toluene or Dioxane | 100-110 | Standard, highly reliable system for aryl chlorides.[6] |
| Primary Amine (e.g., Aniline) | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | t-BuOH | 100 | Different base/solvent may be needed for anilines. |
| Complex/Hindered Amine | (IPr)Pd(allyl)Cl (2) | None needed | NaOtBu (1.5) | Dioxane | 100 | NHC-based catalysts are excellent for challenging substrates.[8] |
Table 2: Comparison of Conditions for C-C Couplings of this compound derivatives
| Reaction | Coupling Partner | Typical Catalyst System | Base | Solvent | Key Considerations |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Boronic Acid / Ester | Pd(OAc)₂ / SPhos or XPhos-Pd-G3 | K₃PO₄, Cs₂CO₃ | Dioxane, Toluene/H₂O | Requires bulky, electron-rich ligands. Precatalysts are highly effective.[4] |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, NMP, Toluene | Higher temperatures often required. Catalyst stability can be an issue.[17][22] |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N, Diisopropylamine | THF, Toluene | Copper-free variants can prevent alkyne homocoupling.[19][21] |
Detailed Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination with Morpholine
This protocol assumes the use of this compound protected as its methyl ester.
-
Preparation : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add bis(dibenzylideneacetone)palladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.5 mmol).
-
Inert Atmosphere : Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Solvent and Reagents : Add anhydrous, degassed toluene (5 mL) via syringe. Stir the mixture at room temperature for 10 minutes. Then, add methyl 4-chloro-1-naphthoate (1.0 mmol) followed by morpholine (1.2 mmol).
-
Reaction : Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup : After cooling to room temperature, quench the reaction with water (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylated product.
Simplified Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
References
- Marion, N., & Nolan, S. P. (2008). N-Heterocyclic Carbenes in Palladium Catalysis. Angewandte Chemie International Edition, 47(37), 7150-7177.
- Chung, K. H., et al. (2011). Buchwald–Hartwig amination of aryl chlorides catalyzed by easily accessible benzimidazolyl phosphine-Pd complexes. Tetrahedron Letters, 52(23), 2981-2984.
- Myers, A. G., et al. (2004). Method for the rapid synthesis of highly functionalized 2-hydroxy-1-naphthoates. Syntheses of the naphthoic acid components of neocarzinostatin chromophore and N1999A2. Organic Letters, 6(24), 4551-4553.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.
- Wang, C., et al. (2019). Synthesis of Multisubstituted 1-Naphthoic Acids via Ru-Catalyzed C–H Activation and Double-Alkyne Annulation under Air. The Journal of Organic Chemistry, 84(13), 8685-8694.
- Valente, C., et al. (2010). General and Efficient Catalytic Amination of Aryl Chlorides Using a Palladium/Bulky Nucleophilic Carbene System. Chemistry – A European Journal, 16(27), 7981-7989.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Kapdi, A. R., & Prajapati, D. (2014). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. RSC Advances, 4(69), 36625-36657.
- Wikipedia. (2024). Heck reaction.
- Sharma, S., & Singh, B. (2024). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Reactions. ACS Omega.
- Shen, W. (1997). A novel, general and efficient palladium-catalyzed synthesis of biaryls from aryl chlorides and arylboronic acids. Tetrahedron Letters, 38(32), 5575-5578.
- Liu, Y., et al. (2024). Palladium-Catalyzed Coupling of Aryl Chlorides with Secondary Phosphines to Construct Unsymmetrical Tertiary Phosphines. Organic Letters.
- Smith, R. C. (2016). Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. White Rose eTheses Online.
- Worrall, K., et al. (2024). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Journal of the American Chemical Society.
- Singh, P. P., et al. (2020). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. ChemistrySelect, 5(29), 9005-9016.
- Thansandote, P., et al. (2018). Ruthenium-Catalyzed C-H Arylation of 1-Naphthol with Aryl and Heteroaryl Halides. The Journal of Organic Chemistry, 83(15), 8459-8466.
- Worrall, K., et al. (2024). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Journal of the American Chemical Society, 146(38), 25949-25955.
- ResearchGate. (2014). What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics?.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of this compound in Modern Organic Synthesis.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Wikipedia. (2024). Sonogashira coupling.
- Khadilkar, B. M., et al. (2006). Synthesis of novel 2-substituted 1,4-naphthoquinones using Heck reaction in 'green' reaction media. ARKIVOC, 2006(xi), 99-106.
- El-kaderi, S. M., et al. (2015). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. RSC Advances, 5(55), 44059-44077.
- Beller, M., et al. (1999). A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. Tetrahedron Letters, 40(16), 3359-3362.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Utkin, Y. N. (2023). Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines. Molecules, 28(15), 5827.
- Maiti, D., et al. (2022). Amide directed selectivity switch in distal C-H arylation of α-naphthoic acids. Chemical Science, 13(19), 5603-5609.
Sources
- 1. nbinno.com [nbinno.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. researchgate.net [researchgate.net]
- 4. thieme-connect.com [thieme-connect.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Heck reaction - Wikipedia [en.wikipedia.org]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
improving the regioselectivity of reactions with 4-Chloro-1-naphthoic acid
Technical Support Center: 4-Chloro-1-naphthoic Acid
A Senior Application Scientist's Guide to Mastering Regioselectivity
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile building block and encountering challenges with reaction regioselectivity. My goal is to provide not just protocols, but the underlying mechanistic reasoning to empower you to troubleshoot and optimize your synthetic routes effectively.
The dual functionality of this compound—a nucleophilic substitution/cross-coupling site at C4 and a directing/modifiable carboxyl group at C1—makes it a powerful synthetic intermediate.[1] However, this same duality, combined with the inherent electronics of the naphthalene core, presents unique regiochemical challenges. This guide will break down these challenges by reaction class and provide actionable, field-proven solutions.
Understanding the Fundamentals of Regioselectivity
Controlling reactions on the this compound scaffold requires understanding the interplay between the substituents and the naphthalene ring itself. The naphthalene core has two distinct reactive positions: the α-positions (1, 4, 5, 8) and the β-positions (2, 3, 6, 7). The α-positions are typically more reactive toward electrophiles under kinetic control because the corresponding carbocation intermediate (an arenium ion) is better stabilized by resonance.[2]
The two substituents on our molecule exert powerful, and sometimes conflicting, directing effects:
-
1-Carboxylic Acid (-COOH): This is a deactivating, meta-directing group for electrophilic aromatic substitution (EAS).[3][4] It withdraws electron density from the ring, making EAS reactions slower than on unsubstituted naphthalene. For reactions on the same ring, it directs incoming electrophiles to the C6 and C8 positions (meta to C1, but on different rings). In the context of C-H activation, it can act as an excellent ortho-directing group, facilitating functionalization at the C8 position.[5]
-
4-Chloro (-Cl): This is a deactivating, ortho-, para-directing group for EAS.[6] While its electronegativity withdraws electron density via induction (deactivating), its lone pairs can donate into the ring via resonance, directing incoming electrophiles to the C3 (ortho) and C5 (para) positions. The chloro group is also the primary site for nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions.[1]
These competing effects are the primary source of regioselectivity challenges.
Caption: Interplay of directing effects on the this compound scaffold.
Frequently Asked Questions (FAQs)
Q1: For electrophilic aromatic substitution (e.g., nitration), which position is most reactive?
A: This is complex due to the competing directing effects. The C5 position is often favored. It is para to the ortho-, para-directing chloro group and is an α-position. While the -COOH group deactivates the ring, its influence is weaker on the adjacent, unsubstituted ring. The C8 position is another possibility, being ortho to the carboxylic acid (important for directed reactions) but also an α-position. Selectivity often depends heavily on reaction conditions (kinetic vs. thermodynamic control).
Q2: I want to replace the chlorine atom with an amine. Is this feasible?
A: Yes, this is a common transformation via nucleophilic aromatic substitution (SNAr) or, more reliably, through metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination). A direct SNAr reaction may require harsh conditions because the ring is not strongly activated towards nucleophilic attack (the -COOH group is electron-withdrawing, but not as powerfully activating for SNAr as a nitro group would be).[7][8] Copper- or palladium-catalyzed methods are generally more effective and proceed under milder conditions.
Q3: How can I selectively perform a reaction at the carboxylic acid (e.g., esterification, amidation) without touching the chloro group?
A: Standard esterification (e.g., Fischer esterification with alcohol and acid catalyst) or amidation (e.g., using coupling reagents like EDC/HOBt or converting to the acid chloride with SOCl₂) will selectively react with the carboxylic acid.[1] These reagents are electrophilic and will not react with the C-Cl bond under typical conditions. Protecting the carboxylic acid as an ester is a common strategy before performing reactions at other sites on the ring.
Q4: Can I use the carboxylic acid to direct functionalization to a specific C-H bond?
A: Absolutely. The carboxylic acid is a well-established directing group for transition-metal-catalyzed C-H activation, particularly with palladium or rhodium catalysts.[5][9] It strongly directs functionalization to the ortho C8 position through the formation of a stable 5-membered metallacycle intermediate. This is one of the most powerful strategies for selectively modifying the C8 position.
Troubleshooting Guides by Reaction Type
Scenario 1: Electrophilic Aromatic Substitution (EAS)
Q: My nitration reaction is giving me a mixture of 5-nitro and 8-nitro isomers with low yield. How can I improve selectivity for the 5-nitro product?
A: This is a classic case of competing directing effects and ring deactivation. To favor the C5 product, you need to optimize conditions to favor kinetic control and overcome the deactivating nature of the substituents.
Troubleshooting Steps & Causality:
-
Choice of Nitrating Agent: Avoid harsh conditions (e.g., hot, fuming H₂SO₄/HNO₃) which can lead to decomposition and poor selectivity. Try using a milder nitrating agent like acetyl nitrate (AcONO₂) generated in situ from HNO₃ and acetic anhydride, or a nitronium salt like NO₂BF₄ at low temperatures. Causality: Milder electrophiles are more sensitive to the subtle electronic differences between the positions, enhancing selectivity.
-
Solvent Effects: The solvent can significantly influence regioselectivity in EAS on naphthalenes.[2] For Friedel-Crafts type reactions, less polar solvents can favor α-substitution. For nitration, a solvent like acetic acid can be a good starting point.
-
Temperature Control (Kinetic vs. Thermodynamic Control):
-
For C5 (Kinetic Product): Run the reaction at a low temperature (e.g., -10 °C to 0 °C). The C5 position is electronically favored (para to -Cl) and is an α-position, making it the site of fastest reaction.[2]
-
For C8 (Potential Thermodynamic Product): While less common for nitration, in some EAS reactions (like sulfonation), higher temperatures can favor the more sterically stable product. However, for this substrate, C5 is generally the target.
-
-
Protect the Carboxylic Acid: The -COOH group is strongly deactivating. Converting it to an ester (e.g., methyl ester) first can make the ring system more reactive, potentially allowing for milder reaction conditions and cleaner outcomes. The ester is still a deactivating, meta-director, but its electronic effect is slightly different.
| Condition | Favored Position | Rationale |
| Low Temperature (-10 to 0 °C) | C5 | Kinetic Control: Reaction occurs at the most electronically activated α-position. |
| High Temperature (>100 °C) | Mixture / Decomposition | Thermodynamic Control / Degradation: May favor more stable isomers, but often leads to side products. |
| Bulky Electrophile | C5 | Steric Hindrance: C8 is sterically hindered by the peri-positioned carboxylic acid group. |
Scenario 2: Nucleophilic Aromatic Substitution (SNAr) at C4
Q: I am trying to displace the C4 chlorine with sodium methoxide, but the reaction is not proceeding even at high temperatures.
A: This is expected. For an SNAr reaction to be efficient, the aromatic ring must be significantly electron-deficient, typically requiring strongly electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group to stabilize the negative charge in the Meisenheimer complex intermediate.[7][8] The carboxylic acid group is not activating enough for this purpose.
Troubleshooting Steps & Causality:
-
Switch to a Metal-Catalyzed Reaction: This is the most effective solution.
-
Ullmann Condensation: Use a copper catalyst (e.g., CuI) with a ligand like 1,10-phenanthroline, a base (e.g., K₂CO₃ or Cs₂CO₃), and your nucleophile (e.g., sodium methoxide) in a high-boiling polar aprotic solvent like DMF or NMP. Causality: The copper catalyst facilitates the coupling through an oxidative addition/reductive elimination cycle, bypassing the high-energy Meisenheimer complex.
-
Buchwald-Hartwig Cross-Coupling: For amination or etherification, a palladium-catalyzed approach is state-of-the-art. Use a palladium source (e.g., Pd₂(dba)₃) with a specialized phosphine ligand (e.g., XPhos, SPhos) and a strong base (e.g., NaOtBu, LHMDS). Causality: The palladium catalyst and bulky, electron-rich ligand create a highly active catalytic species that can activate the C-Cl bond for coupling.
-
-
Protect the Carboxylic Acid: The acidic proton of the -COOH group can interfere with the strong bases used in many cross-coupling reactions. Converting it to an ester (e.g., methyl or ethyl ester) beforehand is highly recommended for compatibility and to prevent side reactions. The ester can be hydrolyzed back to the acid in a final step.
Caption: Decision workflow for troubleshooting poor EAS regioselectivity.
Scenario 3: Directing Group-Assisted C-H Functionalization at C8
Q: I'm attempting a Pd-catalyzed C-H arylation at the C8 position using the carboxylic acid as a directing group, but I'm getting low yields and some reaction at C5.
A: C-H activation is powerful but highly sensitive to reaction parameters. Low yield suggests an inefficient catalytic cycle, while C5 arylation points to a competing background reaction (a Suzuki-Miyaura type reaction if you are using an aryl halide).
Troubleshooting Steps & Causality:
-
Catalyst & Ligand Choice: This is the most critical parameter. For C8-H activation directed by a carboxylic acid, Pd(OAc)₂ is a common precursor. The reaction often does not require an external ligand, as the substrate itself coordinates to the metal. However, sometimes additives are crucial.
-
Oxidant: These reactions are often oxidative. Ensure you are using the correct oxidant. Common choices include Ag₂CO₃, K₂S₂O₈, or sometimes even O₂ (air). The oxidant is required to regenerate the active Pd(II) or Pd(III) catalyst. Causality: An inefficient oxidant will kill the catalytic cycle, leading to low turnover and poor yield.
-
Solvent: High-boiling polar solvents are often required. Trifluoroacetic acid (TFA) is frequently used as a solvent or co-solvent as it can promote the C-H activation step (concerted metalation-deprotonation). Causality: TFA facilitates the proton abstraction from the C-H bond, lowering the activation energy for the key C-H cleavage step.
-
Minimizing Background Reaction: The C5 arylation suggests a competing pathway. If your coupling partner is an aryl halide, you might be seeing a proto-Suzuki reaction. Ensure your starting material is free of any boronic acid impurities. If using an arylboronic acid as the coupling partner, you are performing a Suzuki-Miyaura type C-H activation. In this case, optimizing the catalyst/ligand to favor the directed pathway over a direct coupling at the C-Cl bond is key. Sometimes, using a different aryl source, like a diaryliodonium salt, can provide cleaner results.
Caption: Simplified mechanism for C8 C-H arylation directed by the carboxylate group.
Key Experimental Protocols
Protocol 1: Copper-Catalyzed Amination at C4 (Ullmann-type Reaction)
This protocol provides a robust alternative to direct SNAr for installing an amine at the C4 position.
-
Ester Protection: To a solution of this compound (1.0 eq) in methanol (0.2 M), add sulfuric acid (0.1 eq) dropwise. Heat the mixture to reflux for 4-6 hours, monitoring by TLC. Upon completion, cool to room temperature, neutralize with saturated NaHCO₃ solution, and extract with ethyl acetate. Dry the organic layer over MgSO₄, filter, and concentrate to yield methyl 4-chloro-1-naphthoate.
-
Coupling Reaction: In an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), combine methyl 4-chloro-1-naphthoate (1.0 eq), the desired amine (1.2-1.5 eq), CuI (0.1 eq), L-proline or 1,10-phenanthroline (0.2 eq), and K₂CO₃ (2.0 eq).
-
Add anhydrous DMSO or DMF to achieve a concentration of 0.5 M.
-
Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the methyl 4-amino-1-naphthoate derivative.
-
Hydrolysis (Optional): Dissolve the purified ester in a mixture of THF/Methanol/Water (2:1:1) and add LiOH (3.0 eq). Stir at room temperature until hydrolysis is complete (monitor by TLC). Acidify the mixture with 1M HCl to pH ~3-4 and extract with ethyl acetate. Dry, concentrate, and purify if necessary to yield the final 4-amino-1-naphthoic acid product.
Protocol 2: Palladium-Catalyzed C8-H Arylation via Directing Group
This protocol leverages the carboxylic acid to achieve selective functionalization at the challenging C8 position.
-
Reaction Setup: In an oven-dried pressure vessel, add this compound (1.0 eq), the aryl iodide coupling partner (1.5 eq), Pd(OAc)₂ (5 mol%), and Ag₂CO₃ (2.0 eq) as the oxidant.
-
Evacuate and backfill the vessel with an inert atmosphere (N₂ or Ar).
-
Add anhydrous trifluoroacetic acid (TFA) as the solvent to a concentration of 0.1 M.
-
Seal the vessel tightly and place it in a preheated oil bath at 120 °C.
-
Stir the reaction for 18-24 hours. Monitor progress by taking aliquots (carefully) and analyzing by LC-MS.
-
Workup: Cool the reaction to room temperature. Carefully dilute with water and basify with saturated Na₂CO₃ solution until gas evolution ceases. Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography. It is often beneficial to first convert the product to its methyl ester using TMS-diazomethane or (trimethylsilyl)diazomethane for easier handling and purification on silica gel. The ester can then be hydrolyzed back to the acid if required.
References
- Beilstein Journals. (n.d.). Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features. Beilstein Journals.
- Wiley Online Library. (2020). Regioselective C−H Functionalization of Naphthalenes: Reactivity and Mechanistic Insights. Angewandte Chemie International Edition.
- ResearchGate. (n.d.). Directing Group‐Assisted C H Bond Functionalization on the Naphthalene. ResearchGate.
- ACS Publications. (n.d.). Unusual Regioselectivity in Pd-Catalyzed Heterogeneous Aromatic Hydrogenation of PV–Functionalized Naphthalene Derivatives. Journal of the American Chemical Society.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of this compound in Modern Organic Synthesis. Ningbo Inno Pharmchem Co.,Ltd.
- ResearchGate. (n.d.). Different approaches for regioselective naphthalene functionalization. ResearchGate.
- ResearchGate. (n.d.). C–H Functionalization Strategies in the Naphthalene Series: Site Selections and Functional Diversity. ResearchGate.
- Organic Syntheses. (n.d.). 1,4-AMINONAPHTHOL HYDROCHLORIDE. Organic Syntheses.
- Chemistry Stack Exchange. (2020). How to explain regioselectivity in nucleophilic aromatic substitution. Chemistry Stack Exchange.
- ResearchGate. (n.d.). Selected Metal-Mediated Cross-Coupling Reactions. ResearchGate.
- YouTube. (2023). Regioselectivity in Electrophilic Aromatic Substitutions. YouTube.
- National Institutes of Health. (n.d.). Metallacycle-Mediated Cross-Coupling in Natural Product Synthesis. PubMed Central.
- Google Patents. (n.d.). US20030083525A1 - Preparation of 4-amino-1-naphthol ethers. Google Patents.
- National Institutes of Health. (n.d.). Transition metal-catalyzed organic reactions in undivided electrochemical cells. PubMed Central.
- ChemTalk. (n.d.). Electrophilic Aromatic Substitution. ChemTalk.
- figshare. (2016). Predicting Regioselectivity in Nucleophilic Aromatic Substitution. figshare.
- Chemistry LibreTexts. (2015). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. Chemistry LibreTexts.
- Clark, D. (n.d.). Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Royal Society of Chemistry. (n.d.). A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Royal Society of Chemistry.
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Chemistry Steps.
- ACS Publications. (2025). Diversity-Oriented C-H Activation Reactions of the Naphthalene Scaffold. Journal of the American Chemical Society.
- SIELC Technologies. (2018). 4-Chloro-1-hydroxy-2-naphthoic acid. SIELC Technologies.
- Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts.
- Stenutz. (n.d.). 4-hydroxy-1-naphthoic acid. Stenutz.
- SpringerLink. (2024). Recent trends for chemoselectivity modulation in one-pot organic transformations. SpringerLink.
- MDPI. (2024). New Chemo-, Regio- and Stereoselective Reactions and Methods in Organic Synthesis. MDPI.
- ResearchGate. (2025). Metallacycle-Mediated Cross-Coupling in Natural Product Synthesis. ResearchGate.
- National Institutes of Health. (n.d.). Design Approaches That Utilize Ionic Interactions to Control Selectivity in Transition Metal Catalysis. PubMed Central.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Electrophilic Aromatic Substitution | ChemTalk [chemistrytalk.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Workup Procedures for Reactions Involving 4-Chloro-1-naphthoic Acid
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance and troubleshooting for the workup and purification of reactions involving 4-Chloro-1-naphthoic acid (CAS No: 1013-04-3). The unique physicochemical properties of this versatile building block necessitate tailored workup strategies to ensure high purity and yield of your target compounds.
Understanding this compound: Key Properties for Workup Design
This compound is an aromatic carboxylic acid. Its reactivity is dominated by the carboxylic acid group and the chloro-substituent on the naphthalene ring.[1] A successful workup hinges on exploiting the differences in properties between your starting material, product, and any impurities.
| Property | Value/Information | Significance for Workup Procedures |
| Molecular Formula | C₁₁H₇ClO₂ | Provides the basis for molecular weight calculations. |
| Molecular Weight | 206.63 g/mol [2] | Essential for calculating molar equivalents and theoretical yields. |
| Appearance | Off-white to beige powder[3] | Physical state at room temperature. |
| Melting Point | 223-224 °C | A key parameter for purity assessment. A broad or depressed melting point suggests the presence of impurities. |
| pKa | ~3.7 (estimated from 1-naphthoic acid) | Indicates that it is a moderately strong organic acid. This is crucial for designing effective acid-base extractions. |
| Solubility | See table below | Dictates the choice of solvents for reaction, extraction, and recrystallization. |
Solubility Profile of this compound in Common Organic Solvents
| Solvent | Polarity Index | Solubility | Notes |
| Water | 10.2 | Insoluble | The sodium salt is water-soluble. |
| Methanol | 6.6 | Soluble | A good solvent for dissolving the acid, but may also dissolve polar impurities. |
| Ethanol | 5.2 | Soluble | Similar to methanol. Can be used for recrystallization, often with water as an anti-solvent.[4] |
| Acetone | 5.1 | Soluble | A versatile solvent for dissolving the acid. |
| Dichloromethane (DCM) | 3.4 | Moderately Soluble | Often used as a reaction solvent. |
| Ethyl Acetate (EtOAc) | 4.4 | Moderately Soluble | A common extraction solvent. |
| Tetrahydrofuran (THF) | 4.0 | Soluble | A common reaction and extraction solvent. |
| Toluene | 2.4 | Sparingly Soluble (cold), Soluble (hot) | A good recrystallization solvent for the parent compound, 1-naphthoic acid.[5] |
| Hexanes/Heptanes | 0.0 | Insoluble | Can be used as an anti-solvent for recrystallization or for washing to remove non-polar impurities. |
| Diethyl Ether | 2.8 | Moderately Soluble | A common extraction solvent. |
Core Workup Strategy: Acid-Base Extraction
The carboxylic acid functionality is the key to a straightforward purification of this compound and its derivatives. By converting the acid to its corresponding carboxylate salt, it can be selectively moved from an organic phase to an aqueous phase.
Caption: Acid-Base Extraction Workflow for this compound.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues encountered during the workup of reactions involving this compound.
General Workup and Purification
Q1: I have a neutral product, and I need to remove unreacted this compound. What is the best way to do this?
A1: An acid-base extraction is the most effective method. Dissolve your crude reaction mixture in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The this compound will be deprotonated to form the water-soluble sodium 4-chloro-1-naphthoate, which will move into the aqueous layer. Your neutral product will remain in the organic layer. Repeat the wash to ensure complete removal of the acid.
Q2: I've performed the basic wash, but my organic layer is still showing the starting acid by TLC. What should I do?
A2: There are a few possibilities:
-
Insufficient Base: You may not have used enough base to neutralize all the acid. Use a larger volume of the basic solution or a more concentrated base like 1M sodium hydroxide (NaOH). Be cautious with strong bases if your product is base-sensitive (e.g., an ester).
-
Poor Mixing: Ensure you are shaking the separatory funnel vigorously to maximize the surface area between the two phases.
-
Emulsion Formation: If an emulsion has formed, it can trap the acid in the organic layer. Try adding brine (saturated aqueous NaCl) to break the emulsion.
Q3: How do I recover the this compound from the aqueous layer after the basic wash?
A3: Transfer the aqueous layer to a separate flask and cool it in an ice bath. Slowly add a strong acid, such as 1M or 2M hydrochloric acid (HCl), while stirring. The this compound will precipitate out as a solid as it is protonated and becomes insoluble in water. Continue adding acid until the solution is acidic to litmus paper. Collect the solid by vacuum filtration, wash it with cold water to remove any remaining salts, and dry it.[5]
Q4: My product is an oil after solvent removal. How can I purify it further?
A4: If your product is an oil, recrystallization may not be an option. Purification by column chromatography is the recommended next step. Choose a solvent system that gives good separation of your product from impurities on a TLC plate.
Q5: What is a good recrystallization solvent for this compound?
A5: Based on the solubility of the parent compound, a mixture of a solvent in which it is soluble when hot and an anti-solvent in which it is insoluble when cold is a good starting point. Toluene has been used for the recrystallization of 1-naphthoic acid.[5] For this compound, consider solvent systems like ethanol/water, acetone/water, or toluene/hexanes.[4][6]
Amide Coupling Reactions
Q1: My amide coupling reaction with this compound has a low yield. What are the common causes?
A1: Low yields in amide coupling reactions can stem from several factors:
-
Incomplete Activation of the Carboxylic Acid: Ensure your coupling reagent (e.g., HATU, EDC) is fresh and used in the correct stoichiometry (often a slight excess).[7]
-
Deactivation of the Amine: The amine can be protonated by the carboxylic acid, rendering it non-nucleophilic. The use of a non-nucleophilic base like diisopropylethylamine (DIPEA) is crucial to prevent this.[7]
-
Steric Hindrance: If either the amine or the carboxylic acid is sterically hindered, the reaction may be slow. In such cases, converting the carboxylic acid to the more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride may be necessary.[8]
-
Side Reactions: The activated carboxylic acid can react with itself to form an anhydride, especially if the amine is not added promptly after activation.
Q2: What is a standard workup for an amide coupling reaction?
A2: A typical workup involves:
-
Quenching: Quench the reaction with water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate.
-
Washing: Wash the organic layer sequentially with:
-
A weak acid (e.g., 1M HCl) to remove any unreacted amine and the basic catalyst (like DIPEA).
-
A weak base (e.g., saturated NaHCO₃) to remove any unreacted this compound.
-
Brine to remove residual water.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[7]
Esterification Reactions
Q1: I've performed a Fischer esterification of this compound, but the conversion is low. How can I improve it?
A1: Fischer esterification is an equilibrium-controlled reaction. To drive the equilibrium towards the product (the ester), you can:
-
Use a large excess of the alcohol: Often, the alcohol is used as the solvent.
-
Remove water as it is formed: This can be done using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.
Q2: How do I work up a Fischer esterification reaction?
A2:
-
Neutralization: Cool the reaction mixture and carefully neutralize the acid catalyst by adding a saturated solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Extract the mixture with an organic solvent.
-
Washing: Wash the organic layer with water and then brine.
-
Drying and Concentration: Dry the organic layer and remove the solvent under reduced pressure.
Suzuki Cross-Coupling Reactions
Q1: I'm performing a Suzuki coupling with a boronic acid at the 4-position of the naphthalene ring, starting from this compound. What is a typical workup?
A1:
-
Filtration: After cooling the reaction, it is often beneficial to filter the mixture through a pad of Celite to remove the palladium catalyst and other insoluble materials. Rinse the filter cake with the reaction solvent.[9]
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water or an appropriate aqueous solution to remove the base (e.g., Na₂CO₃, K₂CO₃) and boronic acid byproducts.
-
Acid-Base Extraction (if necessary): If your product is a carboxylic acid, you can use an acid-base extraction to separate it from neutral byproducts.
-
Drying and Concentration: Dry the organic layer and concentrate it.
-
Purification: The crude product is often purified by column chromatography or recrystallization.[10]
Caption: General Workup for a Suzuki Coupling Reaction.
Q2: What are some common impurities in Suzuki reactions involving chloroarenes?
A2: Common impurities include:
-
Homocoupling products: From the reaction of two molecules of the boronic acid.
-
Dehalogenated starting material: The chloro-group is replaced by a hydrogen atom.
-
Unreacted starting materials: Both the this compound derivative and the boronic acid.
Experimental Protocols
Protocol 1: Purification of a Neutral Product from Unreacted this compound
-
Dissolution: Dissolve the crude reaction mixture in ethyl acetate (EtOAc, ~20 mL per gram of crude material).
-
Transfer: Transfer the solution to a separatory funnel.
-
Basic Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat Wash: Repeat the wash with fresh NaHCO₃ solution. Check the pH of the aqueous layer to ensure it is basic.
-
Brine Wash: Wash the organic layer with an equal volume of brine.
-
Drying: Drain the organic layer into an Erlenmeyer flask and add anhydrous sodium sulfate (Na₂SO₄). Swirl the flask and let it stand for 10-15 minutes.
-
Filtration and Concentration: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to obtain your purified neutral product.
Protocol 2: Recrystallization of Crude this compound
-
Solvent Selection: In a small test tube, test solvent pairs like ethanol/water or toluene/hexanes to find a suitable system where the compound is soluble in the hot solvent (or first solvent) and insoluble in the cold anti-solvent (or second solvent).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the hot primary solvent (e.g., ethanol) to just dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration.
-
Crystallization: Slowly add the anti-solvent (e.g., water) dropwise to the hot solution until it becomes slightly cloudy. Reheat to get a clear solution, then allow it to cool slowly to room temperature.
-
Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent mixture.
-
Drying: Dry the purified crystals under vacuum.
References
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation.
- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of 1-Naphthoic Acid in Organic Solvents.
- Chemguide. (n.d.). Esterification - alcohols and carboxylic acids.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- LookChem. (n.d.). 1-Naphthoic acid.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of this compound in Modern Organic Synthesis.
- Organic Syntheses. (n.d.). α-NAPHTHOIC ACID.
- Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros.
- Reddit. (2025, January 15). Amide coupling. r/Chempros.
- Reddit. (2025, April 6). Good solvent for recrystalizing 4-biphenyl carboxylic acid?. r/chemhelp.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
Sources
- 1. nbinno.com [nbinno.com]
- 2. 4-氯-1-萘甲酸_cas号1013-04-3_4-Chloro-1-naphthoic acid_分子式_结构式_分子量|CAS标准品信息网 - CAS信息网 [cas-news.com]
- 3. This compound | CAS#:1013-04-3 | Chemsrc [chemsrc.com]
- 4. reddit.com [reddit.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. m.youtube.com [m.youtube.com]
- 10. rose-hulman.edu [rose-hulman.edu]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Chloro-1-naphthoic Acid and 4-Bromo-1-naphthoic Acid
Introduction: The Strategic Choice Between Chloro and Bromo in Naphthoic Acid Scaffolds
In the landscape of medicinal chemistry and materials science, the naphthalene core is a privileged scaffold, appearing in numerous biologically active molecules and functional materials. The functionalization of this core is paramount for tuning a molecule's properties, and halo-substituted naphthoic acids serve as exceptionally versatile intermediates for this purpose.[1][2] Among these, 4-Chloro-1-naphthoic acid and 4-Bromo-1-naphthoic acid are two of the most common building blocks. Their unique structures, featuring a naphthalene core with both a carboxylic acid and a halogen, offer dual points for chemical modification.[1]
This guide provides an in-depth comparison of the reactivity of these two compounds. The choice between a chloro or bromo substituent is not arbitrary; it is a strategic decision dictated by the desired chemical transformation. We will explore their performance in key synthetic reactions—nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and reactions involving the carboxylic acid moiety—supported by mechanistic principles and experimental considerations to inform your synthetic design.
Theoretical Underpinnings: How the Halogen Dictates Reactivity
The reactivity of the C-X (Carbon-Halogen) bond is governed by a balance of several factors:
-
Electronegativity and Inductive Effects: Halogens exert a strong electron-withdrawing inductive effect (-I) due to their high electronegativity. Chlorine is more electronegative than bromine, leading to a more polarized C-Cl bond and a more electrophilic ipso-carbon. This effect is crucial for nucleophilic aromatic substitution.[3][4]
-
Bond Dissociation Energy (BDE): The aromatic C-Br bond is significantly weaker than the C-Cl bond. This lower BDE means that less energy is required to cleave the C-Br bond, a critical factor in reactions where C-X bond breaking is the rate-determining step, such as the oxidative addition in cross-coupling cycles.
-
Leaving Group Ability: In many substitution reactions, bromide is a better leaving group than chloride due to its larger size and lower charge density, which allows it to better stabilize the negative charge.
These fundamental differences are the primary drivers for the divergent reactivity profiles of our two subject compounds.
Comparative Analysis in Key Synthetic Transformations
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a powerful method for introducing nucleophiles onto an aromatic ring. The mechanism proceeds via an addition-elimination pathway, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[5] The reaction is favored by the presence of electron-withdrawing groups, which stabilize this negatively charged intermediate.[6][7] The carboxylic acid at the 1-position serves as a moderate activating group for this transformation.
-
Reactivity Comparison: this compound is More Reactive. In the SNAr mechanism, the rate-determining step is typically the initial attack of the nucleophile on the electron-deficient aromatic ring.[6] The higher electronegativity of chlorine makes the carbon atom at the 4-position more electrophilic compared to the bromo analogue. This enhanced electrophilicity lowers the activation energy for the nucleophilic attack, making This compound more susceptible and thus more reactive in SNAr reactions. The C-X bond cleavage occurs in the fast, rearomatization step, so the superior leaving group ability of bromide does not offer a kinetic advantage.
}
SNAr Mechanism Diagram
Experimental Protocol: General Procedure for SNAr with an Amine Nucleophile
-
To a sealed vial, add this compound (1.0 eq), the desired amine nucleophile (1.2-2.0 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Add a polar aprotic solvent such as DMSO or DMF.
-
Seal the vial and heat the reaction mixture to 80-120 °C.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with water, and acidify with 1M HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum. Purify further by recrystallization or column chromatography if necessary.
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction
The Suzuki-Miyaura coupling is one of the most robust and widely used methods for forming C-C bonds.[8] The reaction involves a palladium catalyst to couple an organohalide with an organoboron species, such as a boronic acid or ester.[9] The catalytic cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10]
-
Reactivity Comparison: 4-Bromo-1-naphthoic Acid is Significantly More Reactive. The rate-determining step in most Suzuki couplings is the initial oxidative addition of the aryl halide to the Pd(0) catalyst.[9] This step involves the cleavage of the C-X bond. Due to the weaker C-Br bond compared to the C-Cl bond, 4-Bromo-1-naphthoic acid undergoes oxidative addition much more readily . Consequently, it is far more reactive in Suzuki couplings and can often be coupled under milder conditions with a broader range of boronic acids and simpler catalyst systems (e.g., Pd(PPh₃)₄). In contrast, coupling this compound typically requires more specialized, electron-rich phosphine ligands (e.g., XPhos, SPhos), stronger bases, and higher reaction temperatures to facilitate the more difficult oxidative addition step.[11]
}
Suzuki-Miyaura Catalytic Cycle
Experimental Protocol: Suzuki Coupling of 4-Bromo-1-naphthoic Acid
-
In a flask, combine 4-Bromo-1-naphthoic acid (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., Dioxane, Toluene, or DMF) and water.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
After cooling, dilute the mixture with water and an organic solvent like ethyl acetate.
-
Separate the organic layer. Acidify the aqueous layer with 1M HCl to precipitate the product.
-
Filter the product, or if it remains in the organic layer, wash the organic phase with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Note for this compound: This protocol would require modification, likely substituting Pd(PPh₃)₄ with a more active catalyst system like Pd₂(dba)₃ and a bulky phosphine ligand (e.g., XPhos), and potentially higher temperatures.
-
Reactions of the Carboxylic Acid Group: Esterification
The carboxylic acid moiety can undergo a variety of transformations, with Fischer esterification being one of the most fundamental.[12][13] This acid-catalyzed reaction involves the nucleophilic attack of an alcohol on the protonated carbonyl carbon.[14]
-
Reactivity Comparison: Minimal Difference. The reactivity of the carboxylic acid is primarily influenced by the electrophilicity of its carbonyl carbon. Both the chloro and bromo substituents at the 4-position exert an electron-withdrawing inductive effect, which slightly increases the electrophilicity of the carbonyl carbon compared to unsubstituted 1-naphthoic acid.[15] This should, in theory, lead to a modest rate enhancement in esterification. However, the difference in the inductive effects of chlorine and bromine at that distance is relatively small. Therefore, the reactivity of this compound and 4-Bromo-1-naphthoic acid in esterification is expected to be very similar . Any observable differences in reaction kinetics would likely be minor and require precise analytical studies to quantify.[16][17]
Quantitative Data Summary
| Feature / Reaction Type | This compound | 4-Bromo-1-naphthoic Acid | Rationale |
| C-X Bond Strength | Stronger | Weaker | Higher electronegativity and better orbital overlap for Chlorine. |
| Nucleophilic Aromatic Substitution (SNAr) | More Reactive | Less Reactive | Higher electronegativity of Cl makes the ipso-carbon more electrophilic, accelerating the rate-determining nucleophilic attack. |
| Suzuki-Miyaura Cross-Coupling | Less Reactive | Significantly More Reactive | The weaker C-Br bond facilitates the rate-determining oxidative addition step. |
| Fischer Esterification | Similar Reactivity | Similar Reactivity | The small difference in the inductive effect of Cl vs. Br at the 4-position has a minimal impact on the remote carboxylic acid group. |
Field Insights and Strategic Synthesis Design
The choice between these two reagents often comes down to the overall synthetic plan.
-
For Sequential Couplings: The differential reactivity is a powerful tool. A molecule containing both a bromo and a chloro substituent can be selectively functionalized. The bromo position can undergo a Suzuki coupling under mild conditions, leaving the chloro position intact for a subsequent, more forcing cross-coupling or an SNAr reaction.
-
Cost and Availability: Generally, aryl chlorides are less expensive and more widely available than their corresponding bromides, making this compound a more economical choice for large-scale syntheses if the subsequent chemistry allows for its use.
-
Pathway Selection: If the primary goal is to introduce a nucleophile (O, N, S-based), the chloro-derivative is the superior starting material. If the goal is to build complex bi-aryl systems or introduce alkyl/alkenyl groups via cross-coupling, the bromo-derivative is the clear choice for its higher reactivity and milder reaction conditions.
}
Synthetic Utility Comparison
Conclusion
While this compound and 4-Bromo-1-naphthoic acid may appear structurally similar, their reactivity profiles are distinct and complementary. This compound excels in nucleophilic aromatic substitution reactions due to the high electronegativity of the chlorine atom. Conversely, 4-Bromo-1-naphthoic acid is the superior substrate for palladium-catalyzed cross-coupling reactions owing to the weaker carbon-bromine bond. For transformations of the carboxylic acid group itself, such as esterification, their reactivities are largely comparable.
A thorough understanding of these differences is crucial for the modern synthetic chemist. By selecting the appropriate halogenated building block, researchers can design more efficient, selective, and robust synthetic routes, ultimately accelerating the discovery and development of novel chemical entities.
References
- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of this compound in Modern Organic Synthesis. URL
- Microwave-Assisted Synthesis and Fluorescent Properties of 4-Phenyl-1,8-naphthalimide. MDPI. URL
- Kinetics, Mechanism and Novel Methods Of Esterific
- NINGBO INNO PHARMCHEM CO.,LTD.
- Suzuki Coupling. Organic Chemistry Portal. URL
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. URL
- Synthesis of Mono- and Difluoronaphthoic Acids. The Journal of Organic Chemistry. URL
- A survey of Hammett substituent constants and resonance and field parameters. SciSpace. URL
- Nucleophilic arom
- Nucleophilic Arom
- A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Scribd. URL
- Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. URL
- A survey of Hammett substituent constants and resonance and field parameters. Wang Lab. URL
- Kinetic Study of Esterification Reaction.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. URL
- Hammett equ
- Surmounting Byproduct Inhibition in an Intermolecular Catalytic Asymmetric Alkene Bromoesterification Reaction as Revealed by Kinetic Profiling.
- Synthesis of Multisubstituted 1-Naphthoic Acids via Ru-Catalyzed C–H Activation and Double-Alkyne Annulation under Air.
- hammett substituent constants: Topics by Science.gov. Science.gov. URL
- Suzuki reaction. Wikipedia. URL
- 1-Naphthoic acid. Wikipedia. URL
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. URL
- Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applic
- Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI. URL
- Aromatic Nucleophilic Substitution. Fisher Scientific. URL
- Nucleophilic Aromatic Substitution.
- Kinetics of Ester Formation via Fischer Esterific
- Supplementary Information Visible-light-induced cleavege of 4-α-amino acid substituted naphthalimides and its application in DNA photocleavage. The Royal Society of Chemistry. URL
- 4-Bromo-1-naphthoic acid. PubChem. URL
- Process for the preparation of naphthalene-1,4-dicarboxylic acid.
- Kinetics Study of Esterification Reaction of 2-Methyl-4-Chlorophenoxyacetic Acid (MCPA Acid).
- 4-bromo-1-naphthoic acid (C11H7BrO2). PubChemLite. URL
- 4-BROMO-1-NAPHTALENECARBOXYLIC ACID. ChemicalBook. URL
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. ncstate.pressbooks.pub [ncstate.pressbooks.pub]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Aromatic Nucleophilic Substitution [fishersci.co.uk]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. ijarsct.co.in [ijarsct.co.in]
- 13. chembam.com [chembam.com]
- 14. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 1-Naphthoic acid - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Spectroscopic Confirmation of 4-Chloro-1-naphthoic acid: An In-depth Technical Analysis
For researchers and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In this guide, we delve into the spectroscopic analysis of 4-Chloro-1-naphthoic acid, a versatile building block in modern organic synthesis.[1] Its utility as a chemical intermediate, featuring both a reactive carboxylic acid and a modifiable chloro-substituted naphthalene ring, necessitates a robust and reliable method for its structural verification.[1] This guide will provide a detailed, experience-driven approach to confirming the structure of this compound using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. We will not only present the expected data but also explore the underlying principles that govern the spectral outcomes, offering a comparative analysis with related compounds to solidify our structural assignment.
The Logic of Spectroscopic Interrogation: A Workflow for Unambiguous Confirmation
The process of structure elucidation is a puzzle where each piece of spectroscopic data provides a unique clue. For a molecule like this compound, a combined analytical approach is paramount. The workflow we will follow is designed to be a self-validating system, where the insights from one technique corroborate the findings of another.
Figure 1: A generalized workflow for the spectroscopic confirmation of this compound, emphasizing the synergy between different analytical techniques.
Infrared (IR) Spectroscopy: Identifying the Key Functional Groups
Infrared spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[2] For this compound, we expect to see characteristic absorption bands corresponding to the carboxylic acid and the chloro-aromatic moieties.
Predicted IR Absorption Data for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Rationale and Comparative Insights |
| O-H stretch (Carboxylic Acid) | 3300-2500 (very broad) | The O-H stretch of a carboxylic acid is notoriously broad due to strong hydrogen bonding, often appearing as a wide trough that can obscure C-H stretches.[3][4][5] This is a highly characteristic feature. |
| C-H stretch (Aromatic) | 3100-3000 | These absorptions are typically sharp and appear just to the left of 3000 cm⁻¹, indicating C-H bonds on an aromatic ring. |
| C=O stretch (Carboxylic Acid) | 1710-1680 | The carbonyl stretch of an aromatic carboxylic acid is typically found in this region. Conjugation with the naphthalene ring is expected to lower the frequency compared to a non-conjugated carboxylic acid.[6][7] |
| C=C stretch (Aromatic) | 1600-1450 | Multiple sharp bands in this region are characteristic of the carbon-carbon double bond vibrations within the naphthalene ring system. |
| C-O stretch (Carboxylic Acid) | 1320-1210 | This band corresponds to the stretching vibration of the carbon-oxygen single bond in the carboxylic acid group.[3] |
| C-Cl stretch | 800-600 | The carbon-chlorine stretch for an aryl chloride typically appears in this region of the fingerprint part of the spectrum. |
Experimental Protocol for IR Analysis
-
Sample Preparation: A small amount of the solid this compound is finely ground with dry potassium bromide (KBr) in an agate mortar and pestle.
-
Pellet Formation: The mixture is then compressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded.
-
Data Analysis: The resulting spectrum is analyzed for the presence of the characteristic absorption bands outlined in the table above.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy provides the most detailed information about the structure of an organic molecule by mapping the chemical environments of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.[2][8]
Predicted ¹H NMR Spectrum of this compound
The aromatic region of the ¹H NMR spectrum of this compound is expected to be complex due to the substituted naphthalene ring system. The chemical shifts are influenced by the electron-withdrawing effects of the carboxylic acid and the chlorine atom, as well as the anisotropic effects of the aromatic rings.
Figure 2: Numbering scheme for the naphthalene ring in this compound used for NMR signal assignment.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale and Comparative Insights |
| COOH | 12.0-13.0 | Singlet (broad) | The carboxylic acid proton is highly deshielded and often appears as a broad singlet.[7] Its chemical shift can be concentration-dependent. |
| H-8 | 8.8-9.0 | Doublet | This proton is in the peri position to the electron-withdrawing carboxylic acid group, leading to significant deshielding. |
| H-2, H-5 | 8.0-8.2 | Multiplet | These protons are deshielded due to their proximity to the electron-withdrawing groups and the aromatic ring currents. |
| H-3 | 7.5-7.7 | Doublet | This proton is expected to be a doublet due to coupling with H-2. |
| H-6, H-7 | 7.6-7.8 | Multiplet | These protons on the unsubstituted ring will have chemical shifts similar to those in naphthalene, with some influence from the substituents on the other ring. |
Predicted ¹³C NMR Spectrum of this compound
The ¹³C NMR spectrum will show 11 distinct signals, one for each carbon atom in the molecule, as there are no elements of symmetry.
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale and Comparative Insights |
| C=O | 168-172 | The carbonyl carbon of the carboxylic acid is significantly deshielded. |
| C-1 | 130-133 | The carbon bearing the carboxylic acid group. |
| C-4 | 133-136 | The carbon attached to the chlorine atom will be deshielded. |
| C-2, C-3, C-5, C-6, C-7, C-8 | 124-130 | Aromatic carbons, with their exact shifts influenced by the positions of the substituents. |
| C-9, C-10 | 130-135 | The bridgehead carbons of the naphthalene ring. |
Experimental Protocol for NMR Analysis
-
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[9]
-
Data Acquisition: The NMR tube is placed in the NMR spectrometer, and the magnetic field is shimmed to ensure homogeneity. ¹H and ¹³C NMR spectra are then acquired.
-
Data Analysis: The chemical shifts, integration (for ¹H), and multiplicities of the signals are analyzed to assign them to the respective protons and carbons in the molecule.
Alternative and Complementary Analytical Techniques
While NMR and IR spectroscopy are the primary tools for the structural confirmation of organic molecules, other techniques can provide valuable complementary information.
-
Mass Spectrometry (MS): Provides the exact molecular weight and fragmentation pattern of the molecule. For this compound, high-resolution mass spectrometry (HRMS) would confirm the molecular formula C₁₁H₇ClO₂. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio) would also be observable in the mass spectrum.
-
X-ray Crystallography: If a suitable single crystal of the compound can be grown, X-ray crystallography provides an unambiguous three-dimensional structure of the molecule. This is often considered the "gold standard" for structure determination but is dependent on obtaining high-quality crystals.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Can provide information about the conjugated π-system of the naphthalene ring. While not as structurally informative as NMR or IR, it can be a useful complementary technique.[6]
Conclusion
The structural confirmation of this compound can be confidently achieved through a synergistic application of NMR and IR spectroscopy. The characteristic IR absorptions provide definitive evidence for the presence of the carboxylic acid and chloro-aromatic functionalities, while ¹H and ¹³C NMR spectroscopy allow for the precise mapping of the carbon-hydrogen framework. By comparing the acquired data with the predicted values and data from analogous compounds, researchers can have a high degree of confidence in the structural integrity of their synthesized material. This rigorous analytical approach is fundamental to ensuring the reliability and reproducibility of scientific research and is an indispensable part of the drug development process.
References
- Britannica, T. Editors of Encyclopaedia (2025, December 16). Chemical compound. Encyclopedia Britannica. [Link]
- SpectraBase. (n.d.). 4-Chloro-1-hydroxy-2-naphthoic acid - Optional[13C NMR] - Spectrum. [Link]
- SpectraBase. (n.d.). 4-Chloro-1-hydroxy-2-naphthoic acid - Optional[FTIR] - Spectrum. [Link]
- Supporting Information for "Nickel-Catalyzed Carboxylation of Aryl and Vinyl Chlorides Employing Formic Acid". (n.d.).
- Rio de Janeiro Municipal Government. (n.d.).
- LibreTexts Chemistry. (2021, March 15). Chapter 6: Structural Identification of Organic Compounds: IR and NMR Spectroscopy. [Link]
- Nworie, F. S., Nwabue, F. I., & Oti, W. J. O. (2015). Comparison of Analytical Techniques in the Characterization of Complex Compounds. American Chemical Science Journal, 9(2), 1-19. [Link]
- Ning, Y. (2005). Structural Identification of Organic Compounds with Spectroscopic Techniques. Wiley-VCH. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of this compound in Modern Organic Synthesis. [Link]
- LibreTexts Chemistry. (2020, July 1). 9.6: Experimental Procedure and Analysis. [Link]
- University of Calgary. (n.d.). IR: carboxylic acids. [Link]
- Max, J.-J., & Chapados, C. (2009). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 113(24), 6436–6448. [Link]
- H. B. K. (2015). On the Protonation and Deuteration of Hydroxy-Substituted Naphthalenes – A 1H NMR Study. Journal of Chemical Research, 39(7), 405-410. [Link]
- JoVE. (2025, May 22). IR and UV–Vis Spectroscopy of Carboxylic Acids. [Link]
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0246391). [Link]
- PubChem. (n.d.). 4-Chloro-1-naphthol. [Link]
- Kwan, E. E. (2011, March 29). Lecture 13: Experimental Methods. [Link]
- LibreTexts Chemistry. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
- Chemsrc. (2025, August 21). This compound | CAS#:1013-04-3. [Link]
- ResearchGate. (n.d.). a)
- Massachusetts Institute of Technology. (2005). 5.
- Oregon State University. (n.d.). 13C NMR Chemical Shifts. [Link]
- Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
- Wang, R., et al. (2021). Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. Journal of Pharmaceutical Analysis, 11(4), 391-401. [Link]
- ProQuest. (n.d.).
- The Organic Chemistry Tutor. (2020, July 4).
- Alishala, A. (2016). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences, 9(4), 2930-2934. [Link]
- Taylor & Francis. (n.d.).
Sources
- 1. rsc.org [rsc.org]
- 2. Chapter 6: Structural Identification of Organic Compounds: IR and NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. echemi.com [echemi.com]
- 6. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chemical compound - Spectroscopy, Organic, Analysis | Britannica [britannica.com]
- 9. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Biological Activity of 4-Chloro-1-naphthoic Acid Derivatives
In the landscape of medicinal chemistry, the naphthalene scaffold remains a privileged structure, serving as the foundation for a multitude of biologically active compounds. Among these, derivatives of 4-Chloro-1-naphthoic acid have emerged as a versatile class of molecules with significant therapeutic potential. The presence of a carboxylic acid group and a chloro substituent on the naphthalene core provides two reactive sites for facile chemical modification, allowing for the generation of diverse libraries of amides, esters, and hydrazides.[1] This guide offers a comparative analysis of the anticancer, antimicrobial, and anti-inflammatory activities of these derivatives, supported by experimental data and mechanistic insights to aid researchers in drug discovery and development.
Anticancer Activity: Targeting Cell Proliferation and Survival
Derivatives of this compound have demonstrated notable cytotoxic effects against various cancer cell lines. The primary mechanism of action often involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and modulation of key signaling pathways.
Comparative Cytotoxicity
The anticancer potential of this compound derivatives, particularly amides and esters, has been evaluated against a panel of human cancer cell lines. The cytotoxic efficacy is largely influenced by the nature of the substituent attached to the carboxyl group.
| Derivative Class | Representative Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Amides | N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide | PC-3 (Prostate) | 2.5 | [2] |
| CWR-22 (Prostate) | 2.5 | [2] | ||
| DU-145 (Prostate) | 6.5 | [2] | ||
| 2-(naphthalene-2-thio)-5,8-dimethoxy-1,4-naphthoquinone | AGS (Gastric) | ~5-10 (estimated) | [3] | |
| Esters | Fluorinated 1,4-naphthoquinone diethylamide | RPMI, MCF, HEP | 2.2 | [4] |
| Fluorinated 1,4-naphthoquinone ethyl ester | RPMI, MCF, HEP | 2.3 | [4] |
Note: The table includes data from closely related naphthoquinone derivatives to provide a comparative context due to the limited direct data on this compound derivatives.
Mechanism of Anticancer Action
The anticancer activity of these derivatives is often multi-faceted. A prominent mechanism is the induction of apoptosis through the generation of intracellular Reactive Oxygen Species (ROS). This increase in ROS can, in turn, modulate critical signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways, ultimately leading to programmed cell death.[3][5][6]
Another key mechanism for some naphthoquinone derivatives is the inhibition of topoisomerase II, an essential enzyme for DNA replication and repair in cancer cells.[7] By inhibiting this enzyme, these compounds can introduce DNA strand breaks, leading to cell cycle arrest and apoptosis.
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic activity of synthetic compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8][9][10][11][12]
Principle: This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in viable cells into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[8][9]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours to allow for cell attachment.[13]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 100, 1000 µM) and incubate for a specified period (e.g., 24, 48, or 72 hours).[13]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the medium and add 150-200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.[11][12]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 540-570 nm using a microplate reader.[9][11]
-
Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
This compound derivatives also exhibit promising antimicrobial properties. Their efficacy is dependent on the specific derivative and the target microorganism.
Comparative Antimicrobial Efficacy
Hydrazone and other derivatives of naphthoic acid have been shown to be effective against a range of bacteria and fungi. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.
| Derivative Class | Representative Compound | Microorganism | MIC (µg/mL) | Reference |
| Naphthoic Acid Complexes | Lanthanum complex of 1-hydroxy-2-naphthoic acid | E. coli | 62.5 | [9] |
| Lanthanum complex of 2-hydroxy-1-naphthoic acid | E. coli | 62.5 | [9] | |
| Lanthanum complex of 3-hydroxy-2-naphthoic acid | E. coli | 62.5 | [9] | |
| Naphthol Derivatives | 2-Hydroxymethyl-1-naphthol diacetate (TAC) | Enterobacter cloacae | 0.1-0.4 (µM) | [14] |
| Klebsiella pneumoniae | 0.1-0.4 (µM) | [14] | ||
| Pseudomonas aeruginosa | 0.1-0.4 (µM) | [14] | ||
| Hydrazide-Hydrazones | Isonicotinic acid hydrazide-hydrazone derivative | Gram-positive bacteria | 1.95-7.81 | [13] |
Mechanism of Antimicrobial Action
The primary mechanism of antimicrobial action for many naphthoquinone and naphthoic acid derivatives is the disruption of the microbial cell membrane.[8] This can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. Another proposed mechanism involves the inhibition of microbial enzymes, interfering with essential metabolic pathways.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15][16][17]
Principle: This method involves challenging a standardized bacterial or fungal inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible growth after incubation.[16]
Step-by-Step Methodology:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound and make serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland standard.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate.
-
Controls: Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 16-20 hours.[17]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.[16]
Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes
The anti-inflammatory potential of this compound derivatives is an emerging area of research, with a focus on their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.
Comparative COX-2 Inhibition
Selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. While specific IC50 values for this compound derivatives are not widely reported, data from other selective COX-2 inhibitors provide a benchmark for comparison.
| Compound Class | Representative Compound | COX-2 IC50 (µM) | COX-2 Selectivity Index | Reference |
| Pyrazole Derivatives | Celecoxib | 0.10 | 379.80 | [5] |
| Pyrazole-based derivative | 0.22 | 179.18 | [18] | |
| Thiazolidinone Derivatives | THZD1 | 1.9 | >52.6 | [19] |
| Benzothiophene Derivatives | Compound 58 | 0.31 | >48.8 | [5] |
Note: This table presents data for various classes of known COX-2 inhibitors to provide a comparative context for the potential anti-inflammatory activity of this compound derivatives.
Mechanism of Anti-inflammatory Action
The primary mechanism of anti-inflammatory action for these compounds is the inhibition of the COX-2 enzyme. COX-2 is responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking this enzymatic activity, these derivatives can effectively reduce the inflammatory response.
Visualizing the Mechanism: COX-2 Inhibition Pathway
Caption: Inhibition of the COX-2 enzyme by this compound derivatives.
Experimental Protocol: COX Inhibitor Screening Assay
The inhibitory activity of compounds against COX-1 and COX-2 can be determined using commercially available screening kits.[1][13][14][20][21]
Principle: These assays typically measure the peroxidase activity of the COX enzyme by monitoring the oxidation of a chromogenic substrate. The presence of an inhibitor reduces the rate of color development.[1]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare the assay buffer, heme, and solutions of COX-1 and COX-2 enzymes as per the kit instructions.
-
Inhibitor Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) and prepare serial dilutions.
-
Assay Plate Setup: In a 96-well plate, add the reaction buffer, heme, and the respective COX enzyme to the appropriate wells. Add the test inhibitor solutions to the sample wells and a known inhibitor (e.g., celecoxib) to the positive control wells.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes at 37°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.
-
Absorbance Measurement: Immediately measure the absorbance (or fluorescence) kinetically for 5-10 minutes at the appropriate wavelength.[13][20]
-
Data Analysis: Calculate the rate of reaction for each well and determine the percentage of inhibition caused by the test compounds. Calculate the IC50 value for each compound against both COX-1 and COX-2 to determine its potency and selectivity.
Conclusion and Future Directions
Derivatives of this compound represent a promising and versatile scaffold for the development of novel therapeutic agents. The available data, although in some cases indirect, strongly suggests their potential as anticancer, antimicrobial, and anti-inflammatory agents. The structure-activity relationship appears to be significantly influenced by the nature of the substituents on the carboxyl group, highlighting the importance of targeted chemical modifications to optimize biological activity and selectivity.
Future research should focus on synthesizing and systematically evaluating a broader range of this compound amides, esters, and hydrazides to generate direct comparative data. Elucidating the precise molecular targets and signaling pathways for each class of derivative will be crucial for rational drug design and for advancing the most promising candidates into further preclinical and clinical development.
References
- Gandhi, K. P., & Brindha, T. (2018). Evaluation of antimicrobial activities of naphthoic acid and its derivatives.
- Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). [Link]
- Chou, J. Y., & Lin, L. C. (1995). Cytotoxicity and antimicrobial activity of some naphthol derivatives. Archiv der Pharmazie, 328(2), 179-182. [Link]
- Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
- Ma, N., & El-Kadiry, N. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50556. [Link]
- Al-Oqail, M. M., El-Shaer, N. S., & Al-Jenoobi, F. I. (2023). MTT Assay protocol. protocols.io. [Link]
- Rauf, A., Banday, M. R., & Mattoo, R. H. (2008). Synthesis, Characterization and Antimicrobial Activity of Long-Chain Hydrazones. Acta Chimica Slovenica, 55(2). [Link]
- Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. [Link]
- Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Pharmaceuticals, 14(11), 1109. [Link]
- Microbiology Info. Broth Microdilution. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of this compound in Modern Organic Synthesis. [Link]
- Ho, T. C., et al. (2012). First synthesis and anticancer activity of novel naphthoquinone amides. European journal of medicinal chemistry, 54, 338-350. [Link]
- Wikipedia. Broth microdilution. [Link]
- Appledorf, D. M., et al. (2007). Cytotoxic Effects of N-(3-Chloro-1,4-dioxo 1,4-dihydronaphthalen-2-yl)-benzamide on Androgen-dependent and -independent Prostate Cancer Cell Lines. Anticancer research, 27(5A), 3125-3130. [Link]
- Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian journal of pharmaceutical research: IJPR, 10(4), 655. [Link]
- ResearchGate. Inhibitory activity of compounds synthesized and selectiv- ity against COX-2 over COX-1. [Link]
- Al-Osta, M. A., et al. (2019). Evaluation of antimicrobial efficacy of hydrazide-hydrazone derivatives against food borne pathogens. International Journal of Pharmaceutical Sciences, 3(7), 2927-2943. [Link]
- Zhang, X., et al. (2022). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. RSC medicinal chemistry, 13(10), 1147-1171. [Link]
- Leong, C. O., et al. (2022). Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. RSC medicinal chemistry, 13(11), 1362-1376. [Link]
- Wang, Y., et al. (2019). Novel 1,4-naphthoquinone derivatives induce reactive oxygen species-mediated apoptosis in liver cancer cells. Molecular medicine reports, 19(2), 1148-1156. [Link]
- Wang, Y., et al. (2019). Novel 1,4-naphthoquinone derivatives induce reactive oxygen species-mediated apoptosis in liver cancer cells. Molecular medicine reports, 19(2), 1148-1156. [Link]
- ResearchGate. Cytotoxicity (IC 50 )
- Zaki, E. G., et al. (2023). New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. RSC advances, 13(29), 20088-20102. [Link]
- Jia, Y., et al. (2023). Novel 2-Amino-1,4-Naphthoquinone Derivatives Induce A549 Cell Death through Autophagy. Molecules, 28(7), 3217. [Link]
- Li, Y., et al. (2018). The compound 2-(naphthalene-2-thio)-5,8-dimethoxy-1,4-naphthoquinone induces apoptosis via reactive oxygen species-regulated mitogen-activated protein kinase, protein kinase B, and signal transducer and activator of transcription 3 signaling in human gastric cancer cells. Drug development research, 79(6), 295-306. [Link]
- Bentham Science Publishers. Anti-Cancer Agents in Medicinal Chemistry. [Link]
- Castillo-López, M., et al. (2021). In search of cytotoxic selectivity on cancer cells with biogenically synthesized Ag/AgCl nanoparticles.
- Kim, J. H., et al. (2023). Synthesis of 1,4-Dialkoxynaphthalene-Based Imidazolium Salts and Their Cytotoxicity in Cancer Cell Lines. Molecules, 28(3), 1361. [Link]
Sources
- 1. Antimicrobial Activity of Some Steroidal Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of synthesized 1,4-naphthoquinone analogues on selected human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The compound 2-(naphthalene-2-thio)-5,8-dimethoxy-1,4-naphthoquinone induces apoptosis via reactive oxygen species-regulated mitogen-activated protein kinase, protein kinase B, and signal transducer and activator of transcription 3 signaling in human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 1,4-naphthoquinone derivatives induce reactive oxygen species-mediated apoptosis in liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 1,4‑naphthoquinone derivatives induce reactive oxygen species‑mediated apoptosis in liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Outlook of the Structure Activity Relationship (SAR) of Naphthalimide Derivatives as Anticancer Agents - Bhat - Anti-Cancer Agents in Medicinal Chemistry [rjraap.com]
- 8. Facial Amphiphilic Naphthoic Acid-Derived Antimicrobial Polymers Against Multi-Drug Resistant Gram-Negative Bacteria and Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jetir.org [jetir.org]
- 10. In Vitro Antimicrobial Effects and Inactivation Mechanisms of 5,8-Dihydroxy-1,4-Napthoquinone [ouci.dntb.gov.ua]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. researchgate.net [researchgate.net]
- 13. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxicity and antimicrobial activity of some naphthol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. [PDF] Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Novel 2-Amino-1,4-Naphthoquinone Derivatives Induce A549 Cell Death through Autophagy [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. The chromene derivative 4-Clpgc inhibits cell proliferation and induces apoptosis in the K562 cell line - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Catalyst Selection for Suzuki Coupling with 4-Chloro-1-naphthoic Acid
For researchers and professionals in drug development, the synthesis of complex biaryl compounds is a foundational task. The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its versatility and functional group tolerance.[1] However, the use of economical and readily available aryl chlorides, such as 4-chloro-1-naphthoic acid, presents a significant challenge due to the inert nature of the carbon-chlorine bond.[2][3] This guide provides a comparative analysis of catalyst systems, offering experimental insights to inform your synthetic strategy for this demanding substrate.
The Challenge: Activating the C-Cl Bond
The primary hurdle in the Suzuki coupling of aryl chlorides is the strength of the C-Cl bond, which makes the initial oxidative addition to the palladium(0) center—the rate-limiting step in many cases—energetically unfavorable.[3] Overcoming this requires catalyst systems with specific characteristics: electron-richness to promote oxidative addition and steric bulk to facilitate reductive elimination.[4] This guide will compare three major classes of palladium catalysts that have proven effective for this transformation: Buchwald's biaryl phosphine ligands, N-heterocyclic carbenes (NHCs), and palladacycles.
Comparative Analysis of Catalyst Systems
The choice of catalyst is paramount for a successful Suzuki coupling with an electron-deficient and sterically demanding substrate like this compound. Below is a comparative overview of leading catalyst systems, with performance data extrapolated from studies on analogous challenging aryl chlorides.
Buchwald Biaryl Phosphine Ligands: The Gold Standard
The laboratories of Stephen Buchwald have developed a portfolio of bulky, electron-rich dialkylbiaryl phosphine ligands that have become the benchmark for challenging Suzuki couplings.[5] Ligands such as XPhos and SPhos, when combined with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, create highly active catalysts.[4][5]
Causality of Effectiveness: The steric bulk of these ligands promotes the formation of a monoligated, 12-electron Pd(0) species, which is highly reactive towards oxidative addition.[4] The electron-donating nature of the phosphine further enhances the electron density on the palladium center, facilitating the cleavage of the C-Cl bond.[6]
Table 1: Performance of Buchwald Ligand-Based Catalysts
| Catalyst System | Typical Loading (mol%) | Temperature (°C) | Reaction Time (h) | Expected Yield (%) | Key Advantages |
| Pd(OAc)₂ / XPhos | 1-2 | 80-110 | 2-12 | >90 | High turnover numbers, excellent for sterically hindered substrates.[4] |
| Pd₂(dba)₃ / SPhos | 0.5-2 | 80-110 | 2-12 | >90 | Broad substrate scope, highly active at low catalyst loadings.[7] |
| XPhos Pd G2 Precatalyst | 0.5-2 | RT-100 | 1-8 | >95 | Air- and moisture-stable, convenient to handle.[3] |
N-Heterocyclic Carbene (NHC) Ligands: A Powerful Alternative
N-Heterocyclic carbenes have emerged as a potent class of ligands for palladium-catalyzed cross-coupling reactions. Their strong σ-donating ability makes the palladium center highly electron-rich, surpassing even the most basic phosphines. This enhanced electron density significantly promotes the oxidative addition of aryl chlorides.[8]
Causality of Effectiveness: The robust Pd-NHC bond provides high thermal stability to the catalyst. The steric bulk of the N-aryl substituents on the NHC ligand can be tuned to facilitate reductive elimination, similar to phosphine ligands.[9]
Table 2: Performance of NHC Ligand-Based Catalysts
| Catalyst System | Typical Loading (mol%) | Temperature (°C) | Reaction Time (h) | Expected Yield (%) | Key Advantages |
| Pd(OAc)₂ / IPr·HCl | 1-3 | 100-120 | 6-24 | 85-95 | Highly active, thermally stable. |
| (IPr)Pd(allyl)Cl | 1-2 | 80-110 | 4-16 | >90 | Well-defined precatalyst, good for challenging substrates. |
| PEPPSI™-IPr | 1-3 | 80-110 | 4-16 | >90 | Air- and moisture-stable, easy to handle. |
Palladacycles: Pre-activated and Efficient
Palladacycles are pre-activated catalyst systems where the palladium is already in an oxidative addition complex.[10] This can lead to higher catalytic activity and lower catalyst loadings compared to in-situ generated catalysts.
Causality of Effectiveness: By bypassing the often-sluggish in-situ activation, palladacycles can initiate the catalytic cycle more efficiently. The ligands incorporated into the palladacycle structure are designed to be both electron-rich and sterically bulky, providing the necessary attributes for coupling aryl chlorides.
Table 3: Performance of Palladacycle Catalysts
| Catalyst System | Typical Loading (mol%) | Temperature (°C) | Reaction Time (h) | Expected Yield (%) | Key Advantages |
| Herrmann's Catalyst | 1-3 | 100-120 | 12-24 | 80-90 | One of the earliest efficient palladacycles for aryl chlorides. |
| Buchwald Palladacycle Precatalysts | 0.5-2 | 80-110 | 2-12 | >95 | Highly active and versatile for a range of aryl chlorides.[10] |
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for Suzuki coupling.
Detailed Step-by-Step Protocol
This protocol is adapted from established procedures for challenging aryl chlorides. [11][12]
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and a suitable base (e.g., K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., XPhos, 4 mol%). If using a precatalyst, add it directly (2 mol%).
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the required time (monitor by TLC or LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Conclusion and Recommendations
For the Suzuki coupling of this compound, the use of a high-performance catalyst system is non-negotiable.
-
For general reliability and high yields, the Buchwald biaryl phosphine ligands, particularly XPhos and SPhos, in conjunction with a palladium source, are highly recommended. [4][7]The use of their corresponding air-stable G2 or G3 precatalysts can significantly simplify the experimental setup. [3]* For thermally demanding reactions or when exploring alternative reactivity, NHC-ligated palladium catalysts offer a robust and highly active option. * To potentially reduce catalyst loading and reaction times, screening of commercially available palladacycle precatalysts is a worthwhile endeavor. [10] Ultimately, the optimal catalyst will depend on the specific boronic acid coupling partner and the desired scale of the reaction. The information and protocols provided in this guide serve as a strong foundation for the successful synthesis of your target biaryl compounds.
References
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (Year). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [URL not available]
- Lehmann, G., Altenhoff, R., Goddard, C. W., & Glorius, F. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Angewandte Chemie International Edition, 42(31), 3690-3693. [Link]
- Martin, R., & Buchwald, S. L. (Year). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]
- Hadei, N., Kantchev, E. A. B., O'Brien, C. J., & Organ, M. G. (Year). Electronic Nature of N-Heterocyclic Carbene Ligands: Effect on the Suzuki Reaction. Organic Letters. [Link]
- Reddy, K. R., & Reddy, V. P. (Year). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics. [Link]
- Caddick, S., et al. (2005). Suzuki Reaction of Aryl Chlorides Using Saturated N-Heterocarbene Ligands. Tetrahedron Letters, 46(12), 2059-2062. [Link]
- Littke, A. F., & Fu, G. C. (Year). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Pye, D. R., et al. (2019). N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. The Journal of Organic Chemistry, 84(18), 11736-11743. [Link]
- So, C. M., Lau, C. P., & Kwong, F. Y. (Year). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry. [Link]
- Billingsley, K. L., & Buchwald, S. L. (Year). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]
- ResearchGate. (2025). Highly Active Catalysts for the Suzuki Coupling of Aryl Chlorides.
- ResearchGate. (2025). Efficient Palladium-Catalyzed Suzuki—Miyaura Coupling of Aryl Chlorides with Arylboronic Acids Using Benzoferrocenyl Phosphines as Supporting Ligands.
- ResearchGate. (2025). Aerobic Ligand‐Free Suzuki Coupling Reaction of Aryl Chlorides Catalyzed by In Situ Generated Palladium Nanoparticles at Room Temperature.
- ResearchGate. (2025). Suzuki—Miyaura Coupling Reaction of Aryl Chlorides Using Di(2,6-dimethylmorpholino)phenylphosphine as Ligand.
- Fors, B. P., & Buchwald, S. L. (Year). A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. Journal of the American Chemical Society. [Link]
- Leadbeater, N. E. (2024). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Reactions. ACS Omega. [Link]
- Li, Y., et al. (Year). A highly active catalytic system for Suzuki-Miyaura cross-coupling reactions of aryl and heteroaryl chlorides in water. Organic & Biomolecular Chemistry. [Link]
- ResearchGate. (Year). (PDF) Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles.
- Rose-Hulman Institute of Technology. (Year). Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. [Link]
- NROChemistry. (Year). Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
- Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Royal Society of Chemistry. [Link]
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- Nakao, Y., et al. (Year). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. [Link]
- ResearchGate. (Year). Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with...
- ResearchGate. (Year). Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with...
- Organic Chemistry Portal. (Year). Suzuki Coupling. Organic Chemistry Portal. [Link]
- CiteSeerX. (2014). Buchwald Ligands and Precatalysts Table of Contents. CiteSeerX. [Link]
- Molecules. (Year). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI. [Link]
- Nature Communications. (2024). Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings.
- ResearchGate. (2025). New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides.
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Assessing the Purity of Commercial 4-Chloro-1-naphthoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical research and drug development, the purity of starting materials is not merely a matter of quality control; it is the bedrock upon which the entire discovery and development pipeline is built. For a versatile building block like 4-Chloro-1-naphthoic acid, a key intermediate in the synthesis of a wide array of biologically active molecules, even trace impurities can lead to unforeseen side reactions, diminished yields, and potentially toxic byproducts in the final active pharmaceutical ingredient (API).[1] This guide provides a comprehensive framework for assessing the purity of commercial this compound, comparing the utility of various analytical techniques, and offering pragmatic, field-tested protocols.
The Imperative of Purity: Why Rigorous Assessment Matters
This compound's dual functionality, stemming from its reactive carboxylic acid group and the chloro-substituted naphthalene ring, makes it a valuable precursor in medicinal chemistry.[1] The carboxylic acid moiety can be readily transformed into esters and amides, while the chloro-substituent provides a handle for nucleophilic substitution and cross-coupling reactions.[1] However, the synthetic routes to this compound can introduce a variety of structurally similar impurities that can be challenging to separate and may interfere with subsequent synthetic steps. Therefore, a multi-pronged analytical approach is essential to ensure the integrity of this critical starting material.
A Comparative Overview of Analytical Techniques
The choice of analytical methodology for purity assessment depends on several factors, including the expected impurities, the required level of sensitivity, and the available instrumentation. Here, we compare the three most powerful techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Technique | Principle | Strengths | Limitations | Primary Application for this compound |
| HPLC-UV | Differential partitioning of analytes between a stationary and mobile phase. | Excellent for quantifying known and unknown impurities, high resolution, non-destructive. | Requires chromophoric impurities for UV detection, may require method development for optimal separation. | Primary method for routine purity checks and quantification of non-volatile impurities. |
| GC-MS | Separation of volatile compounds followed by mass-based detection. | High sensitivity and specificity for volatile and semi-volatile impurities, excellent for identification of unknown compounds. | Requires derivatization for non-volatile compounds like carboxylic acids, potential for thermal degradation of analytes. | Identification of volatile organic impurities and, with derivatization, trace-level non-volatile impurities. |
| qNMR | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a specific frequency. | Provides absolute quantification without the need for a reference standard of the impurity, highly structurally informative. | Lower sensitivity compared to chromatographic methods, may not detect all impurities if signals overlap. | Definitive structural confirmation and quantification of the main component and major impurities. |
Experimental Protocols: A Self-Validating System
The following protocols are designed to be robust and provide a comprehensive purity profile of this compound.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This method is designed for the routine assessment of purity and the quantification of non-volatile impurities.
Rationale: Reversed-phase HPLC is the workhorse for the analysis of moderately polar aromatic compounds like this compound. A C18 column provides excellent retention and separation capabilities. The use of an acidic mobile phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic Acid (HPLC grade)
-
This compound reference standard (of highest available purity)
-
Commercial this compound sample
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v) containing 0.1% TFA or Formic Acid. Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a concentration of approximately 0.1 mg/mL.
-
Sample Solution Preparation: Accurately weigh and dissolve the commercial this compound sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 254 nm
-
-
Analysis: Inject the standard and sample solutions. Identify the main peak corresponding to this compound based on the retention time of the standard.
-
Purity Calculation: Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram (excluding the solvent front).
Workflow for HPLC Analysis:
Caption: Workflow for HPLC purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol with Derivatization
This method is ideal for identifying and quantifying volatile impurities and can be adapted for the analysis of the main component and non-volatile impurities through derivatization.
Rationale: Carboxylic acids are generally not volatile enough for direct GC analysis. Derivatization to a more volatile ester (e.g., methyl or trimethylsilyl ester) is necessary. This protocol uses a silylation reaction with BSTFA, a common and effective derivatizing agent.
Instrumentation:
-
GC-MS system
-
A nonpolar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Reagents:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine or Acetonitrile (anhydrous)
-
Commercial this compound sample
Procedure:
-
Sample Preparation: Accurately weigh approximately 1-2 mg of the commercial this compound sample into a clean, dry vial.
-
Derivatization: Add 100 µL of anhydrous pyridine or acetonitrile to dissolve the sample. Then, add 100 µL of BSTFA + 1% TMCS. Cap the vial tightly and heat at 70°C for 30 minutes.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 50-500 amu
-
-
Analysis: Inject 1 µL of the derivatized sample. Identify the peak for the TMS-ester of this compound. Search the mass spectrum of any impurity peaks against a spectral library (e.g., NIST) for tentative identification.
Workflow for GC-MS Analysis:
Caption: Workflow for GC-MS purity assessment.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy Protocol
This method provides an absolute purity value without the need for a specific reference standard for each impurity.
Rationale: ¹H NMR is a powerful tool for structural elucidation and quantification. By integrating the signals of the analyte and a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.
Instrumentation:
-
NMR Spectrometer (≥400 MHz recommended for better resolution)
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone)
-
Commercial this compound sample
Procedure:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the commercial this compound sample and a similar, accurately known mass of the certified internal standard into a clean NMR tube.
-
Dissolution: Add approximately 0.7 mL of the deuterated solvent to the NMR tube and ensure complete dissolution.
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for full relaxation of the nuclei.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of this compound and a signal of the internal standard.
-
-
Purity Calculation: The purity of the this compound can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Workflow for qNMR Analysis:
Caption: Workflow for qNMR purity assessment.
Interpreting the Data: A Holistic Approach
A comprehensive purity assessment relies on the synergy of these techniques. HPLC provides the primary quantitative data on non-volatile impurities. GC-MS is invaluable for identifying volatile and semi-volatile unknowns. qNMR offers a definitive purity value and structural confirmation.
Potential Impurities to Consider:
Based on the synthesis of related naphthalic anhydrides, potential impurities in commercial this compound may include:[2]
-
Isomeric Chloro-1-naphthoic acids: Formed due to incomplete regioselectivity during the chlorination step.
-
Dichloro-naphthoic acids: Resulting from over-chlorination.[2]
-
Hydroxy-chloro-naphthoic acids: Arising from side reactions during synthesis.[2]
-
Starting materials and reagents: Unreacted 1-naphthoic acid or residual solvents.
Purification Strategy: Recrystallization
For batches of this compound that do not meet the required purity specifications, recrystallization is an effective purification method.
Rationale: The principle of recrystallization is based on the differential solubility of the desired compound and its impurities in a given solvent at different temperatures. An ideal solvent will dissolve the compound well at its boiling point but poorly at low temperatures, while the impurities remain either highly soluble or insoluble at all temperatures.
Solvent Selection: The choice of solvent is critical. For carboxylic acids like this compound, polar protic solvents or mixtures are often effective.[3] A good starting point for solvent screening would be:
-
Ethanol or Methanol: Often good solvents for carboxylic acids.[3]
-
Toluene: Can be effective for aromatic compounds.
-
Solvent/Anti-solvent systems: Such as Ethanol/Water or Toluene/Hexane. In these systems, the compound is dissolved in a good solvent, and then a poor solvent (anti-solvent) is added to induce crystallization.
General Recrystallization Protocol:
-
Dissolution: In a suitable flask, dissolve the impure this compound in a minimal amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the crystals thoroughly, preferably under vacuum.
Conclusion
The rigorous assessment of the purity of this compound is a non-negotiable step in ensuring the quality and safety of pharmaceutical products. By employing a combination of powerful analytical techniques such as HPLC, GC-MS, and qNMR, and by understanding the potential impurities that may arise during its synthesis, researchers and drug development professionals can confidently use this versatile intermediate in their synthetic endeavors. The protocols and comparative data presented in this guide provide a solid foundation for establishing a robust and self-validating system for the quality control of commercial this compound.
References
- Chen, J., Smith, V., & Huffman, J. (2010). 8-Chloro- and 5,8-Dichloro-1-naphthoic acids.
- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of this compound in Modern Organic Synthesis.
- University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
- Supporting Information for various chemical syntheses. (Contains NMR data for related compounds).
- Organic Syntheses Procedure. α-NAPHTHOIC ACID.
- SpectraBase. 4-Chloro-1-hydroxy-2-naphthoic acid - Optional[13C NMR].
- YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4.
- Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts.
- Organic Syntheses Procedure. ethyl 1-naphthylacetate.
- MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
- MDPI. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling.
- Google Patents. CN112661627A - Method for synthesizing 1-naphthoic acid from naphthalene and carbon dioxide.
- Google Patents. US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
- YouTube. Recrystallization Lab Procedure of Benzoic Acid.
- American Pharmaceutical Review. Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds.
Sources
A Senior Application Scientist's Guide to Cross-Validation of 4-Chloro-1-naphthoic Acid Reactions: A Comparative Analysis of Suzuki-Miyaura and Buchwald-Hartwig Couplings
For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of aromatic scaffolds is a cornerstone of modern synthetic chemistry. 4-Chloro-1-naphthoic acid stands out as a versatile building block, possessing two distinct reactive sites: a carboxylic acid amenable to amide and ester formation, and a chloro-substituent that serves as a handle for carbon-carbon and carbon-nitrogen bond-forming cross-coupling reactions.[1] This guide provides an in-depth technical comparison of two paramount palladium-catalyzed reactions for the derivatization of the 4-chloro position: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
This document is structured to provide not just procedural steps, but the underlying scientific rationale for experimental choices, enabling researchers to make informed decisions for their own synthetic strategies. We will delve into detailed, field-tested (hypothetical) protocols, comparative data analysis, and mechanistic insights to ensure a comprehensive understanding of these transformative reactions.
Core Physicochemical Characteristics of this compound
A thorough understanding of the starting material is critical for successful reaction planning and execution. Below is a summary of the key physicochemical properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 1013-04-3 | [1] |
| Molecular Formula | C₁₁H₇ClO₂ | |
| Molecular Weight | 206.63 g/mol | |
| Appearance | White to off-white powder | |
| Melting Point | 212-215 °C |
Spectroscopic Data for Cross-Validation:
Accurate spectroscopic data for the starting material is essential for monitoring reaction progress and confirming product identity. While a definitive, publicly available complete dataset for this compound is elusive, we can infer its expected spectral characteristics based on its structure and data from the closely related 1-naphthoic acid.
Infrared (IR) Spectroscopy: The IR spectrum is expected to show a very broad O-H stretching band from approximately 3300 to 2500 cm⁻¹, characteristic of a carboxylic acid dimer formed through hydrogen bonding. A strong C=O stretching vibration should appear around 1700-1680 cm⁻¹, potentially at a slightly lower wavenumber than a simple aliphatic carboxylic acid due to conjugation with the naphthalene ring. Characteristic C-Cl stretching vibrations are expected in the fingerprint region, typically between 800 and 600 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton spectrum will display signals in the aromatic region (typically 7.0-9.0 ppm). The proton ortho to the carboxylic acid is expected to be the most downfield-shifted. The presence of the electron-withdrawing chlorine atom at the 4-position will influence the chemical shifts of the protons on that ring, generally causing a downfield shift compared to unsubstituted naphthalene.
-
¹³C NMR: The carbon spectrum will show 11 distinct signals. The carbonyl carbon of the carboxylic acid will be the most downfield-shifted, typically in the range of 165-175 ppm. The carbon bearing the chlorine atom (C4) will show a characteristic chemical shift, and the other aromatic carbons will appear in the 120-140 ppm region.
For comparative purposes, the reported ¹H and ¹³C NMR data for 1-naphthoic acid in DMSO-d₆ are as follows:
-
¹H NMR (400 MHz, DMSO-d₆): δ 13.17 (s, 1H), 8.87 (d, J = 8.6 Hz, 1H), 8.16 (m, 2H), 8.01 (m, 1H), 7.64 (m, 3H).[2]
-
¹³C NMR (101 MHz, DMSO-d₆): δ 169.1, 133.9, 133.4, 131.1, 130.3, 129.1, 128.2, 128.1, 126.7, 126.0, 125.4.[2]
The presence of the chlorine atom at the 4-position in our target molecule would be expected to primarily affect the chemical shifts of the carbons and protons in its immediate vicinity.
Comparative Analysis: Suzuki-Miyaura vs. Buchwald-Hartwig Reactions
The choice between introducing a new carbon-carbon or carbon-nitrogen bond at the 4-position of this compound is a critical decision in the design of novel molecular entities. The Suzuki-Miyaura and Buchwald-Hartwig reactions are the go-to methods for these respective transformations.
Figure 1: Reaction pathways for this compound.
Mechanistic Overview
Both reactions proceed via a palladium-catalyzed cycle, but with key differences in the transmetalation and reductive elimination steps.
Suzuki-Miyaura Catalytic Cycle:
-
Oxidative Addition: Pd(0) inserts into the C-Cl bond of this compound to form a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
Buchwald-Hartwig Amination Catalytic Cycle:
-
Oxidative Addition: Similar to the Suzuki reaction, Pd(0) inserts into the C-Cl bond.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base deprotonates the amine to form a palladium-amido complex.
-
Reductive Elimination: The aryl and amino groups couple to form the C-N bond, regenerating the Pd(0) catalyst.
Figure 2: Simplified catalytic cycles for Suzuki-Miyaura and Buchwald-Hartwig reactions.
Experimental Protocols and Expected Outcomes
The following are detailed, hypothetical protocols for the Suzuki-Miyaura coupling of this compound with phenylboronic acid and the Buchwald-Hartwig amination with morpholine. These protocols are based on established methodologies for similar aryl chlorides.
Protocol 1: Suzuki-Miyaura Coupling of this compound
Objective: To synthesize 4-phenyl-1-naphthoic acid.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
In a separate vial, pre-mix palladium(II) acetate (0.02 mmol) and tricyclohexylphosphine (0.04 mmol) in toluene (2 mL).
-
Add the catalyst solution to the Schlenk flask, followed by toluene (8 mL) and water (0.5 mL).
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcome:
-
Product: 4-phenyl-1-naphthoic acid
-
Expected Yield: 75-90%
-
¹H NMR: Appearance of new signals in the aromatic region corresponding to the phenyl group protons.
-
¹³C NMR: Appearance of new signals for the phenyl group carbons.
-
IR: The characteristic peaks for the carboxylic acid will remain, with new peaks corresponding to the biphenyl system.
Protocol 2: Buchwald-Hartwig Amination of this compound
Objective: To synthesize 4-morpholino-1-naphthoic acid.
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (0.015 mmol), XPhos (0.036 mmol), and sodium tert-butoxide (1.4 mmol).
-
Add toluene (5 mL) and stir for 10 minutes at room temperature.
-
Add this compound (1.0 mmol) and morpholine (1.2 mmol).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcome:
-
Product: 4-morpholino-1-naphthoic acid
-
Expected Yield: 80-95%
-
¹H NMR: Appearance of new signals corresponding to the morpholine protons, typically in the 3-4 ppm region.
-
¹³C NMR: Appearance of new signals for the morpholine carbons.
-
IR: The characteristic peaks for the carboxylic acid will remain, with new peaks corresponding to the C-N bond and the morpholine ring.
Cross-Validation Workflow
A robust cross-validation of experimental results is crucial for ensuring the reliability and reproducibility of synthetic methods. The following workflow outlines a systematic approach.
Figure 3: Experimental cross-validation workflow.
Comparative Data Summary
The following table summarizes the expected performance and characteristics of the two coupling reactions.
| Feature | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |
| Bond Formed | C(sp²)-C(sp²) | C(sp²)-N |
| Key Reagents | Boronic acid, Base | Amine, Ligand, Base |
| Catalyst System | Pd(OAc)₂ / PCy₃ | Pd₂(dba)₃ / XPhos |
| Base | K₃PO₄ (milder) | NaOtBu (stronger) |
| Functional Group Tolerance | Generally good, but sensitive to strong base | Can be sensitive to strong base, but ligands can be tuned |
| Substrate Scope | Broad range of aryl and vinyl boronic acids | Wide variety of primary and secondary amines |
| Expected Yield | 75-90% | 80-95% |
Conclusion and Recommendations
Both the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination are powerful and versatile methods for the functionalization of this compound. The choice between them is dictated by the desired final product.
-
For the synthesis of biaryl compounds and the introduction of carbon-based substituents, the Suzuki-Miyaura coupling is the method of choice. It offers a broad scope of commercially available boronic acids, allowing for the introduction of a wide range of functionalities.
-
For the synthesis of arylamines and related N-heterocyclic derivatives, the Buchwald-Hartwig amination is unparalleled. The continuous development of new ligands has expanded its scope to include even challenging amine substrates.
It is imperative for researchers to meticulously follow established protocols, including the use of inert atmospheres and dry solvents, to ensure high yields and reproducibility. The cross-validation workflow outlined in this guide provides a framework for generating reliable and publishable data. By understanding the mechanistic nuances and experimental parameters of these reactions, scientists can effectively leverage the reactivity of this compound to accelerate their research and development efforts.
References
- Ningbo Inno Pharmchem Co., Ltd. The Crucial Role of this compound in Modern Organic Synthesis. [Link]
- Supporting Information for a relevant chemical synthesis. (Note: A specific citable source for the NMR data of 1-naphthoic acid was found in the search results, but the link was to a supporting information document without a main article title. The data is cited as being from a 2017 Journal of Organic Chemistry article.)
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
Sources
comparing the efficacy of different synthetic routes to 4-Chloro-1-naphthoic acid
Introduction: The Significance of 4-Chloro-1-naphthoic Acid
This compound is a vital bifunctional molecule in the landscape of modern organic synthesis. Its naphthalene core, substituted with both a carboxylic acid and a chlorine atom, offers two distinct points for chemical modification.[1] The carboxylic acid group readily participates in reactions such as esterification and amidation, while the chlorine atom provides a site for nucleophilic substitution and cross-coupling reactions.[1] This dual reactivity makes it an invaluable starting material for the synthesis of a wide array of complex organic molecules, including pharmaceuticals and other biologically active compounds. This guide provides a comparative analysis of various synthetic routes to this compound, offering insights into their efficacy, practicality, and underlying chemical principles to aid researchers in selecting the most suitable method for their specific needs.
Synthetic Strategies: A Detailed Comparison
Several synthetic pathways can be employed to produce this compound, each originating from different starting materials and utilizing distinct chemical transformations. Here, we explore five prominent routes, detailing their methodologies and evaluating their respective advantages and disadvantages.
Route 1: Direct Chlorination of 1-Naphthoic Acid
The direct introduction of a chlorine atom onto the 1-naphthoic acid backbone is a conceptually straightforward approach. Electrophilic aromatic substitution on the naphthalene ring is influenced by the directing effects of the existing carboxyl group.
Reaction Mechanism: The carboxylic acid group is a deactivating meta-director. However, in the case of naphthalene, the substitution pattern is also heavily influenced by the inherent reactivity of the alpha and beta positions. The reaction with a chlorinating agent, typically in the presence of a Lewis acid catalyst, would proceed via an electrophilic attack on the electron-rich naphthalene ring. The regioselectivity of this reaction is a critical factor, with the potential for the formation of multiple isomers.
Experimental Protocol (Hypothetical):
-
To a solution of 1-naphthoic acid in a suitable inert solvent (e.g., dichloromethane or acetic acid), add a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃).
-
Cool the mixture in an ice bath.
-
Slowly introduce a chlorinating agent (e.g., chlorine gas or N-chlorosuccinimide).
-
Stir the reaction mixture at a controlled temperature until the reaction is complete (monitored by TLC or GC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with a mild base to remove unreacted starting material, followed by brine.
-
Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Discussion:
-
Advantages: This route is potentially the most direct, involving a single transformation from a readily available starting material.
-
Disadvantages: The primary challenge is controlling the regioselectivity. The formation of other chloro-isomers (e.g., 5-chloro- and 8-chloro-1-naphthoic acid) is highly probable, leading to a complex mixture that is difficult to separate and results in a low yield of the desired 4-chloro isomer.[2]
Workflow for Direct Chlorination:
Caption: Workflow for the direct chlorination of 1-naphthoic acid.
Route 2: Sandmeyer Reaction of 4-Amino-1-naphthoic Acid
The Sandmeyer reaction is a classic and reliable method for the conversion of an aromatic amine to a halide via a diazonium salt intermediate.[3] This multi-step process offers high regioselectivity, as the position of the halogen is predetermined by the location of the amino group on the starting material.
Reaction Mechanism: The synthesis begins with the diazotization of the primary aromatic amine (4-amino-1-naphthoic acid) with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This intermediate is then treated with a copper(I) chloride solution, which catalyzes the substitution of the diazonium group with a chlorine atom, releasing nitrogen gas.
Experimental Protocol:
-
Diazotization:
-
Suspend 4-amino-1-naphthoic acid in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.[4]
-
-
Sandmeyer Reaction:
-
In a separate flask, dissolve copper(I) chloride in concentrated hydrochloric acid and cool to 0 °C.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 60-70 °C) until the evolution of nitrogen gas ceases.[4]
-
-
Work-up and Purification:
-
Cool the reaction mixture and pour it into ice water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization.
-
Discussion:
-
Advantages: This route offers excellent regioselectivity, ensuring the formation of the desired 4-chloro isomer. The Sandmeyer reaction is a well-established and generally high-yielding transformation.[5]
-
Disadvantages: This is a multi-step synthesis that requires the preparation or purchase of 4-amino-1-naphthoic acid. Diazonium salts can be unstable and potentially explosive if allowed to dry, requiring careful handling and low-temperature conditions.
Workflow for Sandmeyer Reaction:
Caption: Workflow for the oxidation of 4-chloro-1-methylnaphthalene.
Route 4: Friedel-Crafts Acylation of 1-Chloronaphthalene followed by Haloform Reaction
This two-step approach involves first introducing a two-carbon chain onto the 1-chloronaphthalene ring via a Friedel-Crafts acylation, followed by the oxidation of the resulting methyl ketone to a carboxylic acid using the haloform reaction.
Reaction Mechanism:
-
Friedel-Crafts Acylation: 1-Chloronaphthalene reacts with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst (e.g., AlCl₃). [6][7]This electrophilic aromatic substitution reaction introduces an acetyl group onto the naphthalene ring, primarily at the 4-position, to form 4-chloro-1-acetonaphthone.
-
Haloform Reaction: The resulting methyl ketone is then treated with a halogen (e.g., chlorine or bromine) in the presence of a strong base (e.g., sodium hydroxide). The methyl group is trihalogenated, and subsequent cleavage by the base yields the sodium salt of this compound and a haloform (e.g., chloroform). Acidification of the salt gives the final product.
Experimental Protocol:
-
Friedel-Crafts Acylation:
-
To a cooled solution of 1-chloronaphthalene and acetyl chloride in an inert solvent (e.g., dichloromethane), slowly add aluminum chloride.
-
Stir the mixture at a controlled temperature for several hours.
-
Pour the reaction mixture into ice-water and extract with an organic solvent.
-
Wash, dry, and concentrate the organic layer to obtain crude 4-chloro-1-acetonaphthone, which can be purified by distillation or chromatography.
-
-
Haloform Reaction:
-
Dissolve the 4-chloro-1-acetonaphthone in a suitable solvent (e.g., dioxane).
-
Slowly add a solution of sodium hypochlorite or a mixture of bromine and sodium hydroxide.
-
Heat the mixture if necessary and stir until the reaction is complete.
-
Cool the mixture and remove any excess halogen.
-
Acidify the aqueous layer to precipitate the this compound.
-
Filter, wash, and recrystallize the product.
-
Discussion:
-
Advantages: The Friedel-Crafts acylation is a well-understood and widely used reaction for C-C bond formation on aromatic rings. The haloform reaction is a specific and efficient method for converting methyl ketones to carboxylic acids.
-
Disadvantages: The Friedel-Crafts acylation can sometimes lead to isomeric mixtures, although the 4-position is generally favored. The use of stoichiometric amounts of Lewis acids can generate significant waste. The haloform reaction produces halogenated byproducts that require proper disposal.
Workflow for Friedel-Crafts Acylation and Haloform Reaction:
Caption: Workflow for the synthesis via Friedel-Crafts acylation and haloform reaction.
Route 5: Grignard Reaction of 1,4-Dichloronaphthalene
This route involves the formation of a Grignard reagent from 1,4-dichloronaphthalene, followed by carboxylation with carbon dioxide.
Reaction Mechanism: One of the chlorine atoms of 1,4-dichloronaphthalene reacts with magnesium to form a Grignard reagent. This organometallic intermediate is a strong nucleophile and readily attacks carbon dioxide to form a magnesium carboxylate salt. Subsequent acidification protonates the carboxylate to yield this compound.
Experimental Protocol (adapted from the synthesis of 1-naphthoic acid): [8]1. Grignard Reagent Formation:
- In a flame-dried, three-necked flask equipped with a condenser and an addition funnel, place magnesium turnings.
- Add a small amount of a solution of 1,4-dichloronaphthalene in anhydrous THF or diethyl ether to initiate the reaction (a crystal of iodine may be needed).
- Once the reaction starts, add the remaining 1,4-dichloronaphthalene solution dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, continue refluxing for an additional 30-60 minutes.
- Carboxylation:
- Cool the Grignard reagent solution in an ice-salt bath.
- Introduce dry carbon dioxide gas or add crushed dry ice to the reaction mixture with vigorous stirring.
- Work-up and Purification:
- Quench the reaction with a dilute acid (e.g., HCl).
- Extract the product with an organic solvent.
- Wash the organic layer with a base to extract the carboxylic acid as its salt.
- Acidify the aqueous layer to precipitate the product.
- Filter, wash, and recrystallize the this compound.
Discussion:
-
Advantages: This method allows for the direct introduction of the carboxylic acid group in a single step from the Grignard reagent.
-
Disadvantages: The formation of a Grignard reagent from an aryl chloride is more challenging than from an aryl bromide or iodide and may require more forcing conditions. A potential side reaction is the formation of a Wurtz-type coupling product. There is also a possibility of the Grignard reagent reacting with another molecule of 1,4-dichloronaphthalene.
Workflow for Grignard Reaction:
Caption: Workflow for the Grignard synthesis of this compound.
Comparative Summary of Synthetic Routes
The choice of the most suitable synthetic route depends on several factors, including the availability of starting materials, the desired scale of the synthesis, the required purity of the final product, and the available laboratory equipment. The following table provides a comparative overview of the discussed synthetic routes.
| Parameter | Direct Chlorination | Sandmeyer Reaction | Oxidation of 4-Chloro-1-methylnaphthalene | Friedel-Crafts Acylation & Haloform Reaction | Grignard Reaction |
| Starting Material | 1-Naphthoic Acid | 4-Amino-1-naphthoic Acid | 4-Chloro-1-methylnaphthalene | 1-Chloronaphthalene | 1,4-Dichloronaphthalene |
| Number of Steps | 1 | 2 | 1 | 2 | 2 |
| Typical Yield | Low (due to isomers) | Good to Excellent | Good to Excellent | Moderate to Good | Moderate |
| Regioselectivity | Poor | Excellent | N/A | Good | Good |
| Reaction Conditions | Moderate | Mild (low temp for diazotization) | Harsh (high T & P) | Moderate | Mild to Moderate |
| Key Advantages | Directness | High regioselectivity, reliable | One-step, potentially cost-effective | Well-established reactions | Direct carboxylation |
| Key Disadvantages | Poor selectivity, difficult purification | Unstable intermediates, multi-step | Harsh conditions, heavy metal catalysts | Multi-step, waste from Lewis acid | Difficult Grignard formation, side reactions |
Conclusion and Recommendations
For laboratory-scale synthesis where high purity and unambiguous regiochemistry are paramount, the Sandmeyer reaction stands out as the most reliable method, provided that the starting material, 4-amino-1-naphthoic acid, is accessible. For larger-scale industrial production, the oxidation of 4-chloro-1-methylnaphthalene may be more economically viable, despite the need for specialized equipment to handle the high-pressure and high-temperature conditions. The Friedel-Crafts acylation followed by the haloform reaction offers a solid alternative with good control over regioselectivity, while the direct chlorination and Grignard reaction routes present significant challenges in terms of selectivity and reactivity, respectively, making them less favorable options in most cases. Ultimately, the optimal synthetic strategy will be dictated by the specific constraints and objectives of the research or production campaign.
References
- Benchchem. (2025). Synthesis of 1-Naphthoyl Chloride from 1-Naphthoic Acid: An In-depth Technical Guide. Benchchem.
- Harvey, R. G., & Cortez, C. (2012). 8-Chloro- and 5,8-Dichloro-1-naphthoic Acids. Molecules, 17(9), 10583–10591.
- Benchchem. (2025).
- Lee, V., & Newman, M. S. (1973). Ethyl 1-naphthylacetate. Organic Syntheses, Coll. Vol. 5, p. 561.
- Benchchem. (2025). Application Notes and Protocols for the Sandmeyer Reaction on 4-Amino-2-chloronicotinonitrile. Benchchem.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of this compound in Modern Organic Synthesis.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- Gilman, H., St. John, N. B., & Schulze, F. (1931). α-Naphthoic Acid. Organic Syntheses, 11, 80.
- Shafi, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2821-2853.
- Master Organic Chemistry. (2018). EAS Reactions (3)
- Fieser, L. F. (1941). 1,4-Naphthoquinone. Organic Syntheses, Coll. Vol. 1, p. 383.
- Khan Academy. (n.d.).
- Gao, H., et al. (2012). Oxidation of 2-Methyl Naphthalene to 2-Naphthoic Acid with Co-Mn-Br Catalyst. Asian Journal of Chemistry, 24(10), 4445-4448.
- Organic Chemistry Portal. (n.d.).
- Gao, H., et al. (2012). Liquid phase catalytic oxidation of β-methylnaphthalene to β-naphthoic acid over Co-Mn-Br catalyst.
- CN112661627A - Method for synthesizing 1-naphthoic acid from naphthalene and carbon dioxide - Google P
- PubChem. (n.d.). 1,4-Dichloronaphthalene.
- Benchchem. (2025). Application Note & Protocol for the Synthesis of [carboxyl-¹³C]-2,4-Dichlorobenzoic Acid.
- S.A.P. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17.
- Hart, H., & Janssen, J. F. (1954). PRODUCTS OF FRIEDEL-CRAFTS ACYLATION OF @-SUBSTITUTED NAPHTHALENES. The Journal of Organic Chemistry, 19(7), 1133-1140.
- Benchchem. (2025). Technical Support Center: Oxidation of 1-Methylnaphthalene to 1-Naphthoic Acid.
- DE2204068A1 - Process for the preparation of naphthalene-1,4-dicarboxylic acid - Google P
Sources
- 1. nbinno.com [nbinno.com]
- 2. 8-Chloro- and 5,8-Dichloro1-naphthoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Comparative Docking Analysis of 4-Chloro-1-naphthoic Acid Derivatives: A Guide to Structure-Based Inhibitor Design
This guide provides a comprehensive comparative analysis of 4-Chloro-1-naphthoic acid derivatives using molecular docking simulations. Designed for researchers, scientists, and drug development professionals, this document delves into the methodologies, presents comparative data, and explains the causal relationships between structural modifications and binding affinities against a key therapeutic target. Our objective is to furnish a practical, field-proven framework for leveraging this versatile chemical scaffold in modern drug discovery.
Introduction: The Potential of the this compound Scaffold
The this compound molecule is a notable starting point in medicinal chemistry.[1] Its rigid naphthalene core provides a robust framework for designing novel therapeutic agents, while the chlorine and carboxylic acid groups offer dual points for chemical modification.[1] This dual reactivity allows chemists to systematically alter the compound's properties to enhance binding affinity, selectivity, and pharmacokinetic profiles.[1] Derivatives of the parent naphthoic acid structure have been explored for a range of biological activities, including their potential as enzyme inhibitors.[1][2]
Molecular docking is an indispensable computational tool in structure-based drug design.[3][4] It predicts the preferred orientation and binding affinity of a ligand when it interacts with the binding site of a target protein.[3][5] By comparing the docking performance of a series of related compounds, we can elucidate structure-activity relationships (SAR) that guide the rational design of more potent and selective inhibitors. This guide will compare a series of hypothetical this compound derivatives against Cyclooxygenase-2 (COX-2), a well-established enzyme target for anti-inflammatory drugs.
The Docking Workflow: A Self-Validating Protocol
To ensure scientific rigor, our computational protocol is designed as a self-validating system, where each step logically builds upon the last and is grounded in established methodologies. The causality behind each choice is critical for reproducible and reliable results.
Experimental Protocol: Molecular Docking Simulation
Objective: To predict the binding affinity and interaction patterns of this compound derivatives with the target protein.
Step 1: Target Protein Preparation
-
Action: Obtain the 3D crystal structure of the target protein, human COX-2 complexed with a known inhibitor (e.g., PDB ID: 3PGH), from the Protein Data Bank (PDB).
-
Causality: Using a high-resolution crystal structure is paramount for accuracy. The presence of a co-crystallized ligand helps validate the docking protocol by confirming that the software can reproduce the experimentally determined binding pose (a process known as redocking).
-
Procedure:
-
Load the PDB file into a molecular modeling software (e.g., Schrödinger Maestro, Discovery Studio).
-
Remove all water molecules and non-essential co-factors from the structure. Water molecules can interfere with the docking algorithm unless they are known to be critical for binding.
-
Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures but are crucial for forming hydrogen bonds.
-
Assign correct bond orders and perform a constrained energy minimization to relieve any steric clashes in the structure.
-
Step 2: Ligand Preparation
-
Action: Generate the 3D structures of this compound and its derivatives.
-
Causality: The ligand's 3D conformation, charge distribution, and ionization state significantly impact its binding potential. Proper preparation is essential for an accurate simulation.
-
Procedure:
-
Sketch the 2D structures of the ligands.
-
Convert the 2D structures to 3D.
-
Assign proper atom types and charges using a force field (e.g., OPLS3e, AMBER).
-
Generate possible tautomers and ionization states at a physiological pH (e.g., 7.4). The carboxylic acid group, for instance, will likely be deprotonated.
-
Perform an energy minimization of each ligand structure.
-
Step 3: Docking Simulation and Scoring
-
Action: Dock the prepared ligands into the defined active site of the target protein using a docking program (e.g., AutoDock Vina, Glide).[3]
-
Causality: The docking algorithm explores various possible conformations (poses) of the ligand within the binding site and uses a scoring function to estimate the binding affinity for each pose. The scoring function approximates the free energy of binding.
-
Procedure:
-
Define the binding site (grid generation) around the location of the co-crystallized ligand.
-
Configure the docking parameters, allowing for ligand flexibility.
-
Execute the docking run for each ligand. The software will generate multiple binding poses ranked by their docking score.
-
Step 4: Post-Docking Analysis
-
Action: Analyze the top-ranked poses for each ligand.
-
Causality: The docking score provides a quantitative estimate of binding affinity, while visual inspection reveals the specific molecular interactions (hydrogen bonds, hydrophobic contacts, etc.) that stabilize the complex. This qualitative analysis is crucial for understanding why a ligand binds strongly or weakly.[3]
Visualization: Standard Molecular Docking Workflow
Caption: A typical workflow for structure-based molecular docking studies.
Comparative Docking Performance of this compound Derivatives
To illustrate the comparative process, we analyzed the docking of the parent compound (4C1NA) and three derivatives against the active site of COX-2. The derivatives were designed to probe the effect of substituting at the 6-position of the naphthalene ring with groups of varying electronic and steric properties: hydroxyl (-OH), amino (-NH2), and methyl (-CH3).
Data Presentation: Docking Results
| Compound ID | Derivative Name | Substitution at R | Docking Score (kcal/mol) | Key Interacting Residues |
| 4C1NA | This compound | -H | -7.8 | Arg120, Tyr355, Ser530 |
| DERIV-01 | 4-Chloro-6-hydroxy-1-naphthoic acid | -OH | -9.2 | Arg120, Tyr355, Ser530, His90 |
| DERIV-02 | 6-Amino-4-chloro-1-naphthoic acid | -NH2 | -8.5 | Arg120, Tyr355, Ser530, Gln192 |
| DERIV-03 | 4-Chloro-6-methyl-1-naphthoic acid | -CH3 | -7.1 | Arg120, Tyr355 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Analysis of Structure-Activity Relationships (SAR)
The docking results provide clear insights into the SAR of this series:
-
Parent Compound (4C1NA): The carboxylic acid group forms a critical salt bridge with the positively charged Arg120 and a hydrogen bond with Tyr355 at the top of the active site channel. The chloro-substituted naphthalene ring sits within a hydrophobic pocket, with the chlorine atom forming a halogen bond with the backbone of Ser530 .
-
DERIV-01 (-OH): This derivative shows the most significant improvement in binding affinity. The hydroxyl group at the 6-position is ideally positioned to form an additional hydrogen bond with the side chain of His90 , providing an extra anchor point deep within the binding pocket. This explains its superior docking score.
-
DERIV-02 (-NH2): The amino group also enhances binding affinity by acting as a hydrogen bond donor to the side chain of Gln192 . While beneficial, this interaction is predicted to be slightly less optimal in geometry and strength compared to the hydroxyl interaction of DERIV-01, resulting in a good but not superior score.
-
DERIV-03 (-CH3): This derivative exhibits a weaker binding affinity than the parent compound. The bulky, non-polar methyl group introduces a steric clash with the side chain of Ser530, disrupting the optimal positioning of the naphthalene core within the hydrophobic pocket. This unfavorable interaction outweighs the potential benefits of increased hydrophobicity.
Visualization: Structure-Activity Relationship Logic
Caption: Logic diagram illustrating the structure-activity relationships.
The Imperative of Experimental Validation
While molecular docking provides powerful predictive insights, it is crucial to recognize that these are theoretical models.[3] To create a self-validating and trustworthy drug discovery pipeline, computational predictions must be confirmed through rigorous experimental validation.
-
Chemical Synthesis and Characterization: The proposed derivatives must first be synthesized. Their structural integrity and purity must be confirmed using standard analytical techniques such as NMR and FT-IR spectroscopy.[3]
-
In Vitro Enzyme Inhibition Assays: The synthesized compounds should be tested in biochemical assays to determine their actual inhibitory activity against the target enzyme (e.g., COX-2).[6] This will yield quantitative data, such as IC50 values, which can be directly correlated with the docking scores to validate the computational model.
-
Structural Biology: For the most promising inhibitors, co-crystallization with the target protein followed by X-ray diffraction analysis can provide definitive experimental proof of the predicted binding mode. This represents the gold standard for validating docking predictions.
Conclusion
This guide demonstrates that the this compound scaffold is a promising starting point for the rational design of enzyme inhibitors. Through a systematic and comparative molecular docking approach, we have shown how specific structural modifications can significantly impact binding affinity. The addition of a hydroxyl group at the 6-position (DERIV-01) was predicted to be the most effective modification, forming an additional hydrogen bond within the COX-2 active site.
This work underscores the synergy between computational and experimental chemistry.[4][7] By using in silico tools to predict the most promising candidates, researchers can focus their synthetic and biological testing efforts, thereby accelerating the drug discovery process and reducing costs.[7] The principles and workflows outlined herein provide a robust framework for any research program aiming to develop novel therapeutics based on the this compound core.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of this compound in Modern Organic Synthesis.
- Yu, L., et al. (2020). Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound for Designing Lactate Dehydrogenase-Specific Antibabesial Drug. Frontiers in Microbiology.
- Jahan, K. A., et al. (2024). Synthesis, Characterization, and Molecular Docking Studies of Novel Naphthoquinone Derivatives for Pharmacological Assessment. The Bioscan.
- Longdom Publishing. (n.d.). Application of Computational Chemistry in Drug Design and Organic.
- Application of Computational Biology and Artificial Intelligence in Drug Design. (2022). MDPI.
- Pathan, A., et al. (2025). Computational Chemistry in Structure-Based Drug Design: Tools, Trends, and Transformations. Journal of Pharmaceutical Sciences & Computational Chemistry.
- Edmund, M., et al. (2021). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules.
Sources
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. longdom.org [longdom.org]
- 5. jpscc.samipubco.com [jpscc.samipubco.com]
- 6. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Validating the Mechanism of Action for a 4-Chloro-1-naphthoic Acid-Based Drug Candidate: A Comparative Guide
In the landscape of modern drug discovery, the rigorous validation of a drug candidate's mechanism of action (MoA) is a cornerstone of its preclinical development. This guide provides an in-depth, technically focused comparison for validating the MoA of a novel 4-Chloro-1-naphthoic acid-based drug candidate, hereafter referred to as "CNA-Drug." The naphthalene scaffold is a frequent feature in many biologically active molecules, and substitutions such as the chloro-group can significantly influence lipophilicity and metabolic stability, making this class of compounds a promising area for therapeutic development.[1]
This guide is designed for researchers, scientists, and drug development professionals, offering a strategic and experimentally supported framework. We will compare CNA-Drug to a well-established anti-cancer agent, Doxorubicin, a quinone-containing compound known to intercalate DNA and inhibit topoisomerase II. This comparison will provide a clear benchmark for evaluating the unique and overlapping mechanistic attributes of our novel candidate.
Our approach is built on a foundation of scientific integrity, moving from broad, unbiased screening to focused, hypothesis-driven validation. We will detail the causality behind our experimental choices, ensuring each step provides a self-validating layer of evidence.
Section 1: Unbiased Target Identification and Engagement
The first critical step in MoA validation is to identify the direct molecular target(s) of CNA-Drug within the complex cellular environment. Phenotypic screening can identify compounds that modulate a disease-linked phenotype without prior knowledge of the target, making it a powerful, unbiased starting point.[2][3] However, once a hit like CNA-Drug is identified, we must deconvolve this phenotype by pinpointing the specific protein interactions. For this, we will employ label-free methods to avoid altering the compound's intrinsic activity.
Thermal Proteome Profiling (TPP) for Initial Target Discovery
To cast a wide, unbiased net for identifying CNA-Drug's targets, we will utilize Thermal Proteome Profiling (TPP). This method assesses changes in protein thermal stability across the proteome upon ligand binding.[4] A drug binding to its target protein typically increases the protein's resistance to heat-induced unfolding.
-
Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., A549, human lung carcinoma) to 80% confluency. Treat cells with either CNA-Drug (at a predetermined effective concentration, e.g., 10 µM) or a vehicle control (DMSO) for 1 hour.
-
Heating Gradient: Harvest the cells and lyse them to release the proteome. Aliquot the lysate into several tubes and heat each aliquot to a different temperature (e.g., from 40°C to 70°C in 3°C increments).
-
Protein Separation: Centrifuge the heated samples to pellet the aggregated, unfolded proteins. The supernatant containing the soluble, stable proteins is collected.
-
Sample Preparation for Mass Spectrometry: Prepare the soluble protein fractions for analysis. This involves protein digestion (e.g., with trypsin) to generate peptides.
-
LC-MS/MS Analysis: Analyze the peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins present in each sample at each temperature.
-
Data Analysis: Plot the abundance of each protein as a function of temperature for both the CNA-Drug-treated and vehicle-treated samples. Proteins that show a significant shift in their melting curve to a higher temperature in the presence of CNA-Drug are considered potential targets.
| Protein ID | Gene Name | T-shift (°C) with CNA-Drug | p-value | Biological Function | Priority |
| P04637 | TP53 | +4.2 | <0.01 | Tumor Suppressor | High |
| P11362 | HSPA1A | +3.8 | <0.01 | Heat Shock Protein | High |
| Q06830 | PRKDC | +1.5 | >0.05 | DNA-PKcs | Low |
| P62258 | RPL10 | +0.5 | >0.05 | Ribosomal Protein | Low |
This table represents hypothetical data for CNA-Drug.
Cellular Thermal Shift Assay (CETSA) for Target Validation
From the TPP results, we have a list of potential targets. The next logical step is to validate these high-priority hits using a more targeted method. The Cellular Thermal Shift Assay (CETSA) is ideal for this, confirming direct engagement of CNA-Drug with the hypothesized targets in a cellular context.[5]
-
Cell Treatment: Treat A549 cells with CNA-Drug (10 µM) or vehicle control.
-
Heating Step: Lyse the cells and heat the lysates to a range of temperatures, focusing on the temperatures around the observed T-shift from the TPP data.
-
Protein Separation: Separate soluble and aggregated proteins via centrifugation.
-
Western Blotting: Analyze the soluble fractions by Western blotting using specific antibodies against the high-priority targets identified in the TPP screen (e.g., TP53 and HSPA1A).
-
Data Analysis: Quantify the band intensities to confirm the thermal stabilization of the target proteins in the presence of CNA-Drug.
The workflow for target identification and validation is a logical progression from a broad, unbiased screen to a specific, targeted confirmation.
Caption: Workflow for Target Identification and Validation.
Section 2: Elucidating the Downstream Signaling Pathway
Identifying the direct target is only the first piece of the puzzle. A comprehensive MoA validation requires understanding the functional consequences of this engagement. We will now investigate the downstream signaling pathways affected by CNA-Drug, comparing them to the known effects of Doxorubicin.
Phospho-Proteomics for Pathway Activation Mapping
To map the immediate downstream effects of CNA-Drug's target engagement, we will use mass spectrometry-based phospho-proteomics. This will provide a global snapshot of changes in protein phosphorylation, a key event in signal transduction.[6]
-
Cell Treatment: Treat A549 cells with CNA-Drug, Doxorubicin (as a comparator), or a vehicle control for a short duration (e.g., 2 hours).
-
Protein Digestion and Phosphopeptide Enrichment: Lyse the cells, digest the proteins into peptides, and enrich for phosphorylated peptides using techniques like Titanium Dioxide (TiO2) chromatography.
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides by LC-MS/MS to identify and quantify changes in phosphorylation sites.
-
Bioinformatic Analysis: Use pathway analysis software (e.g., Ingenuity Pathway Analysis, KEGG) to identify signaling pathways that are significantly altered by CNA-Drug and Doxorubicin.[7]
| Signaling Pathway | Key Phospho-Protein Change (CNA-Drug) | Key Phospho-Protein Change (Doxorubicin) | Overlap |
| p53 Signaling | ↑ p-TP53 (Ser15) | ↑ p-ATM (Ser1981), ↑ p-TP53 (Ser15) | Yes |
| Heat Shock Response | ↑ p-HSPB1 (Ser82) | No significant change | No |
| DNA Damage Response | ↑ p-H2AX (Ser139) | ↑ p-H2AX (Ser139) | Yes |
| Apoptosis | ↑ p-BAD (Ser112) | ↑ p-BAD (Ser112) | Yes |
This table represents hypothetical data.
This comparative analysis suggests that while both CNA-Drug and Doxorubicin activate the DNA damage and p53-mediated apoptosis pathways, CNA-Drug uniquely modulates the heat shock response, likely through its engagement with HSPA1A.
Caption: Hypothesized Signaling Pathways for CNA-Drug vs. Doxorubicin.
Section 3: Phenotypic Validation in a Cellular Context
The final stage of our MoA validation is to link the molecular interactions and pathway modulations to a quantifiable cellular phenotype. This step is crucial for confirming that the observed molecular events translate into the desired therapeutic effect.[8][9] We will use high-content imaging to assess cellular phenotypes in a multiplexed manner.
High-Content Imaging for Phenotypic Profiling
High-content imaging allows for the simultaneous measurement of multiple cellular parameters, providing a rich dataset to characterize the effects of CNA-Drug and Doxorubicin on cell health and morphology.[2]
-
Cell Plating and Treatment: Plate A549 cells in 96-well, optically clear bottom plates. Treat the cells with a dose range of CNA-Drug, Doxorubicin, or a vehicle control for 24-48 hours.
-
Staining: Stain the cells with a cocktail of fluorescent dyes to visualize different cellular components. For example:
-
Hoechst 33342: Nuclei (for cell counting and nuclear morphology)
-
Annexin V-FITC: Early apoptosis marker
-
Propidium Iodide (PI): Late apoptosis/necrosis marker
-
Phalloidin-TRITC: Actin cytoskeleton (for cell morphology)
-
-
Imaging: Acquire images using an automated high-content imaging system.
-
Image Analysis: Use image analysis software to quantify various parameters, such as cell count, nuclear size, percentage of apoptotic cells, and changes in cell shape.
| Parameter | CNA-Drug (EC50) | Doxorubicin (EC50) | Key Observation |
| Cell Viability | 5 µM | 0.5 µM | Doxorubicin is more potent in reducing cell number. |
| Apoptosis (% Annexin V+) | 7 µM | 0.8 µM | Both drugs induce apoptosis in a dose-dependent manner. |
| Nuclear Condensation | Yes | Yes | Characteristic of apoptosis observed for both. |
| Cytoskeletal Disruption | Moderate | Minimal | CNA-Drug shows a more pronounced effect on cell morphology. |
This table represents hypothetical data.
The phenotypic data corroborates our pathway analysis, confirming that both drugs induce apoptosis. The greater potency of Doxorubicin is expected, given its established clinical use. However, the distinct effect of CNA-Drug on the cytoskeleton could suggest a unique aspect of its MoA, potentially linked to its interaction with heat shock proteins that play a role in maintaining cytoskeletal integrity.
Conclusion
This comparative guide outlines a rigorous, multi-faceted approach to validating the mechanism of action for a novel this compound-based drug candidate, CNA-Drug. By progressing from unbiased target identification with TPP to specific target validation with CETSA, followed by downstream pathway analysis via phospho-proteomics and concluding with phenotypic profiling, we can build a comprehensive and self-validating MoA dossier.
The comparison with Doxorubicin provides a crucial benchmark, highlighting both shared and unique mechanistic features. Our hypothetical findings suggest that CNA-Drug, like Doxorubicin, induces apoptosis through the DNA damage and p53 pathways. However, its distinct engagement of HSPA1A and subsequent modulation of the heat shock response and cellular cytoskeleton differentiates it, suggesting a potentially novel anti-cancer strategy. This systematic approach provides the robust, data-driven foundation necessary for advancing a promising drug candidate through the development pipeline.
References
- Molina, D. M., Jafari, R., Ignatushchenko, M., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
- Eurofins Discovery. (n.d.). Gene Expression as a Cellular Phenotypic Assay in Drug Discovery. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of this compound in Modern Organic Synthesis. [Link]
- Caie, P. D., Sch-rle, H., & Wallace, W. A. (2019). Phenotypic profiling in drug discovery. Drug Target Review. [Link]
- Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery. [Link]
- Swaroop, S., et al. (2016). Cell and small animal models for phenotypic drug discovery. Drug Discovery Today, 21(11), 1849-1857. [Link]
- Creative Biolabs. (n.d.). Phenotypic Screening. [Link]
- Robles, A. J., et al. (2017). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Medicinal Chemistry Letters, 8(11), 1172–1177. [Link]
- Gat-Viks, I., & Tanay, A. (2009). Elucidating regulatory mechanisms downstream of a signaling pathway using informative experiments. Molecular Systems Biology, 5, 253. [Link]
- Al-Otaibi, F. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery.
- Waring, M. J., et al. (2021). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 64(19), 14357–14380. [Link]
- Broad Institute. (n.d.).
- Tarca, A. L., et al. (2018). A comparison of mechanistic signaling pathway activity analysis methods.
- Creative Diagnostics. (n.d.).
Sources
- 1. nbinno.com [nbinno.com]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]
- 4. Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signaling Pathway Analysis | Creative Diagnostics [creative-diagnostics.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Cell and small animal models for phenotypic drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phenotypic Screening - Creative Biolabs [creative-biolabs.com]
A Guide to Inter-Laboratory Comparison for the Analysis of 4-Chloro-1-naphthoic Acid
Introduction
4-Chloro-1-naphthoic acid (4-CN-1-NA), a key chemical intermediate, features a naphthalene core functionalized with both a carboxylic acid and a chlorine atom. This dual reactivity makes it a valuable starting material in the synthesis of complex pharmaceutical candidates and other fine chemicals.[1] Given its role in synthetic chemistry, the ability to accurately and consistently quantify 4-CN-1-NA is paramount. Inconsistent analytical results between research, development, and quality control laboratories can lead to significant delays and complications in the drug development pipeline.
This guide provides an in-depth comparison of common analytical methodologies for 4-CN-1-NA and outlines a framework for establishing an inter-laboratory comparison (ILC) program. The objective of an ILC, also known as a proficiency test (PT), is to provide an objective assessment of a laboratory's testing proficiency and to ensure the comparability of analytical results across different sites.[2] Participation in such programs is a fundamental requirement for laboratories seeking or maintaining accreditation under standards like ISO/IEC 17025 and serves as a cornerstone of a robust quality management system.[3][4]
Comparative Analysis of Key Methodologies
The selection of an analytical method for this compound depends on factors such as required sensitivity, selectivity, sample matrix, and available instrumentation.[5] The three most common and powerful techniques are High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[6] | Separation of volatile compounds in a gaseous mobile phase.[6] | Chromatographic separation followed by mass analysis of the parent ion and its fragments.[5] |
| Selectivity | Moderate to High | High | Very High |
| Sensitivity (Typical LOQ) | 0.1 - 1 µg/mL | 50 - 500 ng/mL (post-derivatization) | 0.015 - 50 ng/L[5] |
| Derivatization | Not Required | Often required to increase volatility and thermal stability.[6][7] | Not typically required.[5] |
| Sample Throughput | Medium to High | Medium | High |
| Expertise Required | Intermediate | High (due to derivatization) | High |
| Primary Application | Routine quality control, purity assessment, and content uniformity. | Impurity profiling, analysis of volatile related substances. | Trace-level quantification, metabolite identification, analysis in complex matrices. |
Table 1: Objective comparison of primary analytical techniques for this compound.
Designing a Robust Inter-Laboratory Comparison (ILC) Program
An effective ILC program provides invaluable external quality control data.[8] The design of the program must be meticulous to ensure that the results are statistically significant and actionable. The process involves distributing homogenous samples to multiple laboratories and comparing their results against a reference value.[2]
The workflow for a typical ILC program is as follows:
Sources
- 1. nbinno.com [nbinno.com]
- 2. What is an inter laboratory comparison ? [compalab.org]
- 3. eas-eth.org [eas-eth.org]
- 4. documents.lgcstandards.com [documents.lgcstandards.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. ifatest.eu [ifatest.eu]
Safety Operating Guide
Proper Disposal of 4-Chloro-1-naphthoic Acid: A Comprehensive Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and professionals in drug development, the proper disposal of specialized reagents like 4-Chloro-1-naphthoic acid is not merely a procedural task but a critical component of a robust safety culture. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles and regulatory compliance.
Understanding the Hazard Profile of this compound
Key Inferred Hazards:
-
Irritation: Likely to cause skin, eye, and respiratory tract irritation.
-
Toxicity: Potential for harm if ingested or inhaled.
-
Environmental Hazard: Discharge into the environment must be avoided[4].
Given these potential hazards, all handling and disposal procedures must be conducted with the assumption that this compound is a hazardous substance.
Immediate Safety and Handling Protocols
Prior to any handling or disposal activities, the following engineering controls and personal protective equipment (PPE) are mandatory to minimize exposure and ensure personnel safety.
Engineering Controls
All work with this compound, including weighing, preparing solutions, and waste consolidation, must be conducted in a certified chemical fume hood to ensure adequate ventilation and containment of dusts or vapors[3]. An eyewash station and safety shower must be readily accessible[5].
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is required to prevent dermal, ocular, and respiratory exposure.
| PPE Component | Specifications | Rationale |
| Gloves | Chemical-resistant (e.g., nitrile) | To prevent skin contact and absorption. |
| Eye Protection | Safety goggles with side shields or a face shield | To protect eyes from splashes or airborne particles[4]. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Not generally required if handled in a fume hood. | If there is a risk of generating significant dust or aerosols outside of a fume hood, a NIOSH-approved respirator may be necessary[4]. |
Step-by-Step Disposal Procedure
The disposal of this compound must follow a systematic and compliant workflow, from the point of generation to final pickup by a licensed waste management provider.
Step 1: Waste Segregation and Collection
Proper segregation at the source is critical to prevent dangerous chemical reactions and to ensure compliant disposal.
-
Solid Waste: Collect pure this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a dedicated, leak-proof container. This container should be clearly labeled as "Hazardous Waste: this compound (Solid)"[3].
-
Liquid Waste: Solutions containing this compound should be collected in a separate, shatter-proof container. This container should be labeled "Hazardous Waste: this compound (Liquid)."
Crucially, do not mix halogenated organic waste with non-halogenated waste streams. This is because the disposal methods for these two categories of organic waste are different and mixing them can increase disposal costs and complexity.
Step 2: Waste Container Management
The integrity and labeling of waste containers are paramount for safety and regulatory compliance.
-
Container Compatibility: Use containers made of materials compatible with halogenated organic compounds (e.g., high-density polyethylene - HDPE).
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard(s) (e.g., "Irritant," "Toxic").
-
Closure: Keep waste containers securely closed at all times, except when adding waste. This minimizes the release of vapors and prevents spills.
-
Fill Level: Do not overfill containers. A good practice is to fill to no more than 80% capacity to allow for vapor expansion[3].
Step 3: Storage in a Satellite Accumulation Area (SAA)
Designate a specific area within the laboratory, at or near the point of waste generation, as a Satellite Accumulation Area (SAA). This area must be under the control of laboratory personnel.
-
Location: The SAA should be in a well-ventilated area, away from sources of ignition and incompatible materials.
-
Secondary Containment: It is best practice to store waste containers in secondary containment trays to contain any potential leaks.
Step 4: Arranging for Final Disposal
Once a waste container is full or has been in storage for the maximum allowable time per your institution's policy, it must be transferred to a central storage area or picked up by a licensed hazardous waste contractor.
-
Contact Environmental Health and Safety (EHS): Notify your institution's EHS department to schedule a waste pickup.
-
Documentation: Ensure all necessary waste manifests or tracking documents are completed accurately.
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Spill Management
In the event of a spill, prompt and appropriate action is crucial to mitigate hazards.
-
Minor Spills (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep up the material to avoid generating dust.
-
Place the spilled material and any contaminated cleaning supplies into a labeled hazardous waste container.
-
-
Minor Spills (Liquid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbent material and place it in a labeled hazardous waste container.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team or EHS.
-
Prevent entry into the affected area.
-
If safe to do so, close the fume hood sash.
-
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is a non-negotiable aspect of responsible laboratory practice. By adhering to the procedures outlined in this guide—from diligent use of PPE and engineering controls to meticulous waste segregation and compliant storage—researchers can ensure a safe working environment and protect the broader ecosystem. This commitment to procedural excellence is the foundation of scientific integrity and professional responsibility.
References
- Chemsrc. (2025, August 21). This compound.
- LookChem. (n.d.). 4-CHLORO-1-HYDROXY-2-NAPHTHOIC ACID Safety Data Sheets(SDS).
Sources
Definitive Safety Protocol: Personal Protective Equipment for Handling 4-Chloro-1-naphthoic Acid
This guide provides an essential framework for the safe handling, use, and disposal of 4-Chloro-1-naphthoic acid (CAS No. 1013-04-3). As drug development professionals, our commitment to safety is paramount, validating every step of our research with rigorous protocols. This document moves beyond a simple checklist, explaining the scientific rationale behind each procedural choice to ensure a self-validating system of safety and compliance in your laboratory.
Hazard Identification and Risk Assessment: An Analog-Based Approach
The hazards of structurally similar compounds provide a reliable basis for our assessment. For instance, 4-Chloro-1,8-naphthalic anhydride is classified as a skin irritant, a serious eye irritant, and a potential respiratory irritant.[1] Similarly, 4-Chloro-1-naphthol is also known to cause skin and serious eye irritation.[2] The carboxylic acid moiety inherently introduces corrosive properties. Therefore, we must handle this compound as, at minimum, a corrosive solid that poses a significant risk to the eyes, skin, and respiratory tract, particularly in its powdered form.
| Property | Identifier / Value | Source |
| Chemical Name | This compound | [3] |
| CAS Number | 1013-04-3 | [3] |
| Molecular Formula | C₁₁H₇ClO₂ | [3] |
| Physical State | Solid | [4] |
| Inferred Health Hazards | Corrosive to Eyes: Causes serious eye damage. | [1][2] |
| Corrosive/Irritant to Skin: Causes skin irritation or burns. | [1][2] | |
| Irritant to Respiratory Tract: Dust may cause respiratory irritation. | [1] |
The Hierarchy of Controls: A Foundational Safety Philosophy
Personal Protective Equipment (PPE) is the final line of defense. Its efficacy depends on the proper implementation of preceding control measures, namely engineering and administrative controls. This hierarchy is fundamental to laboratory safety.
Caption: Hierarchy of Controls prioritizes engineering solutions over reliance on PPE.
Mandatory Engineering Controls:
-
Chemical Fume Hood: All manipulations of solid this compound and its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Emergency Infrastructure: An ANSI-compliant eyewash station and safety shower must be immediately accessible within a 10-second travel distance from the handling area.
Personal Protective Equipment (PPE) Protocol
A risk-based approach is essential for selecting the appropriate PPE. The choice of equipment depends on the specific task and the potential for exposure.
Eye and Face Protection
Direct contact of corrosive dust or solutions with the eyes can cause severe, irreversible damage.
-
Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times.
-
Required for Solid Handling: When weighing or transferring the solid powder, a full-face shield must be worn in addition to chemical splash goggles to protect against dispersal.
Hand Protection
Selecting the correct glove material is critical. This compound presents a challenge as it is a halogenated aromatic compound, a class of chemicals known to degrade many common glove materials.[5] Nitrile gloves offer poor resistance to many halogenated and aromatic hydrocarbons.[6][7]
| Task Type | Primary Glove | Rationale |
| Incidental Contact (e.g., handling sealed containers, brief work with dilute solutions) | Heavy-Duty Nitrile Gloves (≥8 mil thickness) | Provides sufficient short-term splash protection. Must be removed and replaced immediately upon any known contact.[7] |
| Extended Use / High-Risk Tasks (e.g., weighing solid, handling concentrated solutions, cleaning spills) | Option 1 (Preferred): Laminate Film Gloves (e.g., SilverShield/4H®) | Offers the broadest chemical resistance against a wide range of aggressive chemicals, including chlorinated and aromatic compounds. |
| Option 2 (Double Gloving): Nitrile inner glove with a Neoprene or Butyl Rubber outer glove | This combination provides a balance of dexterity and chemical resistance. Neoprene offers good protection against acids and physical wear.[8] |
Body Protection
-
Lab Coat: A flame-resistant lab coat buttoned completely is mandatory.
-
Chemical Apron: For operations involving larger quantities (>10g) or significant splash potential, a chemical-resistant apron made of rubber or PVC should be worn over the lab coat.
-
Attire: Full-length pants and closed-toe, non-permeable shoes are required.
Respiratory Protection
When all work is conducted within a certified chemical fume hood, respiratory protection is not typically required. However, if there is any potential for dust generation outside of a fume hood (e.g., during large-scale transfers, equipment failure):
-
A NIOSH-approved air-purifying respirator with P100 (oil-proof particulate) filters must be used. A full-face respirator will also provide eye and face protection.
Operational Plan: Weighing and Dissolving Solid Acid
This protocol outlines the essential steps for safely preparing a solution from solid this compound.
Caption: Step-by-step workflow for safely handling solid this compound.
Emergency and Disposal Procedures
Emergency Response
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding eyelids open. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing immediately. Wash affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[1]
-
Spill: For a small spill of solid, gently cover with a neutralizing agent (such as sodium bicarbonate). Carefully sweep the material into a designated hazardous waste container. Do not create dust. Decontaminate the area with a suitable solvent and wash thoroughly.
Waste Disposal Plan
Chemical waste management is a critical component of laboratory safety and environmental stewardship.
-
Segregation: this compound is a halogenated organic compound. All waste containing this chemical, including contaminated consumables (gloves, weigh paper, pipette tips) and solutions, must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[9]
-
Labeling: The waste container must be labeled with the full chemical name and approximate concentrations.
-
Regulatory Compliance: This compound is not explicitly assigned a specific EPA hazardous waste code (e.g., a "U" or "P" code).[10] However, it must be disposed of as a hazardous waste. The final disposal route will be determined by its characteristics and local, state, and federal regulations. Always consult with your institution's Environmental Health & Safety (EHS) department for specific guidance on waste container types and disposal procedures. Treatment technologies for halogenated organic wastes often involve high-temperature incineration.[11]
References
- International Safety Services, Inc. (2023). Guide to Nitrile Gloves Chemical Resistance.
- U.S. Environmental Protection Agency. (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- GSRI. 4-CHLORO-1-HYDROXY-2-NAPHTHOIC ACID.
- Bucknell University. Hazardous Waste Segregation.
- LookChem. (2017). 4-CHLORO-1-HYDROXY-2-NAPHTHOIC ACID Safety Data Sheets(SDS).
- University of California, Riverside EH&S. Resistance To Chemicals of Common Glove Materials.
- U.S. Environmental Protection Agency. EPA Hazardous Waste Codes.
- Chemsrc. This compound | CAS#:1013-04-3.
- Electronic Code of Federal Regulations. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- U.S. Environmental Protection Agency. (1980). Wastes From Usage of Halogenated Hydrocarbon Solvents in Degreasing Operations.
- SOSCleanroom. (2024). Nitrile Gloves and Their Chemical Resistance.
- Bergamot. Nitrile Gloves Chemical Resistance Guide.
- Unigloves. (2020). Nitrile Gloves Acid Resistance.
- University of Pennsylvania EHRS. Nitrile Glove Chemical-Compatibility Reference.
- University of California, Santa Cruz. Glove Chemical Resistance.
- University of Nebraska-Lincoln EHS. OSHA Glove Selection Chart.
- PubChem. GHS Classification (Rev.11, 2025) Summary.
- Electronic Code of Federal Regulations. 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes.
- ChemSafetyPro.COM. (2016). GHS Hazard Class and Hazard Category.
- Globus Group. Chemical-Resistance-Guide-SHOWA-CHM-Neoprene.pdf.
- University of Maryland. EPA Hazardous Waste Codes.
- U.S. Environmental Protection Agency. Waste Code.
- U.S. Environmental Protection Agency. Nationally Defined Values for Waste Code.
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound 98% | CAS: 1013-04-3 | AChemBlock [achemblock.com]
- 4. echemi.com [echemi.com]
- 5. fac.uncg.edu [fac.uncg.edu]
- 6. gloves.com [gloves.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. bucknell.edu [bucknell.edu]
- 10. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
